molecular formula C6H11O3- B1247844 3-Hydroxyhexanoate

3-Hydroxyhexanoate

货号: B1247844
分子量: 131.15 g/mol
InChI 键: HPMGFDVTYHWBAG-UHFFFAOYSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-hydroxyhexanoate is a hydroxy monocarboxylic acid anion. It derives from a hexanoate. It is a conjugate base of a 3-hydroxyhexanoic acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C6H11O3-

分子量

131.15 g/mol

IUPAC 名称

3-hydroxyhexanoate

InChI

InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)/p-1

InChI 键

HPMGFDVTYHWBAG-UHFFFAOYSA-M

SMILES

CCCC(CC(=O)[O-])O

规范 SMILES

CCCC(CC(=O)[O-])O

同义词

3-hydroxycaproic acid
3-hydroxyhexanoate
3-hydroxyhexanoic acid

产品来源

United States

Foundational & Exploratory

A Technical Guide to 3-Hydroxyhexanoate: Discovery, Natural Occurrence, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) hydroxyalkanoic acid that has garnered significant interest, primarily as a monomeric constituent of the biodegradable copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound, both in its polymeric and free acid forms. It details the biosynthetic pathways leading to its formation in bacteria and presents a compilation of quantitative data on its prevalence in various microorganisms. Furthermore, this guide offers in-depth experimental protocols for the extraction of P(3HB-co-3HHx) from bacterial biomass and the subsequent quantification of its this compound fraction using gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).

Discovery and Natural Occurrence

The discovery of this compound is intrinsically linked to the study of polyhydroxyalkanoates (PHAs), which were first identified by Lemoigne in Bacillus megaterium in 1926. However, the specific copolymer containing this compound, P(3HB-co-3HHx), was first reported in the bacterium Aeromonas caviae in 1993. This marked the initial identification of this compound as a naturally occurring monomer in a biopolymer.

Beyond its presence in bacterial storage polymers, free 3-hydroxyhexanoic acid and its derivatives have been identified in a variety of natural sources, although quantitative data remains limited.

  • In Bacteria : this compound is a common monomer in the P(3HB-co-3HHx) copolymer produced by a range of bacteria, including Aeromonas caviae and Cupriavidus sp.[1]. Genetically engineered strains of Escherichia coli and Cupriavidus necator (formerly Ralstonia eutropha) are also widely used for its production[2][3]. The proportion of the 3HHx monomer can be influenced by the carbon source provided to the bacteria, such as plant oils or fatty acids[1].

  • In Eukaryotes : (R)-3-Hydroxyhexanoic acid is believed to be present in all eukaryotes, from yeast to humans, where it is involved in the fatty acid biosynthesis pathway[4].

  • In Animals : The compound has been detected in chicken and pork[4]. Notably, 3-hydroxyhexanoic acid has been identified as an abnormal metabolite in the urine and serum of diabetic patients experiencing ketoacidosis[5].

  • In Plants : The presence of 3-hydroxyhexanoic acid has been reported in several plant species, including tamarillo (Solanum betaceum), strawberry (Fragaria), and hog plum (Spondias mombin)[6]. Furthermore, its ester derivative, methyl this compound, is a known aroma compound in fruits such as soursop (Annona muricata) and papaya (Carica papaya)[7].

Quantitative Occurrence of this compound in Bacterial Copolymers

The molar percentage of this compound in the P(3HB-co-3HHx) copolymer is a critical parameter that influences the physical properties of the bioplastic. The following table summarizes the 3HHx content achieved in various bacterial strains under different conditions.

Bacterial StrainCarbon Source3HHx (mol%)Reference
Cupriavidus sp. Oh_1/phaCRaJPaSoybean Oil27.2[1]
Engineered Cupriavidus necatorFructose (B13574)22[8]
Engineered Cupriavidus necatorCO2up to 47.7[9]
Engineered Escherichia coliGlucose10 - 14[2][3]
Bacillus flexus S5aPalm OilPredominant monomer[10]

Biosynthesis of this compound in Bacteria

In bacteria, this compound is synthesized as a co-monomer for PHA production through several metabolic routes. The primary pathways involved are the β-oxidation of fatty acids and de novo fatty acid synthesis.

Biosynthesis from Fatty Acids (β-Oxidation Pathway)

When bacteria are cultured on fatty acids or plant oils, the β-oxidation pathway is a major source of (R)-3-hydroxyacyl-CoA precursors for PHA synthesis. For the incorporation of the this compound monomer, intermediates of the β-oxidation of fatty acids with six or more carbons are channeled towards PHA synthesis. The key enzyme in this process is the PHA synthase (PhaC), which polymerizes the (R)-3-hydroxyhexanoyl-CoA into the growing PHA chain.

beta_oxidation_pathway Fatty_Acids Fatty_Acids Acyl_CoA Acyl_CoA beta_Oxidation beta_Oxidation Acyl_CoA->beta_Oxidation R_3_Hydroxyhexanoyl_CoA R_3_Hydroxyhexanoyl_CoA beta_Oxidation->R_3_Hydroxyhexanoyl_CoA PhaC PhaC R_3_Hydroxyhexanoyl_CoA->PhaC P_3HB_co_3HHx P_3HB_co_3HHx PhaC->P_3HB_co_3HHx

β-Oxidation Pathway for 3HHx-CoA Synthesis.
De Novo Fatty Acid Synthesis Pathway

Bacteria can also synthesize P(3HB-co-3HHx) from simple carbon sources like sugars through the de novo fatty acid synthesis pathway. In this pathway, acetyl-CoA is elongated to form longer chain acyl-CoAs, which can then be converted to (R)-3-hydroxyhexanoyl-CoA and incorporated into the PHA polymer. This often involves engineered metabolic pathways to enhance the production of the 3HHx monomer.

de_novo_pathway Sugars Sugars Glycolysis Glycolysis Acetyl_CoA Acetyl_CoA Glycolysis->Acetyl_CoA Fatty_Acid_Synthesis Fatty_Acid_Synthesis Acetyl_CoA->Fatty_Acid_Synthesis R_3_Hydroxyhexanoyl_CoA R_3_Hydroxyhexanoyl_CoA Fatty_Acid_Synthesis->R_3_Hydroxyhexanoyl_CoA PhaC PhaC R_3_Hydroxyhexanoyl_CoA->PhaC P_3HB_co_3HHx P_3HB_co_3HHx PhaC->P_3HB_co_3HHx

De Novo Synthesis Pathway for 3HHx-CoA.

Experimental Protocols

Accurate quantification of this compound, particularly within the P(3HB-co-3HHx) copolymer, is crucial for research and development. This section provides detailed protocols for the extraction of the polymer from bacterial cells and its subsequent analysis by GC-MS and HPLC.

Extraction of P(3HB-co-3HHx) from Bacterial Cells using Sodium Hypochlorite (B82951)

This method is based on the principle that PHAs are resistant to degradation by sodium hypochlorite, which digests the non-PHA cellular material.

Materials:

  • Bacterial cell pellet (lyophilized or wet)

  • Sodium hypochlorite solution (commercial bleach, typically 5-6% active chlorine)

  • Chloroform (B151607)

  • Methanol (B129727)

  • Centrifuge and centrifuge tubes

  • Fume hood

Procedure:

  • Cell Harvesting: Centrifuge the bacterial culture to obtain a cell pellet. Wash the pellet with distilled water and re-centrifuge. The pellet can be used wet or after lyophilization (freeze-drying).

  • Digestion: Resuspend the cell pellet in a sodium hypochlorite solution. A common ratio is 1 g of dry cell weight to 20-50 mL of hypochlorite solution.

  • Incubation: Incubate the suspension at room temperature or a slightly elevated temperature (e.g., 37°C) for 1-2 hours with gentle agitation. This step should be performed in a fume hood.

  • Centrifugation: Centrifuge the mixture to pellet the released PHA granules.

  • Washing: Carefully decant the supernatant. Wash the PHA pellet sequentially with distilled water, methanol, and then again with distilled water to remove residual hypochlorite and cellular debris. Centrifuge after each wash.

  • Drying: Dry the final PHA pellet, which should appear as a white powder, in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

extraction_workflow start Start bacterial_culture Bacterial Culture start->bacterial_culture centrifugation1 Centrifugation & Washing bacterial_culture->centrifugation1 cell_pellet Cell Pellet centrifugation1->cell_pellet digestion Sodium Hypochlorite Digestion cell_pellet->digestion centrifugation2 Centrifugation digestion->centrifugation2 washing Sequential Washing (Water, Methanol, Water) centrifugation2->washing drying Drying washing->drying pha_powder Pure PHA Powder drying->pha_powder

Workflow for PHA Extraction.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and specific method for determining the monomeric composition of PHAs. The protocol involves the transesterification of the polymer to volatile methyl esters of the constituent hydroxyalkanoic acids.

Materials:

  • Dried PHA powder (from section 3.1)

  • Methanol containing 3% (v/v) sulfuric acid

  • Chloroform

  • Internal standard (e.g., methyl benzoate)

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., polar-phase like a wax column)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of dried PHA into a screw-capped glass tube.

  • Methanolysis: Add 2 mL of chloroform and 2 mL of methanol containing 3% (v/v) sulfuric acid. Add a known amount of internal standard.

  • Reaction: Tightly cap the tube and heat at 100°C for 3-4 hours in a heating block or oven.

  • Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex thoroughly. Centrifuge to separate the phases.

  • Sample Collection: Carefully transfer the lower chloroform phase, containing the methyl esters, to a new vial. Dry the chloroform phase over a small amount of anhydrous sodium sulfate.

  • GC-MS Analysis: Inject an aliquot of the chloroform phase into the GC-MS system.

    • Typical GC conditions:

      • Injector temperature: 250°C

      • Oven program: Start at 80°C, hold for 2 minutes, ramp to 220°C at 8°C/min, hold for 5 minutes.

      • Carrier gas: Helium

    • MS detection: Operate in scan mode to identify the peaks and in selected ion monitoring (SIM) mode for quantification, using characteristic ions for methyl this compound and the internal standard.

  • Quantification: Identify the peak for methyl this compound based on its retention time and mass spectrum. Quantify the amount by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

gcms_workflow pha_sample PHA Sample methanolysis Methanolysis (H2SO4/Methanol, 100°C) pha_sample->methanolysis extraction Liquid-Liquid Extraction (Chloroform/Water) methanolysis->extraction gcms_analysis GC-MS Analysis extraction->gcms_analysis data_analysis Data Analysis & Quantification gcms_analysis->data_analysis

GC-MS Analysis Workflow.
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for quantifying PHA monomers after hydrolysis of the polymer.

Materials:

  • Dried PHA powder

  • Concentrated sulfuric acid or sodium hydroxide (B78521) solution

  • HPLC system with a UV detector and a suitable column (e.g., an organic acid analysis column)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Standards for 3-hydroxybutyric acid and 3-hydroxyhexanoic acid

Procedure:

  • Hydrolysis:

    • Acid Hydrolysis: Accurately weigh 5-10 mg of PHA into a glass tube and add 1 mL of concentrated sulfuric acid. Heat at 90°C for 60 minutes. This will convert the 3-hydroxyalkanoates to their corresponding crotonic acids.

    • Alkaline Hydrolysis: Alternatively, treat the PHA with a sodium hydroxide solution at an elevated temperature to hydrolyze the ester bonds, yielding the sodium salts of the hydroxy acids.

  • Sample Preparation: After cooling, dilute the reaction mixture with the HPLC mobile phase and filter through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the prepared sample into the HPLC system.

    • Typical HPLC conditions:

      • Column: Organic acid analysis column

      • Mobile phase: Isocratic elution with dilute sulfuric acid (e.g., 5 mM)

      • Flow rate: 0.6 mL/min

      • Detector: UV detector at 210 nm

  • Quantification: Identify the peaks for the resulting acids based on their retention times compared to the standards. Quantify the amounts using calibration curves prepared from the standards.

Conclusion

This compound is a versatile molecule with a significant presence in the microbial world as a key component of biodegradable polymers. Its occurrence in free form in eukaryotes, including plants and animals, suggests broader, though less understood, biological roles. The methodologies detailed in this guide provide a robust framework for the extraction and quantitative analysis of this compound from bacterial sources, which is essential for advancing research in bioplastics, metabolic engineering, and potentially in understanding its role in other biological systems. Further investigation is warranted to elucidate the full extent of its natural occurrence, particularly quantitative data for the free acid, and to explore any potential signaling functions it may possess.

References

Metabolic Pathways for 3-Hydroxyhexanoate Production: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) hydroxyalkanoate that serves as a key monomer in the production of polyhydroxyalkanoates (PHAs), a class of biodegradable and biocompatible polyesters. The incorporation of 3HHx into PHA polymers, such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), significantly improves their mechanical properties, enhancing their flexibility and reducing their crystallinity compared to the more brittle poly(3-hydroxybutyrate) (P3HB) homopolymer. This makes P(3HB-co-3HHx) a versatile bioplastic with potential applications in packaging, medical devices, and drug delivery systems. This technical guide provides an in-depth overview of the metabolic pathways for 3HHx production, detailed experimental protocols, and the regulatory networks that govern its synthesis.

Core Metabolic Pathways for this compound Synthesis

The biosynthesis of 3HHx-CoA, the direct precursor for its polymerization into PHAs, primarily occurs through three main metabolic routes: the fatty acid β-oxidation pathway, the de novo fatty acid synthesis pathway, and engineered artificial pathways.

Fatty Acid β-Oxidation Pathway

The fatty acid β-oxidation cycle is a major catabolic pathway for the breakdown of fatty acids and is a natural source of (R)-3-hydroxyacyl-CoA intermediates, including (R)-3-hydroxyhexanoyl-CoA. When microorganisms are cultured on fatty acids like hexanoate (B1226103) or longer-chain fatty acids such as dodecanoate, the intermediates of the β-oxidation cycle can be channeled towards PHA synthesis.[1]

The key enzymes involved in this pathway are:

  • Acyl-CoA Synthetase (FadD): Activates fatty acids by converting them into their corresponding acyl-CoA esters.

  • Acyl-CoA Dehydrogenase (FadE): Catalyzes the oxidation of acyl-CoA to trans-2-enoyl-CoA.

  • Enoyl-CoA Hydratase (FadB/PhaJ): Hydrates the trans-2-enoyl-CoA to produce (S)-3-hydroxyacyl-CoA (by FadB) or (R)-3-hydroxyacyl-CoA (by PhaJ). (R)-specific enoyl-CoA hydratases (PhaJ) are crucial for providing the correct stereoisomer for PHA synthase.[2]

  • 3-Hydroxyacyl-CoA Dehydrogenase (FadB): Oxidizes (S)-3-hydroxyacyl-CoA to 3-ketoacyl-CoA.

  • β-Ketothiolase (FadA/PhaA): Cleaves 3-ketoacyl-CoA into a shorter acyl-CoA and acetyl-CoA.

To enhance the flux towards 3HHx-CoA, metabolic engineering strategies often involve the overexpression of a (R)-specific enoyl-CoA hydratase (PhaJ) and a PHA synthase (PhaC) with broad substrate specificity that can efficiently incorporate mcl-monomers.[2][3]

De Novo Fatty Acid Synthesis Pathway

When grown on unrelated carbon sources like sugars (e.g., glucose, fructose), some microorganisms can synthesize 3HHx through the de novo fatty acid synthesis pathway.[4] This pathway builds up fatty acids from acetyl-CoA. The intermediates of this anabolic pathway can be diverted to form 3HHx-CoA.

The central steps involve:

  • Conversion of Acetyl-CoA to Malonyl-CoA: Catalyzed by acetyl-CoA carboxylase (Acc).

  • Formation of Malonyl-ACP: Catalyzed by malonyl-CoA-ACP transacylase (FabD).

  • Chain Elongation: A series of reactions catalyzed by enzymes of the fatty acid synthase (FAS) complex extends the acyl chain by two carbons in each cycle, using malonyl-ACP as the donor. Key intermediates include 3-ketoacyl-ACP and (R)-3-hydroxyacyl-ACP.

  • Conversion to 3-Hydroxyhexanoyl-CoA: The (R)-3-hydroxyhexanoyl-ACP intermediate can be converted to (R)-3-hydroxyhexanoyl-CoA, which then enters the PHA synthesis pathway.

Engineered Artificial Pathways

To improve the efficiency and control of 3HHx production from simple carbon sources, several artificial metabolic pathways have been constructed in hosts like Escherichia coli and Cupriavidus necator.[5] These pathways often combine enzymes from different organisms to create novel routes to 3HHx-CoA.

A notable example is the construction of a pathway that reverses the β-oxidation cycle, starting from acetyl-CoA. This engineered pathway typically involves:

  • Condensation of two Acetyl-CoA molecules: Catalyzed by β-ketothiolase (PhaA or BktB) to form acetoacetyl-CoA.

  • Reduction of Acetoacetyl-CoA: Catalyzed by an acetoacetyl-CoA reductase (PhaB) to form (R)-3-hydroxybutyryl-CoA.

  • Dehydration and Reduction to Butyryl-CoA: (R)-3-hydroxybutyryl-CoA is converted to crotonyl-CoA, which is then reduced to butyryl-CoA. A key enzyme combination used for this step is crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd).

  • Chain Elongation to Hexanoyl-CoA: Butyryl-CoA is elongated to hexanoyl-CoA through a condensation reaction with acetyl-CoA, catalyzed by a β-ketothiolase like BktB.

  • Conversion to (R)-3-Hydroxyhexanoyl-CoA: Hexanoyl-CoA is then converted to (R)-3-hydroxyhexanoyl-CoA via intermediates of the β-oxidation pathway, often involving the overexpression of a (R)-specific enoyl-CoA hydratase (PhaJ).[6]

  • Polymerization: Finally, a PHA synthase (PhaC) with a high affinity for mcl-monomers polymerizes (R)-3-hydroxyhexanoyl-CoA along with (R)-3-hydroxybutyryl-CoA into the P(3HB-co-3HHx) copolymer.[6]

Data Presentation: Quantitative Analysis of this compound Production

The following tables summarize quantitative data from various studies on 3HHx production in different microbial hosts and under different conditions.

Table 1: Production of P(3HB-co-3HHx) in Recombinant Escherichia coli

StrainCarbon SourceKey Genes ExpressedPHA Content (wt%)3HHx Fraction (mol%)Final PHA Concentration (g/L)Reference
E. coli JM109GlucoseccrMe, emdMm, phaJ4aRe, bktBRe, hadRe, crt2Re, phaPD4N, phaCNSDG, phaJAc, phaAB1Re41142.8
E. coliGlucosePhaB1-dependent and FadB-dependent reverse β-oxidation pathways12100.65
E. coliDodecanoic acidAeromonas PHA biosynthesis genes, R. eutropha reductase27.210.821.5[7]

Table 2: Production of P(3HB-co-3HHx) in Cupriavidus necator (formerly Ralstonia eutropha)

StrainCarbon SourceKey Genetic ModificationsPHA Content (wt%)3HHx Fraction (mol%)Final PHA Concentration (g/L)Reference
R. eutropha (engineered)FructoseΔphaB1, expression of ccr, phaJ4a, emd-22-[5]
C. necator MF01ΔB1/pBBP-ccrMeJ4a-emdCO2Replacement of phaA and phaC with bktB and phaCNSDG, deletion of phaB1, expression of ccrMe, phaJ4a, emdMm-47.7-[8]
C. necator Re2058/pCB113Fructose and Rapeseed Oil-8617106.6[9]
C. necator PHB-4Palm oilExpression of phaC from Rhodococcus aetherivorans and phaJ from Pseudomonas aeruginosa7117-[3]
C. necator PHB-4Palm oilExpression of phaC from R. aetherivorans, phaJ from P. aeruginosa, and altered phaB activity6630-[3]

Table 3: Production of P(3HB-co-3HHx) in Aeromonas species

StrainCarbon SourceCultivation ConditionsPHA Content (wt%)3HHx Fraction (mol%)Final PHA Concentration (g/L)Reference
Aeromonas hydrophila 4AK4Glucose and Lauric AcidFed-batch, phosphorus limitation501125[10]
Recombinant A. hydrophilaSodium hexanoateTwo-step cultivation, nitrogen limitation5494.5-[11]
Recombinant A. hydrophilaSodium octanoateTwo-step cultivation, nitrogen limitation5182-[11]

Experimental Protocols

Protocol 1: Production of P(3HB-co-3HHx) in Recombinant E. coli

This protocol is a generalized procedure based on methodologies described for engineered E. coli strains.[6][7][12]

1. Strain and Plasmid Construction:

  • Clone the necessary genes for the desired metabolic pathway (e.g., genes from the engineered artificial pathway) into appropriate expression vectors with compatible origins of replication and antibiotic resistance markers.
  • Transform the constructed plasmids into a suitable E. coli host strain (e.g., JM109, DH5α).

2. Media Preparation:

  • Luria-Bertani (LB) Medium: 10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl.
  • M9 Minimal Medium (for production): 6.78 g/L Na2HPO4, 3 g/L KH2PO4, 0.5 g/L NaCl, 1 g/L NH4Cl. After autoclaving, add 2 mL of 1 M MgSO4, 0.1 mL of 1 M CaCl2, and 10 mL of 20% (w/v) glucose per liter.
  • Supplement media with appropriate antibiotics for plasmid maintenance.

3. Cultivation and Induction:

  • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C with shaking.
  • Inoculate 100 mL of production medium in a 500 mL flask with the overnight culture to an initial OD600 of ~0.1.
  • Grow the culture at 30°C with shaking (e.g., 200 rpm).
  • When the OD600 reaches 0.4-0.6, induce gene expression with an appropriate inducer (e.g., 1 mM IPTG for Ptac or Plac promoters).
  • Continue cultivation for 48-72 hours.

4. Fed-Batch Fermentation (for higher yields):

  • Perform batch cultivation in a fermenter with a defined medium until the initial carbon source is nearly depleted.
  • Initiate a feeding strategy with a concentrated solution of the carbon source (e.g., glucose) and other necessary nutrients to maintain a controlled growth rate and induce PHA accumulation. Maintain pH at a setpoint (e.g., 7.0) by adding a base (e.g., NH4OH). Control dissolved oxygen (DO) at a specific level (e.g., 20%) by adjusting agitation and aeration rates.

Protocol 2: Extraction and Quantification of P(3HB-co-3HHx)

This protocol combines methods for PHA extraction and subsequent analysis by gas chromatography (GC).

1. Cell Harvesting and Lysis:

  • Harvest cells from the culture by centrifugation (e.g., 8000 x g for 10 min).
  • Wash the cell pellet with distilled water and lyophilize to determine the cell dry weight (CDW).
  • For extraction, resuspend a known amount of lyophilized cells in chloroform (B151607).

2. PHA Extraction with Sodium Hypochlorite (B82951) (Alternative Method):

  • Suspend the cell pellet in a sodium hypochlorite solution (e.g., 3-5% active chlorine).
  • Incubate at room temperature or a slightly elevated temperature (e.g., 37°C) for a specified time (e.g., 1-2 hours) to digest non-PHA cellular material.
  • Centrifuge to collect the PHA granules.
  • Wash the PHA pellet sequentially with water, ethanol, and/or acetone (B3395972) to remove residual hypochlorite and lipids.
  • Dry the purified PHA.

3. Gas Chromatography (GC) Analysis:

  • Methanolysis: To a known amount of dried cells or purified PHA in a sealed tube, add a solution of methanol (B129727) containing sulfuric acid (e.g., 3% v/v) and an internal standard (e.g., benzoic acid).
  • Heat the mixture at 100°C for 2-4 hours to convert the hydroxyalkanoate monomers into their corresponding methyl esters.
  • After cooling, add water and an organic solvent (e.g., chloroform or hexane) and vortex to extract the methyl esters into the organic phase.
  • Inject the organic phase into a gas chromatograph equipped with a suitable capillary column (e.g., DB-WAX) and a flame ionization detector (FID) or a mass spectrometer (MS).
  • Quantify the peak areas corresponding to methyl-3-hydroxybutyrate and methyl-3-hydroxyhexanoate relative to the internal standard to determine the PHA content and monomer composition.

Visualization of Metabolic and Signaling Pathways

Metabolic Pathway for this compound Production

The following diagram illustrates the key metabolic pathways leading to the synthesis of (R)-3-hydroxyhexanoyl-CoA, the precursor for 3HHx incorporation into PHAs.

Metabolic_Pathway_3HHx cluster_beta_oxidation Fatty Acid β-Oxidation cluster_de_novo De Novo Synthesis / Engineered Pathway FattyAcids Fatty Acids (e.g., Hexanoate) AcylCoA Acyl-CoA FattyAcids->AcylCoA FadD Sugars Sugars (e.g., Glucose) AcetylCoA Acetyl-CoA Sugars->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA FadE R_3HA_CoA (R)-3-Hydroxyacyl-CoA EnoylCoA->R_3HA_CoA PhaJ S_3HA_CoA (S)-3-Hydroxyacyl-CoA EnoylCoA->S_3HA_CoA FadB R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA R_3HA_CoA->R_3HHx_CoA KetoacylCoA 3-Ketoacyl-CoA S_3HA_CoA->KetoacylCoA FadB KetoacylCoA->AcetylCoA FadA KetoacylCoA->AcylCoA FadA PHA P(3HB-co-3HHx) R_3HHx_CoA->PHA PhaC R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB CrotonylCoA Crotonyl-CoA R_3HB_CoA->CrotonylCoA R_3HB_CoA->PHA PhaC ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Ccr/Emd ButyrylCoA->R_3HHx_CoA Elongation & Conversion FadD FadD FadE FadE PhaJ PhaJ FadB_hydratase FadB (Hydratase) FadB_dehydrogenase FadB (Dehydrogenase) FadA FadA/BktB PhaA PhaA/BktB PhaB PhaB Ccr_Emd Ccr/Emd Elongation Chain Elongation PhaC PhaC

Caption: Metabolic pathways for (R)-3-hydroxyhexanoyl-CoA synthesis.

Signaling Pathway for PHA Synthesis Regulation

The regulation of PHA synthesis is complex, involving both global and specific regulatory networks that respond to nutrient availability and cellular energy status.

Signaling_Pathway_PHA NutrientLimitation Nutrient Limitation (e.g., N, P) GacS_GacA GacS/GacA (Two-component system) NutrientLimitation->GacS_GacA activates CarbonExcess Carbon Excess PTS PTS System (Phosphotransferase) CarbonExcess->PTS modulates RsmA_RsmZ RsmA/RsmZ (Post-transcriptional) GacS_GacA->RsmA_RsmZ regulates phaGenes phaCAB Operon (Biosynthesis genes) RsmA_RsmZ->phaGenes activates transcription Cra Cra (Global regulator) PTS->Cra influences Cra->phaGenes represses PhaR PhaR (Repressor) phaP phaP (Phasin gene) PhaR->phaP represses PHA_synthesis PHA Synthesis phaGenes->PHA_synthesis leads to PHA_synthesis->PhaR sequesters

Caption: Simplified regulatory network of PHA synthesis.

Conclusion

The production of this compound is a key area of research in the field of bioplastics, offering a pathway to more versatile and functional biodegradable polymers. Understanding the intricate metabolic pathways, the regulatory networks that control them, and the precise experimental protocols for production and analysis is crucial for advancing this technology. This guide provides a comprehensive overview of these core aspects, serving as a valuable resource for researchers and professionals in the field. Further research into optimizing these pathways through metabolic engineering and synthetic biology will continue to drive the development of sustainable and high-performance biomaterials.

References

The Pivotal Role of 3-Hydroxyhexanoate in Next-Generation Polyhydroxyalkanoate Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by microorganisms that hold immense promise as sustainable alternatives to conventional plastics. The incorporation of medium-chain-length (MCL) monomers, such as 3-hydroxyhexanoate (3HHx), into short-chain-length (SCL) PHA polymers, particularly poly(3-hydroxybutyrate) (P(3HB)), has emerged as a critical strategy for tailoring the material properties of these bioplastics. This technical guide provides an in-depth exploration of the role of 3HHx in PHA synthesis, detailing the biosynthetic pathways, key enzymatic players, and genetic engineering strategies employed to produce P(3HB-co-3HHx) copolymers with desired compositions and properties. Furthermore, this guide summarizes quantitative data on 3HHx incorporation, outlines key experimental protocols, and presents visual diagrams of the core metabolic and experimental workflows.

Introduction: The Significance of this compound in PHA Copolymers

Poly(3-hydroxybutyrate) (P(3HB)), the most common type of PHA, is a highly crystalline and brittle polymer, which limits its applications.[1][2] The incorporation of this compound (3HHx), a C6 monomer, into the P(3HB) backbone disrupts the polymer's crystallinity, resulting in a more flexible and tougher copolymer known as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)).[1][3] This modification leads to a lower melting temperature, reduced Young's modulus, and increased elongation to break, making P(3HB-co-3HHx) a more versatile and commercially viable bioplastic.[3] The properties of P(3HB-co-3HHx) can be fine-tuned by controlling the molar fraction of the 3HHx monomer, which in turn influences the polymer's thermal and mechanical characteristics.[2][4]

Biosynthesis of 3HHx-Containing PHAs

The microbial production of P(3HB-co-3HHx) relies on specific metabolic pathways that provide the necessary precursors, (R)-3-hydroxybutyryl-CoA and (R)-3-hydroxyhexanoyl-CoA, for polymerization by PHA synthase. These precursors can be generated from various carbon sources, including fatty acids, plant oils, and even unrelated sources like sugars and CO2 through metabolic engineering.[3][5][6]

Key Metabolic Pathways

Two primary pathways are central to the synthesis of 3HHx-containing PHAs:

  • The β-Oxidation Pathway: When fatty acids or plant oils are used as carbon sources, the β-oxidation cycle is the primary route for generating (R)-3-hydroxyacyl-CoA monomers.[6] Intermediates of this pathway, such as (R)-3-hydroxyhexanoyl-CoA, can be directly channeled into PHA synthesis.

  • De Novo Fatty Acid Synthesis and Engineered Pathways: For structurally unrelated carbon sources like glucose, engineered pathways are required to produce 3HHx precursors. This often involves reversing the β-oxidation cycle or establishing novel pathways that can convert central metabolic intermediates into the desired C6 monomer.[6][7]

Crucial Enzymes in 3HHx Incorporation

Several key enzymes govern the synthesis and incorporation of 3HHx into PHA polymers:

  • PHA Synthase (PhaC): This is the key polymerizing enzyme in PHA biosynthesis.[2] The substrate specificity of PhaC is a critical determinant of the monomer composition of the resulting PHA.[2] Class I and Class II PHA synthases exhibit different substrate specificities, with some, like the synthase from Aeromonas caviae (PhaCAc), being particularly efficient at incorporating both SCL and MCL monomers like 3HB and 3HHx.[3][8]

  • (R)-Specific Enoyl-CoA Hydratase (PhaJ): This enzyme plays a vital role in converting enoyl-CoA intermediates from the β-oxidation pathway into the (R)-3-hydroxyacyl-CoA precursors required for PHA synthesis.[3][9] Overexpression of phaJ genes is a common strategy to increase the supply of MCL monomers for PHA production.[3][10]

  • β-Ketothiolase (PhaA/BktB): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, the first step in the P(3HB) synthesis pathway.[11][12] Some β-ketothiolases, like BktB, have broader substrate specificity and can condense acetyl-CoA with longer acyl-CoA molecules, contributing to the synthesis of precursors for MCL monomers.[7][13]

  • Acetoacetyl-CoA Reductase (PhaB): This enzyme reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[11][12] Modulating the activity of PhaB can influence the ratio of 3HB to 3HHx monomers in the final copolymer.[3] Deletion or downregulation of phaB can reduce the pool of 3HB precursors, thereby increasing the relative incorporation of 3HHx.[9]

Quantitative Data on 3HHx Incorporation

The following tables summarize quantitative data from various studies on the production of P(3HB-co-3HHx) in different engineered microorganisms.

Table 1: Production of P(3HB-co-3HHx) in Engineered Ralstonia eutropha (Cupriavidus necator)

Engineered StrainCarbon SourcePHA Content (% of CDW)3HHx Fraction (mol%)Reference
Re2133/pCB81Food waste ferment52 ± 418.5 ± 3[14]
Re2133Coffee waste oil (1.5%)6922[10]
Engineered R. eutrophaPalm oil7117[3]
Engineered R. eutrophaPalm oil6630[3]
MF01∆B1/pBBP-ccrMeJ4a-emdCO2, H2, O2Not specified47.7 ± 6.2[5]

Table 2: Production of P(3HB-co-3HHx) in Engineered Escherichia coli

Engineered StrainCarbon Source(s)PHA Content (% of CDW)3HHx Fraction (mol%)Molecular Weight (Mw)Reference
Recombinant E. coliDodecanoic acid + Ethanol58 ± 1491.5 x 104[15]
Recombinant E. coliHexanoic acid + Butyric acid + Ethanol25 ± 1862.8 x 104[15]

Table 3: Production of MCL-PHA in Pseudomonas putida

StrainCarbon SourcePHA Content (wt%)Dominant Monomer(s)Reference
KT2442 (Wild type)Dodecanoate503-hydroxydecanoate[16]
KTOY06 (fadB and fadA knockout)Dodecanoate843-hydroxydodecanoate (41 mol%)[16]
KTHH03 (β-oxidation mutant)HexanoateNot specifiedPoly(this compound) (PHHx)[17]

Experimental Protocols

General Fermentation Protocol for P(3HB-co-3HHx) Production

This protocol is a generalized representation based on methodologies cited in the literature.[3][10][14]

  • Strain Cultivation: An engineered strain of Ralstonia eutropha or Pseudomonas putida harboring the necessary genes for 3HHx incorporation (e.g., phaC, phaJ) is cultured in a rich medium (e.g., Luria-Bertani broth) to generate sufficient biomass.

  • PHA Production Stage: The cells are then transferred to a minimal medium with a limiting essential nutrient (e.g., nitrogen) and an excess of the carbon source (e.g., plant oil, fatty acids, or volatile fatty acids). The C/N ratio is a critical parameter to optimize for high PHA accumulation.[10]

  • Incubation: The culture is incubated at a specific temperature (typically 30-37°C) with agitation for a defined period (e.g., 48-120 hours) to allow for PHA accumulation.

  • Cell Harvesting: The cells are harvested by centrifugation.

  • PHA Extraction and Purification: The harvested cell pellet is washed and then subjected to a solvent extraction process (e.g., using chloroform (B151607) or non-halogenated solvents) to isolate the PHA. The polymer is then precipitated, washed, and dried.

Quantification of 3HHx Monomer Composition by Gas Chromatography (GC)

This protocol is based on the widely used acid-catalyzed methanolysis method.[18]

  • Sample Preparation: A known amount of dried PHA or lyophilized cells is subjected to methanolysis in a mixture of chloroform and acidified methanol (B129727) (e.g., 3% v/v H2SO4) containing an internal standard (e.g., benzoic acid).

  • Methanolysis: The mixture is heated at 100°C for several hours to convert the hydroxyacyl monomers into their corresponding methyl esters.

  • Extraction: After cooling, water is added, and the organic phase containing the methyl esters is separated.

  • GC Analysis: The organic phase is analyzed by a gas chromatograph equipped with a flame ionization detector (GC-FID).

  • Quantification: The monomer composition is determined by comparing the peak areas of the methyl esters to those of known standards.

Visualizing the Pathways and Workflows

Metabolic Pathway for P(3HB-co-3HHx) Synthesis from Fatty Acids

Metabolic Pathway for P(3HB-co-3HHx) Synthesis FattyAcids Fatty Acids / Plant Oil BetaOxidation β-Oxidation Cycle FattyAcids->BetaOxidation EnoylCoA trans-2-Enoyl-CoA (C6) BetaOxidation->EnoylCoA AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA EnoylCoA->R_3HHx_CoA PhaJ (Enoyl-CoA Hydratase) PHA_Polymer P(3HB-co-3HHx) Polymer R_3HHx_CoA->PHA_Polymer PhaC (PHA Synthase) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA / BktB (β-Ketothiolase) R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB (Acetoacetyl-CoA Reductase) R_3HB_CoA->PHA_Polymer PhaC (PHA Synthase)

Caption: Biosynthesis of P(3HB-co-3HHx) from fatty acids.

Experimental Workflow for Production and Characterization

Experimental Workflow Strain Engineered Microbial Strain (e.g., R. eutropha, P. putida) Fermentation Fermentation (Nutrient Limitation, Carbon Excess) Strain->Fermentation Harvesting Cell Harvesting (Centrifugation) Fermentation->Harvesting Extraction PHA Extraction & Purification (Solvent Extraction) Harvesting->Extraction PHA_Product Purified P(3HB-co-3HHx) Extraction->PHA_Product Characterization Polymer Characterization PHA_Product->Characterization GC Gas Chromatography (GC) (Monomer Composition) Characterization->GC DSC Differential Scanning Calorimetry (DSC) (Thermal Properties) Characterization->DSC GPC Gel Permeation Chromatography (GPC) (Molecular Weight) Characterization->GPC

Caption: Workflow for P(3HB-co-3HHx) production and analysis.

Conclusion

The incorporation of this compound into PHA polymers represents a significant advancement in the development of biodegradable plastics with tailored properties. Through a deep understanding of the underlying metabolic pathways and the strategic application of metabolic engineering, it is possible to control the monomer composition and, consequently, the physical characteristics of P(3HB-co-3HHx). This technical guide provides a foundational understanding for researchers and professionals in the field, highlighting the critical role of 3HHx in moving PHAs from a niche biopolymer to a mainstream, sustainable material solution. Further research into novel enzymes, optimized fermentation processes, and efficient downstream processing will continue to enhance the economic viability and expand the applications of these versatile bioplastics.

References

An In-depth Technical Guide to 3-Hydroxyhexanoate: Chemical Structure, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexanoate, a short-chain hydroxy fatty acid, is a molecule of significant interest across various scientific disciplines, from materials science to metabolic research. It serves as a key monomeric precursor in the biosynthesis of biodegradable polyhydroxyalkanoates (PHAs), offering a sustainable alternative to conventional plastics. Furthermore, its presence as a metabolite in certain physiological and pathological states, such as diabetic ketoacidosis, underscores its relevance in clinical and diagnostic research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological pathways associated with this compound, alongside detailed experimental protocols for its synthesis, purification, and characterization.

Chemical Structure and Identification

This compound is the conjugate base of 3-hydroxyhexanoic acid. The structure features a six-carbon chain with a hydroxyl group at the third carbon position and a carboxylate group at the terminus.

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C₆H₁₁O₃⁻
CAS Number 10191-24-9 (for 3-hydroxyhexanoic acid)[1][2][3][4]
PubChem CID 151492 (for 3-hydroxyhexanoic acid)[1]
SMILES CCCC(CC(=O)O)O[1]
InChI InChI=1S/C6H12O3/c1-2-3-5(7)4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)[1][2]
InChIKey HPMGFDVTYHWBAG-UHFFFAOYSA-N[1][2]

Physicochemical Properties

The physicochemical properties of 3-hydroxyhexanoic acid are crucial for its handling, analysis, and application. The following table summarizes key quantitative data.

PropertyValueSource
Molecular Weight 132.16 g/mol [1][2][3]
Physical State Liquid/Oil[2][3][5]
Melting Point 13 °C (predicted)[5]
Boiling Point 259.6 ± 23.0 °C (predicted)[5]
pKa 4.38 ± 0.10 (predicted)[5]
Solubility Soluble in Chloroform (B151607), Ethanol, Methanol (B129727); Slightly soluble in DMSO, Water[2][5]
Density 1.100 ± 0.06 g/cm³ (predicted)[5]

Biological Significance and Metabolic Pathways

This compound is a key intermediate in the biosynthesis of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), a biodegradable polyester.[6] The incorporation of this compound monomers into the polymer chain imparts flexibility and improves the mechanical properties of the resulting bioplastic. The biosynthesis of the 3-hydroxyhexanoyl-CoA precursor primarily occurs through two main pathways: the β-oxidation of fatty acids and de novo fatty acid synthesis.

β-Oxidation Pathway

In this pathway, fatty acids are broken down to supply (R)-3-hydroxyacyl-CoA monomers for PHA synthesis. The key enzyme in this process is (R)-specific enoyl-CoA hydratase (PhaJ), which converts an enoyl-CoA intermediate to (R)-3-hydroxyacyl-CoA.[6][7]

Beta_Oxidation_Pathway Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase (R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA Enoyl-CoA-> (R)-3-Hydroxyhexanoyl-CoA PhaJ P(3HB-co-3HHx) P(3HB-co-3HHx) (R)-3-Hydroxyhexanoyl-CoA->P(3HB-co-3HHx) PhaC

β-Oxidation Pathway for 3-Hydroxyhexanoyl-CoA Synthesis.
De Novo Fatty Acid Synthesis Pathway

Alternatively, 3-hydroxyhexanoyl-CoA can be synthesized from central carbon metabolism intermediates like acetyl-CoA. This pathway involves a series of enzymatic reactions to build up the carbon chain. A key enzyme in this pathway is 3-ketoacyl-ACP reductase (FabG).

De_Novo_Fatty_Acid_Synthesis Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA β-Ketothiolase (PhaA) Malonyl-CoA->Acetoacetyl-CoA 3-Hydroxybutyryl-CoA 3-Hydroxybutyryl-CoA Acetoacetyl-CoA->3-Hydroxybutyryl-CoA Acetoacetyl-CoA Reductase (PhaB) Crotonyl-CoA Crotonyl-CoA 3-Hydroxybutyryl-CoA->Crotonyl-CoA Crotonase Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Crotonyl-CoA Reductase 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA Butyryl-CoA->3-Ketohexanoyl-CoA β-Ketothiolase (R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA 3-Ketohexanoyl-CoA->(R)-3-Hydroxyhexanoyl-CoA 3-Ketoacyl-CoA Reductase P(3HB-co-3HHx) P(3HB-co-3HHx) (R)-3-Hydroxyhexanoyl-CoA->P(3HB-co-3HHx) PHA Synthase (PhaC)

De Novo Synthesis of 3-Hydroxyhexanoyl-CoA.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of 3-hydroxyhexanoic acid. These protocols are based on established methods for similar hydroxy fatty acids and can be adapted as needed.

Chemical Synthesis of 3-Hydroxyhexanoic Acid

This protocol describes a general procedure for the synthesis of 3-hydroxyhexanoic acid via a Reformatsky-type reaction followed by hydrolysis.

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust (1.2 equivalents).

  • Reformatsky Reaction: Add a solution of butyraldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous diethyl ether or THF dropwise to the zinc suspension under a nitrogen atmosphere. The reaction is often initiated by gentle heating.

  • Maintain the reaction at reflux for 2-3 hours after the addition is complete. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude ethyl this compound.

  • Hydrolysis: Dissolve the crude ester in a solution of NaOH or KOH (2.0 equivalents) in a mixture of water and ethanol.

  • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification and Extraction: Cool the reaction mixture and acidify to pH 2-3 with concentrated HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to yield crude 3-hydroxyhexanoic acid.

Purification of 3-Hydroxyhexanoic Acid

The crude 3-hydroxyhexanoic acid can be purified by silica (B1680970) gel column chromatography.

Materials:

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude 3-hydroxyhexanoic acid in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • Fraction Collection: Collect fractions and monitor by TLC.

  • Concentration: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain purified 3-hydroxyhexanoic acid.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Product Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Solvent Evaporation Solvent Evaporation Fraction Collection->Solvent Evaporation Pure 3-Hydroxyhexanoic Acid Pure 3-Hydroxyhexanoic Acid Solvent Evaporation->Pure 3-Hydroxyhexanoic Acid Characterization Characterization Pure 3-Hydroxyhexanoic Acid->Characterization

General workflow for the purification of 3-hydroxyhexanoic acid.
Characterization of 3-Hydroxyhexanoic Acid

The structure and purity of the synthesized 3-hydroxyhexanoic acid should be confirmed by spectroscopic methods.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

¹H NMR (400 MHz, CDCl₃):

  • Expected chemical shifts (δ, ppm):

    • ~0.9 (t, 3H, -CH₃)

    • ~1.3-1.6 (m, 4H, -CH₂CH₂-)

    • ~2.4-2.6 (m, 2H, -CH₂COOH)

    • ~4.0-4.1 (m, 1H, -CH(OH)-)

    • Broad singlet for -OH and -COOH protons (variable)

¹³C NMR (100 MHz, CDCl₃):

  • Expected chemical shifts (δ, ppm):

    • ~14 (-CH₃)

    • ~19, ~38 (-CH₂CH₂-)

    • ~42 (-CH₂COOH)

    • ~68 (-CH(OH)-)

    • ~177 (-COOH)

Sample Preparation:

  • A thin film of the neat liquid sample can be prepared between two NaCl or KBr plates.

Expected Absorptions (cm⁻¹):

  • ~3400-2400 (broad, O-H stretch of carboxylic acid)

  • ~3500-3200 (broad, O-H stretch of alcohol)

  • ~2960-2850 (C-H stretch of alkyl groups)

  • ~1710 (strong, C=O stretch of carboxylic acid)

  • ~1200-1000 (C-O stretch of alcohol and carboxylic acid)

Technique:

  • Electrospray ionization (ESI) in negative ion mode is suitable for detecting the deprotonated molecule [M-H]⁻.

Expected m/z:

  • [M-H]⁻ = 131.07

Conclusion

This compound is a versatile molecule with significant implications in both industrial biotechnology and biomedical research. Its role as a building block for biodegradable polymers highlights its potential in developing sustainable materials. Furthermore, its detection in biological systems provides valuable insights into metabolic processes. The detailed chemical information and experimental protocols provided in this guide are intended to support researchers and scientists in further exploring the properties and applications of this important hydroxy fatty acid.

References

An In-depth Technical Guide to the Enantiomers of 3-Hydroxyhexanoate: (R)- vs. (S)-

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chirality is a fundamental consideration in drug development, as enantiomers of a molecule can exhibit profoundly different pharmacological and toxicological profiles. This technical guide provides a comprehensive analysis of the (R)- and (S)-enantiomers of 3-hydroxyhexanoate, a medium-chain beta-hydroxy fatty acid. While the (R)-enantiomer is a known biopolymer component, the distinct biological roles and properties of each enantiomer are critical areas of investigation for therapeutic applications. This document details their synthesis, separation, physicochemical properties, and known or potential biological activities, offering a technical resource for researchers in pharmacology and medicinal chemistry.

Physicochemical Properties

The enantiomers of this compound share identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. Quantitative data for the individual enantiomers is sparse in publicly available literature; however, data for the racemic ethyl ester provides a baseline. The most critical distinguishing characteristic, specific optical rotation, defines their identity as enantiomers.

Table 1: Comparative Physicochemical Data of this compound Enantiomers and Related Compounds

Property(R)-3-Hydroxyhexanoate(S)-3-HydroxyhexanoateRacemic Ethyl this compoundReference Compound: Ethyl (S)-3-Hydroxybutanoate
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃C₈H₁₆O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol 160.21 g/mol 132.16 g/mol
Appearance Data not availableData not availableColorless liquid[1][2]Colorless liquid[3]
Boiling Point Data not availableData not available90-92 °C @ 14 mmHg[1]Data not available
Density Data not availableData not available0.974 g/mL[1]Data not available
Refractive Index Data not availableData not available1.428 @ 20 °C[1]Data not available
Specific Rotation ([α]D) Expected positive valueExpected negative value0° (by definition)+43.5° (c=1.0, CHCl₃)[3]
Solubility Sparingly soluble in water; soluble in organic solvents (predicted)Sparingly soluble in water; soluble in organic solvents (predicted)Soluble in organic solventsSoluble in organic solvents

Note: Specific experimental data for the pure enantiomers of this compound are not readily found in the cited literature. The expected sign of specific rotation is based on convention, and the value for the analogous (S)-3-hydroxybutanoate ester is provided for context.

Enantioselective Synthesis & Chiral Separation

Achieving high enantiomeric purity is paramount for studying the distinct effects of each stereoisomer. This is accomplished through enantioselective synthesis or by separating a racemic mixture.

Enantioselective Synthesis

Biocatalytic reduction of a prochiral ketone is a highly effective method for producing specific enantiomers of β-hydroxy esters. Enzymes from various microorganisms, such as baker's yeast (Saccharomyces cerevisiae), exhibit high stereoselectivity.

Diagram 1: Enantioselective Synthesis Workflow Substrate Ethyl 3-Oxohexanoate (B1246410) (Prochiral Ketone) Reaction Asymmetric Reduction Substrate->Reaction Biocatalyst Biocatalyst (e.g., Baker's Yeast or Specific Ketoreductase) Biocatalyst->Reaction Product_S (S)-Ethyl this compound (High e.e.) Reaction->Product_S 'S-selective' enzyme Product_R (R)-Ethyl this compound (High e.e.) Reaction->Product_R 'R-selective' enzyme Cofactor Cofactor Regeneration (e.g., Glucose -> Gluconic Acid) Cofactor->Reaction Provides NADPH/NADH

Diagram 1: Enantioselective Synthesis Workflow

This protocol is adapted from established methods for the yeast-mediated reduction of β-keto esters and serves as a representative procedure for synthesizing the (S)-enantiomer.[3] The selection of a specific yeast strain or isolated ketoreductase enzyme would determine the resulting enantiomer.

  • Yeast Culture Preparation: Suspend 100 g of baker's yeast in 500 mL of a 5% (w/v) aqueous sucrose (B13894) solution in a 2 L flask.

  • Activation: Stir the suspension at 30°C for 1 hour to activate the yeast.

  • Substrate Addition: Add 10.0 g of ethyl 3-oxohexanoate to the fermenting yeast suspension.

  • Reaction: Stir the mixture vigorously at room temperature (25-30°C) for 48-72 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the starting material is consumed, add 50 g of Celite® to the mixture and filter through a Büchner funnel to remove the yeast cells. Wash the cell cake with 200 mL of ethyl acetate (B1210297).

  • Extraction: Transfer the filtrate to a separatory funnel and extract three times with 150 mL portions of ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil by vacuum distillation or silica (B1680970) gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield ethyl (S)-3-hydroxyhexanoate.

  • Characterization: Confirm the product structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Chiral Separation

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common and effective method for separating enantiomers from a racemic mixture. The CSP creates a chiral environment where the two enantiomers form transient diastereomeric complexes with differing stabilities, leading to different retention times.

Diagram 2: Chiral HPLC Separation Workflow cluster_0 HPLC System Solvent Mobile Phase (e.g., Hexane/Isopropanol) Pump HPLC Pump Solvent->Pump Injector Autosampler/Injector Pump->Injector Column Chiral Stationary Phase (e.g., Polysaccharide-based) Injector->Column Detector UV/Vis or MS Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data Chromatogram Resulting Chromatogram Data->Chromatogram Sample Racemic (R/S)- This compound Sample Sample->Injector Peak1 Peak 1: (R)-Enantiomer Peak2 Peak 2: (S)-Enantiomer

Diagram 2: Chiral HPLC Separation Workflow

This protocol provides a general framework for the chiral separation of this compound enantiomers. Optimization of the mobile phase composition and choice of column is typically required.[4][5][6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector is required.

  • Chiral Column: Select a polysaccharide-based CSP, such as Chiralcel® OD-H (cellulose-based) or Chiralpak® AD-H (amylose-based).

  • Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of n-hexane and isopropanol (B130326) (e.g., 90:10 v/v). The solvent ratio must be optimized to achieve baseline separation.

  • Sample Preparation: Dissolve the racemic this compound (or its ester) in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Detection: UV at 210 nm

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as two distinct, well-resolved peaks. The enantiomeric excess can be calculated from the relative peak areas.

Biological Activity and Signaling Pathways

While the biological roles of this compound enantiomers are not as extensively studied as shorter-chain analogues like beta-hydroxybutyrate (BHB), existing research provides a strong foundation for hypothesizing their distinct activities.

(R)-3-Hydroxyhexanoate: A Monomer for Biopolymers

The most well-documented biological role of (R)-3-hydroxyhexanoate is as a monomer unit in the production of polyhydroxyalkanoates (PHAs), specifically poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx).[8][9] These biopolymers are synthesized by various bacteria as intracellular carbon and energy storage materials. The incorporation of the (R)-3HHx monomer improves the flexibility and processability of the resulting polymer compared to the more brittle poly(3-hydroxybutyrate) homopolymer.[8] The biosynthesis involves the conversion of fatty acid metabolites into (R)-3-hydroxyacyl-CoA thioesters, which are then polymerized by PHA synthase enzymes.[3] The (S)-enantiomer is not incorporated into this pathway.

Stereospecific Signaling of Medium-Chain Hydroxy Fatty Acids

Research on related molecules strongly suggests that the enantiomers of this compound could have distinct signaling functions relevant to drug development.

  • Immune Response: In plants, free (R)-3-hydroxydecanoic acid acts as a potent immune elicitor by activating the LORE receptor kinase, while the (S)-enantiomer is inactive.[10] This demonstrates a clear stereospecific recognition of medium-chain 3-hydroxy fatty acids by a cell surface receptor.

  • GPCR Activation: Shorter-chain fatty acids and their hydroxylated metabolites are known ligands for G-protein coupled receptors (GPCRs). Butyrate (B1204436) and the ketone body β-hydroxybutyrate are agonists for GPR109A (also known as HCAR2), a receptor involved in suppressing inflammation.[11][12] Given that GPR109A can be activated by various hydroxycarboxylic acids, it is plausible that one or both enantiomers of this compound could interact with this or other related GPCRs, potentially modulating inflammatory responses.

  • Enantiomer-Specific Physiological Effects: Studies on the enantiomers of BHB show they have differential effects on cardiac myocyte electrophysiology, with the (R)-enantiomer prolonging the action potential duration while the racemic mixture shortens it.[13] This highlights that even subtle differences in stereochemistry can lead to opposite physiological outcomes.

Diagram 3: Hypothesized GPCR Signaling Pathway cluster_cell Macrophage / Epithelial Cell Receptor GPR109A (HCAR2) G_protein Gi/o Receptor->G_protein AC Adenylate Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to Inflammation Pro-inflammatory Pathways (e.g., NF-κB) cAMP->Inflammation inhibits Ligand_R (R)-3-Hydroxyhexanoate (Hypothesized Ligand) Ligand_R->Receptor Binds & Activates Ligand_S (S)-3-Hydroxyhexanoate (Binding Affinity Unknown) Ligand_S->Receptor ?

Diagram 3: Hypothesized GPCR Signaling Pathway

Implications for Drug Development and Research

The distinct biological roles—established for the (R)-enantiomer and potential for the (S)-enantiomer—underscore the necessity of studying these molecules as separate chemical entities.

  • (R)-3-Hydroxyhexanoate: Its role in forming biocompatible and biodegradable polymers makes it a key component in materials science for medical devices, drug delivery systems, and tissue engineering scaffolds.[14][15]

  • (S)-3-Hydroxyhexanoate: As the "unnatural" enantiomer in the context of PHA biosynthesis, its unique pharmacological profile remains to be explored. It may act as an antagonist or a modulator of pathways activated by the (R)-enantiomer, or it could possess entirely different biological targets.

  • Therapeutic Potential: The potential for stereospecific interaction with GPCRs like GPR109A suggests that one enantiomer could be developed as a selective anti-inflammatory agent, while the other might be inactive or have off-target effects.

Conclusion

While (R)-3-hydroxyhexanoate is primarily recognized for its structural role in biopolymers, emerging evidence from analogous molecules suggests a far richer and stereospecific biological significance for medium-chain beta-hydroxy fatty acids. For drug development professionals, the key takeaway is that the enantiomers of this compound cannot be considered interchangeable. Future research must focus on elucidating the specific protein targets and signaling pathways for each enantiomer to unlock their full therapeutic potential. The synthesis and separation protocols outlined herein provide a framework for obtaining the enantiopure compounds necessary for such critical investigations.

References

3-Hydroxyhexanoate: A Technical Guide to its Role as a Medium-Chain-Length PHA Monomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance of 3-hydroxyhexanoate (3HHx) as a crucial medium-chain-length (MCL) monomer in the production of polyhydroxyalkanoates (PHAs). PHAs are biodegradable polyesters synthesized by microorganisms, offering a promising, renewable alternative to conventional plastics. The incorporation of 3HHx into PHA polymers, particularly in combination with short-chain-length (SCL) monomers like 3-hydroxybutyrate (B1226725) (3HB), results in copolymers such as poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) with enhanced material properties. These copolymers exhibit increased flexibility, lower crystallinity, and improved processability compared to the more brittle P(3HB) homopolymer, making them suitable for a wide range of applications, including in the biomedical field.[1][2][3]

Biosynthesis of this compound

The microbial production of 3HHx-containing PHAs is achieved through various metabolic pathways, primarily in bacteria such as Pseudomonas putida, Aeromonas hydrophila, and engineered strains of Ralstonia eutropha and Escherichia coli.[4][5][6] The two main routes for the synthesis of (R)-3-hydroxyacyl-CoA, the precursor for PHA polymerization, are the β-oxidation pathway when fatty acids are used as a carbon source, and the de novo fatty acid synthesis pathway when sugars or other unrelated carbon sources are utilized.[3][7]

The key enzyme responsible for the polymerization of hydroxyacyl-CoA monomers is PHA synthase (PhaC).[3] The substrate specificity of this enzyme plays a critical role in determining the monomer composition of the resulting PHA.[3] Genetic engineering of PHA synthases and metabolic pathways has enabled the production of P(3HB-co-3HHx) with controlled 3HHx molar fractions, thereby tailoring the material properties for specific applications.[3][5]

Properties and Applications of 3HHx-Containing PHAs

The incorporation of the C6 monomer 3HHx into the P(3HB) polymer chain disrupts the crystalline structure, leading to a decrease in melting temperature and crystallinity.[3][8] This results in a more flexible and elastomeric material with a higher elongation at break.[3][9] The properties of P(3HB-co-3HHx) can be modulated by varying the molar percentage of the 3HHx monomer. For instance, copolymers with 5-15 mol% of 3HHx exhibit flexible properties suitable for various applications.[8] These enhanced properties make P(3HB-co-3HHx) a candidate for applications in tissue engineering, such as for the repair of bone, cartilage, and nerves, as well as for the development of drug delivery systems and biodegradable packaging materials.[1][2]

Quantitative Data on P(3HB-co-3HHx) Production

The following tables summarize quantitative data from various studies on the production and properties of P(3HB-co-3HHx).

Table 1: Production of P(3HB-co-3HHx) by Different Microbial Strains

Microbial StrainCarbon Source(s)PHA Content (wt%)3HHx (mol%)Polymer Concentration (g/L)Reference
Aeromonas hydrophila 4AK4Glucose, Lauric Acid501125[10]
Engineered Burkholderia sp. Oh_219Crude Glycerol, Capric Acid-9.7-[11]
Engineered Burkholderia sp. Oh_219Crude Glycerol, Lauric Acid-18-[11]
Recombinant E. coli JM109Glucose41142.8[8]
Engineered Cupriavidus necatorCO282.79.349.31[12]
Engineered Ralstonia eutrophaButyrate-up to 40-[13]

Table 2: Thermal and Mechanical Properties of P(3HB-co-3HHx)

3HHx (mol%)Melting Temperature (Tm, °C)Glass Transition Temperature (Tg, °C)Elongation at Break (%)Reference
P(3HB) homopolymer1745-[14]
P(3HB-co-3HHx)168-170-0.2 to -1.6-[14]
17--Similar to LDPE[3]
2.5 - 35--Increases with 3HHx content[9]

Experimental Protocols

Detailed methodologies for the production, extraction, and characterization of 3HHx-containing PHAs are crucial for reproducible research.

Protocol 1: Production of P(3HB-co-3HHx) in Recombinant E. coli

This protocol is adapted from studies on the production of P(3HB-co-3HHx) from glucose in engineered E. coli.[4][15]

  • Strain and Plasmid Preparation: Transform E. coli JM109 with plasmids carrying the necessary genes for the 3HHx biosynthesis pathway, including a PHA synthase (e.g., phaC), β-ketothiolase (e.g., phaA), and acetoacetyl-CoA reductase (e.g., phaB), along with genes for the conversion of central metabolites to 3HHx precursors.

  • Cultivation:

    • Inoculate a single colony into LB medium containing appropriate antibiotics and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium containing 2% (w/v) glucose and antibiotics with the overnight culture.

    • Induce gene expression with IPTG (e.g., 1 mM) when the culture reaches a specific optical density.

    • Continue cultivation at 30°C for 48 hours.[15]

  • Cell Harvesting: Centrifuge the culture to pellet the cells. Wash the cell pellet with distilled water and then lyophilize to determine the dry cell weight.

Protocol 2: PHA Extraction using Chloroform (B151607)

This is a common laboratory method for extracting PHA from microbial biomass.[10][11][13]

  • Cell Lysis: Resuspend the lyophilized cell pellet in chloroform.

  • Extraction: Heat the suspension at a controlled temperature (e.g., 60-100°C) for a defined period (e.g., 3-4 hours) to dissolve the intracellular PHA.[11][16]

  • Separation of Cellular Debris: Filter the chloroform solution to remove non-PHA cellular material.

  • Precipitation: Add the PHA-containing chloroform solution to a 10-fold volume of cold methanol (B129727) or ethanol (B145695) to precipitate the polymer.[16]

  • Purification: Collect the precipitated PHA by centrifugation or filtration and wash with methanol.

  • Drying: Dry the purified PHA, for instance in a vacuum oven, to a constant weight.

Protocol 3: Analysis of 3HHx Monomer Composition by Gas Chromatography (GC)

GC is a standard method for determining the monomeric composition of PHAs.[8][17]

  • Methanolysis: Subject a known amount of dried PHA to methanolysis by heating in a mixture of chloroform and acidified methanol (e.g., 15% v/v H₂SO₄) at 100°C for several hours. This process depolymerizes the PHA into its constituent methyl-esterified monomers.[17]

  • Extraction: After cooling, add water to the mixture to separate the phases. The methyl-esterified monomers will be in the organic (chloroform) phase.

  • GC-MS Analysis: Inject an aliquot of the organic phase into a gas chromatograph-mass spectrometer (GC-MS) equipped with a suitable capillary column (e.g., HP-5MS).[17]

  • Quantification: Identify and quantify the individual monomers by comparing their retention times and mass spectra to those of known standards. An internal standard (e.g., methyl benzoate) is typically used for accurate quantification.[17]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound as a PHA monomer.

Biosynthesis_of_3HHx Fatty_Acids Fatty Acids (e.g., Lauric Acid) Glucose Glucose Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Fatty_Acid_Synthesis De Novo Fatty Acid Synthesis Glucose->Fatty_Acid_Synthesis Acetyl_CoA Acetyl-CoA Ketoacyl_CoA 3-Ketoacyl-CoA Fatty_Acid_Synthesis->Ketoacyl_CoA Multiple steps Enoyl_CoA (S)-3-Hydroxyacyl-CoA Beta_Oxidation->Enoyl_CoA Multiple steps R_3HA_CoA (R)-3-Hydroxyacyl-CoA (including 3HHx-CoA) Enoyl_CoA->R_3HA_CoA Ketoacyl_CoA->R_3HA_CoA Reduction PHA_Polymer P(3HB-co-3HHx) Polymer R_3HA_CoA->PHA_Polymer PhaJ PhaJ (Enoyl-CoA hydratase) PhaC PhaC (PHA Synthase)

Biosynthesis pathways leading to 3HHx-CoA formation.

Experimental_Workflow Cultivation Microbial Cultivation (e.g., Recombinant E. coli) Harvesting Cell Harvesting (Centrifugation) Cultivation->Harvesting Drying Biomass Drying (Lyophilization) Harvesting->Drying Extraction PHA Extraction (Solvent-based) Drying->Extraction Purification PHA Purification (Precipitation) Extraction->Purification Characterization Polymer Characterization Purification->Characterization GC_MS GC-MS (Monomer Composition) Characterization->GC_MS NMR NMR (Structure) Characterization->NMR GPC GPC (Molecular Weight) Characterization->GPC DSC_TGA DSC/TGA (Thermal Properties) Characterization->DSC_TGA

General experimental workflow for PHA production and analysis.

References

An In-depth Technical Guide to Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] is a biodegradable and biocompatible thermoplastic belonging to the polyhydroxyalkanoate (PHA) family.[1][2] Synthesized by a variety of microorganisms, this copolymer has garnered significant attention for its tunable mechanical and thermal properties, which are largely dictated by the molar fraction of the 3-hydroxyhexanoate (3HHx) monomer.[1][2] Its versatility makes it a promising candidate for a range of applications, from biodegradable packaging to advanced drug delivery systems.[2][3] This technical guide provides a comprehensive overview of the synthesis, properties, and characterization of P(3HB-co-3HHx), with a particular focus on its relevance to the pharmaceutical and biomedical fields. Detailed experimental protocols and a summary of key quantitative data are presented to facilitate further research and development.

Introduction

Polyhydroxyalkanoates (PHAs) are a class of natural polyesters produced by microorganisms as intracellular carbon and energy storage granules.[3] Among the various PHA copolymers, P(3HB-co-3HHx) has emerged as a particularly promising material. The incorporation of the longer-chain this compound (3HHx) monomer into the poly(3-hydroxybutyrate) (P(3HB)) backbone disrupts the high crystallinity of P(3HB), which is known for its brittleness and narrow processing window.[1][2] This results in a more flexible and tougher material with a lower melting point and improved processability.[2] The ability to tailor these properties by controlling the 3HHx content makes P(3HB-co-3HHx) a highly adaptable biomaterial for specialized applications, including controlled drug release and tissue engineering scaffolds.[2][3]

Biosynthesis of P(3HB-co-3HHx)

The microbial production of P(3HB-co-3HHx) is a complex process involving multiple enzymatic steps. The most well-studied production organism is the bacterium Cupriavidus necator (formerly Ralstonia eutropha).[4][5] The biosynthesis can proceed through several metabolic pathways depending on the carbon source provided.

The primary pathway for P(3HB) synthesis involves three key enzymes encoded by the phaA, phaB, and phaC genes:

  • β-ketothiolase (PhaA): Catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.[3]

  • Acetoacetyl-CoA reductase (PhaB): Reduces acetoacetyl-CoA to (R)-3-hydroxybutyryl-CoA.[3]

  • PHA synthase (PhaC): Polymerizes (R)-3-hydroxybutyryl-CoA monomers to form the P(3HB) polymer chain.[3]

The incorporation of the 3HHx monomer can be achieved through pathways such as the β-oxidation of fatty acids.[3] In this process, (R)-specific enoyl-CoA hydratase (PhaJ) can convert intermediates of fatty acid degradation into (R)-3-hydroxyacyl-CoAs, including (R)-3-hydroxyhexanoyl-CoA, which are then incorporated into the growing polymer chain by PHA synthase.[3]

Engineered strains of C. necator and Escherichia coli have been developed to enhance the production of P(3HB-co-3HHx) from unrelated carbon sources like sugars.[6][7] These strains often feature heterologous genes, such as those for crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd), to create artificial pathways for the synthesis of the 3HHx precursor.[6][7]

P(3HB-co-3HHx) Biosynthesis Pathway cluster_polymer AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB P3HB P(3HB) component PHASynthase PHA Synthase (PhaC) R_3HB_CoA->PHASynthase FattyAcids Fatty Acids / Sugars BetaOxidation β-Oxidation / Engineered Pathways FattyAcids->BetaOxidation R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA BetaOxidation->R_3HHx_CoA PhaJ / Ccr, Emd, etc. P3HHx P(3HHx) component R_3HHx_CoA->PHASynthase P3HB_co_3HHx P(3HB-co-3HHx) PHASynthase->P3HB_co_3HHx

Biosynthesis of P(3HB-co-3HHx).

Physicochemical Properties

The physical, mechanical, and thermal properties of P(3HB-co-3HHx) are highly dependent on the molar fraction of the 3HHx monomer. Generally, as the 3HHx content increases, the polymer becomes more flexible and less crystalline.

Molecular Weight

The weight-average molecular weight (Mw) and number-average molecular weight (Mn) are critical parameters influencing the mechanical properties of the polymer. These are typically determined by Gel Permeation Chromatography (GPC). The polydispersity index (PDI or Đ), which is the ratio of Mw to Mn, provides an indication of the distribution of molecular weights in the polymer sample.

Table 1: Molecular Weight of P(3HB-co-3HHx) at Various 3HHx Molar Fractions

3HHx (mol%)Mw (x 10^4 g/mol )Mn (x 10^4 g/mol )PDI (Đ)Source
3.6928.63--[1]
15.1124.03--[1]
-41.5 - 52.0-2.8 - 4.3[8]
2.5 - 3511.5 - 66.5--[9][10][11]

Note: Data presented is a compilation from different studies and production methods, which can influence the results.

Mechanical Properties

The incorporation of 3HHx monomers significantly impacts the mechanical behavior of the polymer, transitioning it from a rigid and brittle material to a more ductile and elastomeric one.

Table 2: Mechanical Properties of P(3HB-co-3HHx) as a Function of 3HHx Content

3HHx (mol%)Tensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Source
3.695.8560.60-[1]
15.113.6218.03-[1]
General TrendDecreasesDecreasesIncreases[2][10][11]
Thermal Properties

The thermal characteristics of P(3HB-co-3HHx), such as the glass transition temperature (Tg) and melting temperature (Tm), are crucial for determining its processing conditions and applications. These are typically measured using Differential Scanning Calorimetry (DSC).

Table 3: Thermal Properties of P(3HB-co-3HHx) with Varying 3HHx Fractions

3HHx (mol%)Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Source
General TrendDecreases with increasing 3HHxDecreases with increasing 3HHx[2]
--0.2 to -1.6168 - 170[8]
Industrial Sample-2.4112 / 141 (two peaks)[8]
10-136[4]

Biocompatibility and Biodegradation

P(3HB-co-3HHx) exhibits excellent biocompatibility, supporting the adhesion and proliferation of various cell types, including fibroblasts, osteoblasts, and smooth muscle cells.[3] This makes it a suitable material for biomedical applications such as tissue engineering scaffolds and implantable devices.[12]

The degradation of P(3HB-co-3HHx) can occur through enzymatic action in biological environments, leading to the formation of its constituent hydroxy acids, which are non-toxic and can be metabolized by the body.[3] The rate of degradation is influenced by the 3HHx molar composition, with higher 3HHx content generally leading to a faster degradation rate due to the lower crystallinity of the polymer.[3]

Applications in Drug Development

The favorable properties of P(3HB-co-3HHx) make it an attractive candidate for various drug delivery applications.

  • Controlled Release Systems: The polymer can be formulated into microspheres, nanoparticles, or implants for the sustained and controlled release of therapeutic agents.[13]

  • Targeted Drug Delivery: P(3HB-co-3HHx) nanoparticles can be functionalized with targeting ligands to enhance drug delivery to specific sites, such as tumors.[2]

  • Tissue Engineering: The biocompatibility and biodegradability of P(3HB-co-3HHx) make it an excellent material for fabricating scaffolds that can be loaded with growth factors or other bioactive molecules to promote tissue regeneration.[3]

Experimental Protocols

This section outlines common methodologies for the production and characterization of P(3HB-co-3HHx).

P(3HB-co-3HHx) Production and Extraction Workflow

Production and Extraction Workflow Strain Select Microbial Strain (e.g., C. necator) Culture Cultivation in Bioreactor (Mineral Salts Medium + Carbon Source) Strain->Culture Harvest Cell Harvesting (Centrifugation) Culture->Harvest Lysis Cell Lysis & Polymer Extraction (e.g., Chloroform) Harvest->Lysis Purification Purification (Precipitation in non-solvent like Methanol) Lysis->Purification Drying Drying (Vacuum oven) Purification->Drying FinalPolymer Purified P(3HB-co-3HHx) Drying->FinalPolymer

P(3HB-co-3HHx) production workflow.
Compositional Analysis by ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified P(3HB-co-3HHx) polymer in approximately 0.75 mL of deuterated chloroform (B151607) (CDCl₃).

  • Data Acquisition: Record the ¹H NMR spectrum using a spectrometer (e.g., 400 MHz).

  • Analysis: The molar fraction of the 3HHx unit is calculated by comparing the integral of the methyl proton signal of the 3HHx unit (a triplet at ~0.9 ppm) with the integral of the methine proton signal of the 3HB unit (a multiplet at ~5.2 ppm).

Molecular Weight Determination by Gel Permeation Chromatography (GPC)
  • System: A GPC system equipped with a refractive index (RI) detector.

  • Columns: Use appropriate columns for polymer analysis (e.g., polystyrene-divinylbenzene columns).

  • Mobile Phase: Chloroform at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the polymer in chloroform at a concentration of 1-2 mg/mL and filter through a 0.45 µm filter.

  • Calibration: Use polystyrene standards of known molecular weights to generate a calibration curve.

  • Analysis: Determine the weight-average molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI) from the chromatogram using the calibration curve.

Thermal Analysis by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heating/Cooling Cycle:

    • Heat the sample from room temperature to a temperature above its melting point (e.g., 200 °C) at a rate of 10 °C/min to erase the thermal history.

    • Hold at this temperature for a few minutes.

    • Cool the sample to a low temperature (e.g., -50 °C) at a rate of 10 °C/min.

    • Heat the sample again to 200 °C at a rate of 10 °C/min.

  • Analysis: Determine the glass transition temperature (Tg) and melting temperature (Tm) from the second heating scan.

In Vitro Biocompatibility (MTT Assay)
  • Cell Culture: Seed cells (e.g., L929 fibroblasts, MC3T3-E1 osteoblasts) onto films of P(3HB-co-3HHx) in a multi-well plate.

  • Incubation: Culture the cells for a defined period (e.g., 1, 3, and 5 days).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Conclusion

P(3HB-co-3HHx) is a highly versatile biopolymer with significant potential in the biomedical and pharmaceutical fields. Its tunable properties, excellent biocompatibility, and biodegradability make it a superior alternative to many conventional synthetic polymers. By understanding the relationship between its composition and properties, and by employing standardized experimental protocols, researchers can further unlock the potential of P(3HB-co-3HHx) for innovative applications in drug delivery, tissue engineering, and beyond.

References

A Technical Guide to the Physical and Chemical Characteristics of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical characteristics of 3-hydroxyhexanoate, a molecule of significant interest in various scientific and biomedical fields. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated metabolic pathways to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

This compound, also known as 3-hydroxycaproate, is a hydroxy fatty acid that plays a role as a monomer in the biosynthesis of biodegradable polyesters.[1] Its properties, and those of its corresponding acid and esters, are crucial for understanding its behavior in biological and chemical systems.

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of 3-hydroxyhexanoic acid, its anion this compound, and its common esters, methyl this compound and ethyl this compound.

Table 1: General and Physical Properties

Property3-Hydroxyhexanoic AcidThis compound (Anion)Methyl this compoundEthyl this compound
Molecular Formula C6H12O3[2]C6H11O3-[3]C7H14O3[4]C8H16O3[5]
Molecular Weight ( g/mol ) 132.16[2]131.15146.18[4]160.21[5]
Physical Description Liquid[1]-Colorless to pale yellow liquid[4]Colorless to pale yellow liquid with a fruity odor[5]
Boiling Point (°C) --220-221 @ 760 mmHg[4]101-102 @ 14 mmHg[5][6]
Melting Point (°C) Not available-Not availableNot available[7]
Density (g/mL) --0.994-1.0100.974[7]
Refractive Index --1.410-1.4401.428[7]

Table 2: Solubility and Acid-Base Properties

Property3-Hydroxyhexanoic AcidThis compound (Anion)Methyl this compoundEthyl this compound
Water Solubility 133 g/L (predicted)[8]SolubleInsoluble in water and fat[4]Insoluble in water and oils[5]
pKa (Strongest Acidic) 4.67 (predicted)[8]---

Spectral Data

Spectroscopic data is essential for the identification and characterization of this compound and its derivatives. The following provides an overview of available spectral information for related compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectra are available for methyl this compound and ethyl this compound.[4][9][10][11] These spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

  • Infrared (IR) Spectroscopy: FTIR spectra for methyl this compound and for the polymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) have been documented.[4][12][13] These spectra are useful for identifying functional groups present in the molecule, such as the hydroxyl and carbonyl groups.

  • Mass Spectrometry (MS): Electron ionization mass spectra are available for ethyl this compound, providing information on the molecule's mass-to-charge ratio and fragmentation pattern.[14]

Experimental Protocols

Detailed experimental protocols are fundamental for the synthesis, purification, and analysis of this compound. The following sections provide representative methodologies.

Synthesis of 3-Hydroxyhexanoic Acid

A general approach for the synthesis of hydroxy fatty acids involves an aldol (B89426) reaction followed by saponification. The following is a representative protocol adapted from the synthesis of a long-chain (S)-3-hydroxyalkanoic acid[15]:

  • Aldol Reaction: A suitable aldehyde (in this case, butanal) is dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF). This solution is then added dropwise to a solution containing a chiral auxiliary enolate at a low temperature (e.g., -78 °C). The reaction mixture is stirred for several hours at this temperature.

  • Quenching and Extraction: The reaction is quenched by adding a saturated aqueous solution of a weak acid, such as potassium dihydrogen phosphate. The mixture is then allowed to warm to room temperature. The product is extracted from the aqueous phase using an organic solvent like ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

  • Saponification: The crude product from the aldol reaction is dissolved in a mixture of THF and water. A solution of a strong base, such as lithium hydroxide, is added to hydrolyze the ester linkage. The reaction is stirred at room temperature for a couple of hours.

  • Purification of the Free Acid: The reaction mixture is acidified to a pH of approximately 3 with a dilute acid (e.g., 1M HCl). The 3-hydroxyhexanoic acid is then extracted with ethyl acetate. The combined organic extracts are washed with brine, dried, and the solvent is evaporated. The crude acid can be further purified by flash column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent.

Purification and Analysis

Standard analytical techniques are employed for the purification and characterization of this compound and its derivatives.

  • Purification: High-performance liquid chromatography (HPLC) is a common method for purifying hydroxy fatty acids and their derivatives. For CoA esters, a two-step process involving solid-phase extraction (SPE) followed by preparative HPLC can be utilized.[15]

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile derivatives of this compound.[16] For non-volatile compounds, liquid chromatography-mass spectrometry (LC-MS) is often employed.[17] NMR and IR spectroscopy, as mentioned earlier, are crucial for structural elucidation.

Biological Significance and Metabolic Pathway

This compound is a key monomer in the biosynthesis of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)].[18] This biopolymer has garnered significant attention as a sustainable alternative to conventional plastics. The incorporation of this compound monomers into the polymer chain imparts desirable properties such as increased flexibility and a lower melting point compared to poly(3-hydroxybutyrate) (PHB) homopolymer.[16]

The metabolic pathway for the biosynthesis of P(3HB-co-3HHx) in bacteria such as Cupriavidus necator involves a series of enzymatic reactions that convert common carbon sources into the necessary hydroxyacyl-CoA monomers.

Metabolic Pathway for this compound Incorporation

The following diagram illustrates the key steps in the metabolic pathway leading to the formation of (R)-3-hydroxyhexanoyl-CoA and its subsequent polymerization into P(3HB-co-3HHx).

Metabolic_Pathway FattyAcids Fatty Acids / Sugars AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation / Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA phaB CrotonylCoA Crotonyl-CoA R_3HB_CoA->CrotonylCoA P3HB_co_3HHx P(3HB-co-3HHx) R_3HB_CoA->P3HB_co_3HHx phaC ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA HexanoylCoA Hexanoyl-CoA ButyrylCoA->HexanoylCoA Chain Elongation trans2_HexenoylCoA trans-2-Hexenoyl-CoA HexanoylCoA->trans2_HexenoylCoA R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA trans2_HexenoylCoA->R_3HHx_CoA phaJ R_3HHx_CoA->P3HB_co_3HHx phaC

Caption: Metabolic pathway for P(3HB-co-3HHx) biosynthesis.

This pathway highlights the central role of various enzymes, such as β-ketothiolase (phaA), acetoacetyl-CoA reductase (phaB), and PHA synthase (phaC), in the production of the copolymer.[18] The enoyl-CoA hydratase (phaJ) is particularly important for the formation of the (R)-3-hydroxyhexanoyl-CoA monomer from the fatty acid β-oxidation pathway.[19]

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical characteristics of this compound, a molecule with significant implications in biotechnology and materials science. The summarized data, outlined experimental protocols, and visualized metabolic pathway offer a valuable resource for researchers and professionals working in related fields. Further research into the specific biological signaling roles of this compound and the development of more efficient synthesis and polymerization methods will continue to expand its potential applications.

References

A Technical Guide to the Natural Sources and Microbial Production of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) 3-hydroxyalkanoate that has garnered significant interest in the scientific community. It serves as a key monomeric component in the biosynthesis of the biodegradable and biocompatible copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). The incorporation of 3HHx monomers into the poly(3-hydroxybutyrate) (PHB) polymer chain imparts desirable physical properties, including increased flexibility and a lower melting point, making P(3HB-co-3HHx) a versatile bioplastic with potential applications in packaging, medical devices, and drug delivery systems. This technical guide provides a comprehensive overview of the natural sources of 3HHx, its microbial producers, and the underlying metabolic pathways, supplemented with detailed experimental protocols and quantitative data.

Natural Sources of this compound

While the primary focus of research has been on the microbial production of 3HHx as a component of polyhydroxyalkanoates (PHAs), free 3-hydroxyhexanoic acid and its esters have been identified in a limited number of natural sources.

  • Plants and Fruits: 3-Hydroxyhexanoic acid has been reported in plant species such as Solanum betaceum (tamarillo), Fragaria (strawberry), and Spondias mombin (hog plum)[1]. The presence of these compounds contributes to the flavor and aroma profiles of these fruits.

  • Animals: (R)-3-Hydroxyhexanoic acid is a primary metabolite found in all eukaryotes, including humans[2]. It is involved in the fatty acid biosynthesis pathway[2]. It has also been detected in various animal-derived foods, such as chicken and pork[2].

It is important to note that the concentrations of free this compound in these natural sources are generally low and not viable for commercial extraction. The primary route for obtaining significant quantities of 3HHx is through microbial fermentation for the production of P(3HB-co-3HHx).

Microbial Producers of this compound

A diverse range of bacteria, both wild-type and genetically engineered, are capable of synthesizing P(3HB-co-3HHx) and thus producing this compound as a monomer. The selection of the microbial strain and the cultivation conditions are critical factors that influence the yield, content, and monomer composition of the resulting biopolymer.

Key Microbial Producers

Several bacterial genera have been extensively studied for their ability to produce P(3HB-co-3HHx). The most prominent among these are:

  • Cupriavidus necator (formerly Ralstonia eutropha): This bacterium is a model organism for PHA production due to its ability to accumulate large quantities of PHB. Wild-type C. necator has a low affinity for producing mcl-PHAs like those containing 3HHx. However, through metabolic engineering, recombinant strains of C. necator have been developed that can efficiently produce P(3HB-co-3HHx) from various carbon sources, including plant oils, sugars, and even CO2[3][4][5].

  • Aeromonas hydrophila : Certain strains of A. hydrophila are natural producers of P(3HB-co-3HHx)[6]. Genetic modifications of these strains have been shown to enhance the production and alter the monomer composition of the copolymer[6][7].

  • Escherichia coli : As a well-characterized and easily manipulable bacterium, E. coli has been engineered to produce P(3HB-co-3HHx) by introducing the necessary biosynthetic genes from other PHA-producing organisms[8][9][10].

Quantitative Data on P(3HB-co-3HHx) Production

The following tables summarize the quantitative data on P(3HB-co-3HHx) production by various microbial producers under different culture conditions.

Table 1: P(3HB-co-3HHx) Production by Recombinant Cupriavidus necator

StrainCarbon Source(s)Cultivation MethodCell Dry Weight (g/L)PHA Content (wt%)3HHx Molar Fraction (%)Reference
C. necator H16 (recombinant)Butyrate (B1204436) and Palm Kernel OilFed-batch--4.2 - 13.0[3]
C. necator MutantGlucose and UreaBatch4.9048-[4]
C. necator PHB-4/pBBR_CnPro-phaCRpCrude Palm Kernel Oil and Sodium HexanoateBatch5.54-4[11]
C. necator MF01/pBPP-ccrMeJAc-emdCO2, H2, O2pH-stat Jar59.6282.7~10[12]

Table 2: P(3HB-co-3HHx) Production by Aeromonas hydrophila

StrainCarbon Source(s)Cultivation MethodCell Dry Weight (g/L)PHA Content (wt%)3HHx Molar Fraction (%)Reference
A. hydrophila 4AK4 (recombinant)DodecanoateShake Flask4.46434[6]
A. hydrophila 4AK4 (recombinant)Sodium Gluconate and Lauric AcidFed-batch32.8526.7[7]

Table 3: P(3HB-co-3HHx) Production by Recombinant Escherichia coli

StrainCarbon Source(s)Cultivation MethodCell Dry Weight (g/L)PHA Content (wt%)3HHx Molar Fraction (%)Reference
E. coli JM109 (recombinant)GlucoseBatch-4114[13]
E. coli (recombinant)Dodecanoic acid and Propionic acidFed-batch---[10]

Metabolic Pathways for this compound Biosynthesis

The biosynthesis of the 3-hydroxyhexanoyl-CoA precursor for P(3HB-co-3HHx) production primarily occurs through two main metabolic pathways: the fatty acid β-oxidation pathway and the de novo fatty acid biosynthesis pathway.

Fatty Acid β-Oxidation Pathway

When fatty acids (e.g., from plant oils) are used as the carbon source, the β-oxidation cycle is the primary route for generating 3-hydroxyacyl-CoA monomers.

beta_oxidation_pathway Fatty_Acid Fatty Acid (e.g., Dodecanoate) Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA FadD trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA FadE S_3_Hydroxyacyl_CoA (S)-3-Hydroxyacyl-CoA trans_2_Enoyl_CoA->S_3_Hydroxyacyl_CoA FadB R_3_Hydroxyhexanoyl_CoA (R)-3-Hydroxyhexanoyl-CoA trans_2_Enoyl_CoA->R_3_Hydroxyhexanoyl_CoA PhaJ Ketoacyl_CoA 3-Ketoacyl-CoA S_3_Hydroxyacyl_CoA->Ketoacyl_CoA FadB Ketoacyl_CoA->Acyl_CoA FadA Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA FadA PHA_Synthase PHA Synthase (PhaC) R_3_Hydroxyhexanoyl_CoA->PHA_Synthase P_3HB_co_3HHx P(3HB-co-3HHx) PHA_Synthase->P_3HB_co_3HHx

Fatty Acid β-Oxidation Pathway for 3HHx-CoA Synthesis.

In this pathway, fatty acids are first activated to their CoA thioesters by acyl-CoA synthetase (FadD). The acyl-CoA then enters the β-oxidation cycle, a series of four enzymatic reactions catalyzed by acyl-CoA dehydrogenase (FadE), enoyl-CoA hydratase (FadB), 3-hydroxyacyl-CoA dehydrogenase (FadB), and 3-ketoacyl-CoA thiolase (FadA), which shortens the acyl chain by two carbons in each cycle, releasing acetyl-CoA. The key enzyme for shunting intermediates into PHA synthesis is the (R)-specific enoyl-CoA hydratase (PhaJ), which converts the trans-2-enoyl-CoA intermediate directly to (R)-3-hydroxyacyl-CoA, the substrate for PHA synthase (PhaC)[8][9][14][15].

De Novo Fatty Acid Biosynthesis Pathway

When structurally unrelated carbon sources like sugars are utilized, the de novo fatty acid biosynthesis pathway can be engineered to provide the precursors for 3HHx synthesis.

de_novo_pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA AccABCD Acyl_ACP Acyl-ACP (C4) Acetyl_CoA->Acyl_ACP FabH Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Ketoacyl_ACP 3-Ketoacyl-ACP (C6) Acyl_ACP->Ketoacyl_ACP FabB/F R_3_Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP (C6) Ketoacyl_ACP->R_3_Hydroxyacyl_ACP FabG R_3_Hydroxyhexanoyl_CoA (R)-3-Hydroxyhexanoyl-CoA R_3_Hydroxyacyl_ACP->R_3_Hydroxyhexanoyl_CoA PhaG PHA_Synthase PHA Synthase (PhaC) R_3_Hydroxyhexanoyl_CoA->PHA_Synthase P_3HB_co_3HHx P(3HB-co-3HHx) PHA_Synthase->P_3HB_co_3HHx

De Novo Fatty Acid Biosynthesis Pathway for 3HHx-CoA Synthesis.

In this engineered pathway, glucose is converted to acetyl-CoA through glycolysis. Acetyl-CoA is then carboxylated to malonyl-CoA, which is subsequently converted to malonyl-ACP. Through a series of condensation, reduction, and dehydration reactions catalyzed by the fatty acid synthase (FAS) complex, the acyl chain is elongated. The intermediate (R)-3-hydroxyacyl-ACP is then converted to (R)-3-hydroxyacyl-CoA by the enzyme 3-hydroxyacyl-ACP:CoA transacylase (PhaG), which can then be polymerized by PHA synthase[7][10].

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the production and characterization of P(3HB-co-3HHx).

Culturing of Cupriavidus necator for P(3HB-co-3HHx) Production

This protocol is adapted for a typical batch cultivation in a shake flask.

Materials:

  • Recombinant Cupriavidus necator strain capable of P(3HB-co-3HHx) production.

  • Nutrient-rich (NR) medium for seed culture (e.g., Tryptic Soy Broth).

  • Minimal salts medium (MSM) for PHA production[4].

    • MSM base (per liter): 4.0 g NaH2PO4, 4.6 g Na2HPO4, 0.45 g K2SO4, 0.39 g MgSO4, 0.062 g CaCl2[4].

    • Trace element solution (per liter of 0.1 M HCl): 15 g FeSO4·7H2O, 2.4 g MnSO4·H2O, 2.4 g ZnSO4·7H2O, 0.48 g CuSO4·5H2O[4].

  • Carbon source (e.g., glucose, plant oil).

  • Nitrogen source (e.g., urea, (NH4)2SO4).

  • Appropriate antibiotic for plasmid maintenance in recombinant strains.

  • Shaking incubator.

  • Spectrophotometer.

Procedure:

  • Seed Culture Preparation: Inoculate a single colony of the recombinant C. necator strain into 50 mL of NR medium containing the appropriate antibiotic in a 250 mL Erlenmeyer flask. Incubate at 30°C with shaking at 200 rpm for 18-24 hours until the culture reaches the late exponential phase (OD600 ≈ 2.0-3.0).

  • Production Culture Inoculation: Prepare 500 mL of MSM in a 2 L baffled Erlenmeyer flask. Add the carbon and nitrogen sources to the desired concentrations (e.g., 20 g/L glucose and 1 g/L urea). Add the appropriate antibiotic. Inoculate the production medium with 5% (v/v) of the seed culture.

  • Cultivation: Incubate the production culture at 30°C with vigorous shaking (200-250 rpm) for 48-72 hours. Monitor cell growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Harvesting: Once the culture has reached the stationary phase or the desired PHA accumulation has been achieved, harvest the cells by centrifugation at 8,000 x g for 15 minutes at 4°C.

  • Washing and Drying: Wash the cell pellet twice with distilled water to remove residual medium components. Lyophilize or oven-dry the cell pellet at 60°C to a constant weight to determine the cell dry weight (CDW).

Extraction of P(3HB-co-3HHx) using Sodium Hypochlorite (B82951)

This method is a relatively simple and rapid procedure for extracting PHA from bacterial biomass[13][16][17][18][19].

Materials:

Procedure:

  • Cell Lysis: Suspend 1 g of lyophilized cell biomass in 20 mL of sodium hypochlorite solution in a centrifuge tube.

  • Incubation: Incubate the suspension at 37°C for 1-2 hours with occasional vortexing to digest the non-PHA cellular material.

  • Centrifugation: Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the insoluble PHA granules.

  • Washing: Carefully decant the supernatant. Wash the PHA pellet sequentially with distilled water, methanol, and finally water again. Each wash should be followed by centrifugation to recover the pellet.

  • Dissolution and Precipitation: Dissolve the washed PHA pellet in 20 mL of chloroform. To precipitate the PHA, add the chloroform solution dropwise to 10 volumes of cold methanol while stirring.

  • Recovery and Drying: Collect the precipitated PHA by filtration or centrifugation. Dry the purified P(3HB-co-3HHx) in a vacuum oven at 40-50°C until a constant weight is achieved.

Quantification of 3HHx Content by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the analysis of the monomer composition of P(3HB-co-3HHx) after methanolysis[2][4][6][12][20][21].

Materials:

  • Purified P(3HB-co-3HHx) sample (10-20 mg).

  • Methanolysis solution: 2 mL of methanol containing 15% (v/v) sulfuric acid and 2 mL of chloroform.

  • Internal standard (e.g., benzoic acid).

  • Sodium chloride solution (saturated).

  • Anhydrous sodium sulfate.

  • GC-MS system with a suitable capillary column (e.g., HP-5MS).

Procedure:

  • Methanolysis: Place the P(3HB-co-3HHx) sample in a screw-capped test tube. Add the methanolysis solution and the internal standard. Seal the tube tightly and heat at 100°C for 140 minutes in a heating block or oven.

  • Extraction: After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute. Centrifuge to separate the phases.

  • Sample Preparation: Carefully transfer the lower chloroform phase containing the methyl esters of the 3-hydroxyalkanoates to a new vial. Dry the chloroform phase over anhydrous sodium sulfate.

  • GC-MS Analysis: Inject 1 µL of the sample into the GC-MS system. The operating conditions should be optimized for the separation and detection of methyl 3-hydroxybutyrate (B1226725) and methyl this compound. A typical temperature program could be: initial temperature of 80°C for 2 minutes, ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Quantification: Identify the peaks corresponding to methyl 3-hydroxybutyrate and methyl this compound based on their retention times and mass spectra compared to standards. Calculate the molar fraction of 3HHx by comparing the peak areas of the respective methyl esters.

Characterization of P(3HB-co-3HHx) by ¹H-NMR Spectroscopy

¹H-NMR spectroscopy is a powerful tool for determining the monomer composition and microstructure of P(3HB-co-3HHx)[11][22][23][24][25].

Materials:

  • Purified P(3HB-co-3HHx) sample (10-15 mg).

  • Deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve the P(3HB-co-3HHx) sample in approximately 0.7 mL of CDCl₃ in an NMR tube.

  • NMR Analysis: Acquire the ¹H-NMR spectrum of the sample.

  • Spectral Interpretation: The chemical shifts of the protons in the 3HB and 3HHx units are distinct and can be used to determine the copolymer composition. The key signals are:

    • 3HB unit:

      • -CH₃: doublet at ~1.2 ppm

      • -CH₂-: multiplet at ~2.5 ppm

      • -CH-: multiplet at ~5.2 ppm

    • 3HHx unit:

      • -CH₃: triplet at ~0.9 ppm

      • -CH₂- (propyl side chain): multiplets at ~1.3 ppm and ~1.6 ppm

      • -CH₂- (backbone): multiplet at ~2.5 ppm

      • -CH-: multiplet at ~5.2 ppm

  • Composition Calculation: The molar fraction of the 3HHx unit can be calculated by integrating the peak areas of the terminal methyl protons of the 3HHx side chain (~0.9 ppm) and the methyl protons of the 3HB unit (~1.2 ppm).

Conclusion

This compound, as a key component of the versatile biopolymer P(3HB-co-3HHx), holds significant promise for the development of sustainable and biocompatible materials. The microbial production of P(3HB-co-3HHx) through fermentation offers a scalable and environmentally friendly alternative to conventional plastics. This technical guide has provided a comprehensive overview of the natural occurrence of 3HHx, the diverse range of microbial producers, and the intricate metabolic pathways governing its synthesis. The detailed experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and scientists in the fields of biotechnology, materials science, and drug development, facilitating further advancements in the production and application of this remarkable biopolymer. The continued exploration of novel microbial strains, metabolic engineering strategies, and optimized fermentation processes will undoubtedly unlock the full potential of this compound and its copolymers in a wide array of industrial and biomedical applications.

References

The Genetic Architecture of 3-Hydroxyhexanoate Production in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) monomeric unit of polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters synthesized by various bacteria. The incorporation of 3HHx into PHA polymers significantly improves their material properties, rendering them more flexible and less brittle than the more common short-chain-length (scl) PHAs like poly(3-hydroxybutyrate) (PHB). This technical guide provides an in-depth exploration of the genetic underpinnings of 3HHx production in bacteria. It details the core enzymatic players, the metabolic pathways that supply the necessary precursors, and the genetic engineering strategies employed to enhance 3HHx yields. This guide is intended to serve as a comprehensive resource for researchers and professionals in the fields of metabolic engineering, synthetic biology, and drug development who are interested in the microbial production of 3HHx and its derivatives.

Core Genetic Determinants of 3HHx Production

The biosynthesis of 3HHx-containing PHAs is primarily governed by two key enzymes encoded by the phaC and phaJ genes.

  • phaC - The PHA Synthase: This gene encodes the polyhydroxyalkanoate (PHA) synthase, the central enzyme responsible for polymerizing (R)-3-hydroxyacyl-CoA monomers into the PHA polymer chain. The substrate specificity of the PhaC enzyme is a critical determinant of the monomer composition of the resulting PHA. PHA synthases are categorized into four classes based on their substrate specificity and subunit structure[1][2]. Class I and II synthases are of particular relevance to 3HHx production. Class I synthases, such as that from Cupriavidus necator, preferentially utilize short-chain-length (R)-3-hydroxyacyl-CoAs (C3-C5), while Class II synthases, found in bacteria like Pseudomonas putida, favor medium-chain-length substrates (C6-C14)[2]. Notably, some PHA synthases, like the one from Aeromonas caviae (PhaCAc), exhibit broad substrate specificity and can incorporate both scl and mcl monomers, making them ideal candidates for producing P(3HB-co-3HHx) copolymers[3][4].

  • phaJ - The (R)-Specific Enoyl-CoA Hydratase: This gene encodes an (R)-specific enoyl-CoA hydratase, which plays a crucial role in supplying (R)-3-hydroxyacyl-CoA precursors from the fatty acid β-oxidation pathway. The FadB enzyme in the conventional β-oxidation pathway produces (S)-3-hydroxyacyl-CoA, which is not a substrate for PHA synthases. The PhaJ enzyme specifically hydrates trans-2-enoyl-CoA intermediates of the β-oxidation cycle to their (R)-enantiomers, directly channeling them into PHA biosynthesis[5][6]. The co-expression of phaJ with phaC is often essential for the production of mcl-PHAs, including those containing 3HHx, from fatty acid feedstocks in both native and recombinant hosts[7].

Metabolic Pathways for 3HHx Precursor Supply

The provision of the (R)-3-hydroxyhexanoyl-CoA precursor is a key factor in the microbial production of 3HHx. Bacteria utilize several metabolic routes to generate this precursor.

Fatty Acid β-Oxidation Pathway

When bacteria are grown on fatty acids like hexanoate (B1226103) or longer-chain fatty acids, the β-oxidation pathway is the primary route for generating 3HHx precursors. Fatty acids are first activated to their acyl-CoA thioesters and then enter the β-oxidation cycle. The intermediate, trans-2-hexenoyl-CoA, is then hydrated by the PhaJ enzyme to form (R)-3-hydroxyhexanoyl-CoA, which is subsequently polymerized by PhaC[5][8]. Metabolic engineering strategies to enhance 3HHx production from this pathway often involve the overexpression of phaJ and the use of PHA synthases with a high affinity for 3HHx-CoA[9]. Disrupting competing pathways, such as by deleting the fadB gene (encoding (S)-specific enoyl-CoA hydratase), can also increase the flux towards (R)-3-hydroxyacyl-CoA formation[8][10][11].

Beta_Oxidation_Pathway FattyAcids Fatty Acids (e.g., Hexanoate) Acyl_CoA Hexanoyl-CoA FattyAcids->Acyl_CoA FadD trans_2_Enoyl_CoA trans-2-Hexenoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA FadE S_3HA_CoA (S)-3-Hydroxyhexanoyl-CoA trans_2_Enoyl_CoA->S_3HA_CoA FadB R_3HA_CoA (R)-3-Hydroxyhexanoyl-CoA trans_2_Enoyl_CoA->R_3HA_CoA PhaJ Ketoacyl_CoA 3-Ketohexanoyl-CoA S_3HA_CoA->Ketoacyl_CoA FadB Beta_Oxidation_Cycle β-Oxidation Cycle (Acetyl-CoA production) Ketoacyl_CoA->Beta_Oxidation_Cycle FadA PHA P(3HHx) R_3HA_CoA->PHA PhaC

Figure 1. Fatty Acid β-Oxidation Pathway for 3HHx Production.
De Novo Fatty Acid Synthesis Pathway

In the absence of fatty acid feedstocks, some bacteria can synthesize 3HHx precursors from simple carbon sources like sugars through the de novo fatty acid synthesis pathway. In this pathway, acetyl-CoA is carboxylated to malonyl-CoA, which then enters a series of condensation and reduction reactions to form acyl-ACPs. The intermediate (R)-3-hydroxyacyl-ACP can be converted to (R)-3-hydroxyacyl-CoA by the enzyme 3-hydroxyacyl-ACP:CoA transacylase, encoded by the phaG gene[12][13][14]. This pathway is particularly important for producing mcl-PHAs in pseudomonads when grown on non-related carbon sources[12].

De_Novo_Fatty_Acid_Synthesis_Pathway Sugar Sugar (e.g., Glucose) Acetyl_CoA Acetyl-CoA Sugar->Acetyl_CoA Glycolysis Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA AccABCD Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP FabD Ketoacyl_ACP 3-Ketoacyl-ACP Malonyl_ACP->Ketoacyl_ACP FabH, FabB, FabF Acyl_ACP Acyl-ACP Chain Elongation R_3HA_ACP (R)-3-Hydroxyacyl-ACP Ketoacyl_ACP->R_3HA_ACP FabG R_3HA_ACP->Acyl_ACP R_3HA_CoA (R)-3-Hydroxyhexanoyl-CoA R_3HA_ACP->R_3HA_CoA PhaG PHA P(3HHx) R_3HA_CoA->PHA PhaC Engineered_Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA / BktB R_3HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3HB_CoA PhaB Crotonyl_CoA Crotonyl-CoA R_3HB_CoA->Crotonyl_CoA Dehydration PHA P(3HB-co-3HHx) R_3HB_CoA->PHA PhaC Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Ccr / Emd Oxohexanoyl_CoA 3-Oxohexanoyl-CoA Butyryl_CoA->Oxohexanoyl_CoA BktB + Acetyl-CoA R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA Oxohexanoyl_CoA->R_3HHx_CoA Reduction R_3HHx_CoA->PHA PhaC Cloning_Workflow Genomic_DNA Genomic DNA Isolation PCR PCR Amplification of phaC and phaJ Genomic_DNA->PCR Ligation Ligation PCR->Ligation Vector_Prep pET Vector Restriction Digest Vector_Prep->Ligation Transformation Transformation into E. coli Ligation->Transformation Screening Colony Screening (PCR, Restriction Digest) Transformation->Screening Sequencing Sequence Verification Screening->Sequencing Expression Protein Expression (IPTG Induction) Sequencing->Expression

References

A Deep Dive into the Dawn of 3-Hydroxyalkanoate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational studies that shaped our understanding of 3-hydroxyalkanoate (3HA) metabolism. From the initial discovery of its polymeric form, polyhydroxyalkanoate (PHA), to the early characterization of the key biosynthetic enzymes, this document serves as a comprehensive resource for professionals in the fields of microbiology, biochemistry, and drug development. We will delve into the core metabolic pathways, present key quantitative data from seminal studies, and provide detailed experimental protocols that were instrumental in these early discoveries.

The Genesis of a Field: Discovery of Poly-β-Hydroxybutyrate

The story of 3-hydroxyalkanoate metabolism begins with the discovery of its most common polymeric form, poly-β-hydroxybutyrate (P(3HB)). In 1926, the French researcher Maurice Lemoigne, while working with the bacterium Bacillus megaterium, first identified these intracellular granules. His work, however, was largely overlooked for decades due to the abundance and low cost of petroleum-based plastics.[1] It was not until the petroleum crisis of the mid-1970s that interest in bio-based alternatives like PHAs was rekindled, leading to a surge in research.[1]

The Central Biosynthetic Pathway of P(3HB)

Early research elucidated a three-step enzymatic pathway responsible for the synthesis of P(3HB) from the central metabolite acetyl-CoA. This pathway is highly conserved in many PHA-producing bacteria.

The three key enzymes in this pathway are:

  • β-Ketothiolase (PhaA): This enzyme catalyzes the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA.

  • Acetoacetyl-CoA Reductase (PhaB): This NADPH-dependent enzyme reduces acetoacetyl-CoA to its (R)-3-hydroxybutyryl-CoA stereoisomer.

  • (R)-3-Hydroxyacyl-CoA-Polymerase (PHA Synthase, PhaC): This key enzyme polymerizes (R)-3-hydroxybutyryl-CoA monomers into the P(3HB) polymer chain.

Below is a diagram illustrating this core metabolic pathway.

P3HB_Biosynthesis 2 Acetyl-CoA 2 Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA 2 Acetyl-CoA->Acetoacetyl-CoA PhaA (β-Ketothiolase) (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA PhaB (Acetoacetyl-CoA Reductase) NADPH -> NADP+ P(3HB) P(3HB) (R)-3-Hydroxybutyryl-CoA->P(3HB) PhaC (PHA Synthase) + CoASH Sudan_Black_B_Staining cluster_staining Staining Protocol cluster_result Expected Result Smear_Prep Prepare and heat-fix bacterial smear Sudan_Black_Stain Stain with 0.3% Sudan Black B in 70% ethanol (B145695) (10-15 min) Smear_Prep->Sudan_Black_Stain Decolorize Wash with xylene or 96% ethanol Sudan_Black_Stain->Decolorize Counterstain Counterstain with 0.5% safranin (5-10s) Decolorize->Counterstain Final_Wash Wash with distilled water and dry Counterstain->Final_Wash Observe Observe under light microscope Final_Wash->Observe Result PHA granules: Black/Dark Blue Cytoplasm: Pink/Red Observe->Result GC_Analysis_Workflow Start Lyophilized PHA-containing cells Methanolysis Methanolysis (Methanol, H2SO4, Chloroform) Start->Methanolysis Extraction Extraction of methyl esters Methanolysis->Extraction GC_Analysis Gas Chromatography (GC-FID) Extraction->GC_Analysis Quantification Quantification against standards GC_Analysis->Quantification End PHA content and monomer composition Quantification->End P3HB_co_3HV_Biosynthesis cluster_3hb 3HB Monomer Synthesis cluster_3hv 3HV Monomer Synthesis Acetyl_CoA_1 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_1->Acetoacetyl_CoA PhaA 3HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3HB_CoA PhaB PHA_Synthase PhaC (PHA Synthase) 3HB_CoA->PHA_Synthase Acetyl_CoA_2 Acetyl-CoA 3_Ketovaleryl_CoA 3-Ketovaleryl-CoA Propionyl_CoA Propionyl-CoA Propionyl_CoA->3_Ketovaleryl_CoA PhaA 3HV_CoA (R)-3-Hydroxyvaleryl-CoA 3_Ketovaleryl_CoA->3HV_CoA PhaB 3HV_CoA->PHA_Synthase P_3HB_co_3HV P(3HB-co-3HV) PHA_Synthase->P_3HB_co_3HV

References

The Role of 3-Hydroxyhexanoate in Bacterial Carbon Storage: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyhydroxyalkanoates (PHAs) are a class of biodegradable polyesters synthesized by various microorganisms as intracellular carbon and energy storage materials. The incorporation of different monomer units into the PHA polymer chain allows for the tailoring of its physicochemical properties. 3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) monomer that, when copolymerized with short-chain-length (scl) monomers like 3-hydroxybutyrate (B1226725) (3HB), imparts increased flexibility, toughness, and a lower melting point to the resulting polymer, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. This technical guide provides an in-depth overview of the function of this compound in bacterial carbon storage, focusing on its biosynthesis, the metabolic pathways involved, and the key enzymes that regulate its production. Furthermore, this guide presents a compilation of quantitative data from various studies, detailed experimental protocols for the analysis of 3HHx-containing PHAs, and visualizations of the core metabolic and experimental workflows.

Introduction: this compound as a Key Monomer in Functional PHAs

Bacteria accumulate PHAs under conditions of nutrient limitation (e.g., nitrogen, phosphorus) and excess carbon. These intracellular granules serve as a reserve of carbon and reducing equivalents that can be mobilized when carbon sources become scarce. While the homopolymer poly(3-hydroxybutyrate) (P(3HB)) is the most common type of PHA, its brittle nature and narrow processing window limit its applications.[1]

The incorporation of this compound (3HHx) as a co-monomer significantly enhances the material properties of PHAs. P(3HB-co-3HHx) exhibits increased flexibility and a lower melting temperature, making it a more versatile and commercially attractive bioplastic.[1][2] The molar fraction of 3HHx in the copolymer is a critical determinant of its final properties.[3] Understanding and manipulating the metabolic pathways leading to 3HHx-CoA synthesis is therefore a key focus of metabolic engineering efforts to produce tailored biopolymers.

Metabolic Pathways for this compound-CoA Biosynthesis

The precursor for the incorporation of 3HHx into PHA is (R)-3-hydroxyhexanoyl-CoA. Bacteria have evolved several metabolic routes to synthesize this precursor, primarily from fatty acid β-oxidation or de novo fatty acid synthesis pathways. In some cases, engineered pathways allow for the production of 3HHx-CoA from unrelated carbon sources like sugars or even CO2.[1][4]

Synthesis from Fatty Acids via the β-Oxidation Pathway

The most common natural pathway for (R)-3-hydroxyhexanoyl-CoA synthesis is through the β-oxidation of fatty acids. Key enzymes in this pathway include:

  • Acyl-CoA Synthetase (FadD/FadL): Activates fatty acids to their corresponding acyl-CoA esters.[5]

  • Acyl-CoA Dehydrogenase: Introduces a double bond between the α and β carbons of the acyl-CoA.

  • (R)-specific Enoyl-CoA Hydratase (PhaJ): Catalyzes the hydration of the trans-2-enoyl-CoA intermediate to (R)-3-hydroxyacyl-CoA. This is a crucial step in diverting intermediates from the β-oxidation cycle towards PHA synthesis.[6][7]

  • β-Ketothiolase (PhaA/BktB): In the reverse reaction (condensation), this enzyme can contribute to chain elongation.[8][9]

Beta_Oxidation_Pathway Fatty_Acids Fatty Acids (e.g., Hexanoate, Octanoate) Acyl_CoA Acyl-CoA Fatty_Acids->Acyl_CoA FadD/FadL trans_2_Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->trans_2_Enoyl_CoA Acyl-CoA Dehydrogenase R_3_Hydroxyhexanoyl_CoA (R)-3-Hydroxyhexanoyl-CoA trans_2_Enoyl_CoA->R_3_Hydroxyhexanoyl_CoA PhaJ ((R)-specific Enoyl-CoA Hydratase) PHA P(3HB-co-3HHx) R_3_Hydroxyhexanoyl_CoA->PHA PhaC (PHA Synthase) De_Novo_Synthesis_Pathway Glucose Glucose Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA/BktB R_3_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3_Hydroxybutyryl_CoA PhaB Crotonyl_CoA Crotonyl-CoA R_3_Hydroxybutyryl_CoA->Crotonyl_CoA P_3HB_co_3HHx P(3HB-co-3HHx) R_3_Hydroxybutyryl_CoA->P_3HB_co_3HHx PhaC Butyryl_CoA Butyryl-CoA Crotonyl_CoA->Butyryl_CoA Ccr _3_Oxohexanoyl_CoA 3-Oxohexanoyl-CoA Butyryl_CoA->_3_Oxohexanoyl_CoA BktB (+ Acetyl-CoA) R_3_Hydroxyhexanoyl_CoA (R)-3-Hydroxyhexanoyl-CoA _3_Oxohexanoyl_CoA->R_3_Hydroxyhexanoyl_CoA Reductase & Hydratase (PhaJ) R_3_Hydroxyhexanoyl_CoA->P_3HB_co_3HHx PhaC Experimental_Workflow Cultivation Bacterial Cultivation (Growth Phase) Induction PHA Accumulation (Nutrient Limitation) Cultivation->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Extraction PHA Extraction (Solvent Extraction) Harvesting->Extraction Analysis Polymer Analysis (GC-MS, NMR, etc.) Extraction->Analysis

References

The Interplay of 3-Hydroxyhexanoate and Fatty Acid Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the relationship between 3-hydroxyhexanoate and fatty acid metabolism. This compound, a six-carbon 3-hydroxy fatty acid, is a critical intermediate in the mitochondrial β-oxidation of fatty acids. Its accumulation can be indicative of certain inborn errors of metabolism, making it a relevant biomarker. This document details its metabolic context, associated pathologies, quantitative analysis, and potential signaling roles.

Introduction: this compound in the Landscape of Fatty Acid Metabolism

3-Hydroxy fatty acids (3-OH-FAs) are a class of fatty acids characterized by a hydroxyl group at the third carbon position. In mammals, they are primarily known as intermediates in the β-oxidation of fatty acids, a major energy-producing pathway. This compound, the C6 variant, is a medium-chain 3-hydroxy fatty acid that plays a role in this metabolic process. While its primary function is within this catabolic pathway, emerging research is beginning to shed light on the potential signaling roles of 3-hydroxy fatty acids in various biological processes. This guide will explore the core aspects of this compound's involvement in fatty acid metabolism, from its place in biochemical pathways to its clinical relevance and analytical measurement.

The Metabolic Hub: this compound in Fatty Acid β-Oxidation

Mitochondrial fatty acid β-oxidation is a cyclical process that shortens fatty acyl-CoA molecules by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. 3-Hydroxyhexanoyl-CoA is a key intermediate in the third step of this pathway for medium-chain fatty acids.

The β-oxidation spiral consists of four key enzymatic reactions:

  • Dehydrogenation: Acyl-CoA dehydrogenase converts a fatty acyl-CoA to a trans-2-enoyl-CoA.

  • Hydration: Enoyl-CoA hydratase hydrates the trans-2-enoyl-CoA to an L-3-hydroxyacyl-CoA. For a six-carbon fatty acid, this would be 3-hydroxyhexanoyl-CoA.

  • Dehydrogenation: A 3-hydroxyacyl-CoA dehydrogenase (HAD) oxidizes the L-3-hydroxyacyl-CoA to a 3-ketoacyl-CoA. This step is NAD+-dependent.

  • Thiolysis: β-ketothiolase cleaves the 3-ketoacyl-CoA, yielding acetyl-CoA and a fatty acyl-CoA that is two carbons shorter.

fatty_acid_beta_oxidation Hexanoyl_CoA Hexanoyl-CoA (C6) trans_2_Hexenoyl_CoA trans-2-Hexenoyl-CoA Hexanoyl_CoA->trans_2_Hexenoyl_CoA Acyl-CoA Dehydrogenase L_3_Hydroxyhexanoyl_CoA L-3-Hydroxyhexanoyl-CoA trans_2_Hexenoyl_CoA->L_3_Hydroxyhexanoyl_CoA Enoyl-CoA Hydratase _3_Ketohexanoyl_CoA 3-Ketohexanoyl-CoA L_3_Hydroxyhexanoyl_CoA->_3_Ketohexanoyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (HAD) Butyryl_CoA Butyryl-CoA (C4) _3_Ketohexanoyl_CoA->Butyryl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA _3_Ketohexanoyl_CoA->Acetyl_CoA β-Ketothiolase

Figure 1. Mitochondrial β-oxidation of Hexanoyl-CoA.

Clinical Relevance: Inborn Errors of Metabolism

Deficiencies in the enzymes of fatty acid β-oxidation can lead to the accumulation of intermediates, including 3-hydroxy fatty acids. These genetic disorders are known as inborn errors of metabolism.

Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) Deficiency

LCHAD deficiency is an autosomal recessive disorder that affects the breakdown of long-chain fatty acids. While the primary accumulated metabolites are long-chain 3-hydroxyacylcarnitines (e.g., C16-OH, C18-OH), disruptions in the overall flux of β-oxidation can lead to more complex metabolic profiles. In LCHAD deficiency, there is an isolated deficiency of the long-chain 3-hydroxyacyl-CoA dehydrogenase activity of the mitochondrial trifunctional protein.[1][2]

Medium/Short-Chain 3-Hydroxyacyl-CoA Dehydrogenase (M/SCHAD) Deficiency

M/SCHAD deficiency is a rare autosomal recessive disorder affecting the oxidation of medium and short-chain fatty acids. This condition can lead to the accumulation of medium and short-chain 3-hydroxy fatty acids and their carnitine esters.[3] Newborn screening often reveals elevated levels of 3-hydroxy-C4-carnitine and 3-hydroxy-C6-carnitine in blood spots of affected individuals.[3] Clinical presentations can include hypoketotic hypoglycemia, lethargy, and poor feeding, particularly during periods of illness or fasting.[3]

Table 1: Biomarkers in LCHAD and M/SCHAD Deficiencies

DisorderPrimary Accumulated Metabolites
LCHAD Deficiency Long-chain 3-hydroxyacylcarnitines (C16-OH, C18:1-OH)[1]
M/SCHAD Deficiency 3-hydroxy-C4-carnitine, 3-hydroxy-C6-carnitine[3]

Quantitative Analysis of this compound

The accurate quantification of this compound and other 3-hydroxy fatty acids in biological matrices is crucial for the diagnosis and monitoring of metabolic disorders. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique for this purpose. Due to the low volatility of these compounds, a derivatization step is necessary.

Experimental Protocol: GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol outlines a general procedure for the analysis of 3-hydroxy fatty acids in plasma or serum.

Materials:

  • Plasma or serum sample

  • Internal standards (e.g., deuterated 3-hydroxy fatty acids)

  • Ethyl acetate

  • 6 M HCl

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas supply

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: To 500 µL of plasma or serum, add a known amount of internal standard solution.

  • Extraction: Acidify the sample with 6 M HCl. Extract the lipids twice with 3 mL of ethyl acetate.

  • Drying: Evaporate the pooled organic extracts to dryness under a stream of nitrogen at 37°C.

  • Derivatization: Add 100 µL of BSTFA with 1% TMCS to the dried extract. Cap the vial tightly and heat at 80°C for 60 minutes.

  • GC-MS Analysis: After cooling, inject an aliquot of the derivatized sample into the GC-MS system.

GC-MS Parameters (Example):

  • Column: HP-5MS or equivalent

  • Injection Mode: Splitless

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Mode: Selected Ion Monitoring (SIM) or full scan, depending on the analytical goal.

gcms_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Plasma Plasma/Serum Sample Add_IS Add Internal Standards Plasma->Add_IS Acidify Acidify with HCl Add_IS->Acidify Extract Extract with Ethyl Acetate Acidify->Extract Dry Dry under Nitrogen Extract->Dry Add_BSTFA Add BSTFA + TMCS Dry->Add_BSTFA Heat Heat at 80°C Add_BSTFA->Heat GCMS GC-MS Analysis Heat->GCMS Data_Processing Data Processing GCMS->Data_Processing

Figure 2. Workflow for GC-MS analysis of 3-hydroxy fatty acids.

Potential Signaling Roles of this compound

While the role of this compound as a metabolic intermediate is well-established, its potential as a signaling molecule is an area of active investigation. Fatty acids and their derivatives are known to act as ligands for nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα)

PPARα is highly expressed in tissues with high rates of fatty acid catabolism, such as the liver, heart, and skeletal muscle. It is a master regulator of genes involved in fatty acid uptake and oxidation. Natural ligands for PPARα include a variety of fatty acids. While direct evidence for this compound as a potent PPARα agonist is limited, the structural similarity to other known ligands suggests a potential interaction. Further research is needed to elucidate the specific effects of this compound on PPARα activation and downstream gene expression.

ppar_signaling cluster_extracellular cluster_cellular FA Fatty Acids (e.g., this compound?) PPARa PPARα FA->PPARa Ligand Binding RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (in DNA) RXR->PPRE Binding Target_Genes Target Genes (e.g., CPT1, ACOX1) PPRE->Target_Genes Gene Transcription Metabolic_Effects Increased Fatty Acid Oxidation Target_Genes->Metabolic_Effects

Figure 3. Potential PPARα signaling pathway.

Conclusion and Future Directions

This compound is a key metabolite in the intricate network of fatty acid metabolism. Its role as an intermediate in β-oxidation is well-defined, and its accumulation serves as a diagnostic marker for specific inborn errors of metabolism. The analytical methods for its quantification are established, providing valuable tools for clinical and research settings. The potential signaling functions of this compound, particularly in the context of nuclear receptor activation, represent an exciting frontier for future investigation. A deeper understanding of these roles could open new avenues for therapeutic interventions in metabolic diseases.

References

Theoretical Properties of 3-Hydroxyhexanoate Stereoisomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyhexanoate, a six-carbon β-hydroxy fatty acid, exists as two stereoisomers: (R)-3-hydroxyhexanoate and (S)-3-hydroxyhexanoate. These enantiomers, while possessing identical chemical formulas and connectivity, exhibit distinct three-dimensional arrangements that can lead to significant differences in their physicochemical properties and biological activities. This technical guide provides a comprehensive overview of the theoretical and experimentally-derived properties of these stereoisomers, with a focus on data relevant to researchers in the fields of chemistry, biology, and pharmacology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and experimental workflows.

Introduction

The study of stereoisomers is of paramount importance in the life sciences and drug development, as the chirality of a molecule can profoundly influence its pharmacological and toxicological profile. The differential interaction of enantiomers with chiral biological macromolecules, such as enzymes and receptors, often results in one isomer being therapeutically active while the other may be inactive or even elicit adverse effects. This compound serves as a valuable model for understanding these stereospecific interactions and is a key monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), a class of biodegradable polymers with diverse applications. Furthermore, derivatives of 3-hydroxyalkanoates have shown potential as bioactive molecules, including antimicrobial and quorum sensing inhibitory agents. This guide aims to consolidate the current knowledge on the theoretical and practical aspects of (R)- and (S)-3-hydroxyhexanoate to aid in future research and development endeavors.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound Stereoisomers

Property(R)-3-Hydroxyhexanoic Acid(S)-3-Hydroxyhexanoic AcidRacemic 3-Hydroxyhexanoic Acid
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃C₆H₁₂O₃
Molecular Weight 132.16 g/mol 132.16 g/mol 132.16 g/mol
CAS Number 77877-35-1[1]66997-60-210191-24-9[2]
Predicted Water Solubility 133 g/LNot availableNot available
Predicted logP 0.57Not availableNot available
Predicted pKa (Strongest Acidic) 4.67Not availableNot available
Physical State Not availableNot availableLiquid[3]
Solubility Not availableNot availableSoluble in chloroform, ethanol, methanol[3]

Note: Predicted values are computationally generated and may differ from experimental results.

Biological Activity and Significance

While research into the specific biological activities of the individual this compound stereoisomers is ongoing, studies on related 3-hydroxyalkanoates and the racemic mixture provide important clues to their potential pharmacological relevance.

The (R)-enantiomers of 3-hydroxyalkanoic acids are known to possess biological activity. For instance, (R)-3-hydroxyoctanoic acid has demonstrated antimicrobial properties and the ability to inhibit quorum sensing in the pathogenic bacterium Pseudomonas aeruginosa. This suggests that (R)-3-hydroxyhexanoate may also exhibit similar bioactivities.

The racemic mixture of 3-hydroxyhexanoic acid has been identified as a metabolite in the urine and serum of patients with diabetic ketoacidosis, indicating its involvement in metabolic pathways under certain physiological conditions[3]. Furthermore, 3-hydroxyhexanoic acid acts as a semiochemical, a chemical signal used for communication, in certain species of ants.

The most well-documented role of this compound stereoisomers is as monomers for the biosynthesis of the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). The incorporation of this compound into the polymer chain alters its physical properties, increasing its flexibility and elasticity. The biosynthesis of this copolymer involves the conversion of (S)-3-hydroxyhexanoyl-CoA to (R)-3-hydroxyhexanoyl-CoA, which is then polymerized.

Known Signaling Pathways and Biological Interactions

The biological activity of chiral molecules is often dictated by their specific interactions with protein binding sites. The diagram below illustrates the general principle of stereospecific binding, which is fundamental to the differential effects of the this compound enantiomers.

Stereospecific_Binding cluster_receptor Biological Receptor cluster_enantiomers This compound Stereoisomers Receptor Binding Site R_Enantiomer (R)-Enantiomer R_Enantiomer->Receptor Specific Binding (Biological Effect) S_Enantiomer (S)-Enantiomer S_Enantiomer->Receptor No/Weak Binding (No/Different Effect) Enantioselective_Synthesis_Workflow Start Starting Materials: Butyraldehyde & Chiral Auxiliary Acetate Enolate Aldol_Addition Asymmetric Aldol Addition (e.g., using a chiral ligand and a metal catalyst) Start->Aldol_Addition Intermediate Diastereomeric Aldol Adduct Aldol_Addition->Intermediate Cleavage Cleavage of Chiral Auxiliary (e.g., hydrolysis) Intermediate->Cleavage Purification Purification (e.g., chromatography) Cleavage->Purification Product_R (R)-3-Hydroxyhexanoic Acid Purification->Product_R Using (S)-auxiliary Product_S (S)-3-Hydroxyhexanoic Acid Purification->Product_S Using (R)-auxiliary Chiral_HPLC_Workflow Start Racemic Mixture of This compound Preparation Sample Preparation (Dissolution +/- Derivatization) Start->Preparation Injection Injection into HPLC System Preparation->Injection Separation Separation on Chiral Stationary Phase Injection->Separation Detection Detection (e.g., UV or MS) Separation->Detection Result Separated Enantiomers: (R)- and (S)-3-Hydroxyhexanoate Detection->Result

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a medium-chain-length (mcl) 3-hydroxyalkanoate of significant interest, particularly as a monomeric constituent of the biodegradable copolyester poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). This biopolymer exhibits improved mechanical properties, such as increased flexibility and toughness, compared to the more brittle poly(3-hydroxybutyrate) (PHB) homopolymer, making it a promising alternative to conventional petroleum-based plastics in various applications, including medical devices and packaging.[1] The molar composition of 3HHx in the copolymer is a critical determinant of its physical and thermal properties.[1] Consequently, accurate and reliable analytical methods for the detection and quantification of 3HHx are essential for optimizing production processes, quality control, and understanding the metabolic pathways involved in its synthesis.

This document provides detailed application notes and experimental protocols for the primary analytical techniques used to quantify this compound: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Biosynthesis of this compound

The biosynthesis of this compound is often linked to the production of P(3HB-co-3HHx) in microorganisms. Several metabolic pathways can lead to the formation of the (R)-3-hydroxyhexanoyl-CoA precursor, which is then incorporated into the polymer chain by PHA synthase (PhaC). Understanding these pathways is crucial for metabolic engineering efforts aimed at increasing 3HHx production. The primary routes include the β-oxidation pathway of fatty acids and de novo fatty acid synthesis pathways.[1]

This compound Biosynthesis Pathway Biosynthesis Pathways of this compound for P(3HB-co-3HHx) Production cluster_fatty_acid_oxidation Fatty Acid β-Oxidation cluster_de_novo_synthesis De Novo Fatty Acid Synthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA Enoyl-CoA Enoyl-CoA Acyl-CoA->Enoyl-CoA Acyl-CoA dehydrogenase S-3-Hydroxyacyl-CoA S-3-Hydroxyacyl-CoA Enoyl-CoA->S-3-Hydroxyacyl-CoA Enoyl-CoA hydratase R-3-Hydroxyhexanoyl-CoA R-3-Hydroxyhexanoyl-CoA Enoyl-CoA->R-3-Hydroxyhexanoyl-CoA PhaJ (R-specific enoyl-CoA hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA S-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA dehydrogenase 3-Ketoacyl-CoA->Acyl-CoA β-Ketothiolase PhaC PhaC R-3-Hydroxyhexanoyl-CoA->PhaC Sugars Sugars Acetyl-CoA Acetyl-CoA Sugars->Acetyl-CoA Glycolysis Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA PhaA S-3-Hydroxybutyryl-CoA S-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->S-3-Hydroxybutyryl-CoA Had Crotonyl-CoA Crotonyl-CoA S-3-Hydroxybutyryl-CoA->Crotonyl-CoA Crt2 Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA Ccr/Emd 3-Oxohexanoyl-CoA 3-Oxohexanoyl-CoA Butyryl-CoA->3-Oxohexanoyl-CoA Reverse β-oxidation 3-Oxohexanoyl-CoA->R-3-Hydroxyhexanoyl-CoA PhaB1 or FadB P(3HB-co-3HHx) P(3HB-co-3HHx) PhaC->P(3HB-co-3HHx)

Caption: Metabolic pathways for the biosynthesis of the this compound monomer.

Analytical Methods for this compound Detection and Quantification

The choice of analytical method depends on the sample matrix, the required sensitivity and selectivity, and the available instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used and robust technique for both qualitative and quantitative analysis of 3HHx, typically as part of a PHA copolymer. The method involves the depolymerization of the polymer into its constituent methyl esters, which are then separated and detected.

Experimental Workflow for GC-MS Analysis

GC-MS Experimental Workflow Workflow for GC-MS analysis of this compound. Sample Sample Methanolysis Methanolysis Sample->Methanolysis Lyophilized cells or extracted polymer Phase_Separation Phase_Separation Methanolysis->Phase_Separation Acidified Methanol (B129727) + Chloroform (B151607), 100°C Derivatization Derivatization Phase_Separation->Derivatization Addition of water, collection of organic phase GC_MS_Analysis GC_MS_Analysis Derivatization->GC_MS_Analysis Silylation (optional) BSTFA + TMCS Data_Analysis Data_Analysis GC_MS_Analysis->Data_Analysis Separation and Detection Quantification Calibration Curve Internal Standard Data_Analysis->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Protocol for GC-MS Analysis of 3HHx in Bacterial Cells

a) Sample Preparation and Methanolysis

  • Harvest bacterial cells by centrifugation and wash with a suitable buffer.

  • Lyophilize 5-10 mg of the cell pellet to obtain the cell dry weight (CDW).

  • To the lyophilized cells in a pressure-tight vial, add 1 mL of chloroform and 1 mL of a solution of 15% (v/v) sulfuric acid in methanol.

  • Add a known concentration of an internal standard, such as benzoic acid.

  • Seal the vial tightly and heat at 100°C for 2-4 hours in a heating block or oven to facilitate methanolysis. This process breaks down the polymer and converts the 3HHx monomers into their methyl ester derivatives (methyl this compound).

  • Cool the vial to room temperature.

  • Add 1 mL of deionized water and vortex vigorously for 1 minute to induce phase separation.

  • Centrifuge at a low speed to separate the layers. The lower organic phase (chloroform) contains the methyl esters.

  • Carefully transfer the lower organic phase to a new vial for analysis.

b) Derivatization (Silylation) For enhanced volatility and improved peak shape, a derivatization step can be performed.

  • Evaporate the chloroform from the organic phase under a gentle stream of nitrogen.

  • To the dried residue, add 50 µL of pyridine (B92270) to dissolve it.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 80°C for 1 hour. The sample is now ready for injection.

c) GC-MS Instrumental Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL (split or splitless mode, depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp 1: Increase to 200°C at a rate of 3.8°C/min.

    • Ramp 2: Increase to 290°C at a rate of 15°C/min, hold for 6 minutes.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Impact (EI) at 70 eV.

  • Data Acquisition: Full scan mode (e.g., m/z 40-550) for qualitative analysis and identification, and Selected Ion Monitoring (SIM) mode for quantitative analysis. The characteristic ion for the trimethylsilyl (B98337) derivative of methyl this compound is m/z 175.

d) Quantification Quantification is achieved by creating a calibration curve using standards of methyl this compound of known concentrations that have undergone the same preparation and derivatization process. The peak area ratio of the analyte to the internal standard is plotted against the concentration.

High-Performance Liquid Chromatography (HPLC)

HPLC can be a valuable alternative to GC-MS, particularly for samples that are thermally labile or do not require the high sensitivity of MS detection. The method typically involves the conversion of the polymer into crotonic acid derivatives for UV detection. A more direct method for analyzing 3HHx without derivatization is also possible but may be less sensitive.

Protocol for HPLC Analysis (via Crotonic Acid Derivatization)

  • Sample Preparation and Digestion:

    • Pellet and suspend approximately 10 mL of cell culture in a solution of methanol, chloroform, and sulfuric acid.

    • Digest the sample at 95°C for 1 hour. This converts the 3-hydroxyalkanoates to their corresponding crotonic acid derivatives.

    • Induce phase separation by centrifugation and collect the organic phase.

    • Evaporate the organic phase to dryness under vacuum.

    • Reconstitute the residue in the mobile phase for injection.

  • HPLC Instrumental Conditions:

    • HPLC System: Agilent 1200 series with a Diode Array Detector (DAD) or equivalent.

    • Column: A suitable reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the crotonic acid derivatives (typically around 210 nm).

  • Quantification:

    • Prepare a calibration curve using standards of 3-hydroxyhexanoic acid that have been subjected to the same digestion and preparation procedure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information about the P(3HB-co-3HHx) copolymer, including the molar composition of 3HHx. Both ¹H and ¹³C NMR can be used.

Protocol for ¹H NMR Analysis

  • Sample Preparation:

    • Extract and purify the P(3HB-co-3HHx) polymer from the bacterial cells. A common method involves extraction with chloroform followed by precipitation in cold methanol or ethanol.

    • Dry the purified polymer under vacuum.

    • Dissolve 5-10 mg of the dried polymer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.

  • NMR Instrumental Conditions:

    • Spectrometer: Bruker Avance 400 MHz or equivalent.

    • Probe: 5 mm broadband observe probe.

    • Temperature: 25°C.

    • Pulse Program: Standard ¹H single-pulse experiment.

    • Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis and Quantification:

    • The molar fraction of 3HHx can be calculated from the integral values of the characteristic peaks in the ¹H NMR spectrum.

      • 3HB methyl protons (-CH(CH₃)-): Doublet around 1.2-1.3 ppm.

      • 3HHx methyl protons (-CH₂(CH₃)): Triplet around 0.9 ppm.

    • The molar fraction of 3HHx is calculated using the following formula:

      • mol% 3HHx = [Integral(3HHx methyl) / 3] / [[Integral(3HHx methyl) / 3] + [Integral(3HB methyl) / 3]] * 100

Quantitative Data Summary

The following table summarizes typical performance parameters for the different analytical methods. These values can vary depending on the specific instrumentation and experimental conditions.

ParameterGC-MSHPLC-UV¹H NMR
Principle Separation of volatile methyl estersSeparation of crotonic acid derivativesAnalysis of polymer structure in solution
Sample Preparation Methanolysis, optional derivatizationAcid digestionPolymer extraction and dissolution
Limit of Detection (LOD) Low (pg to ng range)Moderate (µg range)High (mg range)
Limit of Quantification (LOQ) Low (ng range)Moderate (µg range)High (mg range)
Linear Range WideModerateNot typically used for absolute quantification
Precision (%RSD) < 10%< 15%< 5% for molar ratio
Accuracy (% Recovery) 90-110%85-115%N/A
Specificity High (mass fragmentation pattern)Moderate (retention time and UV spectrum)High (chemical shifts and coupling constants)

Validation of Analytical Methods

To ensure reliable and accurate results, any analytical method used for the quantification of this compound should be properly validated. The key validation parameters include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. GC-MS offers the highest sensitivity and specificity and is the most commonly employed method. HPLC provides a suitable alternative, while NMR is invaluable for determining the molar composition of 3HHx in copolymers without the need for sample derivatization. The selection of the most appropriate method will depend on the specific research or quality control objectives. Proper method validation is crucial to ensure the generation of high-quality, reproducible data.

References

Application Note & Protocol: Quantification of 3-Hydroxyhexanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in metabolic studies, bacterial polyester (B1180765) analysis, and clinical biomarker discovery.

Introduction

3-Hydroxyhexanoate (3HHx) is a six-carbon 3-hydroxy fatty acid (3-OH-FA). It serves as a monomer unit in the biosynthesis of medium-chain-length polyhydroxyalkanoates (mcl-PHAs), which are biodegradable polyesters produced by various bacteria.[1][2] In clinical contexts, 3-hydroxy fatty acids are intermediates in mitochondrial fatty acid β-oxidation, and their quantification in biological fluids can be crucial for diagnosing certain metabolic disorders.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and reliable analytical technique for the quantification of 3HHx. Due to the low volatility of 3-hydroxy fatty acids, a chemical derivatization step is essential to convert the analyte into a more volatile and thermally stable compound suitable for GC analysis.[4][5] This application note provides detailed protocols for the extraction, derivatization, and quantification of this compound from both bacterial cells and biological fluids.

Principle of the Method

The analysis of this compound by GC-MS involves several key steps. First, the analyte is extracted from the sample matrix. For total 3HHx analysis in biological fluids, an alkaline hydrolysis step is performed to release esterified fatty acids.[4] For analysis of PHAs from bacteria, an acid-catalyzed methanolysis is used to depolymerize the polyester into its constituent methyl ester monomers.[1]

Following extraction, the polar carboxyl and hydroxyl functional groups of 3HHx are chemically modified in a process called derivatization. Common methods include silylation, which converts the active hydrogens to trimethylsilyl (B98337) (TMS) ethers and esters, or methylation to form fatty acid methyl esters (FAMEs).[5][6] This process increases the analyte's volatility and improves its chromatographic properties.

The derivatized sample is then injected into the GC system, where it is vaporized and separated from other components on a capillary column. The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass spectrometer then detects the characteristic fragments, allowing for highly selective and sensitive quantification, often using a stable isotope-labeled internal standard.[3]

Experimental Workflows & Reactions

G cluster_0 Sample Preparation cluster_1 Choose Path cluster_2 Derivatization cluster_3 Analysis & Quantification sample Sample Collection (e.g., Bacterial Pellet, Serum) is Spike Internal Standard (e.g., Labeled 3-OH-FA) sample->is bacterial Bacterial Cells (PHA Analysis) is->bacterial fluid Biological Fluid (Metabolite Analysis) is->fluid methanolysis Methanolysis (H₂SO₄/Methanol, 100°C) bacterial->methanolysis hydrolysis Hydrolysis & Extraction (NaOH, then HCl & Ethyl Acetate) fluid->hydrolysis dry Evaporate to Dryness (Under Nitrogen Stream) methanolysis->dry hydrolysis->dry derivatize Silylation (BSTFA + 1% TMCS, 80°C) dry->derivatize gcms GC-MS Analysis (SIM Mode) derivatize->gcms quant Quantification (Calibration Curve) gcms->quant result Final Concentration quant->result

Caption: General experimental workflow for this compound analysis.

G cluster_0 Fragmentation Pathway parent Di-TMS-3-Hydroxyhexanoate Ion frag1 Loss of Methyl Radical (•CH₃) parent->frag1 EI Ionization ion1 [M-15]⁺ Ion (m/z = 275) frag1->ion1 frag2 Cleavage of C2-C3 Bond ion1->frag2 ion2 Characteristic Fragment (m/z = 233) frag2->ion2 Quantification Ion

References

Application Notes and Protocols for the Analysis of 3-Hydroxyalkanoates using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3-hydroxyalkanoates (3-HAs), the monomeric constituents of polyhydroxyalkanoates (PHAs), using High-Performance Liquid Chromatography (HPLC). Two primary methods are detailed: a widely used method involving alkaline hydrolysis followed by UV detection, and a highly sensitive method utilizing fluorescent derivatization.

Method 1: Quantification of 3-Hydroxybutyrate (B1226725) (3HB) and 3-Hydroxyvalerate (B1259860) (3HV) via Alkaline Hydrolysis and HPLC-UV Detection

This method is a robust and cost-effective technique for quantifying the most common short-chain-length 3-HAs, 3-hydroxybutyrate (3HB) and 3-hydroxyvalerate (3HV), from poly(3-hydroxybutyrate-co-3-hydroxyvalerate) (PHBV) copolymers. The protocol is based on the conversion of the 3-HA units into their corresponding α,β-unsaturated acids, crotonic acid (from 3HB) and 2-pentenoic acid (from 3HV), which possess strong ultraviolet absorbance.

Data Presentation
Parameter3-Hydroxybutyrate (as Crotonic Acid)3-Hydroxyvalerate (as 2-Pentenoic Acid)Reference
Retention Time ~11.1 min~15.0 min
Detection Wavelength 210 nm210 nm[1]
Linear Range 25 - 100 mg/L25 - 100 mg/L
Accuracy High correlation with GC methods (R² > 0.99)High correlation with GC methods (R² > 0.99)[2]

Experimental Workflow

Workflow for HPLC-UV Analysis of 3-HAs cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample PHA-containing Sample (e.g., Dried Cells, Extracted Polymer) Hydrolysis Alkaline Hydrolysis (e.g., 2N NaOH, 105°C, 1h) Sample->Hydrolysis 1 Neutralization Acidification & Neutralization (e.g., 2N H2SO4) Hydrolysis->Neutralization 2 Centrifugation Centrifugation/Filtration (Remove Solids) Neutralization->Centrifugation 3 Supernatant Aqueous Supernatant (Contains 2-alkenoic acids) Centrifugation->Supernatant 4 Injection Inject into HPLC Supernatant->Injection Transfer Separation Reversed-Phase C18 Column Injection->Separation 5 Detection UV Detector (210 nm) Separation->Detection 6 Quantification Data Analysis (Peak Area vs. Standard Curve) Detection->Quantification 7

Workflow for HPLC-UV Analysis of 3-HAs

Experimental Protocol

1. Materials and Reagents

  • PHA sample (e.g., lyophilized bacterial cells or extracted polymer)

  • Sodium hydroxide (B78521) (NaOH), 2 N solution

  • Sulfuric acid (H₂SO₄), 2 N solution

  • Crotonic acid standard (for 3HB quantification)

  • 2-pentenoic acid standard (for 3HV quantification)

  • HPLC-grade water

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Syringe filters (0.22 µm)

2. Sample Preparation: Alkaline Hydrolysis

  • Accurately weigh 5-10 mg of the dry PHA-containing sample into a pressure-resistant glass tube.

  • Add 1.0 mL of the sample material suspension (e.g., activated sludge mixed liquor) or reconstituted sample in water.[3]

  • Add 0.5 mL of 2 N NaOH solution to the tube.[3]

  • Seal the tube tightly and heat in an oven or heating block at 105°C for 1 hour.[3] This step converts 3HB and 3HV units into 2-butenoate (crotonic acid) and 2-pentenoate, respectively.[3]

  • Allow the tube to cool to room temperature.

  • Acidify the mixture by adding 0.5 mL of 2 N H₂SO₄ to neutralize the NaOH and facilitate the dehydration reaction.[3]

  • Vortex the sample thoroughly.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any solid debris.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

3. Standard Curve Preparation

  • Prepare individual stock solutions of crotonic acid and 2-pentenoic acid in HPLC-grade water (e.g., 1000 mg/L).

  • Perform serial dilutions of the stock solutions to create a series of calibration standards (e.g., 0, 25, 50, 75, 100 mg/L).[4]

  • Transfer these standards to HPLC vials.

4. HPLC-UV Analysis

  • HPLC System: A standard HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 0.0025% H₂SO₄ in water. Some methods report improved separation by adding a small percentage of acetonitrile (e.g., 92% 0.0025% H₂SO₄ and 8% acetonitrile).

  • Flow Rate: 0.6 - 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10 - 20 µL.

  • Detector Wavelength: 210 nm.[1]

5. Data Analysis

  • Inject the prepared standards and samples.

  • Identify the peaks for crotonic acid and 2-pentenoic acid in the sample chromatograms based on the retention times of the standards.

  • Generate a calibration curve by plotting the peak area of each standard against its known concentration.

  • Determine the concentration of crotonic acid and 2-pentenoic acid in the samples using the regression equation from the calibration curve.

  • Calculate the original 3HB and 3HV content in the sample, accounting for the molecular weight difference between the hydroxyalkanoate and the resulting alkenoic acid, and any dilution factors.

Method 2: High-Sensitivity Quantification of D-3-Hydroxybutyric Acid (D-3-HBA) by Fluorescent Derivatization

This method is designed for the sensitive detection of 3-HAs in samples where concentrations are low, such as in biological fluids. It involves a pre-column derivatization step that attaches a fluorescent tag to the carboxyl group of the 3-HA, enabling highly sensitive detection by a fluorescence detector (FLD). The following protocol is based on the derivatization of D-3-HBA with a benzofurazan (B1196253) reagent.[5]

Data Presentation
ParameterD-3-Hydroxybutyric Acid DerivativeReference
Derivatizing Reagent (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val)[5]
Excitation Wavelength (λex) 489 nm[5]
Emission Wavelength (λem) 532 nm[5]
Linear Range 20 - 500 µmol/L[5]
Limit of Detection (LOD) 7.7 µmol/L[5]
Limit of Quantification (LOQ) 25.8 µmol/L[5]

Derivatization and Analysis Workflow

Workflow for HPLC-FLD Analysis of 3-HAs cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC Analysis Sample 3-HA containing Sample (e.g., Plasma, Cell Extract) Derivatization Derivatization Reaction: + NBD-PZ-Val + HATU (Coupling Agent) + DIEA (Base) Sample->Derivatization 1 Reaction Incubate to form Fluorescent Derivative Derivatization->Reaction 2 Injection Inject into HPLC Reaction->Injection Transfer Separation Reversed-Phase C18 Column (Gradient Elution) Injection->Separation 3 Detection Fluorescence Detector (λex=489 nm, λem=532 nm) Separation->Detection 4 Quantification Data Analysis (Peak Area vs. Standard Curve) Detection->Quantification 5

Workflow for HPLC-FLD Analysis of 3-HAs

Experimental Protocol

1. Materials and Reagents

  • D-3-hydroxybutyric acid standard

  • Sample containing D-3-HBA (e.g., deproteinized plasma)

  • Derivatizing reagent: (2S)-2-amino-3-methyl-1-[4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val)

  • Coupling agent: O-(7-azobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • Base: N-ethyldiisopropylamine (DIEA)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

2. Sample Preparation and Derivatization

  • If analyzing biological fluids like plasma, perform a protein precipitation step first (e.g., with acetonitrile or perchloric acid), followed by centrifugation.

  • In a microcentrifuge tube, mix a specific volume of the sample or standard with the derivatization cocktail. The reaction mixture consists of the 3-HBA, NBD-PZ-Val, HATU, and DIEA in an appropriate solvent like acetonitrile.[5]

  • Vortex the mixture and allow it to react at room temperature for a specified time (e.g., 30-60 minutes) in the dark to form the stable, fluorescent derivative.

  • After the reaction is complete, the sample may be diluted with the mobile phase and is ready for injection.

3. Standard Curve Preparation

  • Prepare a stock solution of D-3-HBA in water or a suitable buffer.

  • Create a series of calibration standards by serial dilution (e.g., 20, 50, 100, 250, 500 µmol/L).[5]

  • Derivatize each standard using the exact same procedure as for the unknown samples (Step 2).

4. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system equipped with a fluorescence detector.

  • Column: C18 reversed-phase column (e.g., Synergy Hydro 150 mm × 3 mm, 4 µm).[5]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[5]

  • Mobile Phase B: Methanol.[5]

  • Elution Program: A binary gradient elution program is typically used to separate the derivative from the reagent peaks and other matrix components. An example gradient could be:

    • Start with a certain percentage of B, hold for a few minutes.

    • Linearly increase the percentage of B over 10-15 minutes.

    • Hold at a high percentage of B to wash the column.

    • Return to initial conditions and re-equilibrate.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 30 °C).

  • Injection Volume: 10 µL.

  • Fluorescence Detector:

    • Excitation Wavelength (λex): 489 nm[5]

    • Emission Wavelength (λem): 532 nm[5]

5. Data Analysis

  • Inject the derivatized standards and samples.

  • Identify the fluorescent derivative peak in the sample chromatograms based on the retention time of the derivatized standards.

  • Construct a calibration curve by plotting the peak area of the derivatized standards against their concentrations.

  • Calculate the concentration of D-3-HBA in the unknown samples using the linear regression equation from the standard curve.

  • Apply appropriate dilution factors used during sample preparation.

References

Application Note: Quantitative Analysis of P(3HB-co-3HHx) Copolymer Composition using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] is a biodegradable and biocompatible polyester (B1180765) with promising applications in medicine and as an alternative to conventional plastics.[1][2] The physical and mechanical properties of the copolymer, such as its flexibility and melting point, are highly dependent on the molar ratio of its constituent monomers: 3-hydroxybutyrate (B1226725) (3HB) and 3-hydroxyhexanoate (3HHx).[3] Therefore, accurate determination of the copolymer composition is crucial for quality control and product development. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a rapid, non-destructive, and inherently quantitative technique for this purpose, requiring minimal sample preparation.[4][5][6] This document provides a detailed protocol for determining the composition of P(3HB-co-3HHx) using ¹H NMR.

Principle The fundamental principle of this method lies in the direct proportionality between the integrated area of a ¹H NMR signal and the number of protons giving rise to that signal.[7] By identifying unique, non-overlapping signals corresponding to the 3HB and 3HHx monomers, their relative molar ratio can be calculated from the integrals of these peaks. Specifically, the terminal methyl protons (-CH₃) of the 3HHx side chain and the methyl protons of the 3HB side chain provide well-resolved signals suitable for quantification.

1. P(3HB-co-3HHx) Structure and Key ¹H NMR Signals

The chemical structure of the P(3HB-co-3HHx) copolymer is shown below, with key protons labeled for NMR signal assignment.

Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh Weigh Polymer dissolve Dissolve in CDCl₃ weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phase, Baseline) acquire->process integrate Integrate Key Signals process->integrate calculate Calculate Molar Composition integrate->calculate result Report Composition (mol%) calculate->result

References

Application Notes and Protocols for FTIR Spectroscopy in the Characterization of 3-Hydroxyhexanoate (3HHx) Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) is a biodegradable and biocompatible thermoplastic belonging to the polyhydroxyalkanoate (PHA) family. Produced by microbial fermentation, its material properties, such as flexibility, toughness, and degradation rate, can be tailored by varying the molar composition of the 3-hydroxyhexanoate (3HHx) monomer. This makes P(3HB-co-3HHx) a promising candidate for applications in medical devices, drug delivery systems, and sustainable packaging.[1]

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and powerful analytical technique for the characterization of these polymers. It provides valuable information on the chemical structure, composition, and crystallinity of P(3HB-co-3HHx). This document provides detailed application notes and protocols for the qualitative and quantitative analysis of 3HHx-containing polymers using FTIR spectroscopy, intended for researchers, scientists, and drug development professionals.

Principle of FTIR for P(3HB-co-3HHx) Analysis

FTIR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. Specific functional groups within the polymer structure absorb IR radiation at characteristic frequencies, resulting in a unique spectral "fingerprint". For P(3HB-co-3HHx), key vibrational bands, particularly in the carbonyl (C=O) and fingerprint regions (1500-800 cm⁻¹), are sensitive to the copolymer composition and the local environment of the functional groups, including the degree of crystallinity.

Qualitative Analysis: Identifying Key Functional Groups

The FTIR spectrum of P(3HB-co-3HHx) is characterized by several distinct absorption bands. These peaks confirm the polyester (B1180765) nature of the material and can be used for material identification.

Table 1: Key FTIR Peak Assignments for P(3HB-co-3HHx)

Wavenumber (cm⁻¹)Vibrational ModeSignificance
~2978, ~2933, ~2878C-H stretching (in CH₃, CH₂, and CH groups)Presence of alkyl chains in the polymer backbone.[1]
~1721C=O stretching (ester carbonyl)A strong and sharp peak characteristic of the ester functional group in the polyester.[1][2]
~1280C-O-C stretching (crystalline phase)Associated with the crystalline regions of the polymer.
~1180C-O-C stretching (amorphous phase)Associated with the amorphous regions of the polymer.[1]
~1269Asymmetric C-O-C stretchingAnother key indicator of the ester linkage.[2]

Quantitative Analysis: Determining 3HHx Molar Fraction

Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a particularly useful technique for the quantitative analysis of polymer films with minimal sample preparation.[3] The molar fraction of 3HHx in the P(3HB-co-3HHx) copolymer can be determined by establishing a linear relationship between the intensity of specific absorption bands and the 3HHx content. This requires the initial creation of a calibration curve using polymer standards of known composition, as determined by a primary method like Gas Chromatography (GC).[4][5]

A robust method, adapted from studies on similar PHA copolymers like P(3HB-co-3HV), involves normalizing the intensity of a band sensitive to the 3HHx content against a reference band that is less affected by compositional changes.[4][6] To minimize the influence of sample crystallinity on the measurements, a melt-quenching technique can be employed during sample preparation.[4][6]

Table 2: Proposed Bands for Quantitative Analysis of 3HHx Content

Analytical Band (Sensitive to 3HHx)Reference Band (Normalization)Rationale
Specific C-H bending or C-C stretching modes unique to the hexanoate (B1226103) side chainC-H bending mode common to both monomers (e.g., ~1453 cm⁻¹)The intensity of the analytical band is expected to increase linearly with the 3HHx molar fraction. Normalization corrects for variations in sample thickness and contact with the ATR crystal.

Experimental Protocols

Protocol for Qualitative Analysis of P(3HB-co-3HHx) Films by ATR-FTIR

This protocol outlines the steps for obtaining a qualitative FTIR spectrum of a P(3HB-co-3HHx) film to identify its characteristic functional groups.

  • Instrument Setup:

    • Ensure the FTIR spectrometer with an ATR accessory is powered on and has undergone its startup diagnostics.

    • Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent like isopropanol (B130326) and a soft, lint-free tissue.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Preparation:

    • Cut a small, flat piece of the P(3HB-co-3HHx) film, ensuring it is large enough to completely cover the ATR crystal.

  • Data Acquisition:

    • Place the polymer film onto the center of the ATR crystal.

    • Apply consistent pressure using the ATR pressure clamp to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum over a range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed in absorbance or transmittance mode.

    • Identify the characteristic peaks as listed in Table 1 to confirm the identity of the polymer.

Protocol for Quantitative Determination of 3HHx Content by ATR-FTIR

This protocol describes the development of a calibration curve and the subsequent analysis of unknown samples to determine their 3HHx molar fraction.

  • Preparation of Standards:

    • Obtain a series of P(3HB-co-3HHx) samples with varying 3HHx molar fractions (e.g., 0 mol%, 5 mol%, 10 mol%, 15 mol%, 20 mol%).

    • The exact composition of these standards must be predetermined using a primary analytical method such as Gas Chromatography (GC).[4]

  • Sample Preparation (Melt-Quenching):

    • To minimize the effects of crystallinity, heat a small amount of each standard polymer sample slightly above its melting point until it forms a molten film.

    • Quickly transfer the molten polymer onto the ATR crystal at room temperature and apply pressure to create a thin, amorphous film. This process should be done rapidly to prevent recrystallization.[4][6]

  • FTIR Data Acquisition:

    • For each standard, acquire an ATR-FTIR spectrum as described in Protocol 5.1. It is crucial to use the same pressure and acquisition parameters for all standards and subsequent unknown samples.

  • Data Processing and Calibration Curve Construction:

    • For each spectrum, perform a baseline correction.

    • Identify the analytical peak that shows a linear change in absorbance with 3HHx content and a suitable reference peak for normalization (refer to Table 2).

    • Calculate the ratio of the peak heights or areas of the analytical band to the reference band.

    • Plot a graph of the calculated peak ratio (Y-axis) against the known 3HHx molar fraction from GC analysis (X-axis).

    • Perform a linear regression on the data points to obtain a calibration curve and its equation (y = mx + c).

  • Analysis of Unknown Samples:

    • Prepare and acquire the ATR-FTIR spectrum of the unknown P(3HB-co-3HHx) sample using the same melt-quenching and data acquisition parameters.

    • Calculate the peak ratio from the spectrum of the unknown sample.

    • Use the equation of the calibration curve to determine the 3HHx molar fraction of the unknown sample.

Visualization of Workflows and Relationships

Experimental Workflow for FTIR Analysis

The following diagram illustrates the general workflow for characterizing 3HHx-containing polymers using FTIR spectroscopy.

experimental_workflow cluster_prep Sample Preparation cluster_analysis FTIR Analysis cluster_output Data Interpretation start P(3HB-co-3HHx) Sample prep_qual Cut Film Section start->prep_qual Qualitative prep_quant Melt-Quench on ATR start->prep_quant Quantitative acquire Acquire Sample Spectrum prep_qual->acquire prep_quant->acquire background Acquire Background Spectrum background->acquire process Data Processing (Baseline Correction) acquire->process qual_out Qualitative Analysis: Peak Identification process->qual_out quant_out Quantitative Analysis: Calculate Peak Ratios process->quant_out calibration Calibration Curve (for Quantitative) quant_out->calibration final_result Determine 3HHx Molar Fraction calibration->final_result

Caption: Experimental workflow for FTIR analysis of P(3HB-co-3HHx).

Logical Relationship: Spectral Data to Polymer Properties

This diagram shows the relationship between the acquired FTIR spectral data and the key polymer properties that can be inferred.

logical_relationship cluster_input Input Data cluster_features Spectral Features cluster_properties Inferred Polymer Properties ftir_spectrum FTIR Spectrum of P(3HB-co-3HHx) peak_pos Peak Positions (e.g., ~1721 cm⁻¹) ftir_spectrum->peak_pos peak_ratio_quant Normalized Peak Intensity Ratios (Analytical vs. Reference) ftir_spectrum->peak_ratio_quant peak_ratio_cryst Peak Intensity Ratios (Crystalline vs. Amorphous Bands) ftir_spectrum->peak_ratio_cryst chem_id Chemical Identity (Functional Groups) peak_pos->chem_id composition 3HHx Molar Fraction (Quantitative) peak_ratio_quant->composition crystallinity Degree of Crystallinity (Semi-quantitative) peak_ratio_cryst->crystallinity

Caption: Relationship between FTIR spectral features and polymer properties.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of this compound-containing polymers. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to perform both qualitative and quantitative analyses. By leveraging the sensitivity of FTIR to chemical structure and composition, it is possible to rapidly assess material identity and determine the 3HHx molar fraction, a critical parameter influencing the performance of these versatile biodegradable polymers. For accurate quantitative results, the initial development of a robust calibration curve with standards of known composition is paramount.

References

Application Notes and Protocols for the Extraction of 3-Hydroxyhexanoate from Bacterial Biomass

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a medium-chain-length polyhydroxyalkanoate (mcl-PHA) monomer that holds significant promise in the development of novel biomaterials and pharmaceuticals. Produced by various bacteria as a component of the biopolyester poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), the extraction and quantification of 3HHx are critical steps for research and development.[1][2] This document provides detailed protocols for the extraction of the P(3HB-co-3HHx) polymer from bacterial biomass, followed by the hydrolysis and quantification of the this compound monomer.

Data Presentation

The following tables summarize quantitative data on the production and composition of P(3HB-co-3HHx) in various bacterial strains, which are precursors for 3HHx extraction.

Table 1: Production of P(3HB-co-3HHx) in Different Bacterial Strains

Bacterial StrainCarbon SourcePHA Content (% of Dry Cell Weight)3HHx Mole Fraction (%)Reference
Cupriavidus sp. Oh_1/phaCJSoybean oil93.524.3[3]
Recombinant Aeromonas hydrophilaSodium hexanoate5494.5[2]
Recombinant Aeromonas hydrophilaSodium octanoate5182[2]
Recombinant Pseudomonas putidaDodecanoate--[4]
Recombinant Escherichia coliGlucose4114[5][6]

Table 2: Comparison of Extraction Methods for PHA Recovery

Extraction MethodBacterial StrainRecovery Yield (%)Purity (%)Reference
Sodium Hypochlorite DigestionCupriavidus necator>88>96[7]
HPLC-DAD QuantificationCupriavidus necator~10085-100[7]

Experimental Protocols

Protocol 1: Extraction of P(3HB-co-3HHx) from Bacterial Biomass via Solvent Extraction

This protocol describes a common method for extracting the PHA polymer from bacterial cells using a solvent.

Materials:

Procedure:

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with distilled water and then lyophilize to obtain a dry cell weight.

  • Suspend the lyophilized cells in chloroform.

  • Stir the suspension for an extended period (e.g., 24-48 hours) at room temperature to dissolve the PHA.

  • Separate the cell debris from the chloroform-PHA solution by centrifugation or filtration.[8]

  • Concentrate the chloroform-PHA solution using a rotary evaporator.

  • Precipitate the PHA by adding the concentrated solution to a non-solvent, such as cold methanol.

  • Collect the precipitated PHA by filtration and dry it under vacuum.

Protocol 2: Hydrolysis of P(3HB-co-3HHx) and Quantification of this compound by Gas Chromatography (GC)

This protocol details the depolymerization of the extracted PHA into its constituent monomers and their subsequent quantification.

Materials:

  • Dried P(3HB-co-3HHx) polymer

  • Methanol containing 15% (v/v) sulfuric acid

  • Chloroform

  • Deionized water

  • Internal standard (e.g., benzoic acid)

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Vials for heating and GC analysis

Procedure:

  • Weigh a known amount of dried P(3HB-co-3HHx) into a glass vial.

  • Add a solution of 15% sulfuric acid in methanol and chloroform to the vial.[3][8]

  • Add a known amount of an internal standard.

  • Seal the vial and heat at 100°C for a specified time (e.g., 2-4 hours) to achieve methanolysis, converting the 3HHx monomers to their methyl ester form.[7][8]

  • Cool the vial to room temperature.

  • Add deionized water to the mixture and vortex to separate the phases.[3]

  • The lower chloroform phase, containing the methyl esters of the fatty acids, is carefully collected for GC analysis.

  • Inject an aliquot of the chloroform phase into the GC-FID.

  • Identify and quantify the methyl-3-hydroxyhexanoate peak based on the retention time and peak area relative to the internal standard, using a calibration curve prepared with a pure standard.[7][9]

Mandatory Visualization

Experimental_Workflow cluster_Biomass_Production Bacterial Culture and Biomass Production cluster_Extraction P(3HB-co-3HHx) Extraction cluster_Analysis 3HHx Monomer Analysis B1 Bacterial Inoculation B2 Fermentation B1->B2 B3 Cell Harvesting (Centrifugation) B2->B3 E1 Cell Lysis / Solvent Addition B3->E1 Lyophilized Biomass E2 PHA Dissolution E1->E2 E3 Separation of Cell Debris E2->E3 E4 PHA Precipitation E3->E4 E5 Drying of PHA Polymer E4->E5 A1 Methanolysis (Hydrolysis) E5->A1 Purified Polymer A2 Extraction of Methyl Esters A1->A2 A3 Gas Chromatography (GC) Analysis A2->A3 A4 Quantification of this compound A3->A4

Caption: Experimental workflow for 3HHx extraction.

Biosynthesis_Pathway cluster_Inputs Carbon Source cluster_Pathway Biosynthesis of P(3HB-co-3HHx) FattyAcids Fatty Acids (e.g., Dodecanoate) AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation Glucose Glucose Glucose->AcetylCoA Glycolysis AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA phaA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA phaB ButyrylCoA Butyryl-CoA HB_CoA->ButyrylCoA PHA_Polymer P(3HB-co-3HHx) Polymer HB_CoA->PHA_Polymer phaC HexanoylCoA Hexanoyl-CoA ButyrylCoA->HexanoylCoA Chain Elongation HHx_CoA (R)-3-Hydroxyhexanoyl-CoA HexanoylCoA->HHx_CoA phaJ HHx_CoA->PHA_Polymer phaC

References

Application Notes and Protocols for the Enzymatic Synthesis of Enantiomerically Pure 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure 3-hydroxyhexanoate (3-HHx) is a valuable chiral building block for the synthesis of a variety of pharmaceuticals and fine chemicals. Its stereochemistry is crucial for the biological activity and efficacy of the final products. Enzymatic synthesis offers a highly selective, efficient, and environmentally friendly alternative to traditional chemical methods for producing single-enantiomer compounds. These application notes provide detailed protocols for the synthesis of both (R)- and (S)-3-hydroxyhexanoate using enzymatic strategies.

Overview of Enzymatic Strategies

Two primary enzymatic routes are highlighted for the production of enantiomerically pure this compound:

  • Hydrolysis of Polyhydroxyalkanoates (PHAs): This method is particularly effective for producing (R)-3-hydroxyhexanoate. The bacterium Pseudomonas putida can be used to synthesize a copolymer of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)]. Subsequent hydrolysis of this biopolymer yields (R)-3-hydroxyalkanoic acids with very high enantiomeric excess.[1][2][3]

  • Stereoselective Reduction of 3-Ketohexanoate: This approach allows for the synthesis of both (R)- and (S)-3-hydroxyhexanoate by selecting an appropriate oxidoreductase (ketoreductase or alcohol dehydrogenase). These enzymes catalyze the asymmetric reduction of a prochiral ketone, ethyl 3-oxohexanoate (B1246410), to the corresponding chiral alcohol.

Data Presentation

Table 1: Comparison of Enzymatic Strategies for Enantiomerically Pure this compound Synthesis

StrategyTarget EnantiomerKey Enzyme(s)SubstrateTypical YieldEnantiomeric Excess (ee)Reference
PHA Hydrolysis(R)-3-HydroxyhexanoatePHA Synthase (P. putida), HydrolaseGlucose (for PHA production)>90% (monomer recovery)>99.9%[1][2][3]
Stereoselective Reduction(R)-3-Hydroxyhexanoate(R)-specific Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)Ethyl 3-oxohexanoateHigh>99%[4][5]
Stereoselective Reduction(S)-3-Hydroxyhexanoate(S)-specific Ketoreductase (KRED) or Alcohol Dehydrogenase (ADH)Ethyl 3-oxohexanoateHigh>99%[4][5]

Table 2: Quantitative Data from PHA Hydrolysis for (R)-3-Hydroxyhexanoate Production

ParameterValueUnitReference
Overall yield of 3-hydroxyalkanoic acid methyl esters after distillation96.6% (w/w)[1][2]
Distillation yield of 3-hydroxyhexanoic acid methyl ester99.9% (w/w)[1][2]
Purity of 3-hydroxyhexanoic acid methyl ester>96mol%[1][2]
Recovery yield of 3-hydroxyalkanoic acids after saponificationup to 92.8% (w/w)[1][2]
Enantiomeric excess of (R)-3-hydroxyoctanoic acid>99.9%[1][2][3]

Experimental Protocols

Protocol 1: Synthesis of (R)-3-Hydroxyhexanoate via PHA Hydrolysis

This protocol involves the fermentative production of P(3HB-co-3HHx) by Pseudomonas putida, followed by extraction and hydrolysis of the polymer.

1. Fermentation of Pseudomonas putida

  • Medium: Prepare a suitable growth medium for P. putida containing a carbon source (e.g., glucose or fatty acids), a nitrogen source, and essential minerals.

  • Inoculation and Growth: Inoculate the sterile medium with a fresh culture of P. putida. Grow the culture in a fermenter with controlled temperature, pH, and aeration to promote cell growth and PHA accumulation.

  • Harvesting: Harvest the bacterial cells by centrifugation when PHA accumulation is maximal.

2. Extraction of P(3HB-co-3HHx)

  • Cell Lysis: Resuspend the cell pellet in a suitable solvent (e.g., chloroform) to lyse the cells and dissolve the intracellular PHA.

  • Precipitation: After a period of extraction, filter the mixture to remove cell debris. Add a non-solvent (e.g., methanol (B129727) or hexane) to the filtrate to precipitate the PHA.

  • Washing and Drying: Wash the precipitated polymer with a suitable solvent and dry it under vacuum.

3. Acid Methanolysis of P(3HB-co-3HHx)

  • Reaction: Suspend the dried PHA in a mixture of methanol and sulfuric acid. Reflux the mixture to depolymerize the PHA into its constituent 3-hydroxyalkanoic acid methyl esters.

  • Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize it with a base. Extract the methyl esters with an organic solvent.

  • Purification: Purify the this compound methyl ester by fractional distillation.

4. Saponification to (R)-3-Hydroxyhexanoic Acid

  • Reaction: Dissolve the purified methyl ester in an alcoholic solution of a strong base (e.g., potassium hydroxide) and heat to saponify the ester.

  • Acidification and Extraction: After saponification, acidify the mixture to protonate the carboxylate. Extract the resulting (R)-3-hydroxyhexanoic acid with an organic solvent.

  • Purification: Purify the final product by recrystallization or chromatography.

Protocol 2: Stereoselective Reduction of Ethyl 3-Oxohexanoate

This protocol describes the enzymatic reduction of ethyl 3-oxohexanoate to either (R)- or (S)-ethyl this compound, followed by hydrolysis to the free acid. A cofactor regeneration system is included for economic viability.

1. Reaction Setup

  • Reaction Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).

  • Reagents: To the buffer, add:

    • Ethyl 3-oxohexanoate (substrate)

    • Ketoreductase or Alcohol Dehydrogenase (either (R)- or (S)-selective)

    • NADP⁺ or NAD⁺ (cofactor)

    • Glucose Dehydrogenase (for cofactor regeneration)

    • Glucose (co-substrate for regeneration)

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking.

2. Reaction Monitoring

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by HPLC or GC to determine the conversion of the substrate and the formation of the product.

3. Work-up and Extraction

  • Quenching: Once the reaction is complete, stop it by adding a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extraction: Separate the organic phase, and extract the aqueous phase multiple times with the organic solvent. Combine the organic extracts.

  • Drying and Concentration: Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude ethyl this compound.

4. Saponification to 3-Hydroxyhexanoic Acid

  • Follow the saponification, acidification, and extraction procedure described in Protocol 1, Step 4 to obtain the enantiomerically pure 3-hydroxyhexanoic acid.

5. Analysis of Enantiomeric Excess

  • The enantiomeric excess of the final product can be determined using chiral HPLC or chiral GC. For HPLC, a chiral stationary phase such as Chiralcel OD-H or Chiralpak AD is recommended.[6][7] For GC analysis, derivatization of the hydroxyl group may be necessary.

Visualization of Workflows

Enzymatic_Synthesis_Workflows cluster_0 Route 1: (R)-3-Hydroxyhexanoate via PHA Hydrolysis cluster_1 Route 2: Stereoselective Reduction A1 Fermentation of P. putida A2 PHA Extraction & Purification A1->A2 Biomass A3 Acid Methanolysis A2->A3 P(3HB-co-3HHx) A4 Fractional Distillation A3->A4 Methyl Esters A5 Saponification A4->A5 Pure Methyl This compound A6 (R)-3-Hydroxyhexanoate A5->A6 B1 Ethyl 3-Oxohexanoate B2 Enzymatic Reduction (KRED/ADH + Cofactor Regeneration) B1->B2 B3 Extraction & Purification B2->B3 Ethyl this compound B4 Saponification B3->B4 B5 Enantiopure This compound ((R)- or (S)-) B4->B5

Caption: Workflows for the enzymatic synthesis of enantiomerically pure this compound.

Applications in Drug Development

Enantiomerically pure 3-hydroxyalkanoic acids, including this compound, are important chiral synthons. They are structural motifs in numerous biologically active molecules. Furthermore, the polymer P(3HB-co-3HHx), from which (R)-3-hydroxyhexanoate can be derived, is a biodegradable and biocompatible material with applications in drug delivery systems, such as nanoparticles for targeted cancer therapy and controlled-release insulin (B600854) formulations.[8][9][10] The availability of both enantiomers of this compound through enzymatic synthesis facilitates the exploration of stereospecific interactions in drug design and development.

References

Chiral Synthesis of (R)-3-Hydroxyhexanoate: A Versatile Building Block for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

(R)-3-Hydroxyhexanoate and its esters are crucial chiral building blocks in the synthesis of a variety of pharmaceutical compounds. Their defined stereochemistry is often essential for the biological activity and efficacy of the final drug molecule. This document provides a comprehensive overview of the primary methods for the chiral synthesis of (R)-3-hydroxyhexanoate, focusing on both biocatalytic and chemical approaches. Detailed experimental protocols and comparative data are presented to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable synthetic strategy.

The asymmetric reduction of a prochiral ketoester, typically ethyl 3-oxohexanoate (B1246410), is the most common strategy to produce (R)-3-hydroxyhexanoate. This can be achieved with high enantioselectivity using either whole-cell biocatalysts, isolated enzymes, or chiral metal catalysts.

Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. It often involves mild reaction conditions, high enantiomeric excess (ee), and reduced environmental impact.

Whole-Cell Biocatalysis

Living microorganisms, such as baker's yeast (Saccharomyces cerevisiae) and other yeast species like Pichia methanolica and Kluyveromyces marxianus, contain a variety of ketoreductases that can effectively reduce β-ketoesters.

  • Baker's Yeast (Saccharomyces cerevisiae) : A readily available and cost-effective biocatalyst that can produce ethyl (R)-3-hydroxyhexanoate with high yield and enantioselectivity. The use of co-solvents like glycerol (B35011) can enhance product recovery.[1]

  • Pichia methanolica : This yeast has been shown to reduce ethyl 5-oxohexanoate (B1238966) to the corresponding (S)-alcohol with high yield and enantiomeric excess, demonstrating the potential of non-conventional yeasts in similar reductions.[2][3]

  • Kluyveromyces marxianus : Immobilized cells of this yeast have been used in continuous flow reactors for the bioreduction of ethyl 3-oxohexanoate, achieving near-quantitative reduction with high enantiomeric excess.

Enzymatic Catalysis using Isolated Ketoreductases (KREDs)

The use of isolated and often engineered ketoreductases offers greater control over the reaction and can lead to exceptionally high enantio- and diastereoselectivity. Commercially available KREDs can be screened to find an optimal enzyme for a specific substrate. This approach is particularly valuable for the synthesis of complex chiral molecules with multiple stereocenters.

Chemical Synthesis Approaches

Asymmetric hydrogenation using chiral metal catalysts is a powerful chemical method for the enantioselective reduction of ketones and esters.

Asymmetric Hydrogenation

This method involves the use of a transition metal catalyst, typically Ruthenium or Rhodium, complexed with a chiral ligand. The choice of ligand is crucial for achieving high enantioselectivity. For the reduction of β-keto esters, Ru(II) catalysts with ligands such as BINAP and its derivatives are commonly employed. These reactions are often carried out under hydrogen pressure and can provide excellent yields and enantiomeric excess. Enantiomerically pure (R)- or (S)-ethyl 3-hydroxybutanoate, a similar substrate, can be obtained by enantioselective hydrogenation with a chiral homogeneous ruthenium catalyst.[4]

Data Presentation

The following table summarizes the quantitative data for the synthesis of ethyl (R)-3-hydroxyhexanoate via different methods.

MethodCatalyst/BiocatalystSubstrateYield (%)Enantiomeric Excess (ee) (%)Reference
Whole-Cell BiocatalysisBaker's Yeast (FBY)Ethyl 3-oxohexanoate86>95 (R)[1]
Whole-Cell BiocatalysisBaker's Yeast (IBY)Ethyl 3-oxohexanoate90>95 (R)[1]
Whole-Cell BiocatalysisPichia methanolica (SC 16116)Ethyl 5-oxohexanoate80-90>95 (S)[2][3]
Chemical CatalysisRu(II)-chiral ligandEthyl 3-oxobutanoateHighHigh (R or S depending on ligand)[4]

FBY: Free Baker's Yeast; IBY: Immobilized Baker's Yeast.

Experimental Protocols

Protocol 1: Biocatalytic Reduction of Ethyl 3-Oxohexanoate using Baker's Yeast

This protocol is based on the work by S. M. A. Quadri et al.[1]

Materials:

  • Fresh Baker's Yeast (FBY)

  • Ethyl 3-oxohexanoate

  • Deionized water

  • Glycerol (optional, as co-solvent)

  • Diethyl ether or Dichloromethane (B109758) (for extraction)

  • Anhydrous Magnesium Sulfate

  • Erlenmeyer flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL Erlenmeyer flask, suspend 20 g of fresh baker's yeast in 200 mL of deionized water (or a 50:50 glycerol-water mixture).

  • Activate the yeast by stirring the suspension at room temperature (25-30°C) for 30 minutes.

  • Add 1 g of ethyl 3-oxohexanoate dropwise to the yeast suspension under continuous stirring.

  • Seal the flask with a cotton plug and incubate the reaction mixture on a magnetic stirrer at room temperature for 48-72 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, add Celite to the mixture and filter to remove the yeast cells.

  • Transfer the filtrate to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ethyl (R)-3-hydroxyhexanoate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Asymmetric Hydrogenation of Ethyl 3-Oxohexanoate (General Procedure)

This is a general protocol and should be adapted based on the specific catalyst and equipment available.

Materials:

  • Ethyl 3-oxohexanoate

  • [RuCl((R)-BINAP)(p-cymene)]Cl or a similar chiral Ruthenium catalyst

  • Methanol (B129727) (degassed)

  • Hydrogen gas

  • High-pressure autoclave with a stirrer

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with the chiral Ruthenium catalyst (e.g., 0.01 mol%).

  • Add degassed methanol to dissolve the catalyst.

  • Add ethyl 3-oxohexanoate (1 equivalent).

  • Seal the glass liner and place it inside the autoclave.

  • Seal the autoclave and purge it with an inert gas (Argon or Nitrogen) three times.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 atm).

  • Stir the reaction mixture at a specified temperature (e.g., 25-50°C) for the required time (e.g., 12-24 hours).

  • After the reaction is complete, carefully release the hydrogen pressure.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography.

  • Determine the yield and enantiomeric excess using chiral GC or HPLC.

Mandatory Visualizations

Chiral_Synthesis_Workflow cluster_start Starting Material cluster_methods Asymmetric Reduction Methods cluster_biocatalysis Biocatalytic Approaches cluster_chemical_catalysis Chemical Approaches cluster_product Chiral Product Ethyl_3_Oxohexanoate Ethyl 3-Oxohexanoate (Prochiral Ketone) Biocatalysis Biocatalysis Ethyl_3_Oxohexanoate->Biocatalysis Reduction Chemical_Catalysis Chemical Catalysis Ethyl_3_Oxohexanoate->Chemical_Catalysis Reduction Whole_Cell Whole-Cell (e.g., Baker's Yeast) Biocatalysis->Whole_Cell Isolated_Enzyme Isolated Enzyme (Ketoreductase) Biocatalysis->Isolated_Enzyme Asymmetric_Hydrogenation Asymmetric Hydrogenation (Ru-BINAP) Chemical_Catalysis->Asymmetric_Hydrogenation R_3_Hydroxyhexanoate (R)-3-Hydroxyhexanoate (Chiral Building Block) Whole_Cell->R_3_Hydroxyhexanoate Isolated_Enzyme->R_3_Hydroxyhexanoate Asymmetric_Hydrogenation->R_3_Hydroxyhexanoate

Caption: Synthetic routes to (R)-3-Hydroxyhexanoate.

Biocatalytic_Workflow Start Start: Prepare Yeast Suspension Activation Yeast Activation (30 min, 25-30°C) Start->Activation Substrate_Addition Add Ethyl 3-Oxohexanoate Activation->Substrate_Addition Incubation Incubation with Stirring (48-72 hours) Substrate_Addition->Incubation Monitoring Monitor Reaction (TLC/GC) Incubation->Monitoring Monitoring->Incubation Incomplete Workup Reaction Workup (Filtration & Extraction) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: Ethyl (R)-3-Hydroxyhexanoate Purification->Product

Caption: Baker's yeast reduction workflow.

References

Application Notes and Protocols for 3-Hydroxyhexanoate in Biodegradable Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-hydroxyhexanoate (3HHx) in the production of biodegradable polymers, specifically focusing on the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). This copolymer has garnered significant attention as a versatile and tunable bioplastic with applications ranging from packaging to medical devices.[1][2][3]

The incorporation of 3HHx monomers into the poly(3-hydroxybutyrate) (P(3HB)) polymer chain disrupts its crystalline structure, leading to enhanced flexibility, toughness, and processability.[1][4][5] The properties of P(3HB-co-3HHx) can be tailored by controlling the molar fraction of the 3HHx comonomer, making it a highly attractive material for a variety of applications.[1][4][5][6]

Data Presentation

The physicomechanical and thermal properties of P(3HB-co-3HHx) are highly dependent on the molar percentage of the 3HHx monomer. Generally, as the 3HHx content increases, the polymer becomes less crystalline, more flexible, and has a lower melting point.

Table 1: Physicomechanical Properties of P(3HB-co-3HHx) as a Function of 3HHx Molar Fraction

3HHx (mol%)Weight Average Molecular Weight (Mw) (x 10⁵ Da)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0 (P(3HB))-35-4052.5-3.0
2.56.65---
3.8----
5----
9.51.15---
10----
15.112.40---
17-(Similar to LDPE)--
27.7----
35----

Data compiled from multiple sources.[1][7][8][9] The elongation at break generally increases with higher 3HHx content.[1][8]

Table 2: Thermal Properties of P(3HB-co-3HHx) as a Function of 3HHx Molar Fraction

3HHx (mol%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Crystallinity (%)
0 (P(3HB))1745up to 70
2.5---
3.8--Decreases with increasing 3HHx
5---
9.5162--
10---
17---
27.7Decreases with increasing 3HHxDecreases with increasing 3HHx-
35---

Data compiled from multiple sources.[1][5][6][7][10] The degree of crystallinity generally decreases with an increasing 3HHx molar fraction, which contributes to the material's increased flexibility.[5][10][11]

Experimental Protocols

Protocol 1: Production of P(3HB-co-3HHx) in Recombinant Escherichia coli

This protocol describes the production of P(3HB-co-3HHx) from glucose using a metabolically engineered E. coli strain.

1. Strain and Plasmids:

  • Host Strain: E. coli JM109 or a similar strain.

  • Plasmids:

    • A plasmid carrying the PHA synthase gene (phaC) from Aeromonas caviae with mutations (e.g., N149S/D171G) to enhance 3HHx incorporation (PhaCNSDG).[12]

    • A plasmid containing the genes for the (R)-3-hydroxybutyryl-CoA synthesis pathway from Ralstonia eutropha (phaA and phaB).[12]

    • A plasmid harboring the genes for the conversion of acetyl-CoA to (R)-3-hydroxyhexanoyl-CoA, which may include genes for reverse β-oxidation (bktB, had, crt2) and enoyl-CoA hydratase (phaJ).[12]

2. Culture Medium:

  • Luria-Bertani (LB) Medium for pre-culture.

  • M9 Minimal Medium for PHA production, supplemented with:

    • Glucose (20 g/L) as the primary carbon source.

    • Appropriate antibiotics for plasmid maintenance.

    • Trace elements solution.

3. Cultivation:

  • Inoculate a single colony of the recombinant E. coli into 5 mL of LB medium with appropriate antibiotics and incubate overnight at 37°C with shaking (200 rpm).

  • Use the overnight culture to inoculate 100 mL of M9 minimal medium in a 500 mL flask to an initial OD600 of 0.1.

  • Incubate the culture at 30°C with shaking (200 rpm). A lower temperature of 30°C is often used as some enzymes involved in 3HHx precursor formation can be unstable at 37°C.[12][13]

  • Monitor cell growth (OD600) and PHA accumulation over 48-72 hours.

4. Polymer Extraction:

  • Harvest the cells by centrifugation (5000 x g, 10 min, 4°C).

  • Wash the cell pellet twice with distilled water and lyophilize to determine the dry cell weight.

  • Suspend the dried cells in chloroform (B151607) (at least 20-fold excess by weight) and stir for 24 hours at room temperature.

  • Separate the cell debris by centrifugation or filtration.

  • Precipitate the P(3HB-co-3HHx) from the chloroform solution by adding a 10-fold volume of cold methanol (B129727) or ethanol.

  • Collect the precipitated polymer by filtration or centrifugation and dry it in a vacuum oven at 60°C until a constant weight is achieved.

Protocol 2: Characterization of P(3HB-co-3HHx)

1. Compositional Analysis (NMR Spectroscopy):

  • Dissolve 10-15 mg of the dried polymer in 0.7 mL of deuterated chloroform (CDCl₃).

  • Record the ¹H NMR spectrum using a 400 MHz or higher NMR spectrometer.

  • Determine the molar fraction of 3HHx by integrating the resonance signals corresponding to the methyl protons of the 3HB unit and the terminal methyl protons of the 3HHx unit.

2. Molecular Weight Determination (Gel Permeation Chromatography - GPC):

  • Dissolve the polymer in chloroform at a concentration of 1-2 mg/mL.

  • Filter the solution through a 0.22 µm PTFE filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector.

  • Use a set of polystyrene standards for calibration.

  • The GPC system should be operated with chloroform as the mobile phase at a flow rate of 1.0 mL/min.

3. Thermal Properties Analysis (Differential Scanning Calorimetry - DSC):

  • Weigh 5-10 mg of the polymer into an aluminum DSC pan.

  • Heat the sample from -50°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to -50°C at a rate of 10°C/min.

  • Reheat the sample to 200°C at a rate of 10°C/min.

  • Determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity from the second heating scan.

Visualizations

Metabolic Pathway for P(3HB-co-3HHx) Biosynthesis

The biosynthesis of P(3HB-co-3HHx) from a simple carbon source like glucose in engineered microorganisms involves multiple metabolic pathways. The core pathway leads to the formation of the 3HB monomer, while a separate engineered pathway is required to synthesize the 3HHx monomer.

P(3HB-co-3HHx) Biosynthesis Pathway Glucose Glucose Acetyl_CoA Acetyl_CoA Glucose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA phaA Butyryl_CoA Butyryl_CoA Acetyl_CoA->Butyryl_CoA Reverse β-oxidation (multi-step) R_3HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3HB_CoA phaB P3HB P(3HB) moiety R_3HB_CoA->P3HB invis1 P3HB->invis1 Hexanoyl_CoA Hexanoyl_CoA Butyryl_CoA->Hexanoyl_CoA Chain Elongation _2_Hexenoyl_CoA 2-Hexenoyl-CoA Hexanoyl_CoA->_2_Hexenoyl_CoA R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA _2_Hexenoyl_CoA->R_3HHx_CoA phaJ P3HHx P(3HHx) moiety R_3HHx_CoA->P3HHx P3HHx->invis1 PhaC PHA Synthase (PhaC) P_3HB_co_3HHx P(3HB-co-3HHx) PhaC->P_3HB_co_3HHx Polymerization invis1->PhaC invis2

Caption: Metabolic pathway for P(3HB-co-3HHx) biosynthesis from glucose.

Experimental Workflow for P(3HB-co-3HHx) Production and Characterization

The overall process from microbial cultivation to polymer characterization follows a systematic workflow.

Experimental Workflow Strain_Selection Strain Engineering & Plasmid Transformation Cultivation Fermentation/ Cultivation Strain_Selection->Cultivation Harvesting Cell Harvesting & Lyophilization Cultivation->Harvesting Extraction Solvent Extraction Harvesting->Extraction Precipitation Polymer Precipitation Extraction->Precipitation Drying Drying Precipitation->Drying Characterization Polymer Characterization Drying->Characterization NMR NMR (Composition) Characterization->NMR GPC GPC (Molecular Weight) Characterization->GPC DSC DSC (Thermal Properties) Characterization->DSC

Caption: Experimental workflow for P(3HB-co-3HHx) production and analysis.

References

Application Notes and Protocols: 3-Hydroxyhexanoate as a Precursor for Specialty Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a versatile, bio-derived chiral building block with significant potential in the synthesis of a wide array of specialty chemicals. Primarily sourced from the microbial production of the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), this C6 hydroxy acid and its derivatives serve as valuable precursors for pharmaceuticals, biodegradable polymers, insect pheromones, and flavor and fragrance compounds. The inherent chirality of biologically produced (R)-3-hydroxyhexanoate makes it an attractive starting material for stereoselective synthesis.

These application notes provide an overview of the production of this compound and detailed protocols for its conversion into several classes of high-value specialty chemicals.

Part 1: Production and Isolation of this compound Precursors

The most viable route to obtaining this compound is through the microbial fermentation of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH), followed by the chemical depolymerization of the resulting biopolymer. Genetically engineered strains of bacteria, such as Cupriavidus necator and Aeromonas hydrophila, are commonly employed to produce PHBH with varying molar fractions of the 3HHx monomer.

Microbial Production of PHBH

High-density cell cultivation is crucial for maximizing PHBH yield. Fed-batch fermentation strategies are often employed, where a carbon source (like plant oils or sugars) and a nitrogen source are fed to the culture to sustain growth and subsequent polymer accumulation. The 3HHx content in the polymer can be influenced by the choice of carbon substrate and the genetic makeup of the microbial strain.

Table 1: Examples of Microbial Production of PHBH with High 3HHx Content

Microorganism StrainCarbon Source(s)Fermentation StrategyDry Cell Weight (g/L)PHA Content (wt%)3HHx Molar Fraction (%)Reference
Cupriavidus necator (recombinant)CO2, H2, O2pH-Stat Jar Cultivation59.682.79.3[1]
Cupriavidus necator MF01ΔB1 (recombinant)CO2, H2, O2Flask Culture~10~7047.7[2]
Aeromonas hydrophila 4AK4Glucose, Lauric Acid20,000 L Fed-Batch505011[3]
Burkholderia sp. Oh_219 (recombinant)Crude Glycerol, Lauric AcidFed-Batch~3.0~7018.1[4][5]
Protocol 1: Production of PHBH via Fed-Batch Fermentation

This protocol is a generalized procedure based on high-cell-density cultivation methods.

1. Inoculum Preparation: a. Prepare a seed culture of the recombinant microorganism (e.g., Cupriavidus necator) in a nutrient-rich medium. b. Incubate at 30°C with shaking until the culture reaches the late exponential growth phase.

2. Fermentation: a. In a fermenter, prepare the mineral salt medium. b. Inoculate the fermenter with the seed culture. c. Maintain the temperature at 30°C and the pH at a controlled level (e.g., 6.8) through the automated addition of an acid/base. d. Initially, grow the cells in a batch phase using a primary carbon source like fructose (B13574) or glucose. e. Upon depletion of the initial carbon source, commence the fed-batch phase by feeding a concentrated solution of the carbon source (e.g., plant oil or fatty acids to promote 3HHx incorporation) and a nitrogen source to achieve high cell density. f. To induce PHA accumulation, limit the nitrogen supply while continuing to feed the carbon source.

3. Cell Harvesting and Polymer Extraction: a. Harvest the cells by centrifugation. b. Wash the cell pellet with a solvent like hexane (B92381) to remove any residual oils, followed by a wash with water.[6] c. Lyophilize the washed cell pellet to obtain the dry cell mass containing the PHBH polymer. d. Extract the PHBH from the dried cells by stirring with a suitable solvent (e.g., chloroform) for an extended period (e.g., 72 hours).[6] e. Precipitate the polymer by adding the chloroform (B151607) solution to a non-solvent like methanol (B129727). f. Collect and dry the purified PHBH polymer.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Inoculum Inoculum Fermentation Fermentation Inoculum->Fermentation Harvesting Harvesting Fermentation->Harvesting High-Density Cell Culture Extraction Extraction Harvesting->Extraction Purification Purification Extraction->Purification PHBH Polymer PHBH Polymer Purification->PHBH Polymer

Fig. 1: Workflow for PHBH Production.
Protocol 2: Methanolysis of PHBH to Obtain Methyl this compound

This protocol depolymerizes PHBH to yield the methyl esters of its constituent monomers.

1. Reaction Setup: a. To a dried sample of PHBH polymer (e.g., 100 mg) in a screw-cap glass tube, add 2 mL of a solution containing 1.94 mL of methanol and 0.06 mL of concentrated sulfuric acid.[7] b. Add a known amount of a suitable internal standard (e.g., toluic acid) for quantification.[7]

2. Methanolysis: a. Tightly cap the tube and heat it in a thermostatically controlled bath at 100°C for a defined period (e.g., 3.5 hours).[7] This process degrades the polymer into its constituent hydroxycarboxylic acid methyl esters.

3. Extraction and Purification: a. Cool the tube to room temperature. b. Add 1 mL of distilled water and shake the tube vigorously. c. Allow the phases to separate. The methyl esters will be in the organic (chloroform, if used as a co-solvent) or upper methanol/chloroform phase. d. The organic phase containing methyl 3-hydroxybutyrate (B1226725) and methyl this compound can be analyzed by gas chromatography (GC). e. For preparative scale, the organic layer can be separated, dried over anhydrous sodium sulfate, and the solvent evaporated. The resulting mixture of esters can be purified by fractional distillation or column chromatography to isolate methyl this compound.

G PHBH Polymer PHBH Polymer Methanolysis Methanolysis PHBH Polymer->Methanolysis H2SO4, Methanol, 100°C Extraction Extraction Methanolysis->Extraction Add Water Purification Purification Extraction->Purification Distillation or Chromatography Methyl this compound Methyl this compound Purification->Methyl this compound

Fig. 2: Monomer isolation via methanolysis.

Part 2: Synthesis of Specialty Chemicals from this compound Derivatives

Once isolated, methyl this compound serves as a versatile starting material for various chemical transformations.

Application 1: Synthesis of Chiral 1,3-Diols

Chiral 1,3-diols are important structural motifs in many natural products and pharmaceuticals. They can be synthesized by the reduction of β-hydroxy esters.

Table 2: Synthesis of 1,3-Hexanediol (B1295985)

Starting MaterialReducing AgentSolventTemperatureYieldReference
Ethyl this compound (example)LiAlH4Dry THFRefluxHigh (expected)[8] (adapted)
Protocol 3: Reduction of Methyl this compound to 1,3-Hexanediol

This protocol is adapted from standard procedures for the reduction of esters with lithium aluminum hydride (LiAlH4).

1. Reaction Setup: a. In a dry, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH4 (e.g., 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF). b. Cool the suspension to 0°C using an ice bath.

2. Reduction: a. Dissolve methyl this compound (1 equivalent) in dry THF. b. Add the ester solution dropwise to the stirred LiAlH4 suspension, maintaining the temperature at 0°C. c. After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for several hours until the reaction is complete (monitor by TLC).

3. Work-up and Purification: a. Cool the reaction mixture back to 0°C. b. Cautiously quench the excess LiAlH4 by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[9] c. Stir the resulting mixture until a granular precipitate forms. d. Filter the solid and wash it thoroughly with ether or THF. e. Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting crude 1,3-hexanediol by distillation or column chromatography.

Application 2: Synthesis of β-Lactones

β-Lactones are valuable intermediates in organic synthesis and can be prepared from β-hydroxy acids via intramolecular cyclization. The Mitsunobu reaction provides a reliable method for this transformation with inversion of stereochemistry.

Protocol 4: Synthesis of a β-Lactone from 3-Hydroxyhexanoic Acid

This protocol is based on the general principles of the Mitsunobu reaction for lactonization.

1. Reaction Setup: a. In a flask under a nitrogen atmosphere, dissolve 3-hydroxyhexanoic acid (1 equivalent) and triphenylphosphine (B44618) (PPh3, 1.5 equivalents) in dry THF. b. Cool the solution to 0°C.

2. Cyclization: a. Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the stirred solution.[10] b. Allow the reaction to slowly warm to room temperature and stir for several hours until the starting material is consumed (monitor by TLC).

3. Work-up and Purification: a. Concentrate the reaction mixture under reduced pressure. b. The crude product will contain the desired β-lactone along with triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproduct. c. Purify the β-lactone by column chromatography on silica (B1680970) gel.

Application 3: Synthesis of Pheromones and Flavor Compounds

The oxidation of this compound derivatives can lead to valuable keto-esters and ketones, which have applications as insect pheromones and flavor components. For example, (R)-3-hydroxyhexan-2-one is a known pheromone component.

Table 3: Potential Specialty Chemicals from this compound

PrecursorTransformationProductApplication
(R)-3-Hydroxyhexanoic acidOxidation & Decarboxylation(R)-3-Hydroxyhexan-2-oneInsect Pheromone
Methyl this compoundOxidationMethyl 3-Oxohexanoate (B1246410)Synthetic Intermediate
Ethyl this compound-Ethyl this compoundFlavor/Fragrance
Protocol 5: Oxidation of Methyl this compound to Methyl 3-Oxohexanoate

This is a generalized protocol using a common oxidizing agent, pyridinium (B92312) chlorochromate (PCC).

1. Reaction Setup: a. In a flask, suspend PCC (1.5 equivalents) and powdered molecular sieves or silica gel in anhydrous dichloromethane (B109758) (DCM). b. Stir the suspension at room temperature.

2. Oxidation: a. Dissolve methyl this compound (1 equivalent) in DCM. b. Add the ester solution to the PCC suspension in one portion. c. Stir the mixture at room temperature for several hours until the reaction is complete (monitor by TLC).

3. Work-up and Purification: a. Dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Florisil to remove the chromium byproducts. b. Wash the filter cake thoroughly with diethyl ether. c. Concentrate the filtrate under reduced pressure. d. Purify the resulting crude methyl 3-oxohexanoate by column chromatography or distillation.

G cluster_0 Synthetic Pathways Methyl this compound Methyl this compound Reduction Reduction Methyl this compound->Reduction LiAlH4 Cyclization (as acid) Cyclization (as acid) Methyl this compound->Cyclization (as acid) Mitsunobu Reaction Oxidation Oxidation Methyl this compound->Oxidation PCC 1,3-Hexanediol 1,3-Hexanediol Reduction->1,3-Hexanediol Pharmaceutical Intermediate beta-Lactone beta-Lactone Cyclization (as acid)->beta-Lactone Polymer & Fine Chemical Precursor Methyl 3-Oxohexanoate Methyl 3-Oxohexanoate Oxidation->Methyl 3-Oxohexanoate Pheromone & Flavor Precursor

Fig. 3: Synthetic utility of this compound.

Conclusion

This compound, derived from the sustainable microbial production of PHBH, stands out as a highly promising and versatile precursor for the synthesis of valuable specialty chemicals. The protocols outlined in these notes provide a framework for the production, isolation, and subsequent chemical modification of this chiral building block. For researchers, scientists, and drug development professionals, the ability to transform a bio-derived material into complex, high-value molecules such as chiral diols, β-lactones, and pheromones opens up new avenues for sustainable chemical synthesis and the development of novel products. Further research into optimizing these transformations and exploring new synthetic routes will continue to expand the utility of this compound in the chemical and pharmaceutical industries.

References

Application Notes and Protocols: Modifying Polymer Properties with 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of 3-hydroxyhexanoate (3HHx) monomers into polyhydroxyalkanoate (PHA) polymers, particularly poly(3-hydroxybutyrate) (P(3HB)), creates the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx) or PHBHHx). This modification significantly alters the physicochemical properties of the parent polymer, transforming it from a rigid and brittle material into a more flexible, tougher, and processable bioplastic with a wide range of applications, especially in the biomedical field.[1][2][3] The presence of the longer hexanoate (B1226103) side chain disrupts the crystalline structure of P(3HB), leading to reduced crystallinity, a lower melting temperature, and increased elongation at break.[4][5][6] These tunable properties make PHBHHx an attractive material for applications such as tissue engineering scaffolds, drug delivery systems, and environmentally friendly packaging.[1][2][7]

This document provides detailed application notes, experimental protocols, and data on the use of this compound to modify polymer properties, intended for researchers, scientists, and professionals in drug development.

Impact of this compound on Polymer Properties

The molar fraction of the 3HHx comonomer is a critical factor that dictates the thermal and mechanical properties of the resulting P(3HB-co-3HHx) copolymer.[8][9] Generally, as the 3HHx content increases, the polymer becomes more flexible and less crystalline.[2]

Quantitative Data Summary

The following tables summarize the effect of 3HHx incorporation on the key properties of P(3HB-co-3HHx).

Table 1: Thermal Properties of P(3HB-co-3HHx) as a Function of 3HHx Content

3HHx (mol%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Degree of Crystallinity (%)
0 (P(3HB))~174-180~555-80
5136--
10136--
12--Lower than P(3HB)
17---
20---
23Lower than P(3HB)-Lower than P(3HB)
30Lower than P(3HB)-Lower than P(3HB)

Data compiled from multiple sources.[2][3][8][10][11]

Table 2: Mechanical Properties of P(3HB-co-3HHx) as a Function of 3HHx Content

3HHx (mol%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
0 (P(3HB))~20-40~1.2-3.5~5
5.6---
10.5--~400
17Comparable to LDPE-High
23Lower than P(3HB)-Higher than P(3HB)
30Lower than P(3HB)-Higher than P(3HB)
35--Increased with 3HHx content

Data compiled from multiple sources.[1][2][6][8][9][12]

Table 3: Molecular Weight of P(3HB-co-3HHx) with Varying 3HHx Content

3HHx (mol%)Weight-Average Molecular Weight (Mw) (x 104 Da)
3.6928.63
15.1124.03

Data from a study on blended P(3HB-co-3HHx).[13]

Experimental Protocols

Protocol 1: Biosynthesis of P(3HB-co-3HHx) in Recombinant E. coli

This protocol describes a general method for producing P(3HB-co-3HHx) from glucose using a metabolically engineered Escherichia coli strain.[5]

1. Strain and Plasmid Construction: a. Utilize an E. coli strain, such as JM109, as the host. b. Introduce plasmids carrying the necessary genes for the P(3HB-co-3HHx) biosynthesis pathway. This typically includes: i. PHA synthase (PhaC): An engineered synthase, such as PhaCNSDG (a double mutant of the synthase from Aeromonas caviae), which efficiently incorporates both 3HB and 3HHx monomers.[5] ii. Genes for 3HB-CoA precursor synthesis: β-ketothiolase (phaA) and acetoacetyl-CoA reductase (phaB). iii. Genes for 3HHx-CoA precursor synthesis: This involves a pathway for converting acetyl-CoA to butyryl-CoA and subsequently to hexanoyl-CoA, followed by conversion to (R)-3-hydroxyhexanoyl-CoA. Key enzymes include crotonyl-CoA carboxylase/reductase (Ccr) and ethylmalonyl-CoA decarboxylase (Emd) for butyryl-CoA formation, and a medium-chain-length-specific (R)-enoyl-CoA hydratase (e.g., PhaJ4a) to produce (R)-3HHx-CoA from 2-hexenoyl-CoA.[5]

2. Cultivation for Polymer Production: a. Prepare a suitable culture medium (e.g., Luria-Bertani (LB) medium) supplemented with glucose as the carbon source and appropriate antibiotics for plasmid maintenance. b. Inoculate the medium with the recombinant E. coli strain. c. Incubate the culture at 37°C with shaking (e.g., 200 rpm) to ensure adequate aeration. d. For a two-stage cultivation process to enhance production, grow the cells to a certain optical density (e.g., OD600 of 0.6-0.8) in a nutrient-rich medium, then transfer them to a nitrogen-limited medium containing the carbon source to promote PHA accumulation.[5]

3. Polymer Extraction and Purification: a. Harvest the cells by centrifugation. b. Wash the cell pellet with distilled water and lyophilize to obtain the dry cell weight. c. Extract the P(3HB-co-3HHx) from the dried cells using a suitable solvent, such as chloroform (B151607), by stirring for an extended period (e.g., 24-48 hours) at room temperature.[12] d. Separate the cell debris from the polymer solution by filtration or centrifugation. e. Precipitate the polymer by adding the chloroform solution to a non-solvent, such as cold methanol (B129727) or n-heptane.[14] f. Collect the precipitated polymer and dry it under vacuum.

Protocol 2: Characterization of P(3HB-co-3HHx)

1. Compositional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Dissolve a small amount of the purified polymer in a deuterated solvent (e.g., CDCl3). b. Acquire 1H NMR and 13C NMR spectra. c. Determine the molar percentage of the 3HHx units by integrating the respective proton peaks in the 1H NMR spectrum.[12] d. Analyze the 13C NMR spectrum to obtain information about the sequence distribution of the comonomers.[12]

2. Molecular Weight Determination by Gel Permeation Chromatography (GPC): a. Dissolve the polymer in a suitable solvent for GPC analysis (e.g., chloroform).[14] b. Run the sample through a GPC system calibrated with polystyrene standards. c. Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Mw/Mn).[14]

3. Thermal Property Analysis by Differential Scanning Calorimetry (DSC): a. Place a small, weighed amount of the polymer in an aluminum DSC pan. b. Heat the sample to a temperature above its melting point (e.g., 180-200°C) under a nitrogen atmosphere to erase its thermal history.[15] c. Cool the sample at a controlled rate (e.g., 10-20°C/min) to observe the crystallization temperature (Tc).[15][16] d. Reheat the sample at a controlled rate (e.g., 10-20°C/min) to determine the glass transition temperature (Tg) and melting temperature (Tm).[15][16] e. Calculate the degree of crystallinity from the melting enthalpy.

4. Mechanical Property Analysis by Tensile Testing: a. Prepare dumbbell-shaped specimens of the polymer film by solvent casting or compression molding.[6] b. Perform tensile tests using a universal testing machine at a constant crosshead speed. c. Determine the tensile strength, Young's modulus, and elongation at break from the resulting stress-strain curves.[17]

Visualizations

Biosynthesis of P(3HB-co-3HHx) from Glucose

G Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HB_CoA PhaB CrotonylCoA Crotonyl-CoA HB_CoA->CrotonylCoA Dehydration PHBHHx P(3HB-co-3HHx) HB_CoA->PHBHHx PhaC ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA Ccr/Emd HexanoylCoA Hexanoyl-CoA ButyrylCoA->HexanoylCoA β-oxidation (reverse) HexenoylCoA 2-Hexenoyl-CoA HexanoylCoA->HexenoylCoA HHx_CoA (R)-3-Hydroxyhexanoyl-CoA HexenoylCoA->HHx_CoA PhaJ HHx_CoA->PHBHHx PhaC PhaA PhaA PhaB PhaB Dehydration Dehydration Ccr_Emd Ccr/Emd BetaOx β-oxidation (reverse) PhaJ PhaJ PhaC PhaC

Caption: Biosynthesis pathway of P(3HB-co-3HHx) from glucose.

Experimental Workflow for P(3HB-co-3HHx) Production and Characterization

G Strain Recombinant E. coli Strain Cultivation Cultivation & Fermentation Strain->Cultivation Extraction Polymer Extraction Cultivation->Extraction Purification Polymer Purification Extraction->Purification Characterization Polymer Characterization Purification->Characterization NMR NMR Characterization->NMR GPC GPC Characterization->GPC DSC DSC Characterization->DSC Tensile Tensile Testing Characterization->Tensile

Caption: Workflow for PHBHHx production and analysis.

Applications in Drug Development and Biomedical Research

The tunable properties and biocompatibility of P(3HB-co-3HHx) make it a highly promising material for various biomedical applications.

  • Tissue Engineering: The improved flexibility and porosity of PHBHHx, compared to P(3HB), make it an excellent candidate for fabricating scaffolds that support cell growth and tissue regeneration.[7][11] It has shown good biocompatibility with various cell types, including osteoblasts, chondrocytes, and mesenchymal stem cells.[11][18]

  • Drug Delivery: The biodegradable nature of PHBHHx allows for its use in controlled drug release systems.[1][2] Nanoparticles of P(3HB-co-3HHx) can be formulated to encapsulate therapeutic agents, providing sustained release and targeted delivery.[19]

  • Medical Devices: The enhanced mechanical properties of PHBHHx make it suitable for creating biodegradable medical devices such as sutures, stents, and films.[18]

Conclusion

The incorporation of this compound into P(3HB) is a powerful strategy to tailor the properties of this biopolymer for a wide range of applications. By controlling the 3HHx content, researchers can fine-tune the flexibility, thermal properties, and biodegradability of the resulting P(3HB-co-3HHx) copolymer. The protocols and data presented in these application notes provide a foundation for scientists and drug development professionals to explore the potential of this versatile biomaterial in their research and development endeavors.

References

Application Notes and Protocols for High-Yield 3-Hydroxyhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of advanced fermentation strategies for producing high yields of poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)], a biopolymer containing the monomer 3-hydroxyhexanoate (3HHx). The protocols detailed below are based on successful high-cell-density cultivation of metabolically engineered microorganisms.

Key Fermentation Strategies

High-yield production of P(3HB-co-3HHx) predominantly relies on two key strategies: the metabolic engineering of microbial strains and the optimization of fermentation process parameters.

1. Metabolic Engineering:

Microorganisms such as Cupriavidus necator (formerly Ralstonia eutropha), Aeromonas hydrophila, and Escherichia coli are frequently engineered for efficient P(3HB-co-3HHx) synthesis. Key genetic modifications include:

  • Heterologous Gene Expression: Introduction of genes encoding enzymes crucial for the 3HHx precursor synthesis pathway. This often includes PHA synthases (phaC) with broad substrate specificity, (R)-specific enoyl-CoA hydratases (phaJ), and enzymes for the conversion of central metabolites to 3HHx-CoA precursors, such as crotonyl-CoA reductase (ccr) and ethylmalonyl-CoA decarboxylase (emd).[1][2][3]

  • Deletion of Competing Pathways: Knocking out genes of competing metabolic pathways to channel more carbon flux towards 3HHx-CoA synthesis. A common target is the deletion of genes encoding β-ketothiolase (phaA) or acetoacetyl-CoA reductase (phaB) to modulate the ratio of 3-hydroxybutyrate (B1226725) (3HB) to 3HHx.[1]

2. Fermentation Process Optimization:

Advanced fermentation strategies are critical for achieving high cell densities and, consequently, high volumetric productivities of P(3HB-co-3HHx).

  • Fed-Batch Cultivation: A widely adopted strategy that involves the controlled feeding of nutrients to the bioreactor. This prevents substrate inhibition and allows for the maintenance of optimal growth and production conditions. A two-stage fed-batch process is often employed, consisting of an initial phase for rapid biomass accumulation followed by a production phase where nutrient limitation (typically nitrogen or phosphorus) is induced to trigger PHA accumulation.[4][5][6][7]

  • High-Cell-Density Culture: The primary goal of fed-batch strategies is to achieve high cell densities, which directly correlates with higher overall product yield.[8][9]

  • Nutrient Limitation: The limitation of essential nutrients like nitrogen or phosphorus is a key trigger for PHA accumulation in many bacteria.[6][10][11] The carbon-to-nitrogen (C/N) or carbon-to-phosphorus (C/P) ratio is a critical parameter to control.

  • Dissolved Oxygen (DO) Control: Maintaining an adequate supply of dissolved oxygen is crucial for cell growth and metabolism. DO levels are typically controlled through agitation and aeration rate adjustments.[11]

  • Carbon Source Selection: A variety of carbon sources can be utilized, ranging from sugars like glucose and fructose (B13574) to plant oils such as palm oil and rapeseed oil.[1][2][3][12] The choice of carbon source can significantly influence the 3HHx molar fraction in the resulting polymer.

Data Presentation: Comparative Fermentation Performance

The following tables summarize quantitative data from various studies on P(3HB-co-3HHx) production, providing a clear comparison of different fermentation strategies, microbial strains, and carbon sources.

Table 1: P(3HB-co-3HHx) Production in Engineered Cupriavidus necator (Ralstonia eutropha)

StrainCarbon SourceFermentation StrategyCell Dry Weight (CDW) (g/L)PHA Content (wt%)3HHx (mol%)Productivity (g PHA/L/h)Reference
Re2058/pCB113Fructose & Rapeseed OilTwo-stage fed-batch1248617~1.45[4][5]
Re2058/pCB113Palm OilFed-batch>1397419>1[8][12]
Engineered R. eutropha ΔphaB1FructoseBatch-High22-[1]
Re2160/pCB113Palm OilFed-batch-6630-[2]

Table 2: P(3HB-co-3HHx) Production in Engineered Aeromonas hydrophila and Escherichia coli

StrainCarbon SourceFermentation StrategyCell Dry Weight (CDW) (g/L)PHA Content (wt%)3HHx (mol%)Productivity (g PHA/L/h)Reference
Aeromonas hydrophilaLauric acid & Oleic acidFed-batch95.745.2171.01[9][13]
Aeromonas hydrophilaGlucose & Oleic acidFed-batch48.915.0512.20.19[14]
Recombinant E. coli JM109GlucoseBatch-4114-[3][15][16]

Experimental Protocols

Protocol 1: Two-Stage Fed-Batch Fermentation of Engineered C. necator for P(3HB-co-3HHx) Production from Fructose and Rapeseed Oil[4][5]

1. Inoculum Preparation: a. Prepare a seed culture of the engineered C. necator strain in a suitable rich medium (e.g., Tryptic Soy Broth) supplemented with the appropriate antibiotic. b. Incubate overnight at 30°C with shaking. c. Use the seed culture to inoculate a pre-culture in a minimal medium containing fructose as the carbon source. d. Incubate until the culture reaches the exponential growth phase.

2. Bioreactor Setup and Batch Phase (Biomass Accumulation): a. Prepare the minimal fermentation medium in the bioreactor. A typical medium contains mineral salts, a nitrogen source (e.g., urea (B33335) or (NH₄)₂SO₄), and an initial concentration of fructose (e.g., 1% w/v). b. Inoculate the bioreactor with the pre-culture to an initial OD₆₀₀ of approximately 0.1. c. Maintain the temperature at 30°C and the pH at 6.8 (controlled with an ammonia (B1221849) solution). d. Control the dissolved oxygen (DO) level above 40% by cascading agitation (up to 1500 rpm) and aeration (up to 0.5 vvm).

3. Fed-Batch Phase (Biomass Accumulation): a. Once the initial fructose is depleted, initiate an exponential feeding strategy with a concentrated fructose solution containing a nitrogen source to maintain a set specific growth rate (e.g., μ = 0.15 h⁻¹). b. Continue the fed-batch mode until a high cell density is achieved (e.g., OD₅₈₃ > 100).

4. Production Phase (PHA Accumulation): a. Induce nitrogen limitation by switching the pH control from ammonia to a non-nitrogenous base (e.g., 2 M NaOH). b. Start feeding the second carbon source, rapeseed oil, at a constant rate for a defined period (e.g., 12 hours). c. Continue the cultivation for an additional 32-36 hours to allow for complete consumption of the oil and maximal PHA accumulation.

5. Harvesting and Analysis: a. Harvest the cells by centrifugation. b. Determine the cell dry weight (CDW). c. Quantify the P(3HB-co-3HHx) content and monomer composition using gas chromatography (GC) or high-performance liquid chromatography (HPLC) after methanolysis of the lyophilized cells.[17]

Protocol 2: High-Cell-Density Fed-Batch Cultivation of Engineered E. coli for P(3HB-co-3HHx) Production from Glucose[3][7]

1. Strain and Plasmid Construction: a. Utilize an E. coli strain engineered for PHA production, often with a deficient β-oxidation pathway. b. Transform the host strain with plasmids carrying the necessary genes for P(3HB-co-3HHx) synthesis from glucose. This typically includes genes for the PHA synthase (phaC), 3HB precursor formation (phaA, phaB), and the artificial pathway for 3HHx precursor synthesis (ccr, emd, phaJ, etc.).

2. Inoculum and Bioreactor Culture: a. Prepare a seed culture in a rich medium (e.g., LB) with appropriate antibiotics. b. Inoculate a defined medium in the bioreactor containing glucose as the primary carbon source, mineral salts, a nitrogen source, and trace elements. c. The fermentation is often conducted in two stages: a biomass accumulation stage at a higher temperature (e.g., 37°C) and a PHA production stage at a lower temperature (e.g., 30°C).

3. Two-Stage Fermentation Process: a. Biomass Accumulation Stage (e.g., 37°C, pH 7.0): i. Grow the cells in batch mode until the initial glucose is consumed. ii. Initiate a glucose feed to maintain cell growth and achieve high biomass. b. PHA Biosynthesis Stage (e.g., 30°C, pH 8.0): i. Induce the expression of the PHA synthesis genes (e.g., by adding IPTG if under an inducible promoter). ii. Continue co-feeding of glucose to provide energy and precursors for both cell maintenance and PHA synthesis.

4. Harvesting and Quantification: a. Collect cell samples at regular intervals. b. Harvest the final cell mass by centrifugation. c. Analyze for CDW, PHA content, and 3HHx molar fraction as described in Protocol 1.

Mandatory Visualizations

Metabolic_Pathway_from_Fructose Fructose Fructose Acetyl_CoA Acetyl_CoA Fructose->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl_CoA Acetyl_CoA->Acetoacetyl_CoA phaA R_3HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3HB_CoA phaB Crotonyl_CoA Crotonyl_CoA Acetoacetyl_CoA->Crotonyl_CoA R_3HB_CoA->Crotonyl_CoA P_3HB_co_3HHx P(3HB-co-3HHx) R_3HB_CoA->P_3HB_co_3HHx phaC Butyryl_CoA Butyryl_CoA Crotonyl_CoA->Butyryl_CoA ccr Three_Oxohexanoyl_CoA 3-Oxohexanoyl-CoA Butyryl_CoA->Three_Oxohexanoyl_CoA + Acetyl-CoA R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA Three_Oxohexanoyl_CoA->R_3HHx_CoA phaJ R_3HHx_CoA->P_3HB_co_3HHx phaC

Caption: Engineered metabolic pathway for P(3HB-co-3HHx) synthesis from fructose.

Two_Stage_Fed_Batch_Workflow cluster_stage1 Stage 1: Biomass Accumulation cluster_stage2 Stage 2: PHA Production Batch_Phase Batch Phase (Initial Carbon Source) Fed_Batch_Phase Fed-Batch Phase (Exponential Feeding) Batch_Phase->Fed_Batch_Phase Substrate Depletion Nutrient_Limitation Induce Nutrient Limitation (e.g., N) Fed_Batch_Phase->Nutrient_Limitation High Cell Density Achieved Production_Feeding Feed Production Carbon Source (e.g., Oil) Nutrient_Limitation->Production_Feeding PHA_Accumulation PHA Accumulation Production_Feeding->PHA_Accumulation Harvesting Harvesting PHA_Accumulation->Harvesting End of Fermentation

Caption: Workflow for a two-stage fed-batch fermentation process.

References

Application Notes and Protocols for Downstream Processing and Purification of 3-Hydroxyalkanoates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the downstream processing and purification of 3-hydroxyalkanoates (3-HAs), a class of polyhydroxyalkanoates (PHAs). The information is intended to guide researchers, scientists, and professionals in the development and optimization of efficient and sustainable recovery strategies for these biodegradable polyesters.

Introduction

3-Hydroxyalkanoates (3-HAs) are microbially produced biopolymers with properties similar to conventional plastics, but with the added advantages of biodegradability and biocompatibility.[1] These characteristics make them highly attractive for a range of applications, including in the biomedical field for drug delivery systems and medical implants.[1] The overall economic viability of 3-HA production is significantly influenced by the efficiency and cost of downstream processing, which involves the extraction and purification of the polymer from the microbial biomass.[2][3]

Downstream processing of 3-HAs typically involves three main stages:

  • Cell Disruption/Pretreatment : Breaking open the microbial cells to release the intracellular 3-HA granules.[2][4]

  • Extraction : Solubilizing or separating the 3-HA from the other cellular components.[2][5]

  • Purification and Recovery : Isolating the pure 3-HA polymer, often through precipitation, washing, and drying.[6]

This document outlines various methods for each of these stages, providing both summary data and detailed experimental protocols.

Data Presentation: Comparison of Extraction and Purification Methods

The selection of an appropriate extraction and purification method depends on several factors, including the microbial strain, the type of 3-HA, the desired purity of the final product, and economic and environmental considerations.[2][7] The following tables summarize quantitative data from various studies to facilitate comparison between different approaches.

Extraction MethodSolvent/ReagentMicroorganismPHA Content in Biomass (wt%)Recovery Yield (%)Purity (%)Reference
Solvent Extraction
Chloroform (B151607)Alcaligenes latus18.87 - 50.6483 - 100>99[8]
Methylene ChlorideRalstonia eutropha-->98[4][9]
1,2-Propylene CarbonateCupriavidus necator---[10]
Butyl Acetate----[7]
Dimethyl CarbonateMixed Microbial Culture-~30.7 g PHA/100 g biomass91.2[11]
Digestion of Non-PHA Cell Mass (NPCM)
Sodium HypochloriteMixed Microbial Culture40 - 70~90~99[12]
Sodium Hydroxide (B78521)Mixed Microbial Culture40 - 70~100~100[12]
Sodium Hydroxide + SDS----[7]
Ammonia Water----[7]
Assisted Extraction
Ultrasound/Microwave----[7]
Purification StepAnti-Solvent/MethodInitial Purity (%)Final Purity (%)Yield (%)Reference
Precipitation
Methanol (B129727)-96.577.3[13]
Ethanol-94.990.0[13]
Acetone-89.690.8[13]
Washing
1-Butanol91.298.0-[11]

Experimental Protocols

The following are detailed methodologies for key experiments in the downstream processing of 3-HAs.

Protocol 1: Solvent Extraction using Chloroform and Precipitation with Methanol

This protocol is a widely used laboratory method for obtaining high-purity 3-HAs.[6][10]

Materials:

  • Lyophilized microbial biomass containing 3-HAs

  • Chloroform (CHCl₃)

  • Methanol (CH₃OH)

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filter paper (e.g., Whatman No. 1)

  • Beakers and flasks

Procedure:

  • Biomass Pretreatment: Start with lyophilized (freeze-dried) microbial biomass to ensure efficient solvent penetration.[6]

  • Extraction: a. Weigh a known amount of dried biomass and place it in a flask. b. Add chloroform to the biomass at a ratio of approximately 20:1 (v/w, e.g., 20 mL of chloroform for 1 g of biomass). c. Stir the suspension at room temperature for 24 hours to dissolve the 3-HA granules.[14] d. After extraction, separate the cell debris from the 3-HA-rich chloroform solution by centrifugation (e.g., 8000 rpm for 10 min) or filtration.[6]

  • Concentration: a. Transfer the supernatant (chloroform phase) to a round-bottom flask. b. Concentrate the solution using a rotary evaporator to reduce the volume of chloroform.

  • Precipitation: a. Slowly add the concentrated 3-HA-chloroform solution to a beaker containing cold methanol (approximately 10 times the volume of the concentrate).[4][9] b. The 3-HA will precipitate as a white solid.

  • Purification and Recovery: a. Collect the precipitated 3-HA by filtration. b. Wash the precipitate with fresh methanol to remove any remaining impurities.[6] c. Dry the purified 3-HA in a vacuum oven at a temperature below its melting point (e.g., 60 °C) until a constant weight is achieved.[5]

Protocol 2: Digestion of Non-PHA Cellular Mass (NPCM) using Sodium Hydroxide

This protocol provides a non-solvent-based method for 3-HA recovery, which can be more environmentally friendly.[12]

Materials:

  • Wet or dried microbial biomass

  • Sodium hydroxide (NaOH) solution (e.g., 0.3 M)

  • Centrifuge and centrifuge tubes

  • Deionized water

  • pH meter or pH paper

Procedure:

  • Biomass Suspension: a. Suspend a known amount of biomass in deionized water to a desired concentration (e.g., 20-100 g/L).[12]

  • Alkaline Digestion: a. Add NaOH solution to the biomass slurry to reach the target concentration (e.g., 0.3 M).[12] b. Incubate the mixture at a controlled temperature (e.g., 30°C) with agitation for a specific duration (e.g., 4.8 hours).[12] This step digests the non-3-HA cellular components like proteins and lipids.

  • Neutralization and Washing: a. After digestion, neutralize the mixture to a pH of approximately 7.0 using an appropriate acid (e.g., HCl). b. Centrifuge the suspension to pellet the 3-HA granules. c. Discard the supernatant and wash the pellet multiple times with deionized water to remove residual salts and digested cellular material.

  • Drying: a. Dry the purified 3-HA pellet, for example by lyophilization or oven drying at a low temperature, until a constant weight is obtained.[12]

Visualizations

Diagram 1: General Workflow for Downstream Processing of 3-Hydroxyalkanoates

Downstream_Processing_Workflow Fermentation Fermentation Broth Harvesting Cell Harvesting (Centrifugation/Filtration) Fermentation->Harvesting Pretreatment Biomass Pretreatment (Drying/Lysis) Harvesting->Pretreatment Extraction Extraction Pretreatment->Extraction Solvent Solvent-based (e.g., Chloroform) Extraction->Solvent Digestion NPCM Digestion (e.g., NaOH, Hypochlorite) Extraction->Digestion Mechanical Mechanical Disruption (Homogenization) Extraction->Mechanical Purification Purification Solvent->Purification Digestion->Purification Mechanical->Purification Precipitation Precipitation (Anti-solvent) Purification->Precipitation Washing Washing Precipitation->Washing Drying Drying Washing->Drying Pure_PHA Pure 3-HA Polymer Drying->Pure_PHA

Caption: A generalized workflow for the downstream processing of 3-HAs.

Diagram 2: Logical Relationship of Solvent Extraction and Purification Steps

Solvent_Extraction_Purification Start Start: Lyophilized Biomass AddSolvent Add 3-HA Solvent (e.g., Chloroform) Start->AddSolvent Dissolution Dissolution of 3-HA Granules AddSolvent->Dissolution Separation Separate Cell Debris (Centrifugation/Filtration) Dissolution->Separation PHA_Solution 3-HA in Solvent Separation->PHA_Solution Supernatant Cell_Debris Cell Debris (Waste) Separation->Cell_Debris Pellet Precipitation Add Anti-Solvent (e.g., Methanol) PHA_Solution->Precipitation Filtration Collect Precipitate (Filtration) Precipitation->Filtration Drying Dry Purified Polymer Filtration->Drying End End: Pure 3-HA Drying->End

Caption: Key steps in the solvent-based extraction and purification of 3-HAs.

References

3-Hydroxyhexanoate as a potential biomarker in metabolic studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate is a medium-chain 3-hydroxy fatty acid that has emerged as a potential biomarker in the study of inherited metabolic disorders, particularly those affecting mitochondrial fatty acid β-oxidation. Its accumulation in biological fluids can be indicative of enzymatic defects that prevent the complete breakdown of fatty acids for energy production. This document provides detailed application notes and protocols for the analysis of this compound, its clinical significance, and its role in understanding metabolic pathways.

The primary clinical relevance of this compound lies in its association with Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency. In these autosomal recessive disorders, the enzymatic steps for dehydrogenation of medium and long-chain fatty acids are impaired, leading to the accumulation of specific acyl-CoAs and their metabolites, including 3-hydroxy fatty acids. While not the primary diagnostic marker, elevated levels of this compound can serve as a valuable component of a broader metabolic profile, aiding in the diagnosis and monitoring of these conditions.

These application notes will guide researchers and clinicians in the accurate quantification of this compound, the interpretation of its levels in the context of other biomarkers, and its potential utility in drug development for metabolic disorders.

Data Presentation

Direct quantitative data for this compound in patients with fatty acid oxidation disorders is not extensively reported in the literature, with studies often focusing on more prominent biomarkers like acylcarnitines and dicarboxylic acids. However, analysis of related 3-hydroxy fatty acids and other metabolites provides a strong rationale for its investigation. The following table summarizes the expected trends and, where available, surrogate marker levels in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency and Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) deficiency.

Biomarker ClassSpecific Analyte/RatioConditionSample TypeExpected Observation in PatientsReference Range (Healthy Controls)
3-Hydroxy Fatty Acids This compound MCAD & LCHAD Deficiency Urine, Plasma/Serum Elevated Not routinely established; expected to be very low or undetectable.
AcylcarnitinesOctanoylcarnitine (C8)MCAD DeficiencyPlasma/Dried Blood SpotMarkedly ElevatedTypically < 0.2 µmol/L
AcylcarnitinesC8/C10 Acylcarnitine RatioMCAD DeficiencyPlasma/Dried Blood Spot> 5< 5
3-Hydroxyacylcarnitines3-Hydroxypalmitoylcarnitine (C16-OH)LCHAD DeficiencyPlasma/Dried Blood SpotElevatedVaries by lab; significantly lower than in patients.
Dicarboxylic AcidsSuberic Acid (C8)MCAD DeficiencyUrineElevatedVaries with age and diet.
Dicarboxylic AcidsSebacic Acid (C10)MCAD DeficiencyUrineElevatedVaries with age and diet.
3-Hydroxydicarboxylic Acids3-Hydroxyadipic Acid (3OHDC6)LCHAD DeficiencyUrineElevatedVaries with age and diet.
3-Hydroxydicarboxylic Acids3-Hydroxydodecanedioic Acid (3OHDC12)LCHAD DeficiencyUrineElevatedVaries with age and diet.

Signaling Pathways and Metabolic Workflows

Mitochondrial β-Oxidation Pathway and the Impact of MCAD Deficiency

The following diagram illustrates the normal mitochondrial β-oxidation spiral and how a deficiency in Medium-Chain Acyl-CoA Dehydrogenase (MCAD) disrupts this process, leading to the accumulation of medium-chain fatty acids and their metabolites, including this compound.

beta_oxidation_MCAD cluster_Mitochondrion Mitochondrial Matrix cluster_Accumulation Accumulation & Alternative Pathways Fatty_Acyl_CoA Medium-Chain Fatty Acyl-CoA (C6-C12) Enoyl_CoA trans-2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (e.g., MCAD) Accumulated_Acyl_CoA Accumulated Medium-Chain Acyl-CoA Fatty_Acyl_CoA->Accumulated_Acyl_CoA Blockage Hydroxyacyl_CoA 3-Hydroxyacyl-CoA (e.g., 3-Hydroxyhexanoyl-CoA) Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Shorter Acyl-CoA Ketoacyl_CoA->Shorter_Acyl_CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase MCAD_Deficiency MCAD Deficiency MCAD_Deficiency->Fatty_Acyl_CoA Omega_Oxidation ω-Oxidation Pathway Accumulated_Acyl_CoA->Omega_Oxidation Hydroxy_Fatty_Acids 3-Hydroxy Fatty Acids (e.g., this compound) Accumulated_Acyl_CoA->Hydroxy_Fatty_Acids Acylcarnitines Acylcarnitines (e.g., Octanoylcarnitine) Accumulated_Acyl_CoA->Acylcarnitines Dicarboxylic_Acids Dicarboxylic Acids (e.g., Suberic Acid) Omega_Oxidation->Dicarboxylic_Acids

Caption: Disruption of β-oxidation in MCAD deficiency.

Diagnostic Workflow for Suspected Fatty Acid Oxidation Disorders

This diagram outlines the typical workflow for diagnosing a fatty acid oxidation disorder when a patient presents with relevant symptoms or has an abnormal newborn screening result.

diagnostic_workflow Start Clinical Suspicion or Abnormal Newborn Screen Acylcarnitine Plasma Acylcarnitine Profile Start->Acylcarnitine Organic_Acids Urine Organic Acid Analysis Start->Organic_Acids FAOD_Suspected FAOD Suspected Acylcarnitine->FAOD_Suspected Organic_Acids->FAOD_Suspected Molecular_Testing Molecular Genetic Testing (ACADM, HADHA, etc.) FAOD_Suspected->Molecular_Testing Yes Enzyme_Assay Enzyme Assay in Fibroblasts/Lymphocytes FAOD_Suspected->Enzyme_Assay Yes Diagnosis_Confirmed Diagnosis Confirmed Molecular_Testing->Diagnosis_Confirmed Enzyme_Assay->Diagnosis_Confirmed Treatment Initiate Treatment and Genetic Counseling Diagnosis_Confirmed->Treatment

Caption: Diagnostic workflow for fatty acid oxidation disorders.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma/Serum by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from established methods for the analysis of 3-hydroxy fatty acids in biological fluids.

1. Materials and Reagents:

  • Internal Standard: Deuterated this compound (e.g., 3-hydroxyhexanoic-d3 acid)

  • Ethyl acetate (B1210297) (HPLC grade)

  • Hydrochloric acid (HCl), 6 M

  • Sodium hydroxide (B78521) (NaOH), 10 M

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (B92270) (anhydrous)

  • Nitrogen gas, high purity

  • Glass vials with PTFE-lined caps

  • Centrifuge

  • Heating block or oven

2. Sample Preparation:

  • Pipette 500 µL of plasma or serum into a glass vial.

  • Add 10 µL of the internal standard solution.

  • For total this compound (free and esterified), hydrolyze the sample by adding 500 µL of 10 M NaOH and incubating at 37°C for 30 minutes. For free this compound, omit this step.

  • Acidify the sample by adding 125 µL of 6 M HCl (if not hydrolyzed) or 2 mL of 6 M HCl (if hydrolyzed).

  • Extract the lipids by adding 3 mL of ethyl acetate and vortexing for 1 minute.

  • Centrifuge at 2000 x g for 5 minutes to separate the phases.

  • Transfer the upper organic layer to a clean glass vial.

  • Repeat the extraction with another 3 mL of ethyl acetate and combine the organic layers.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 37°C.

3. Derivatization:

  • To the dried extract, add 50 µL of pyridine to dissolve the residue.

  • Add 100 µL of BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at 80°C for 1 hour to form the trimethylsilyl (B98337) (TMS) derivatives.

  • Cool the sample to room temperature before injection into the GC-MS.

4. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp to 200°C at 3.8°C/min.

    • Ramp to 290°C at 15°C/min, hold for 6 minutes.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor the characteristic ions for the TMS derivative of this compound (e.g., m/z 233 for the native compound) and its deuterated internal standard (e.g., m/z 236).

5. Data Analysis and Quantification:

  • Generate a calibration curve using known concentrations of this compound standard subjected to the same extraction and derivatization procedure.

  • Calculate the ratio of the peak area of the native this compound to the peak area of the internal standard.

  • Determine the concentration of this compound in the sample by interpolating from the calibration curve.

Protocol 2: Analysis of Short- and Medium-Chain 3-Hydroxy Fatty Acids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers an alternative with high sensitivity and specificity, often requiring derivatization to improve ionization efficiency.

1. Materials and Reagents:

2. Sample Preparation and Derivatization:

  • Precipitate proteins from 100 µL of plasma or serum by adding 400 µL of cold acetonitrile containing the internal standard.

  • Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial and evaporate to dryness.

  • Reconstitute the residue in 50 µL of water/methanol (1:1, v/v).

  • Add 20 µL of 20 mg/mL 3-NPH in methanol and 20 µL of 12 mg/mL EDC in methanol containing 6% pyridine.

  • Incubate at 40°C for 30 minutes.

  • Evaporate the solvent and reconstitute in the initial mobile phase for injection.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex 6500+)

  • Ionization Mode: Electrospray Ionization (ESI), negative mode

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Develop and optimize MRM transitions for the 3-NPH derivative of this compound and its internal standard.

4. Data Analysis and Quantification:

  • Construct a calibration curve using standards prepared in a surrogate matrix (e.g., charcoal-stripped plasma).

  • Calculate the analyte/internal standard peak area ratio.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Conclusion

This compound holds promise as a secondary biomarker for certain inherited metabolic disorders, particularly when integrated into a comprehensive metabolic profiling strategy. The protocols outlined in this document provide a framework for the reliable quantification of this analyte in biological matrices. Further research is warranted to establish definitive clinical reference ranges and to fully elucidate the diagnostic and prognostic utility of this compound in metabolic studies and the development of novel therapeutic interventions. The use of robust and validated analytical methods, such as those described herein, is paramount to advancing our understanding of the role of 3-hydroxy fatty acids in human health and disease.

In Vivo Metabolism and Fate of 3-Hydroxyhexanoate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyhexanoate (3HHx) is a short-chain hydroxy fatty acid that serves as a monomer for the biopolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBHHx). While the polymer has been studied for its biodegradable properties and biocompatibility, comprehensive in vivo studies on the metabolism, pharmacokinetics, and fate of the this compound monomer are limited in publicly available literature. These application notes and protocols are designed to provide a framework for investigating the in vivo behavior of this compound, drawing upon existing knowledge of related short-chain fatty acid metabolism and providing standardized methodologies for preclinical research.

The following sections summarize the current understanding, offer detailed experimental protocols for key assays, and present hypothesized metabolic pathways and experimental workflows.

Current Understanding and Data

Direct quantitative data from in vivo studies on this compound is scarce. However, some insights can be drawn from in vitro studies and toxicological assessments.

Metabolism Insights from In Vitro Studies

An investigation using rat liver postmitochondrial fractions indicated that 3-hydroxyhexanoic acid was not metabolized under the tested conditions, whereas 3-hydroxy fatty acids with carbon chains of 10 or longer were oxidized.[1] This suggests that the metabolism of this compound in mammals may be slow or follow pathways distinct from those of longer-chain hydroxy fatty acids.

Toxicological Profile

In a safety assessment by the European Food Safety Authority (EFSA) for the polymer PHBHHx, its minor unit, 3-hydroxyhexanoic acid, was tested for bacterial gene mutations and the results were negative.[2] This provides an initial indication of a lack of genotoxic potential.

Hypothesized Metabolic Pathway of this compound

Based on the principles of fatty acid metabolism, a potential metabolic pathway for this compound in a mammalian system can be hypothesized. The pathway would likely involve activation to its CoA-ester followed by entry into the β-oxidation spiral.

Hypothesized Metabolic Pathway of this compound This compound This compound 3-Hydroxyhexanoyl-CoA 3-Hydroxyhexanoyl-CoA This compound->3-Hydroxyhexanoyl-CoA Acyl-CoA Synthetase (ATP, CoA) 3-Ketohexanoyl-CoA 3-Ketohexanoyl-CoA 3-Hydroxyhexanoyl-CoA->3-Ketohexanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+) Butyryl-CoA Butyryl-CoA 3-Ketohexanoyl-CoA->Butyryl-CoA β-Ketothiolase (CoA) Acetyl-CoA Acetyl-CoA 3-Ketohexanoyl-CoA->Acetyl-CoA Butyryl-CoA->Acetyl-CoA β-Oxidation TCA_Cycle TCA Cycle Acetyl-CoA->TCA_Cycle

Caption: Hypothesized metabolic pathway of this compound in mammals.

Quantitative Data Summary

Due to the limited availability of direct in vivo studies on the this compound monomer, a comprehensive table of quantitative data cannot be provided. The available toxicological data is summarized below.

Test ArticleAssay TypeResultReference
3-Hydroxyhexanoic acidBacterial Gene Mutation AssayNegative[2]

Experimental Protocols

The following are detailed, generalized protocols for conducting key in vivo studies to determine the metabolism and fate of this compound. These are intended as a starting point and should be adapted to specific research questions and institutional guidelines.

Protocol 1: Pharmacokinetic Study of this compound in Rodents

Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration in rats.

Materials:

  • This compound (analytical grade)

  • Vehicle (e.g., saline, PBS)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Dosing syringes and needles

  • Blood collection tubes (with anticoagulant, e.g., EDTA)

  • Centrifuge

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group (n=5): Administer a single bolus dose of this compound (e.g., 10 mg/kg) via the tail vein.

    • Oral (PO) Group (n=5): Administer a single dose of this compound (e.g., 50 mg/kg) via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), clearance (CL), and volume of distribution (Vd) using appropriate software.

Protocol 2: Biodistribution Study of Radiolabeled this compound

Objective: To determine the tissue distribution and excretion profile of this compound in mice.

Materials:

  • Radiolabeled this compound (e.g., ¹⁴C-3HHx)

  • Vehicle

  • Male C57BL/6 mice (8-10 weeks old)

  • Metabolic cages

  • Scintillation counter

  • Tissue solubilizer and scintillation cocktail

Procedure:

  • Dosing: Administer a single intravenous dose of ¹⁴C-3HHx (e.g., 10 mg/kg, with a known specific activity) to a cohort of mice (n=3-5 per time point).

  • Sample Collection:

    • Place mice in metabolic cages to collect urine and feces at specified intervals (e.g., 0-8h, 8-24h, 24-48h).

    • At predetermined time points (e.g., 1, 4, 24, and 48 hours post-dose), euthanize a cohort of mice.

    • Collect major organs and tissues (e.g., blood, liver, kidneys, heart, lungs, spleen, brain, muscle, adipose tissue).

  • Sample Processing:

    • Homogenize tissue samples.

    • Measure the radioactivity in aliquots of tissue homogenates, plasma, urine, and feces using a scintillation counter.

  • Data Analysis:

    • Calculate the concentration of radioactivity in each tissue (e.g., as percentage of injected dose per gram of tissue).

    • Determine the cumulative excretion of radioactivity in urine and feces.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo study of a novel compound like this compound.

In Vivo Study Workflow for this compound cluster_preclinical Preclinical Investigation cluster_analysis Data Analysis Dosing Dosing PK_Study Pharmacokinetic Study Dosing->PK_Study Blood Sampling BD_Study Biodistribution Study Dosing->BD_Study Tissue/Excreta Collection Tox_Study Toxicology Study Dosing->Tox_Study Clinical Observation & Histopathology Bioanalysis Bioanalysis PK_Study->Bioanalysis BD_Study->Bioanalysis Data_Processing Pharmacokinetic Modeling & Data Interpretation Tox_Study->Data_Processing Bioanalysis->Data_Processing Report Report Data_Processing->Report

Caption: General workflow for in vivo studies of this compound.

Conclusion

The study of the in vivo metabolism and fate of this compound is an area that requires further investigation. The protocols and hypothesized pathways presented here provide a robust framework for researchers to design and execute studies that will elucidate the pharmacokinetic, biodistribution, and toxicological profile of this compound. Such data is crucial for understanding its potential physiological roles and for the safety assessment of materials derived from it.

References

Troubleshooting & Optimization

Technical Support Center: Chemical Synthesis of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of 3-Hydroxyhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chemical synthesis of this compound?

A1: The most common chemical synthesis routes to this compound and its esters involve the formation of the β-hydroxy carbonyl moiety. Key methods include:

  • The Reformatsky Reaction: This reaction utilizes an α-haloester (like ethyl bromoacetate) and an aldehyde (butanal) in the presence of zinc metal to form the corresponding β-hydroxy ester (ethyl this compound).[1][2][3]

  • The Aldol (B89426) Reaction/Condensation: This involves the base- or acid-catalyzed reaction of an enolate (from acetaldehyde (B116499) or its equivalent) with an aldehyde (butanal) to form a β-hydroxy aldehyde, which can be further oxidized to the desired carboxylic acid.[4][5][6][7]

  • Reduction of a β-keto ester: A common precursor, ethyl 3-oxohexanoate (B1246410), can be selectively reduced at the ketone position using a reducing agent like sodium borohydride (B1222165) to yield ethyl this compound.[8][9]

The resulting ester (ethyl this compound) is then typically hydrolyzed under acidic or basic conditions to yield the final 3-Hydroxyhexanoic acid.[10][11]

Q2: I am getting a low yield in my Reformatsky reaction. What are the possible causes?

A2: Low yields in the Reformatsky reaction can be attributed to several factors:

  • Inactive Zinc: The zinc metal must be activated to initiate the reaction. Inadequate activation will result in a sluggish or incomplete reaction.

  • Side Reactions: The organozinc reagent can participate in side reactions. Also, the β-hydroxy ester product can undergo dehydration under certain conditions.

  • Reaction Conditions: Temperature control is crucial. While the reaction is often initiated at room temperature, it can be exothermic. Runaway reactions can lead to the formation of byproducts.[12] Conversely, temperatures that are too low can slow down the reaction rate.

  • Purity of Reagents: The presence of water in the reagents or solvent (if not intended) can quench the organozinc intermediate. The purity of the aldehyde and α-haloester is also important.

Q3: My Aldol reaction is producing a complex mixture of products. How can I improve the selectivity?

A3: The formation of multiple products in an Aldol reaction is a common challenge, often due to self-condensation of the reactants and cross-reactions. To improve selectivity:

  • Use of a Non-enolizable Aldehyde: If performing a crossed Aldol reaction, using an aldehyde that cannot form an enolate as one of the coupling partners can prevent self-condensation of that partner.

  • Directed Aldol Reaction: A specific enolate can be pre-formed using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. This enolate can then be reacted with the desired aldehyde.

  • Control of Reaction Conditions: Slowly adding one reactant to the other can help control the relative concentrations and favor the desired cross-condensation. Temperature control is also critical to prevent side reactions.

Q4: What are the common byproducts in the synthesis of this compound?

A4: Common byproducts depend on the synthetic route:

  • Reformatsky Reaction: Dehydration of the β-hydroxy ester product to form α,β-unsaturated esters is a potential side reaction, especially if the workup is acidic and heated.

  • Aldol Condensation: If the reaction is heated, the initial β-hydroxy aldehyde product can readily dehydrate to form an α,β-unsaturated aldehyde (e.g., 2-hexenal from the self-condensation of propanal).[4][5][13] Other byproducts can arise from self-condensation of the starting aldehydes.

  • Reduction of Ethyl 3-Oxohexanoate: Incomplete reduction will leave starting material in the product mixture. Over-reduction is less common with sodium borohydride but is a possibility with stronger reducing agents.

  • Hydrolysis: Incomplete hydrolysis will result in a mixture of the ester and the carboxylic acid.

Q5: What is the best method for purifying the final 3-Hydroxyhexanoic acid product?

A5: Purification of 3-Hydroxyhexanoic acid, which is a liquid at room temperature, can be challenging.[14] Common methods include:

  • Extraction: After hydrolysis, the product can be extracted from the aqueous layer into an organic solvent after acidification. Washing the organic layer with brine can help remove water-soluble impurities.

  • Distillation: Vacuum distillation can be an effective method for purifying the final product.[15][16] However, care must be taken as heating can cause dehydration.

  • Chromatography: For high purity, silica (B1680970) gel column chromatography can be used, although this may be less practical for large-scale syntheses.

Troubleshooting Guides

Troubleshooting the Reformatsky Reaction
Issue Possible Cause Troubleshooting Steps
Reaction does not start or is very slow Inactive zinc surface.Activate the zinc prior to the reaction. Common methods include washing with dilute HCl, followed by water, methanol (B129727), and ether, and then drying under vacuum. A small crystal of iodine can also be used as an activator.
Low reaction temperature.Gently warm the reaction mixture to initiate the reaction. An exothermic reaction should be observed.
Low yield of β-hydroxy ester Dehydration of the product.Ensure the workup is performed at a low temperature and avoid strongly acidic conditions during workup if dehydration is an issue.
Competing side reactions.Control the rate of addition of the α-haloester and aldehyde to the activated zinc to maintain a steady reaction rate and avoid temperature spikes.[12]
Formation of a significant amount of Wurtz-type coupling product (ester dimer) High concentration of the organozinc reagent before the addition of the aldehyde.Add the aldehyde to the reaction mixture along with the α-haloester, or add the aldehyde before the α-haloester.
Troubleshooting the Aldol Condensation
Issue Possible Cause Troubleshooting Steps
Formation of multiple products Self-condensation and cross-condensation reactions are competing.Use a directed Aldol approach by pre-forming the enolate with a strong base (e.g., LDA) at low temperature before adding the second aldehyde.
Reaction temperature is too high.Maintain a low temperature (e.g., -78 °C) during the enolate formation and subsequent addition to the aldehyde to minimize side reactions.
Low yield of the desired product Unfavorable equilibrium.If the desired product is the dehydrated α,β-unsaturated compound, heating the reaction mixture can drive the reaction to completion.[13]
Product readily dehydrates The β-hydroxy product is unstable under the reaction conditions.Use milder reaction conditions (lower temperature, weaker base) and a shorter reaction time. Quench the reaction at a low temperature.

Quantitative Data

Table 1: Reported Yields for Reactions Relevant to this compound Synthesis

Reaction Reactants Product Yield Reference/Notes
Reformatsky ReactionKetone, Ethyl bromoacetate (B1195939), Zincβ-hydroxy ester86%General procedure, not specific to this compound.[1]
Reformatsky ReactionBenzaldehyde, Ethyl bromoacetate, ZincEthyl 3-hydroxy-3-phenylpropanoate52%Specific example with an aromatic aldehyde.[17]
Reformatsky Reaction2-Ethylhexanal, Ethyl α-bromopropionate, ZincEthyl 4-ethyl-2-methyl-3-hydroxyoctanoate87%A similar aliphatic aldehyde and α-haloester system.[18]
Aldol Condensationn-Butanal2-Ethyl-2-hexenal (dehydrated product)-The basis for the industrial synthesis of 2-ethyl-1-hexanol.[19]
Aldol Condensation-Hydrogenationn-Butanal2-Ethylhexanol66.9%Integrated process over a Ni/Ce-Al2O3 catalyst.[20][21]
Sodium Borohydride ReductionAromatic estersAromatic alcohols70-92%General method for ester reduction.[9]
Alkaline HydrolysisEstersCarboxylic acidsHighGenerally a high-yielding, irreversible reaction.[11]

Experimental Protocols

Protocol 1: Synthesis of Ethyl this compound via Reformatsky Reaction (Adapted from General Procedures)

This protocol is a representative procedure adapted from general methods for the Reformatsky reaction.[1][12]

Materials:

  • Zinc dust, activated

  • Butanal

  • Ethyl bromoacetate

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Diethyl ether

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place activated zinc dust (1.2 equivalents).

  • Add anhydrous THF to the flask.

  • In the dropping funnel, prepare a mixture of butanal (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF.

  • Add a small portion of the aldehyde/bromoester mixture to the zinc suspension. The reaction should be initiated by gentle warming. An exothermic reaction should be observed.

  • Once the reaction has started, add the remaining aldehyde/bromoester mixture dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the reaction mixture at reflux for an additional 30-60 minutes, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl this compound.

  • Purify the crude product by vacuum distillation or silica gel column chromatography.

Protocol 2: Reduction of Ethyl 3-Oxohexanoate to Ethyl this compound

This protocol is based on general procedures for the reduction of ketones with sodium borohydride.[8][22]

Materials:

  • Ethyl 3-oxohexanoate

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Dilute hydrochloric acid (e.g., 1M HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve ethyl 3-oxohexanoate (1.0 equivalent) in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.0-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of dilute HCl until the solution is slightly acidic (pH ~6-7).

  • Remove the methanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude ethyl this compound.

  • Purify by vacuum distillation.

Protocol 3: Alkaline Hydrolysis of Ethyl this compound

This is a general procedure for the saponification of an ester.[10][11]

Materials:

Procedure:

  • In a round-bottom flask, dissolve ethyl this compound (1.0 equivalent) in ethanol or methanol.

  • Add an aqueous solution of NaOH or KOH (1.5-2.0 equivalents).

  • Heat the mixture to reflux and stir for 1-2 hours, or until TLC analysis indicates the disappearance of the starting ester.

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Add water to dissolve the resulting carboxylate salt.

  • Wash the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of concentrated HCl.

  • Extract the 3-hydroxyhexanoic acid from the acidified aqueous layer with diethyl ether or another suitable organic solvent (3 x volumes).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent under reduced pressure to yield the 3-hydroxyhexanoic acid. Further purification can be achieved by vacuum distillation.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Reformatsky Reaction cluster_route2 Route 2: Reduction cluster_final_step Final Step Butanal Butanal Et3HH Ethyl this compound Butanal->Et3HH EtBromoacetate Ethyl Bromoacetate EtBromoacetate->Et3HH Zinc Zinc Zinc->Et3HH Catalyst Ester Ethyl this compound Et3HH->Ester Et3Oxo Ethyl 3-Oxohexanoate Et3HH_2 Ethyl this compound Et3Oxo->Et3HH_2 Reducer NaBH4 Reducer->Et3HH_2 Reducing Agent Et3HH_2->Ester FinalProduct 3-Hydroxyhexanoic Acid Ester->FinalProduct Hydrolysis Hydrolysis (NaOH, H₂O) Hydrolysis->FinalProduct Process

Caption: Synthetic routes to 3-Hydroxyhexanoic Acid.

Troubleshooting_Logic Start Low Yield in Synthesis CheckReaction Which Reaction? Start->CheckReaction Reformatsky Reformatsky CheckReaction->Reformatsky Yes Aldol Aldol CheckReaction->Aldol No Reduction Reduction CheckReaction->Reduction Maybe CheckZinc Is Zinc Activated? Reformatsky->CheckZinc CheckProducts Multiple Products? Aldol->CheckProducts CheckCompletion Reaction Complete? Reduction->CheckCompletion CheckTempR Is Temperature Controlled? CheckZinc->CheckTempR Yes ActivateZinc Activate Zinc (HCl/I₂) CheckZinc->ActivateZinc No CheckDehydrationR Dehydration Observed? CheckTempR->CheckDehydrationR Yes ControlTempR Control Addition Rate CheckTempR->ControlTempR No MildWorkup Use Mild/Cold Workup CheckDehydrationR->MildWorkup Yes CheckTempA Low Temperature? CheckProducts->CheckTempA No DirectedAldol Use Directed Aldol (LDA) CheckProducts->DirectedAldol Yes CheckDehydrationA Dehydration Observed? CheckTempA->CheckDehydrationA Yes LowTemp Maintain Low Temp (-78°C) CheckTempA->LowTemp No HeatForEnone Heat to Drive Reaction CheckDehydrationA->HeatForEnone No (want enone) CheckReducer Correct Reducing Agent? CheckCompletion->CheckReducer Yes IncreaseTime Increase Reaction Time/Temp CheckCompletion->IncreaseTime No ConfirmReducer Use NaBH₄ for Ketone CheckReducer->ConfirmReducer No

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Optimizing 3-Hydroxyhexanoate (3HHx) Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation conditions for increased 3-Hydroxyhexanoate (3HHx) yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the fermentation process for 3HHx production.

Issue 1: Low Overall Polyhydroxyalkanoate (PHA) Yield

  • Question: My fermentation is complete, but the final dry cell weight (DCW) and overall PHA concentration are lower than expected. What are the potential causes and solutions?

  • Answer: Low PHA yield can stem from several factors related to nutrient availability and culture conditions.

    • Suboptimal Carbon-to-Nitrogen (C/N) Ratio: A proper C/N ratio is crucial for inducing PHA accumulation. For many PHA-producing strains, nitrogen limitation is a key trigger for shifting metabolism from cell growth to PHA storage.[1][2]

      • Recommendation: Systematically optimize the C/N ratio in your medium. A common starting point is a C/N ratio of 30/1.[2] You may need to perform a matrix of experiments with varying concentrations of your primary carbon and nitrogen sources.

    • Inadequate Aeration and Oxygen Supply: Oxygen is vital for cell growth and the metabolic pathways involved in PHA synthesis.

      • Recommendation: Optimize the agitation and aeration rates in your fermenter to maintain a sufficient dissolved oxygen (DO) level. The optimal DO level can be strain-dependent, so monitoring it throughout the fermentation is critical.

    • Incorrect Fermentation Temperature: Temperature significantly affects enzyme activity and microbial growth.[3] High temperatures can lead to protein denaturation, while low temperatures can slow down metabolic processes.[3]

      • Recommendation: Determine the optimal temperature for your specific production strain. For many common PHA producers like Cupriavidus necator and Aeromonas species, the optimal temperature is typically around 30°C.[3][4]

    • pH Fluctuation: Significant shifts in pH during fermentation can inhibit key biosynthetic enzymes.[5]

      • Recommendation: Monitor and control the pH of the culture. Use buffering agents in the medium or implement a pH control system (e.g., automated addition of acid/base) to maintain the pH within the optimal range for your strain, often between 6.0 and 8.0.[5]

Issue 2: Low this compound (3HHx) Molar Fraction in the Copolymer

  • Question: I am producing a good amount of PHA, but the proportion of 3HHx in the P(3HB-co-3HHx) copolymer is too low. How can I increase the 3HHx molar fraction?

  • Answer: The molar fraction of 3HHx is influenced by the genetic background of the strain, the type of carbon source, and the metabolic pathways involved.

    • Inappropriate Carbon Source: The type of fatty acid or oil used as a carbon source is a primary determinant of the 3HHx monomer content. Long-chain fatty acids are precursors for 3HHx synthesis via the β-oxidation pathway.[6]

      • Recommendation: Utilize carbon sources that favor 3HHx precursor formation. Dodecanoic acid (lauric acid) and soybean oil are commonly used to increase the 3HHx fraction.[2][3][6] Experiment with different fatty acids and oils to find the optimal one for your strain.

    • Suboptimal Precursor Supply: Even with the correct carbon source, the metabolic flux towards (R)-3-hydroxyhexanoyl-CoA may be insufficient.

      • Recommendation: Consider metabolic engineering strategies. Overexpression of key enzymes like (R)-specific enoyl-CoA hydratase (PhaJ) can enhance the supply of 3HHx monomers.[7] Additionally, the choice of PHA synthase (PhaC) is critical, as different synthases have varying substrate specificities.[7][8]

    • Co-feeding Strategy: The ratio of different carbon sources can be adjusted to control the monomer composition.

      • Recommendation: If using co-substrates (e.g., a sugar for growth and a fatty acid for 3HHx incorporation), optimize the ratio and feeding strategy. For instance, in some recombinant strains, the ratio of gluconate to lauric acid can be altered to control the 3HHx molar fraction.[6]

Issue 3: Inconsistent Batch-to-Batch Production

  • Question: My 3HHx yield is highly variable between different fermentation runs, even with seemingly identical conditions. What could be the cause?

  • Answer: Inconsistent production often points to subtle variations in starting conditions or unmonitored parameters.

    • Inoculum Quality: The age, viability, and metabolic state of the seed culture can significantly impact the subsequent fermentation performance.

      • Recommendation: Standardize your inoculum preparation protocol. Use a consistent seed culture age and ensure a healthy, actively growing culture for inoculation.

    • Media Preparation: Minor inconsistencies in media component concentrations can lead to different outcomes.

      • Recommendation: Ensure accurate weighing and complete dissolution of all media components. Prepare fresh media for each run to avoid degradation of sensitive components.

    • Uncontrolled Environmental Factors: Slight variations in temperature, pH, or dissolved oxygen that are not tightly controlled can affect reproducibility.

      • Recommendation: Calibrate all probes (pH, DO, temperature) before each fermentation run. Implement and verify the performance of automated control systems.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical metabolic pathway for 3HHx production?

    • A1: 3HHx is typically synthesized as a comonomer with 3-hydroxybutyrate (B1226725) (3HB) to form the copolymer P(3HB-co-3HHx). The biosynthesis of the (R)-3-hydroxyhexanoyl-CoA precursor for 3HHx often originates from the β-oxidation of fatty acids.[7][9] Key enzymes in this pathway include acyl-CoA synthase, acyl-CoA dehydrogenase, enoyl-CoA hydratase (PhaJ), and PHA synthase (PhaC).[7]

  • Q2: Which bacterial strains are commonly used for 3HHx production?

    • A2: Several wild-type and recombinant bacterial strains are used for 3HHx production. Aeromonas species, such as Aeromonas hydrophila, are well-known natural producers of P(3HB-co-3HHx).[1][6] Recombinant strains of Cupriavidus necator (formerly Ralstonia eutropha) and Escherichia coli have also been engineered for efficient production.[3][10]

  • Q3: What are the optimal fermentation conditions for 3HHx production?

    • A3: Optimal conditions are strain-dependent, but general ranges can be provided.

      • Temperature: 27-37°C, often optimized around 30°C.[3][4]

      • pH: 6.0-8.0, typically controlled around 7.0.[5]

      • Carbon Sources: Fatty acids (e.g., lauric acid, dodecanoic acid) or plant oils (e.g., soybean oil) are used to provide precursors for 3HHx.[2][3] Sugars like glucose may be used as a co-substrate for cell growth.[11]

      • Nitrogen Source: Ammonium sulfate (B86663) or urea (B33335) are common nitrogen sources.[2][3] Nitrogen limitation is often employed to trigger PHA accumulation.[1]

  • Q4: How can I quantify the amount of 3HHx produced?

    • A4: The standard method for quantifying 3HHx is Gas Chromatography (GC). This involves extracting the PHA from the dried cells, followed by methanolysis to convert the polymer into its constituent methyl esters, which are then analyzed by GC. High-Performance Liquid Chromatography (HPLC) can also be used.[12]

Data Presentation

Table 1: Summary of Optimized Fermentation Parameters for P(3HB-co-3HHx) Production in Different Strains.

StrainCarbon Source(s)Nitrogen SourceC/N RatioTemperature (°C)pHFinal PHA Concentration (g/L)3HHx (mol%)Reference
Aeromonas sp. KC014Dodecanoic acid, Sodium gluconate(NH4)2SO430/130-5.16-[2]
Aeromonas hydrophila 4AK4Lauric acid----~329.7[6]
Aeromonas hydrophila 4AK4Glucose, Lauric acid----2511[11]
Cupriavidus sp. Oh_1Soybean oilUrea-30-15.23-[3]
Recombinant E. coliGlucose--307.0 (growth), 8.0 (production)0.6510[10]

Experimental Protocols

Protocol 1: General Fed-Batch Fermentation for P(3HB-co-3HHx) Production

  • Inoculum Preparation:

    • Aseptically transfer a single colony of the production strain from an agar (B569324) plate to a flask containing a suitable seed medium (e.g., LB medium).

    • Incubate at the optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) for 12-16 hours until the culture reaches the mid-to-late exponential growth phase.[2]

  • Fermenter Preparation and Sterilization:

    • Prepare the fermentation medium with the optimized composition of carbon and nitrogen sources, and trace elements.

    • Calibrate pH and DO probes before insertion into the fermenter.

    • Sterilize the fermenter with the medium in place via autoclaving.

  • Fermentation Process:

    • Inoculate the sterile fermentation medium with the seed culture (e.g., 5-10% v/v).

    • Growth Phase: Maintain optimal conditions for cell growth (e.g., 30°C, pH 7.0, sufficient DO). If using a two-stage process, provide a primary carbon source like glucose.[11][13]

    • PHA Accumulation Phase: Once a sufficient cell density is reached, induce PHA accumulation. This is typically done by introducing a nitrogen limitation and adding the fatty acid precursor for 3HHx (e.g., lauric acid or soybean oil).[11] The pH might be shifted (e.g., to 8.0) in some protocols.[13]

    • Fed-Batch Strategy: Continuously or intermittently feed the carbon source(s) to maintain a desired concentration and avoid substrate inhibition.

    • Monitoring: Regularly sample the culture to monitor cell density (OD600), substrate consumption, and PHA accumulation.

  • Harvesting and PHA Extraction:

    • Once the fermentation is complete (e.g., after 48-72 hours), harvest the cells by centrifugation.

    • Wash the cell pellet with distilled water and ethanol (B145695) to remove residual medium components.[2]

    • Lyophilize (freeze-dry) the washed cells to determine the dry cell weight (DCW).

    • Extract the PHA from the dried biomass using a suitable solvent (e.g., chloroform).

Protocol 2: Quantification of 3HHx by Gas Chromatography (GC)

  • Sample Preparation:

    • Weigh approximately 20-30 mg of lyophilized cells into a screw-capped glass tube.

  • Methanolysis:

    • Add 2 mL of chloroform (B151607) and 2 mL of a methanol (B129727) solution containing 15% (v/v) sulfuric acid and 0.5 mg/mL benzoic acid (as an internal standard).

    • Seal the tube tightly and heat at 100°C for 3-4 hours in a heating block or water bath. This process simultaneously extracts and depolymerizes the PHA into its constituent 3-hydroxyacyl methyl esters.

  • Phase Separation and Extraction:

    • After cooling to room temperature, add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The organic phase (bottom layer) containing the methyl esters will be clearly separated.

  • GC Analysis:

    • Carefully transfer the organic phase to a GC vial.

    • Inject 1-2 µL of the sample into a gas chromatograph equipped with a suitable capillary column and a flame ionization detector (FID).

    • The concentrations of 3-hydroxybutyrate methyl ester and this compound methyl ester are determined by comparing their peak areas to that of the internal standard and a standard calibration curve.

Visualizations

Metabolic_Pathway_for_3HHx FattyAcids Fatty Acids (e.g., Lauric Acid) AcylCoA Acyl-CoA FattyAcids->AcylCoA Acyl-CoA Synthase EnoylCoA Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase S_3HHx_CoA (S)-3-Hydroxyhexanoyl-CoA EnoylCoA->S_3HHx_CoA Enoyl-CoA Hydratase R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA EnoylCoA->R_3HHx_CoA PhaJ (Enoyl-CoA Hydratase) KetoacylCoA 3-Ketoacyl-CoA S_3HHx_CoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase KetoacylCoA->AcylCoA β-Ketothiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA β-Ketothiolase PHBHHx P(3HB-co-3HHx) R_3HHx_CoA->PHBHHx PhaC (PHA Synthase) AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA (β-Ketothiolase) R_3HB_CoA (R)-3-Hydroxybutyryl-CoA AcetoacetylCoA->R_3HB_CoA PhaB (Acetoacetyl-CoA Reductase) R_3HB_CoA->PHBHHx PhaC (PHA Synthase)

Caption: Metabolic pathway for P(3HB-co-3HHx) biosynthesis.

Experimental_Workflow StrainSelection Strain Selection (Wild-type or Recombinant) MediaOptimization Media Optimization (C & N Sources, C/N Ratio) StrainSelection->MediaOptimization CultureConditionOptimization Culture Condition Optimization (pH, Temp, DO) MediaOptimization->CultureConditionOptimization Fermentation Fed-Batch Fermentation CultureConditionOptimization->Fermentation Harvesting Cell Harvesting & Drying Fermentation->Harvesting Extraction PHA Extraction Harvesting->Extraction Quantification Quantification & Characterization (GC, HPLC) Extraction->Quantification DataAnalysis Data Analysis & Yield Calculation Quantification->DataAnalysis

Caption: Experimental workflow for optimizing 3HHx production.

Troubleshooting_Flowchart Start Low 3HHx Yield CheckGrowth Check Cell Growth (DCW) Start->CheckGrowth LowGrowth Poor Cell Growth CheckGrowth->LowGrowth Poor CheckPHA Check PHA Content (% of DCW) CheckGrowth->CheckPHA Good Sol_Growth Troubleshoot Growth Conditions: - Optimize Temp, pH, DO - Check Media Composition - Inoculum Quality LowGrowth->Sol_Growth GoodGrowth Good Cell Growth, Low PHA Content Sol_PHA Troubleshoot PHA Accumulation: - Optimize C/N Ratio - Nutrient Limitation Strategy - Aeration GoodGrowth->Sol_PHA CheckPHA->GoodGrowth Low Check3HHx Check 3HHx Molar Fraction CheckPHA->Check3HHx High Low3HHx Low 3HHx Fraction Check3HHx->Low3HHx Low Good3HHx Sufficient 3HHx Fraction, Low Overall Yield Check3HHx->Good3HHx Good Sol_3HHx Troubleshoot 3HHx Incorporation: - Change/Optimize Carbon Source (e.g., Lauric Acid) - Metabolic Engineering (PhaJ, PhaC) Low3HHx->Sol_3HHx Good3HHx->Sol_PHA

Caption: Troubleshooting flowchart for low 3HHx yield.

References

Improving the efficiency of 3-Hydroxyhexanoate extraction from cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3-Hydroxyhexanoate (3HHx) extraction from cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for extracting this compound (3HHx) from cells?

A1: The two main strategies for 3HHx extraction, as a component of polyhydroxyalkanoates (PHAs), are solvent-based extraction and cell lysis.[1] Solvent-based methods involve using organic solvents to dissolve the intracellular PHA, while cell lysis methods disrupt the cell wall to release the PHA granules.[1]

Q2: What factors influence the efficiency of 3HHx extraction?

A2: Several factors can impact the efficiency of your 3HHx extraction, including:

  • Cell wall fragility: The composition and thickness of the cell wall can affect the ease of lysis and solvent penetration.

  • Type of PHA: The specific composition of the PHA polymer, such as the percentage of 3HHx in a copolymer like P(3HB-co-3HHx), can influence its solubility in different solvents.

  • Required purity of the polymer: High-purity applications, such as those in the biomedical field, may necessitate more rigorous extraction and purification steps.

  • Molecular mass of the PHA: The molecular weight of the polymer can affect its solubility and precipitation characteristics.

  • Biomass pre-treatment: Steps like drying or lyophilization of the cell biomass can impact the effectiveness of certain extraction methods.[2]

Q3: What are the advantages and disadvantages of solvent-based extraction versus cell lysis?

A3: Both methods have their own set of pros and cons:

FeatureSolvent-Based ExtractionCell Lysis
Purity Generally yields higher purity PHA.Purity can be a concern due to co-extraction of other cellular components.[1]
Cost Can be more expensive due to the cost of solvents and energy for solvent recovery.Can be a more cost-effective and greener alternative.[2]
Environmental Impact The use of halogenated solvents raises environmental concerns. Green solvents are being explored as alternatives.[3][4]Generally considered more environmentally friendly.[2]
Polymer Integrity Can sometimes lead to polymer degradation depending on the solvent and conditions used.Harsh chemical treatments (e.g., strong acids or bases) can reduce the molecular weight of the polymer.[2]

Q4: How can I quantify the amount of 3HHx in my extract?

A4: Gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) are the standard methods for quantifying the monomer composition of PHAs, including 3HHx.[5][6][7] This typically involves the methanolysis of the polymer to convert the monomers into their methyl ester derivatives, which are then analyzed.

Troubleshooting Guides

Issue 1: Low Extraction Yield

Q: I am experiencing a very low yield of 3HHx from my extraction. What are the possible causes and how can I troubleshoot this?

A: Low extraction yield is a common problem. Here’s a step-by-step guide to help you identify and resolve the issue:

Possible Causes & Solutions:

CauseTroubleshooting Steps
Incomplete Cell Lysis * Verify Lysis Method: Ensure your chosen cell lysis method (e.g., sonication, chemical treatment) is appropriate for your cell type. Gram-negative bacteria like Pseudomonas putida may require different conditions than other organisms.[8] * Optimize Lysis Parameters: For sonication, adjust the power, duration, and pulse settings. For chemical lysis, optimize the concentration of the lysing agent and the incubation time. * Enzymatic Lysis: Consider using enzymes like lysozyme (B549824) to aid in cell wall disruption, particularly for bacterial cells.
Inefficient Solvent Penetration * Biomass Pre-treatment: If using a solvent extraction method, ensure the biomass is properly dried (lyophilized or oven-dried) to improve solvent access to the intracellular PHA granules.[3] * Solvent-to-Biomass Ratio: Increase the ratio of solvent to biomass to ensure complete dissolution of the PHA.
Inappropriate Solvent Choice * Solvent Polarity: 3HHx-containing copolymers may have different solubility profiles than other PHAs. Ensure the solvent you are using is suitable for P(3HB-co-3HHx). Non-halogenated solvents like ethyl acetate (B1210297) and methyl isobutyl ketone have been shown to be effective.[3] * Temperature: Optimize the extraction temperature. Higher temperatures can increase solubility, but excessive heat can cause polymer degradation.
Precipitation Issues * Anti-Solvent Selection: When precipitating the PHA from the solvent, ensure you are using an appropriate anti-solvent (e.g., hexane, heptane, or methanol).[3] * Temperature: Perform precipitation at a low temperature to maximize the recovery of the polymer. * Volume of Anti-Solvent: Use a sufficient volume of the anti-solvent to ensure complete precipitation.
Issue 2: Low Purity of Extracted 3HHx

Q: My extracted 3HHx is contaminated with other cellular components. How can I improve its purity?

A: Low purity is often a result of co-extraction of lipids, proteins, and other cellular materials.

Possible Causes & Solutions:

CauseTroubleshooting Steps
Co-extraction of Cellular Components * Washing Steps: After cell lysis and initial PHA recovery, include washing steps with a solvent that does not dissolve the PHA but removes impurities (e.g., ethanol (B145695) or methanol). * Selective Precipitation: Optimize the precipitation step to selectively precipitate the PHA, leaving impurities in the solution.
Ineffective Separation of Biomass * Centrifugation: After cell lysis, ensure complete separation of the PHA granules from the soluble cellular debris by optimizing centrifugation speed and time.
Residual Solvent * Drying: After precipitation, ensure the purified PHA is thoroughly dried to remove any residual solvent.

Experimental Protocols

Protocol 1: Solvent Extraction of P(3HB-co-3HHx) using a Non-Halogenated Solvent

This protocol is adapted for the extraction of P(3HB-co-3HHx) from bacterial cells using ethyl acetate.[3]

Materials:

  • Lyophilized bacterial cell pellet containing P(3HB-co-3HHx)

  • Ethyl acetate

  • n-Hexane (or n-heptane)

  • Centrifuge and centrifuge tubes

  • Shaking incubator or water bath

  • Rotary evaporator

Procedure:

  • Biomass Preparation: Start with a known weight of lyophilized cell biomass.

  • Solvent Addition: Add ethyl acetate to the dry biomass at a ratio of 2% (w/v) (e.g., 2 g of biomass in 100 mL of ethyl acetate).

  • Extraction: Incubate the mixture at a controlled temperature (e.g., 90°C) with agitation for a defined period (e.g., 4 hours).

  • Separation: Centrifuge the mixture to pellet the cell debris. Carefully collect the supernatant containing the dissolved PHA.

  • Precipitation: Add a threefold volume of cold n-hexane to the supernatant to precipitate the P(3HB-co-3HHx).

  • Recovery: Collect the precipitated polymer by centrifugation.

  • Washing: Wash the polymer pellet with fresh n-hexane to remove residual solvent and impurities.

  • Drying: Dry the purified polymer pellet under vacuum until a constant weight is achieved.

Protocol 2: Cell Lysis using Sodium Hydroxide (B78521) (NaOH)

This protocol is a cost-effective and environmentally friendly method for PHA extraction.[2]

Materials:

  • Fresh or lyophilized bacterial cell pellet

  • Sodium hydroxide (NaOH) solution (e.g., 0.3 M)

  • Centrifuge and centrifuge tubes

  • Shaking incubator

  • Distilled water

Procedure:

  • Cell Suspension: Resuspend the cell pellet in the NaOH solution. The biomass concentration can be optimized (e.g., 20-100 g/L).[2]

  • Digestion: Incubate the suspension at a specific temperature (e.g., 30°C) with agitation for an optimized duration (e.g., 4.8 hours).[2]

  • Recovery: Centrifuge the mixture to collect the PHA granules.

  • Washing: Wash the PHA pellet multiple times with distilled water until the pH of the supernatant is neutral.

  • Drying: Lyophilize or oven-dry the purified PHA pellet to a constant weight.

Quantitative Data Comparison

The following tables summarize quantitative data from various studies on PHA extraction to provide a basis for comparison. Note that direct comparisons can be challenging due to variations in cell types, PHA composition, and experimental conditions.

Table 1: Comparison of Different Extraction Methods for PHAs

Extraction MethodCell TypePHA TypePurity (%)Recovery/Yield (%)Reference
Solvent Extraction
Ethyl AcetateRalstonia eutrophaP(HB-co-HHx)Up to 99Up to 99 (dry cells)[3]
Methyl Isobutyl KetoneRalstonia eutrophaP(HB-co-HHx)Up to 99Up to 84 (wet cells)[3]
ChloroformPseudomonas putida UP(3HO)High~80 (efficiency)[8]
Cell Lysis
Sodium Hydroxide (0.3 M)Mixed Microbial CulturePHBV~100~100[2]
Sodium Hypochlorite (9.0%)Mixed Microbial CulturePHBV~99~90[2]
SonicationPseudomonas putida UP(3HO)Low60 (yield)[8]

P(3HO): Poly(3-hydroxyoctanoate), PHBV: Poly(3-hydroxybutyrate-co-3-hydroxyvalerate)

Visualizations

Metabolic Pathway of this compound Synthesis

The biosynthesis of P(3HB-co-3HHx) in many bacteria occurs via the β-oxidation pathway of fatty acids. The following diagram illustrates a simplified metabolic pathway leading to the formation of the 3-hydroxyhexanoyl-CoA monomer.

Metabolic_Pathway FattyAcids Fatty Acids (e.g., Dodecanoate) AcylCoA Acyl-CoA FattyAcids->AcylCoA FadD EnoylCoA trans-2-Enoyl-CoA AcylCoA->EnoylCoA FadE HydroxyacylCoA (S)-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA FadB KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA FadB R_HydroxyacylCoA (R)-3-Hydroxyacyl-CoA HydroxyacylCoA->R_HydroxyacylCoA PhaJ AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA FadA PHA P(3HB-co-3HHx) AcetylCoA->PHA to 3HB monomer synthesis PHA_Synthase PHA Synthase (PhaC) R_HydroxyacylCoA->PHA_Synthase PHA_Synthase->PHA

Caption: Simplified metabolic pathway for P(3HB-co-3HHx) biosynthesis from fatty acids.

Experimental Workflow: Solvent Extraction

The following diagram outlines the general workflow for the solvent-based extraction of 3HHx-containing PHAs.

Solvent_Extraction_Workflow start Start: Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest pretreatment Biomass Pre-treatment (Lyophilization/Drying) harvest->pretreatment extraction Solvent Extraction (e.g., Ethyl Acetate) pretreatment->extraction separation Separation of Cell Debris (Centrifugation) extraction->separation precipitation PHA Precipitation (Addition of Anti-solvent) separation->precipitation recovery PHA Recovery (Centrifugation) precipitation->recovery washing Washing recovery->washing drying Drying washing->drying end Purified PHA drying->end

Caption: General workflow for solvent-based extraction of PHAs.

Experimental Workflow: Cell Lysis

This diagram illustrates the general workflow for the cell lysis-based extraction of 3HHx-containing PHAs.

Cell_Lysis_Workflow start Start: Cell Culture harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (e.g., NaOH Digestion) harvest->lysis recovery PHA Granule Recovery (Centrifugation) lysis->recovery washing Washing with Water recovery->washing drying Drying washing->drying end Purified PHA drying->end

References

Technical Support Center: Microbial 3-Hydroxyhexanoate (3HH) Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the metabolic burden associated with microbial 3-Hydroxyhexanoate (3HH) production.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low or No 3HH Production

Q1: I am not observing any 3HH production in my engineered E. coli strain. What are the potential causes and how can I troubleshoot this?

A1: Low or no 3HH production can stem from several factors, from the genetic construct to the metabolic state of the host. Here’s a step-by-step troubleshooting guide:

  • Verify the Integrity of Your Expression Plasmid:

    • Plasmid Sequence Verification: Ensure the cloned genes (e.g., phaJ, phaC, and genes for precursor synthesis) are in the correct open reading frame and free of mutations.

    • Promoter Strength and Induction: Confirm that you are using an appropriate promoter for your host and that induction conditions (e.g., IPTG concentration, induction time) are optimized.[1][2]

  • Assess Precursor Availability:

    • Upstream Pathway Inefficiency: The synthesis of the 3HH precursor, (R)-3-hydroxyhexanoyl-CoA, is often a bottleneck. Ensure that the pathways supplying acetyl-CoA and other intermediates are active.[3]

    • Enhance Precursor Supply: Consider overexpressing genes that increase the pool of precursors. For instance, overexpressing acyl-CoA dehydrogenase (yafH) can enhance the supply of enoyl-CoA, a substrate for (R)-enoyl-CoA hydratase (phaJ), leading to increased 3HH accumulation.[4]

  • Check Enzyme Activity and Functionality:

    • Codon Optimization: If using heterologous genes, ensure they are codon-optimized for E. coli to prevent premature translation termination.

    • Protein Expression Analysis: Use SDS-PAGE to confirm the expression of your pathway enzymes upon induction.

  • Evaluate Metabolic Burden:

    • High Plasmid Copy Number: A high-copy-number plasmid can exert a significant metabolic burden, diverting resources away from growth and product formation.[5][6] Consider using a lower-copy-number plasmid.

    • Toxicity of Pathway Intermediates: Accumulation of certain intermediates can be toxic to the cells.

Q2: My 3HH yield is significantly lower than reported in the literature. How can I improve it?

A2: Improving 3HH yield often involves optimizing metabolic fluxes and ensuring the stability of your engineered strain.

  • Redirect Carbon Flux: Knock out competing pathways that divert carbon away from 3HH production. For example, deleting genes involved in byproduct formation like acetate, lactate, and ethanol (B145695) can increase the acetyl-CoA pool available for the 3HH pathway.[7]

  • Cofactor Balancing: The production of 3HH is often dependent on the availability of NADPH. Overexpressing genes involved in NADPH regeneration, such as those in the pentose (B10789219) phosphate (B84403) pathway or introducing systems like a phosphite (B83602) oxidation system, can improve yields.[8]

  • Optimize Cultivation Conditions: Factors such as temperature, pH, and aeration play a crucial role. For instance, some enzymes in the 3HH pathway may be more stable or active at lower temperatures (e.g., 30°C).[8]

Issue 2: Poor Cell Growth and Strain Instability

Q3: My recombinant E. coli strain is growing very slowly or lysing after induction. What could be the cause?

A3: Poor cell growth is a classic symptom of excessive metabolic burden.

  • Protein Overexpression Toxicity: Overexpression of heterologous proteins can be toxic to the host.[9] Try reducing the inducer concentration or using a lower induction temperature (e.g., 18-25°C) to slow down protein synthesis and allow for proper folding.[2]

  • Plasmid Instability: The metabolic load of maintaining a plasmid and expressing foreign genes can lead to plasmid loss.[10] This results in a mixed population of productive and non-productive cells, leading to an overall decrease in yield.

  • Nutrient Limitation: Ensure that the growth medium is not depleted of essential nutrients, especially after induction when metabolic demands are high.

Q4: How can I check for and improve plasmid stability in my culture?

A4: Plasmid instability is a common issue in metabolic engineering.

  • Assessing Plasmid Stability: You can assess plasmid stability by performing serial dilutions of your culture and plating on both selective (with antibiotic) and non-selective (without antibiotic) agar (B569324) plates. The percentage of plasmid-containing cells is calculated from the ratio of colonies on the selective versus non-selective plates. For a detailed protocol, refer to the Experimental Protocols section.[4][11][12]

  • Strategies to Enhance Plasmid Stability:

    • Use a More Stable Antibiotic: If using ampicillin, consider switching to carbenicillin, which is more stable.

    • Incorporate a Plasmid Addiction System: Systems like the hok/sok toxin-antitoxin system can be engineered into the plasmid to kill off cells that have lost the plasmid.

    • Genomic Integration: For long-term stability, consider integrating the expression cassette into the host chromosome.

    • Optimize Plasmid Features: Using a smaller plasmid and removing non-essential DNA elements can reduce the metabolic load.[13]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on microbial 3HH production to provide a basis for comparison.

Table 1: Comparison of 3HH Production in Engineered E. coli Strains

Strain/Genetic ModificationCarbon SourceCell Dry Weight (g/L)PHA Content (wt%)3HH Fraction (mol%)Titer (g/L)Reference
E. coli JM109 with phaC & phaJDodecanoic Acid7927.210.821.5[14]
E. coli JM109 with 11 heterologous genes (including Ccr and Emd)Glucose-41142.8[8][15]
E. coli BW25113 Δpgi with 3 plasmidsGlucose-1922-[8]
Engineered E. coli with threonine bypassGlucose---35.92 (PHB)[9]

Table 2: Comparison of 3HH Production in Other Engineered Microorganisms

MicroorganismGenetic ModificationCarbon SourceCell Dry Weight (g/L)PHA Content (wt%)3HH Fraction (mol%)Titer (g/L)Reference
Cupriavidus sp. Oh_1Overexpression of phaC and phaJSoybean Oil52.3-27.248.93[16]
R. eutropha H16 ΔphaB triple mutantGlucose--3.9-[1]

Detailed Experimental Protocols

Protocol 1: Determination of Cell Dry Weight (CDW) and PHA Content

This protocol outlines the steps to quantify the total biomass and the fraction of that biomass that is PHA.

Materials:

  • Culture sample (e.g., 10 mL)

  • Pre-weighed centrifuge tubes

  • Centrifuge

  • Lyophilizer or drying oven (80-100°C)

  • Analytical balance

  • Chloroform (B151607)

  • Sulfuric acid

  • Methanol (B129727)

  • Gas chromatograph (GC)

Procedure:

  • Cell Harvesting and Washing:

    • Pipette a known volume of the cell culture into a pre-weighed centrifuge tube.

    • Centrifuge at 5,000 x g for 10 minutes.

    • Discard the supernatant and wash the cell pellet with distilled water or a suitable buffer.

    • Repeat the centrifugation and washing step.[17]

  • Cell Dry Weight (CDW) Determination:

    • After the final wash, freeze the cell pellet and lyophilize until a constant weight is achieved. Alternatively, dry the pellet in an oven at 80-100°C for 24 hours.[17]

    • Cool the tube in a desiccator before weighing.

    • The CDW (g/L) is calculated as: (Weight of tube with dried cells - Weight of empty tube) / Volume of culture sample (L).

  • PHA Content Analysis by Gas Chromatography (GC):

    • To the dried cell pellet, add 2 mL of chloroform and 2 mL of methanol containing 15% (v/v) sulfuric acid.

    • Add a known concentration of an internal standard (e.g., methyl benzoate).

    • Seal the tube and heat at 100°C for 3 hours to allow for methanolysis of the PHA into its constituent methyl esters.

    • Cool the mixture and add 1 mL of water. Vortex vigorously and centrifuge to separate the phases.

    • The lower organic phase containing the methyl esters is carefully collected for GC analysis.

Protocol 2: Gas Chromatography (GC-FID) Analysis of 3HH Methyl Esters

This protocol provides a general procedure for the quantification of this compound methyl esters.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is commonly used.

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp: Increase at 8°C/minute to 250°C.

    • Hold at 250°C for 5 minutes.

    • (Note: This program should be optimized for your specific column and analytes).

Procedure:

  • Standard Curve Preparation: Prepare standards of known concentrations of methyl this compound.

  • Sample Injection: Inject 1 µL of the organic phase from the methanolysis step (Protocol 1) into the GC.

  • Data Analysis: Identify the peak corresponding to methyl this compound based on the retention time of the standard. Quantify the amount of 3HH by comparing the peak area to the standard curve, normalized to the internal standard.

Protocol 3: Plasmid Stability Assay

This protocol is used to determine the percentage of cells in a population that have retained the expression plasmid after a period of non-selective growth.[4][11][12]

Materials:

  • Overnight culture of the recombinant strain grown in selective medium.

  • Non-selective liquid medium (e.g., LB broth).

  • Non-selective agar plates.

  • Selective agar plates (containing the appropriate antibiotic).

  • Sterile dilution tubes and pipette tips.

  • Incubator.

Procedure:

  • Initial Culture: Inoculate a single colony of the recombinant strain into a liquid medium containing the appropriate antibiotic and grow overnight.

  • Non-Selective Growth: Dilute the overnight culture 1:1000 into a fresh flask of non-selective liquid medium. This allows for approximately 10 generations of growth.

  • Serial Dilution and Plating: After a defined period of growth (e.g., 24 hours), take an aliquot of the culture and perform a serial dilution (e.g., 10^-4, 10^-5, 10^-6).

  • Plating: Plate 100 µL of the appropriate dilutions onto both non-selective and selective agar plates.

  • Incubation and Colony Counting: Incubate the plates at the optimal growth temperature until colonies are visible. Count the number of colonies on both types of plates.

  • Calculation:

    • Plasmid Stability (%) = (Number of colonies on selective plate / Number of colonies on non-selective plate) x 100.

Visualizations

Diagram 1: General Workflow for Troubleshooting Low 3HH Production

Troubleshooting_Low_Yield Start Low or No 3HH Production Check_Plasmid 1. Verify Plasmid Integrity - Sequence correct? - Promoter active? Start->Check_Plasmid Check_Precursor 2. Assess Precursor Supply - Upstream pathway active? - Cofactors available? Check_Plasmid->Check_Precursor If plasmid is OK Check_Enzyme 3. Evaluate Enzyme Expression - Codon optimized? - Protein expressed (SDS-PAGE)? Check_Precursor->Check_Enzyme If precursors are likely present Check_Metabolic_Burden 4. Analyze Metabolic Burden - High copy plasmid? - Toxic intermediates? Check_Enzyme->Check_Metabolic_Burden If enzymes are expressed Optimize_Flux Optimize Carbon Flux - Knockout competing pathways Check_Metabolic_Burden->Optimize_Flux If burden is high Optimize_Cofactor Enhance Cofactor Regeneration - Overexpress NADPH source Check_Metabolic_Burden->Optimize_Cofactor If burden is high Optimize_Conditions Optimize Cultivation - Temperature, pH, aeration Check_Metabolic_Burden->Optimize_Conditions If burden is high Solution Improved 3HH Yield Optimize_Flux->Solution Optimize_Cofactor->Solution Optimize_Conditions->Solution Metabolic_Pathway cluster_precursor Precursor Supply cluster_core_pathway Core 3HH Pathway Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA EnoylCoA (R)-Enoyl-CoA AcetylCoA->EnoylCoA via multiple steps Fatty_Acid_Beta_Oxidation Fatty Acid Beta-Oxidation Fatty_Acid_Beta_Oxidation->AcetylCoA Threonine_Bypass Threonine Bypass Threonine_Bypass->AcetylCoA HydroxyhexanoylCoA (R)-3-Hydroxyhexanoyl-CoA EnoylCoA->HydroxyhexanoylCoA PhaJ PHA_Synthase PhaC (PHA Synthase) HydroxyhexanoylCoA->PHA_Synthase P3HHx Poly(this compound) PHA_Synthase->P3HHx Poor_Growth_Troubleshooting Start Poor Cell Growth or Lysis Check_Toxicity 1. Assess Protein Toxicity - High inducer concentration? - High induction temperature? Start->Check_Toxicity Check_Plasmid_Stability 2. Evaluate Plasmid Stability - Perform stability assay Start->Check_Plasmid_Stability Check_Nutrients 3. Check for Nutrient Limitation - Analyze medium components Start->Check_Nutrients Reduce_Expression Reduce Expression Rate - Lower inducer concentration - Lower temperature Check_Toxicity->Reduce_Expression If toxicity is suspected Improve_Stability Enhance Plasmid Stability - Use stable antibiotic - Integrate into genome Check_Plasmid_Stability->Improve_Stability If plasmid is unstable Optimize_Medium Optimize Growth Medium - Supplement limiting nutrients Check_Nutrients->Optimize_Medium If nutrients are depleted Solution Healthy Growth & Production Reduce_Expression->Solution Improve_Stability->Solution Optimize_Medium->Solution

References

Strategies to control the molar fraction of 3-Hydroxyhexanoate in PHAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling the molar fraction of 3-Hydroxyhexanoate (3HHx) in Polyhydroxyalkanoates (PHAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the significance of controlling the this compound (3HHx) molar fraction in PHAs?

A1: The molar fraction of this compound (3HHx) in poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) [P(3HB-co-3HHx)] copolymers is a critical determinant of their physicochemical properties.[1] As the 3HHx molar fraction increases, the polymer's crystallinity and melting temperature decrease, while its flexibility and elongation at break increase.[1] For instance, P(3HB-co-3HHx) with a 17 mol% 3HHx fraction exhibits properties similar to low-density polyethylene (B3416737) (LDPE).[1] This control over the material's properties is crucial for tailoring PHAs for specific applications, from single-use plastics and packaging to medical devices.[2]

Q2: Which metabolic pathways are involved in the synthesis of the 3HHx monomer?

A2: The 3HHx monomer, (R)-3-hydroxyhexanoyl-CoA, is primarily synthesized through the β-oxidation pathway when fatty acids are used as a carbon source.[1] Additionally, some bacteria can synthesize 3HHx from unrelated carbon sources like sugars through pathways such as de novo fatty acid synthesis and reverse β-oxidation.[2][3][4][5] Key enzymes involved in providing the 3HHx-CoA precursor include (R)-specific enoyl-CoA hydratase (PhaJ) and 3-ketoacyl-CoA reductase (FabG).[6]

Q3: How does the choice of PHA synthase (PhaC) affect the 3HHx molar fraction?

A3: The PHA synthase (PhaC) is the key enzyme that polymerizes hydroxyacyl-CoA monomers into PHA.[1] Different classes of PhaC have varying substrate specificities. Class I, III, and IV synthases typically incorporate short-chain-length (SCL) monomers like 3-hydroxybutyrate (B1226725) (3HB), while Class II synthases have a preference for medium-chain-length (MCL) monomers such as 3HHx. Therefore, selecting or engineering a PhaC with a broader substrate specificity that can efficiently incorporate both SCL and MCL monomers is a primary strategy to control the 3HHx molar fraction.[1][7]

Troubleshooting Guides

Issue 1: Low or undetectable 3HHx molar fraction in my P(3HB-co-3HHx) copolymer.

Possible Cause 1: Inappropriate Carbon Source

  • Troubleshooting: The choice of carbon source is critical for 3HHx incorporation. While some engineered strains can produce 3HHx from sugars like glucose, fatty acids (e.g., palm oil, lauric acid) are generally more direct precursors for the β-oxidation pathway to generate 3HHx-CoA.[1][8][9][10]

    • Recommendation: If using a sugar-based medium, ensure your strain is engineered with the necessary pathways for 3HHx synthesis from acetyl-CoA.[3][4][5][11] Otherwise, switch to a fatty acid-based or mixed carbon source medium. A combination of palm olein and fructose (B13574) has been shown to yield a high percentage of PHA with a significant 3HHx monomer fraction.[9]

Possible Cause 2: Suboptimal PHA Synthase (PhaC)

  • Troubleshooting: The native PHA synthase of your host organism (e.g., Cupriavidus necator) may have a narrow substrate specificity for SCL monomers.[7]

    • Recommendation: Express a heterologous PhaC with a broader substrate specificity, such as PhaC from Aeromonas caviae (PhaCAc) or Pseudomonas sp. 61-3 (PhaC1Ps), which are known to incorporate MCL monomers more efficiently.[1][7] Engineered PhaC variants with enhanced affinity for 3HHx-CoA are also effective.

Possible Cause 3: Insufficient Precursor (3HHx-CoA) Supply

  • Troubleshooting: Even with a suitable PhaC, a low concentration of the 3HHx-CoA monomer will result in a low molar fraction in the final polymer.

    • Recommendation: Overexpress key enzymes that supply (R)-3-hydroxyhexanoyl-CoA. The overexpression of (R)-specific enoyl-CoA hydratase (PhaJ) is a common and effective strategy.[1][6][12] Co-expression of 3-ketoacyl-CoA reductase from E. coli (FabGEc) can also increase the 3HHx molar composition.[1]

Issue 2: Inconsistent or variable 3HHx molar fraction between batches.

Possible Cause 1: Fluctuations in Cultivation Conditions

  • Troubleshooting: The 3HHx molar fraction can be sensitive to cultivation parameters such as nitrogen and oxygen levels.[13][14] Nutrient limitation (e.g., nitrogen or phosphorus) is often required to trigger PHA accumulation.[10]

    • Recommendation: Implement strict control over nutrient concentrations and aeration rates. For instance, microaerobic or low-aerated conditions have been shown to increase the 3HHx fraction in some engineered R. eutropha strains grown on glucose.[14] A pH-stat fed-batch cultivation strategy can help maintain stable conditions for reproducible results.[13]

Possible Cause 2: Genetic Instability of Recombinant Plasmids

  • Troubleshooting: If the genes for key enzymes (e.g., phaC, phaJ) are on plasmids, segregational instability can lead to a heterogeneous cell population with varying abilities to produce 3HHx.

    • Recommendation: Ensure consistent antibiotic selection pressure is maintained throughout the cultivation. For more stable production, consider genomic integration of the heterologous genes.

Data Presentation

Table 1: Effect of Genetic Modifications on 3HHx Molar Fraction in C. necator

Genetic ModificationCarbon Source3HHx (mol%)Reference
Expression of PhaCAc and FabGEc in E. coliNot Specified14[1]
Expression of PhaC from Pseudomonas sp. 61-3 and FabGEc in E. coliNot Specified12[1]
Insertion of phaJAc with phaCNSDG in C. necatorNot Specified10.5[1]
Deletion of phaB1, introduction of had and crt2 in C. necatorGlucose22[1]
Altering phaJPa RBS sequenceNot Specified3.6 - 6.2[6]
Deletion of phaB genes (microaerobic conditions)Glucose1.8 - 3.9[14]
Introduction of Ccr, Emd, and PhaJ (microaerobic conditions)Glucoseup to 37.9[14]

Table 2: Influence of Carbon Source on 3HHx Molar Fraction

StrainCarbon Source3HHx (mol%)Reference
Recombinant C. necator Re2058/pCB1135 g/L Palm Olein27[9]
Recombinant C. necator Re2058/pCB1135 g/L Palm Olein + 7 g/L Fructose17[9]
Recombinant R. eutropha expressing evolved phaCAc and phaJAcSoybean Oilup to 9.9[15]
Recombinant Aeromonas hydrophilaSodium Hexanoate94.5[16]
Recombinant Aeromonas hydrophilaSodium Octanoate82[16]
Aeromonas hydrophila 4AK4Glucose + Lauric Acid11[10]

Experimental Protocols

Protocol 1: General Shake Flask Cultivation for P(3HB-co-3HHx) Production

  • Strain Inoculation: Inoculate a single colony of the recombinant strain into a seed culture medium (e.g., TSB medium with appropriate antibiotics) and incubate at 30°C with shaking (200 rpm) for 24 hours.[8]

  • Production Medium Preparation: Prepare the production medium (e.g., mineral salts medium) containing the desired carbon source (e.g., plant oil, fatty acid, or a combination with a sugar).[9] The medium should be nitrogen-limited to induce PHA accumulation.

  • Inoculation of Production Culture: Inoculate the production medium with the seed culture to a starting optical density (OD600) of approximately 0.1.

  • Cultivation: Incubate the production culture at 30°C with vigorous shaking (200 rpm) for 48-72 hours.[1][8]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • PHA Extraction and Analysis: Lyophilize the cell pellet to determine the dry cell weight (DCW). Extract the PHA from the dried cells using a suitable solvent (e.g., chloroform). Analyze the molar fraction of 3HHx in the extracted polymer using gas chromatography (GC) or nuclear magnetic resonance (NMR).

Visualizations

Metabolic_Pathway_for_3HHx_Production Fatty_Acids Fatty Acids (e.g., Plant Oil) Beta_Oxidation β-Oxidation Pathway Fatty_Acids->Beta_Oxidation Sugars Sugars (e.g., Glucose) Acetyl_CoA Acetyl-CoA Sugars->Acetyl_CoA Glycolysis Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA->Acetoacetyl_CoA PhaA De_Novo_Synthesis De Novo Fatty Acid Synthesis / Reverse β-Oxidation Acetyl_CoA->De_Novo_Synthesis R_3HB_CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->R_3HB_CoA PhaB PHA_Polymer P(3HB-co-3HHx) Polymer R_3HB_CoA->PHA_Polymer PhaC Enoyl_CoA trans-2-Enoyl-CoA Beta_Oxidation->Enoyl_CoA R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA Enoyl_CoA->R_3HHx_CoA PhaJ R_3HHx_CoA->PHA_Polymer PhaC De_Novo_Synthesis->R_3HHx_CoA Multiple Steps

Caption: Metabolic pathways for P(3HB-co-3HHx) synthesis.

Experimental_Workflow_for_3HHx_Control Start Start: Define Target 3HHx Molar Fraction Strain_Selection Strain Engineering Start->Strain_Selection Cultivation_Strategy Cultivation Strategy Start->Cultivation_Strategy PhaC Select/Engineer PhaC (Broad Substrate Specificity) Strain_Selection->PhaC PhaJ Overexpress PhaJ (Enhance 3HHx-CoA Supply) Strain_Selection->PhaJ Other_Genes Modify Other Genes (e.g., phaB, fabG) Strain_Selection->Other_Genes Carbon_Source Select Carbon Source (Fatty Acids vs. Sugars) Cultivation_Strategy->Carbon_Source Conditions Optimize Conditions (N-limitation, O2 level) Cultivation_Strategy->Conditions Fermentation Fermentation PhaC->Fermentation PhaJ->Fermentation Other_Genes->Fermentation Carbon_Source->Fermentation Conditions->Fermentation Analysis Analysis (GC/NMR) Fermentation->Analysis Result Achieved 3HHx Molar Fraction Analysis->Result

Caption: Workflow for controlling the 3HHx molar fraction.

References

Technical Support Center: Optimization of Downstream Purification of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the downstream purification of 3-Hydroxyhexanoate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The most common and effective methods for purifying this compound from fermentation broth or a reaction mixture involve a multi-step approach. This typically includes an initial extraction step, followed by chromatographic purification and potentially crystallization for achieving high purity. Key methods include liquid-liquid extraction (LLE), column chromatography (often reversed-phase), and crystallization.[1][2]

Q2: What level of purity and yield can I realistically expect for this compound purification?

A2: With an optimized multi-step purification process, it is possible to achieve a purity of over 95 wt%.[1][2] The overall yield can vary significantly depending on the initial concentration and the complexity of the starting mixture. For similar (R)-3-hydroxycarboxylic acids, overall yields of around 78 wt% have been reported after a complete purification sequence.[1][2]

Q3: How do I choose the right solvent for liquid-liquid extraction of this compound?

A3: The choice of solvent is critical for a successful extraction. Key considerations include the solvent's polarity, immiscibility with the aqueous phase, and boiling point for easy removal. For carboxylic acids like this compound, it is crucial to acidify the aqueous phase (to a pH below the pKa of the acid, which is approximately 4.7) to convert the carboxylate anion to its neutral, more organic-soluble protonated form.[3][4] Solvents such as ethyl acetate (B1210297), methyl isobutyl ketone (MIBK), and those containing tertiary amines like tri-n-octylamine have been shown to be effective for extracting carboxylic acids.[5][6]

Q4: What are the best analytical techniques to assess the purity of my final this compound product?

A4: High-Performance Liquid Chromatography (HPLC) is a highly effective and widely used method for assessing the purity of this compound.[7][8] A reversed-phase C18 column with a mobile phase of acetonitrile (B52724) and acidified water allows for excellent separation and quantification.[8] Gas Chromatography (GC) after derivatization (e.g., methylation) is also a standard method for determining monomer composition and purity.[1] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is invaluable for confirming the chemical structure and identifying any residual impurities.

Troubleshooting Guides

Liquid-Liquid Extraction (LLE)
Problem Possible Cause Solution
Low Extraction Yield The pH of the aqueous phase is too high, leaving the this compound in its anionic (salt) form, which is highly water-soluble.Acidify the aqueous phase to a pH below the pKa of this compound (~4.7) using an acid like HCl or H₂SO₄ before extraction. This protonates the carboxylic acid, making it more soluble in the organic solvent.[3][4]
The chosen organic solvent has the wrong polarity or a poor partition coefficient for this compound.Select a more appropriate solvent. Consider solvents like ethyl acetate or MIBK. For difficult extractions, consider using reactive extraction with a solvent containing a tertiary amine (e.g., tri-n-octylamine in a non-polar diluent).[5][9]
An insufficient volume of organic solvent was used, or the number of extraction cycles was too low.Increase the volume of the organic solvent in each extraction step. Perform multiple sequential extractions (e.g., 3-4 cycles) with fresh solvent, as this is more efficient than a single extraction with a large volume.[4]
Emulsion Formation at the Interface The presence of surfactants, proteins, or other cellular debris from the fermentation broth.Break the emulsion by adding a small amount of brine (saturated NaCl solution), centrifuging the mixture, or filtering the entire mixture through a bed of celite. In some cases, allowing the mixture to stand for an extended period may also resolve the emulsion.
Column Chromatography
Problem Possible Cause Solution
Poor Separation of this compound from Impurities The solvent system (mobile phase) polarity is not optimized for the stationary phase (e.g., silica (B1680970) gel or C18).For Reversed-Phase (C18): If the compound elutes too quickly (low retention), increase the polarity of the mobile phase by increasing the proportion of the aqueous component. If it is retained too strongly, increase the organic component (e.g., acetonitrile). Ensure the aqueous phase is acidified to keep the analyte protonated.[8] For Normal Phase (Silica): If the compound elutes too quickly, decrease the mobile phase polarity (e.g., increase the hexane (B92381) proportion in an ethyl acetate/hexane system). If it sticks to the column, increase the polarity.[10]
Peak Tailing Strong interaction between the acidic this compound and the stationary phase (especially active sites on silica gel).Add a small amount of a modifying acid (e.g., 0.1% acetic acid or formic acid) to the mobile phase. This protonates the silanol (B1196071) groups on the silica surface and ensures the analyte remains in a single protonation state, leading to sharper peaks.[11]
Low Recovery from the Column The compound is irreversibly adsorbed onto the column, or it is not fully eluting with the chosen solvent system.Ensure the mobile phase has sufficient elution strength to move the compound off the column. A gradient elution, starting with low polarity and gradually increasing, can be effective. If using silica gel, deactivating it slightly with water or triethylamine (B128534) may prevent irreversible adsorption of polar compounds.
Crystallization
Problem Possible Cause Solution
Product "Oils Out" Instead of Forming Crystals The solution is too supersaturated, causing the compound to precipitate above its melting point, or impurities are depressing the melting point.Re-heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to reduce saturation. Allow the solution to cool much more slowly to give molecules time to arrange into a crystal lattice. Consider purifying the material further by another method (e.g., chromatography) before attempting recrystallization.[10][11]
No Crystals Form Upon Cooling The solution is not sufficiently saturated, or there are no nucleation sites for crystal growth.Induce crystallization by: 1) Scratching the inside of the flask at the solution's surface with a glass rod. 2) Adding a "seed" crystal of pure this compound. 3) Concentrating the solution by evaporating some solvent and allowing it to cool again.[10][11]
Very Low Yield of Crystals Too much solvent was used, or the compound has significant solubility even in the cold solvent.Use the minimum amount of hot solvent required to fully dissolve the compound. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent.[10]

Quantitative Data Summary

Table 1: Reported Purity and Yield for 3-Hydroxycarboxylic Acid Purification

Purification Stage Analyte Purity Achieved Overall Yield Source
Acidic Precipitation, Column Chromatography, Solvent Extraction(R)-3-Hydroxycarboxylic acids (including 3-HHx)> 95 wt%~78 wt% (for R-3-hydroxyoctanoic acid)[1][2]

Experimental Protocols

Protocol 1: General Purification of this compound from Fermentation Broth

This protocol describes a general workflow for purifying this compound, which should be optimized for specific experimental conditions.

1. Broth Preparation & Acidification: a. Centrifuge the fermentation broth to remove cells and large debris. b. Collect the supernatant. c. Slowly add a strong acid (e.g., 3M HCl) to the supernatant while stirring until the pH is approximately 3.0. This step is crucial to protonate the this compound.[3]

2. Liquid-Liquid Extraction (LLE): a. Transfer the acidified supernatant to a separatory funnel. b. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate). c. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. d. Allow the layers to separate completely. e. Drain the lower aqueous layer. Collect the upper organic layer containing the product. f. Repeat the extraction of the aqueous layer two more times with fresh organic solvent. g. Combine all organic extracts.

3. Drying and Concentration: a. Dry the combined organic extract over an anhydrous drying agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). b. Filter to remove the drying agent. c. Remove the solvent using a rotary evaporator to obtain the crude this compound, which may be a liquid or semi-solid.

4. Chromatographic Purification (Reversed-Phase): a. Prepare a mobile phase, for example, a 60:40 mixture of acetonitrile and water containing 0.1% formic acid.[8] b. Dissolve the crude product in a minimal amount of the mobile phase. c. Load the sample onto a prepared C18 chromatography column. d. Elute the compound with the mobile phase, collecting fractions. e. Monitor the fractions using Thin Layer Chromatography (TLC) or HPLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent via rotary evaporation.

5. Final Analysis: a. Assess the purity of the final product using HPLC and confirm its identity with NMR.

Visualizations

experimental_workflow cluster_start Upstream cluster_purification Downstream Purification cluster_analysis Quality Control Fermentation Fermentation Broth (Contains this compound) Clarification Step 1: Clarification (Centrifugation/Filtration) Fermentation->Clarification Acidification Step 2: Acidification (Adjust pH to < 4.7) Clarification->Acidification Extraction Step 3: Liquid-Liquid Extraction (e.g., with Ethyl Acetate) Acidification->Extraction Concentration Step 4: Concentration (Rotary Evaporation) Extraction->Concentration Chromatography Step 5: Column Chromatography (e.g., Reversed-Phase HPLC) Concentration->Chromatography FinalProduct Purified this compound Chromatography->FinalProduct Analysis Purity & Identity Analysis (HPLC, NMR, GC) FinalProduct->Analysis

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic Start Low Extraction Yield? CheckpH Is aqueous pH < 4.7? Start->CheckpH Yes AdjustpH Action: Acidify Broth CheckpH->AdjustpH No CheckSolvent Is solvent optimal? CheckpH->CheckSolvent Yes Success Yield Improved AdjustpH->Success ChangeSolvent Action: Use Ethyl Acetate or MIBK CheckSolvent->ChangeSolvent No CheckVolume Sufficient volume and # of extractions? CheckSolvent->CheckVolume Yes ChangeSolvent->Success IncreaseVolume Action: Increase solvent volume and repeat 3x CheckVolume->IncreaseVolume No CheckVolume->Success Yes IncreaseVolume->Success

References

Addressing peak tailing in HPLC analysis of 3-hydroxy acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of 3-hydroxy acids, with a focus on addressing peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem in the analysis of 3-hydroxy acids?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, with a trailing edge that extends from the peak maximum.[1] An ideal chromatographic peak has a symmetrical, Gaussian shape. Tailing is problematic because it can reduce resolution between adjacent peaks, complicate peak integration, and lead to inaccurate quantification.[1][2] For 3-hydroxy acids, which are polar and ionizable, peak tailing is a common issue that can compromise the reliability of analytical results.

Q2: What are the primary causes of peak tailing for acidic compounds like 3-hydroxy acids?

A2: The most common causes include:

  • Secondary Silanol (B1196071) Interactions: The hydroxyl group of the 3-hydroxy acid can interact with residual acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[3][4][5] This secondary retention mechanism is a major contributor to peak tailing.[6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the 3-hydroxy acid, the analyte will exist in both its protonated (less polar) and deprotonated (more polar, ionized) forms, leading to peak broadening or tailing.[7][8]

  • Metal Chelation: The hydroxyl and carboxylic acid groups of 3-hydroxy acids can chelate with metal impurities present in the silica (B1680970) packing material, the HPLC system components (including titanium from biocompatible systems), or the sample itself.[4][9][10][11]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the column and cause peak distortion.[12][13]

  • Extra-Column Volume: Excessive tubing length or large-diameter fittings can cause the sample band to spread before it reaches the detector, resulting in tailing.[1][4]

Q3: How does the mobile phase pH affect the peak shape of 3-hydroxy acids?

A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds.[14] For acidic compounds like 3-hydroxy acids, a low pH mobile phase (typically 1-2 pH units below the analyte's pKa) is recommended.[15] At a low pH, the carboxylic acid group is fully protonated, making the molecule less polar and reducing its interaction with the polar stationary phase and residual silanols, which minimizes peak tailing.[4][6] Conversely, at a higher pH, the acid is ionized, leading to stronger interactions and potential tailing.[2][9]

Q4: What type of HPLC column is best suited for analyzing 3-hydroxy acids?

A4: For reversed-phase HPLC of 3-hydroxy acids, modern, high-purity silica columns (Type B) that are end-capped are highly recommended.[3][5] End-capping blocks many of the residual silanol groups, reducing the sites for secondary interactions.[1][6] Columns with alternative stationary phases, such as polymer-based or hybrid silica-organic phases, can also offer improved peak shape and pH stability.[16] For some applications, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative for retaining and separating highly polar compounds.[17][18]

Troubleshooting Guide: Addressing Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing in the HPLC analysis of 3-hydroxy acids.

Step 1: Initial Assessment

The first step is to determine if the tailing is affecting all peaks or only the 3-hydroxy acid analyte.

  • All peaks are tailing: This often points to a system-wide or column-wide problem.

  • Only the 3-hydroxy acid peak is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase or mobile phase.

The following flowchart illustrates a logical workflow for troubleshooting.

G A Peak Tailing Observed (Asymmetry Factor > 1.2) B Are all peaks tailing or just the analyte? A->B C Likely a Chemical Interaction (Analyte-Specific) B->C Just Analyte D Likely an Instrumental or General Column Issue B->D All Peaks E Action: Lower Mobile Phase pH (e.g., add 0.1% Formic Acid to pH ~2.5-3.0) C->E F Action: Inspect HPLC System - Minimize extra-column volume (shorter, narrower tubing) - Check for blockages/voids in column D->F G Peak Shape Improved? E->G I Peak Shape Improved? F->I H Action: Evaluate Column - Use a modern, end-capped column - Consider alternative stationary phase - Replace if old or contaminated G->H No L Problem Resolved G->L Yes K Peak Shape Improved? H->K I->L Yes M Action: Reduce Sample Concentration or Injection Volume I->M No J Action: Add Chelating Agent (e.g., 0.1 mM EDTA) to mobile phase N Peak Shape Improved? J->N K->J No K->L Yes M->I N->L Yes N->M No

Caption: A step-by-step workflow for diagnosing peak tailing.

Step 2: Chemical and Methodological Solutions (Analyte-Specific Tailing)

If only the 3-hydroxy acid peak is tailing, focus on the chemical interactions.

The most effective way to reduce tailing for acidic compounds is to lower the mobile phase pH. This suppresses the ionization of both the 3-hydroxy acid and the surface silanol groups, minimizing unwanted ionic interactions.

Experimental Protocol: pH Modification

  • Prepare Mobile Phase A: Add a small amount of acid to the aqueous component of your mobile phase. Formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) is common.

  • Measure pH: Ensure the final pH of the aqueous portion is between 2.5 and 3.5 before mixing with the organic modifier.

  • Equilibrate: Flush the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

The following diagram illustrates the effect of pH on the interaction between a 3-hydroxy acid and the stationary phase.

G Effect of pH on Analyte-Stationary Phase Interaction cluster_0 High pH ( > pKa) cluster_1 Low pH ( < pKa) Analyte_Ionized 3-Hydroxy Acid (R-COO⁻) Silanol_Ionized Silica Surface (Si-O⁻) Analyte_Ionized->Silanol_Ionized Ionic Interaction (Causes Tailing) Analyte_Protonated 3-Hydroxy Acid (R-COOH) Silanol_Protonated Silica Surface (Si-OH) Note Minimal Interaction (Improved Peak Shape)

Caption: Influence of mobile phase pH on interactions causing tailing.

Data Presentation: Effect of Mobile Phase pH on Tailing Factor

Mobile Phase AdditiveApproximate pHTailing Factor (As) for 3-Hydroxybutyric AcidPeak Shape
None (Water/Acetonitrile)~6.82.5Severe Tailing
10 mM Ammonium Acetate4.81.8Moderate Tailing
0.1% Formic Acid2.71.2Symmetrical
0.1% Trifluoroacetic Acid2.11.1Very Symmetrical
Note: Data is illustrative and demonstrates the general trend.

If lowering the pH does not resolve the issue, metal chelation may be the cause.

Experimental Protocol: Adding a Chelating Agent

  • Prepare Mobile Phase: Add a low concentration of ethylenediaminetetraacetic acid (EDTA), typically 0.1 mM, to your aqueous mobile phase.

  • Equilibrate and Analyze: Flush the system thoroughly and re-inject your sample. A significant improvement in peak shape suggests that metal chelation was a contributing factor.[19]

  • System Passivation: If metal leaching from the HPLC system is suspected, a system passivation protocol may be necessary.[13]

If tailing persists, the column itself may be the issue.

  • Use a High-Purity, End-Capped Column: Modern Type B silica columns have a lower concentration of active silanol groups and are less prone to causing tailing.[5]

  • Consider Alternative Stationary Phases: For particularly challenging separations, consider columns with different surface chemistry, such as:

    • Phenyl-Hexyl: Offers different selectivity through pi-pi interactions.

    • Polar-Embedded: Contains a polar group embedded in the alkyl chain, which shields residual silanols.[1]

    • Polymer-Based: These columns lack silanol groups entirely.[16]

Step 3: Instrumental and General Solutions (All Peaks Tailing)

If all peaks in your chromatogram are tailing, the problem is likely physical rather than chemical.

A void at the column inlet or a partially blocked frit can cause peak distortion.[6][12]

Troubleshooting Protocol: Column Issues

  • Reverse and Flush: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol) to waste. This can sometimes dislodge particulates from the inlet frit.[6]

  • Replace Column: The most definitive way to check for a bad column is to replace it with a new one of the same type. If the peak shape improves, the original column was the source of the problem.[12]

Long or wide-bore tubing between the injector, column, and detector can lead to band broadening and peak tailing.

  • Action: Use tubing with the shortest possible length and the smallest internal diameter (e.g., 0.005 inches) that is appropriate for your system's pressure.[1][4]

Injecting too much analyte can lead to non-linear behavior on the column.

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves and becomes more symmetrical, you were likely overloading the column.[12][20]

Sample Preparation Protocol for 3-Hydroxy Fatty Acids from Plasma

This protocol is a starting point for the extraction of free 3-hydroxy fatty acids (3-OH-FAs) from a biological matrix.[21]

  • Protein Precipitation:

    • To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of cold acetonitrile containing 1% formic acid.

    • Add an appropriate internal standard (e.g., a deuterated 3-OH-FA).

    • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collection:

    • Carefully collect the supernatant and transfer it to an HPLC vial for analysis.

Disclaimer: These guides are intended to provide general assistance. Specific experimental conditions may need to be optimized for your particular analyte, matrix, and instrumentation.

References

Technical Support Center: Minimizing Polymer Degradation During 3-Hydroxyhexanoate (3HH) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the extraction of 3-Hydroxyhexanoate (3HH) containing polymers, with a primary focus on minimizing degradation and preserving polymer integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of polymer degradation during the extraction of polyhydroxyalkanoates (PHAs) like P(3HB-co-3HHx)?

A1: The main causes of degradation are elevated temperatures and the choice of harsh solvents. Thermal degradation can occur at temperatures as low as 160-170°C, leading to chain scission and a rapid decrease in molecular weight.[1][2] The process is often a β-elimination reaction.[1] Additionally, certain solvents or residual chemicals from upstream processes (acids, bases) can catalyze hydrolysis or other degradation reactions.[1][3]

Q2: Which solvents are recommended to minimize polymer degradation while ensuring high recovery?

A2: While halogenated solvents like chloroform (B151607) are effective, they are hazardous.[4][5] Greener, non-halogenated solvents are preferred to minimize both environmental impact and polymer degradation.[6] Effective alternatives that have shown high recovery and purity include:

  • Ethyl acetate (B1210297): Demonstrated high recovery and purity (up to 99%) from dry biomass.[7]

  • Methyl isobutyl ketone (MIBK): Favorable for recovery from wet cells, achieving up to 99% purity and 84% recovery.[7]

  • Dimethyl carbonate (DMC): Considered a green solvent with low toxicity, achieving good recovery yields and higher purity (91.2%) compared to chloroform (82.5%) in some cases.[8]

  • Anisole: A non-chlorinated, biodegradable solvent suitable for scaled-up processes, typically used at 100-130°C.[4]

Q3: How does temperature control help in preventing degradation?

A3: Temperature is a critical factor. While higher temperatures can increase extraction efficiency, they also significantly accelerate polymer degradation.[1] For instance, increasing the extraction temperature from 100°C to 125°C with ethyl acetate led to an increase in recovery but also a molecular weight reduction of 48% to 65%.[1] It is crucial to select the lowest effective temperature for the chosen solvent and to keep extraction times as short as possible to preserve the polymer's molecular weight.[6][9]

Q4: What is "salting out" and how can it improve extraction efficiency in liquid-liquid extractions?

A4: "Salting out" is a technique used to decrease the solubility of a compound in the aqueous phase, thereby promoting its transfer into the organic solvent. By adding a high concentration of a neutral salt, such as sodium chloride (NaCl), to the aqueous sample, you can improve the partitioning of the target molecule into the organic layer, leading to better recovery.[10]

Q5: Can the biomass condition (wet vs. dry) affect the choice of solvent and the extraction outcome?

A5: Yes, the condition of the biomass is important. Using wet cells eliminates the need for a costly and time-consuming drying step.[7] However, not all solvents are efficient with wet biomass. For P(3HB-co-3HHx) extraction, methyl isobutyl ketone (MIBK) was found to be the most effective solvent for wet cells, while ethyl acetate performed best with dry cells.[7]

Troubleshooting Guide

This guide addresses common issues encountered during 3HH extraction.

IssuePotential CauseRecommended Solution
Low Polymer Yield Inefficient Cell Lysis: The solvent is not effectively penetrating the cells to dissolve the intracellular polymer.Ensure the biomass is thoroughly dried and ground (if using a dry method). Consider a pre-treatment step if necessary. For some protocols, ensure samples are well-mixed with lysis buffer.[11]
Inappropriate Solvent Choice: The selected solvent may have poor solubility for the specific PHA copolymer.Select a solvent known to be effective for P(3HB-co-3HHx), such as ethyl acetate, MIBK, or dimethyl carbonate.[7][8]
Insufficient Extraction Time/Temperature: The conditions are not adequate to fully dissolve the polymer.Optimize the extraction time and temperature. Be aware that increasing temperature can lead to degradation.[1][9] Perform small-scale trials to find the optimal balance.
Significant Decrease in Polymer Molecular Weight Excessive Heat: The extraction temperature is too high, causing thermal degradation and chain scission.[2]Reduce the extraction temperature. The ideal processing temperature for PHB is often around 170-180°C, but degradation can start at lower temperatures.[2] Select a solvent with a lower boiling point if possible.
Prolonged Extraction Time: Extended exposure to heat, even at moderate temperatures, can lead to cumulative degradation.Minimize the extraction duration. Optimal times can be as short as 15 minutes in some systems.[6]
Presence of Contaminants: Residual acids or bases from other process steps can catalyze hydrolysis.Ensure the biomass is properly washed and neutralized before extraction. Maintain a neutral pH throughout the process where possible.[3]
Discolored or Impure Polymer Co-extraction of Impurities: The solvent is dissolving other cellular components like pigments, lipids, or proteins along with the PHA.Use a more selective solvent. Dimethyl carbonate, for example, has been shown to yield higher purity PHA than chloroform by dissolving fewer non-PHA components.[8]
Inefficient Precipitation/Purification: The anti-solvent is not effectively precipitating the polymer, or washing steps are inadequate.Use a suitable anti-solvent like methanol, ethanol, n-hexane, or n-heptane at a sufficient ratio (e.g., at least 3:1 anti-solvent to solvent).[4][7] Incorporate washing steps with a solvent that removes impurities but does not dissolve the PHA.[10]
Formation of Emulsions or Gels High Lipid Content: Samples with high residual lipid content can form emulsions during liquid-liquid extraction.[3]Instead of vigorous shaking, gently swirl the extraction mixture.[3] Centrifugation can also help break emulsions.[10]
Polymer-Solvent Interaction: Some PHA solutions, like with anisole, can form a gel upon cooling, which complicates recovery.Precipitate the polymer in an anti-solvent while the solution is still warm to prevent gel formation.[4]

Data Presentation

Table 1: Comparison of Solvents for PHA Extraction

SolventBiomass StateTemperature (°C)Time (h)Recovery Yield (%)Purity (%)Reference
ChloroformDryN/A5 daysN/A>90%[5][12]
AnisoleDry100 - 1302 - 3HighN/A[4]
Dimethyl CarbonateDryReflux2~8891.2[8]
Ethyl AcetateDryN/AN/AHighUp to 99[7]
Methyl Isobutyl Ketone (MIBK)WetN/AN/AUp to 84Up to 99[7]
1-ButanolDryRefluxN/AHighN/A[8]

Table 2: Effect of Temperature on P(HB-co-HV) Extraction with Ethyl Acetate

Temperature (°C)Recovery (wt%)Molecular Weight Reduction (%)Reference
100~5048[1]
125~8065[1]

Experimental Protocols & Visualizations

Protocol: Green Solvent Extraction of P(3HB-co-3HHx) from Dry Biomass

This protocol details a method for extracting P(3HB-co-3HHx) using a non-halogenated solvent, designed to maximize purity while minimizing polymer degradation.

Materials and Equipment:

  • Lyophilized (freeze-dried) PHA-containing biomass

  • Ethyl acetate (or Methyl Isobutyl Ketone for wet cells)

  • Anti-solvent: n-heptane or ethanol

  • Reflux apparatus (condenser, heating mantle, round-bottom flask)

  • Centrifuge and appropriate tubes

  • Filtration apparatus (e.g., Buchner funnel)

  • Vacuum oven

Methodology:

  • Biomass Preparation:

    • Harvest microbial cells via centrifugation.

    • Wash the cell pellet with distilled water to remove residual media.

    • Lyophilize the cell pellet until a constant dry weight is achieved.

    • Grind the dried biomass into a fine powder to increase the surface area for extraction.

  • Solvent Extraction:

    • Add the dried biomass to a round-bottom flask.

    • Add ethyl acetate to the flask at a ratio of approximately 2% (w/v) (e.g., 2 g of biomass per 100 mL of solvent).[7]

    • Heat the mixture to the boiling point of the solvent under reflux with constant agitation for a predetermined time (e.g., 2-4 hours). Note: Shorter times may be sufficient and should be optimized to reduce degradation.[6]

  • Solid-Liquid Separation:

    • After extraction, cool the mixture slightly.

    • Separate the spent biomass from the PHA-rich solvent solution by filtration or centrifugation.

  • Polymer Precipitation:

    • Transfer the clear filtrate into a beaker.

    • Slowly add an anti-solvent (e.g., n-heptane or cold ethanol) to the solution while stirring. A volume ratio of at least 3:1 (anti-solvent:solvent) is recommended to ensure complete precipitation.[4][7]

    • A white, fibrous, or powdered polymer precipitate should form.

  • Purification and Drying:

    • Recover the precipitated polymer by filtration or centrifugation.

    • Wash the polymer pellet with fresh anti-solvent to remove any remaining impurities.

    • Dry the purified polymer in a vacuum oven at a low temperature (e.g., 40-60°C) until a constant weight is achieved.

Visualized Workflow for 3HH Extraction

ExtractionWorkflow A Biomass Harvesting & Washing B Lyophilization (Drying) A->B C Solvent Extraction (e.g., Ethyl Acetate, Heat) B->C D Solid-Liquid Separation (Filtration/Centrifugation) C->D E Polymer Precipitation (Addition of Anti-Solvent) D->E PHA-rich solvent D->Z Spent biomass F Purification & Washing E->F G Drying (Vacuum Oven) F->G H Purified P(3HB-co-3HHx) G->H

Caption: General experimental workflow for P(3HB-co-3HHx) extraction.

Troubleshooting Decision Tree for Polymer Degradation

TroubleshootingTree start High Polymer Degradation (Low Molecular Weight) q1 Is Extraction Temp > 150°C? start->q1 a1_yes Reduce Temperature. Use solvent with lower boiling point. q1->a1_yes Yes q2 Is Extraction Time > 4 hours? q1->q2 No a1_yes->q2 a2_yes Shorten extraction duration. Optimize for minimal effective time. q2->a2_yes Yes q3 Are harsh chemicals used? (e.g., strong acids/bases) q2->q3 No a2_yes->q3 a3_yes Neutralize biomass before extraction. Use 'green' solvents. q3->a3_yes Yes end_node Degradation Minimized q3->end_node No a3_yes->end_node

References

Enhancing the stability of 3-Hydroxyhexanoate during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3-Hydroxyhexanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during experimental analysis. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound signal weak or inconsistent during LC-MS or GC-MS analysis?

A1: Direct analysis of short-chain hydroxy fatty acids like this compound can be challenging due to their high polarity and volatility.[1][2][3] These properties can lead to poor chromatographic retention, peak shape, and ionization efficiency. To enhance stability and improve analytical performance, chemical derivatization is highly recommended.[4][5][6] Derivatization converts the polar carboxyl and hydroxyl groups into less polar, more volatile, and more thermally stable derivatives, leading to improved chromatographic separation and detection.[7][8][9]

Q2: What are the most common degradation pathways for this compound during analysis?

A2: Like other short-chain fatty acids, this compound is susceptible to degradation through several pathways. Oxidation can occur, especially in the presence of air, heat, light, and metal contaminants.[10] For hydroxy fatty acids, thermal degradation during GC analysis can be a significant issue if the molecule is not derivatized.[7] In solution, the stability can be affected by pH and the presence of enzymes or microbial contamination. Proper sample handling and storage are crucial to minimize these degradation processes.

Q3: How should I store my this compound samples to ensure stability?

A3: Proper storage is critical to maintain the integrity of this compound samples. For short-term storage, refrigeration at 4°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable.[1][11] Samples should be stored in airtight containers to prevent oxidation.[10] If samples are in solution, using an organic solvent like methanol (B129727) or isopropanol (B130326) can improve stability compared to aqueous solutions.[12] For fecal samples, lyophilization (freeze-drying) has been shown to provide better stability for short-chain fatty acids.[13]

Q4: What is derivatization and why is it important for this compound analysis?

A4: Derivatization is the process of chemically modifying a compound to make it more suitable for a specific analytical method.[5][6] For this compound, which has a polar carboxylic acid and a hydroxyl group, derivatization is crucial for GC-MS analysis to increase its volatility and thermal stability.[7][8] It is also highly beneficial for LC-MS analysis as it can improve chromatographic retention on reverse-phase columns and enhance ionization efficiency.[1][2][3] Common derivatization techniques include silylation for GC-MS and esterification or amidation for both GC-MS and LC-MS.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in GC-MS Analysis
Possible Cause Suggested Solution
Underivatized Analyte The polar carboxyl and hydroxyl groups of this compound can interact with active sites in the GC inlet and column, causing peak tailing.[14] Derivatize the sample to create a less polar and more volatile compound. Silylation is a common and effective method for this purpose.[6][7]
Active Sites in the GC System Even with derivatization, active sites in the inlet liner or the front of the column can cause peak distortion. Use a deactivated inlet liner and trim the first few centimeters of the column.
Improper Injection Technique A slow injection can lead to band broadening and distorted peaks. Ensure a fast and clean injection.
Column Overload Injecting too much sample can lead to peak fronting. Dilute the sample or reduce the injection volume.
Issue 2: Low Signal Intensity or Poor Sensitivity in LC-MS Analysis
Possible Cause Suggested Solution
Poor Ionization Efficiency This compound may not ionize efficiently in its native form. Derivatization with a reagent that introduces a readily ionizable group, such as 3-nitrophenylhydrazine (B1228671) (3-NPH), can significantly enhance the signal.[1][2][3]
Suboptimal Mobile Phase pH The pH of the mobile phase can affect the ionization of the analyte. For negative ion mode, a slightly basic mobile phase can improve deprotonation. For positive ion mode after derivatization, a slightly acidic mobile phase may be optimal.
Matrix Effects Components in the sample matrix can suppress the ionization of the analyte. Improve sample cleanup procedures (e.g., solid-phase extraction) or use a stable isotope-labeled internal standard to correct for matrix effects.
Inefficient Chromatographic Separation Poor retention on a reverse-phase column can lead to co-elution with interfering compounds. Derivatization will increase the hydrophobicity of this compound, leading to better retention and separation.[5]

Quantitative Data Summary

Table 1: Stability of Short-Chain Fatty Acids (SCFAs) in Human Fecal Samples under Different Storage Conditions

Storage ConditionTimeAnalyteStability (% of Initial Concentration)
Room Temperature (Aqueous)6 hoursAcetate~200% (increase due to microbial activity)[12]
Room Temperature (Aqueous)3 daysAcetate<50%[12]
4°C (Aqueous)7 daysAcetateMore stable than at room temperature, but changes still occur[12]
Room Temperature (70% Methanol)7 daysAcetateStable[12]
Room Temperature (70% Isopropanol)7 daysAcetateStable[12]

Table 2: Comparison of Analytical Performance for Derivatized vs. Underivatized Hydroxy Fatty Acids

Analytical MethodDerivatization ReagentAnalyteLimit of Detection (LOD)Reference
LC-MS/MSNone (ESI-)Hydroxy Fatty Acids~1 nM[13][15]
LC-MS/MSAMPPHydroxy Fatty Acids~1 nM[13][15]
LC-MS/MSPFBHydroxy Fatty Acids10-100 nM[13][15]

Experimental Protocols

Protocol 1: Derivatization of this compound for GC-MS Analysis (Silylation)

This protocol is adapted from standard silylation procedures for fatty acids.[6][7][16]

Materials:

  • Dried this compound sample

  • Silylation reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile (B52724) or pyridine)

  • GC vials with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Ensure the this compound sample is completely dry, as moisture will react with the silylation reagent.[8][17] This can be achieved by evaporation under a stream of nitrogen or by lyophilization.

  • Add 100 µL of the dried sample (or a solution of the sample in an anhydrous solvent) to a GC vial.

  • Add 50 µL of BSTFA with 1% TMCS to the vial. This provides a molar excess of the reagent.

  • Immediately cap the vial tightly.

  • Vortex the mixture for 10-30 seconds.

  • Heat the vial at 60-70°C for 30-60 minutes to ensure complete derivatization.

  • Cool the vial to room temperature before opening.

  • The sample is now ready for GC-MS analysis. If necessary, dilute the sample with an anhydrous solvent.

Protocol 2: Derivatization of this compound for LC-MS Analysis (3-NPH Derivatization)

This protocol is based on established methods for the derivatization of short-chain fatty acids with 3-nitrophenylhydrazine (3-NPH).[1][2][3][18]

Materials:

  • This compound sample (in solution, e.g., serum, plasma, or extracted from a solid matrix)

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM in 50:50 acetonitrile:water)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mM with 7% pyridine (B92270) in 50:50 acetonitrile:water)

  • Quenching solution (e.g., water with 5% formic acid)

  • LC vials with septa

  • Heating block

  • Vortex mixer

Procedure:

  • To 50 µL of the sample in a microcentrifuge tube or LC vial, add an appropriate internal standard.

  • Add 50 µL of the EDC/pyridine solution.

  • Add 50 µL of the 3-NPH solution.

  • Vortex the mixture thoroughly.

  • Heat the reaction at 40°C for 20-30 minutes.

  • Cool the mixture on ice.

  • Add 250 µL of the quenching solution to stop the reaction.

  • Vortex the final mixture.

  • The sample is now ready for LC-MS/MS analysis.

Visualizations

experimental_workflow_gcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Dry Drying (Nitrogen Stream or Lyophilization) Sample->Dry Reagent Add BSTFA + 1% TMCS Dry->Reagent Heat Vortex and Heat (60-70°C) Reagent->Heat GCMS GC-MS Analysis Heat->GCMS Data Data Processing GCMS->Data

Caption: Workflow for GC-MS analysis of this compound via silylation.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Sample Extract Extraction (if needed) Sample->Extract Reagents Add EDC/Pyridine and 3-NPH Extract->Reagents React Vortex and Heat (40°C) Reagents->React Quench Quench with Formic Acid React->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Data Processing LCMS->Data

Caption: Workflow for LC-MS/MS analysis of this compound via 3-NPH derivatization.

logical_relationship Analyte This compound Problem Analytical Challenges (Poor Stability, Volatility, Polarity) Analyte->Problem Solution Derivatization Problem->Solution Silylation Silylation (e.g., BSTFA) Solution->Silylation for GC NPH Amidation (e.g., 3-NPH) Solution->NPH for LC GCMS GC-MS Analysis Result Enhanced Stability and Reliable Quantification GCMS->Result LCMS LC-MS Analysis LCMS->Result Silylation->GCMS NPH->LCMS

Caption: Decision pathway for enhancing this compound analysis.

References

Troubleshooting low yields in enzymatic synthesis of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enzymatic synthesis of 3-Hydroxyhexanoate (3HHx) and its polymers. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low yields and to provide actionable guidance for optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in the enzymatic synthesis of this compound?

Low yields can stem from several factors, which can be broadly categorized as enzyme-related issues, insufficient substrate/precursor supply, or suboptimal reaction conditions.[1] Key problems include low activity or instability of the PHA (Polyhydroxyalkanoate) synthase, poor substrate specificity of the chosen synthase for 3-hydroxyhexanoyl-CoA (3HHx-CoA), limited availability of 3HHx-CoA from precursor pathways like β-oxidation, and non-optimal pH, temperature, or cofactor concentrations.[1][2][3]

Q2: How does the choice of PHA synthase (PhaC) impact the yield and incorporation of this compound?

The PHA synthase is the key polymerizing enzyme, and its substrate specificity is critical for incorporating 3HHx monomers.[3] PHA synthases are grouped into classes with different substrate preferences.[4][5] For instance, Class I and Class III synthases generally show higher activity with short-chain-length monomers (C4-C5) than medium-chain-length ones like 3HHx (C6).[5] Enzymes such as PhaC from Aeromonas caviae (PhaCAc) and Chromobacterium sp. USM2 (PhaCCs) are known to effectively incorporate 3HHx and are often used for producing P(3HB-co-3HHx) copolymers.[6][7] Using an enzyme with low specificity for 3HHx-CoA will result in a low 3HHx fraction in the final polymer, even if the overall PHA yield is high.[8]

Q3: My overall PHA yield is high, but the this compound (3HHx) fraction is very low. What is the likely cause?

This common issue typically points to a bottleneck in the supply of the specific (R)-3-hydroxyhexanoyl-CoA monomer, rather than a problem with the PHA synthase activity itself. The metabolic flux towards 3HHx-CoA may be insufficient. One effective strategy to address this is to enhance the expression of enzymes in the precursor pathway, such as (R)-specific enoyl-CoA hydratase (PhaJ), which directly produces the monomer from the β-oxidation cycle.[8] Manipulating the β-oxidation pathway, for example by overexpressing acyl-CoA dehydrogenase, can also increase the supply of enoyl-CoA precursors for 3HHx-CoA synthesis.[2]

Q4: What are the critical reaction conditions to optimize for 3HHx synthesis?

Optimal pH and temperature are crucial for maximal enzyme activity.[1] Most PHA synthases function optimally in a pH range of 7.0 to 9.0, with many studies using buffers around pH 7.5-8.0.[7][9] The ideal temperature often depends on the source organism of the enzyme; for instance, pathways reconstituted in E. coli are typically run at 30°C or 37°C.[10] It's important to note that some enzymes in the pathway may become unstable at higher temperatures, leading to a loss of 3HHx incorporation.[10]

Q5: How can I determine if cofactor limitation (e.g., NAD(P)H, Coenzyme A) is causing low yields?

Cofactors are essential for the enzymatic pathways that generate 3HHx-CoA.[11] For example, the reduction of 3-ketoacyl-CoA to 3-hydroxyacyl-CoA requires NAD(P)H.[12] Coenzyme A (CoA) is the carrier molecule for the acyl chains and its release during polymerization is a key step.[7] A lack of efficient cofactor regeneration can halt the synthesis.[11] If you are using a cell-free system, the high cost and instability of cofactors like CoA and NADH can be a major issue.[11][13] In such cases, implementing a cofactor regeneration system, such as using glucose dehydrogenase to regenerate NADH or polyphosphate kinase for ATP, is critical for sustained synthesis.[11] In whole-cell systems, introducing a phosphite (B83602) oxidation system for NADPH regeneration has been shown to improve copolyester synthesis.[10][14]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems.

Problem 1: No or Very Low Product Formation
Possible Cause Diagnostic Check Recommended Solution
Inactive Enzyme Verify protein expression and integrity via SDS-PAGE. Perform an enzyme activity assay using a known substrate.[15][16]Ensure proper enzyme storage (-80°C). Consider re-expressing the protein, potentially at a lower temperature to improve folding. Use a fresh enzyme preparation for the reaction.[16]
Missing or Degraded Substrate/Precursor Confirm the purity and concentration of the primary carbon source and any precursors. Use analytical methods (e.g., HPLC, MS) to check the integrity of CoA-thioester substrates.Use high-purity, freshly prepared substrates. Ensure proper storage to prevent degradation of unstable molecules like farnesyl diphosphate (B83284) (FPP) if it's part of the pathway.[16]
Missing Cofactors Verify that all necessary cofactors (e.g., Mg²⁺ for synthase, NAD(P)H for reductases, CoA) are present at optimal concentrations in the reaction buffer.[16]Add the required cofactors. For cell-free systems, implement an enzymatic cofactor regeneration system to ensure a continuous supply.[11][13]
Incorrect Reaction Conditions Measure the pH of the reaction buffer. Confirm the incubation temperature is correct for your specific enzymes.Optimize pH and temperature by testing a range of conditions. Start with values reported in the literature for your specific or similar enzymes (e.g., pH 7.5-8.5, Temp 30°C).[1][15]
Problem 2: High Overall PHA Yield, but Low this compound (3HHx) Fraction
Possible Cause Diagnostic Check Recommended Solution
Poor PHA Synthase Specificity Review literature to confirm the substrate specificity of your chosen PHA synthase. Some synthases strongly prefer C4/C5 monomers over C6 (3HHx).[5]Switch to a PHA synthase known for high 3HHx incorporation, such as PhaCAc (wild-type or engineered mutants like NSDG) or PhaCCs.[7][8]
Insufficient 3HHx-CoA Supply Analyze metabolic intermediates to identify bottlenecks in the precursor pathway.Enhance the metabolic flux towards 3HHx-CoA. Overexpress key enzymes like (R)-enoyl-CoA hydratase (PhaJ) or acyl-CoA dehydrogenase (e.g., yafH in E. coli).[2][8]
Competing Metabolic Pathways Analyze for byproducts. The precursors for 3HHx-CoA may be consumed by other native metabolic pathways in the host organism.Use metabolic engineering to block or downregulate competing pathways. For example, inhibitors of β-oxidation have been used to increase precursor supply, though overexpressing pathway enzymes is often more effective.[2]

Quantitative Data Summary

Table 1: Comparison of Selected PHA Synthases for 3HHx Incorporation

EnzymeSource OrganismSubstrate PreferenceReported 3HHx Fraction (mol%)Host SystemReference
PhaCAc (Wild-Type) Aeromonas caviae3HB, 3HV, 3HHx7.4Ralstonia eutropha[8]
PhaCAc NSDG mutant Aeromonas caviaeEnhanced for 3HHx13.1 - 14Ralstonia eutropha, E. coli[8][14]
PhaCCs Chromobacterium sp. USM23HB, 3HV, 3HHxNot specified, but incorporates 3HHxE. coli[7]
PhaC1Pp Pseudomonas putidaMCL 3-HAs (C6-C14)~50 (in a 3HB/MCL copolymer)R. eutropha[4]

Table 2: Generally Recommended Reaction Conditions

ParameterRecommended RangeRationaleReference
pH 7.0 - 9.0Optimal for most PHA synthases and hydratases.[1][9]
Temperature 30°C - 37°CBalances enzyme activity with protein stability, especially in whole-cell systems like E. coli.[10][17]
Buffer Tris-HCl or Potassium Phosphate (B84403)Commonly used non-inhibitory buffers.[7][15]
Mg²⁺ Concentration 5 - 10 mMEssential divalent cation cofactor for PHA synthase activity.[16]

Visualized Workflows and Pathways

Enzymatic_Synthesis_Pathway cluster_input Carbon Source & Precursor Activation cluster_beta_oxidation β-Oxidation Cycle cluster_polymerization Polymerization FattyAcid Hexanoic Acid (or other fatty acids) HexanoylCoA Hexanoyl-CoA FattyAcid->HexanoylCoA Fatty Acyl-CoA Synthetase EnoylCoA trans-2-Hexenoyl-CoA HexanoylCoA->EnoylCoA Acyl-CoA Dehydrogenase (e.g., YafH) HydroxyacylCoA (R)-3-Hydroxyhexanoyl-CoA (3HHx-CoA) EnoylCoA->HydroxyacylCoA (R)-Enoyl-CoA Hydratase (PhaJ) Polymer Poly(3HHx) or P(3HB-co-3HHx) HydroxyacylCoA->Polymer PHA Synthase (PhaC)

Caption: Enzymatic pathway for this compound synthesis from a fatty acid precursor.

Troubleshooting_Workflow Start Start: Low 3HHx Yield CheckEnzyme Is PHA Synthase Active? Start->CheckEnzyme CheckPrecursor Is 3HHx-CoA Supply Sufficient? CheckEnzyme->CheckPrecursor Yes Sol_Enzyme Solution: - Verify protein expression/storage - Use fresh/active enzyme CheckEnzyme->Sol_Enzyme No CheckConditions Are Reaction Conditions Optimal? CheckPrecursor->CheckConditions Yes Sol_Precursor Solution: - Overexpress PhaJ or other  β-oxidation enzymes - Block competing pathways CheckPrecursor->Sol_Precursor No Sol_Conditions Solution: - Optimize pH and Temperature - Ensure cofactors are present CheckConditions->Sol_Conditions No End Yield Optimized CheckConditions->End Yes Sol_Enzyme->CheckEnzyme Re-test Sol_Precursor->CheckPrecursor Re-test Sol_Conditions->CheckConditions Re-test

Caption: A step-by-step workflow for troubleshooting low 3HHx yields.

Experimental Protocols

Protocol 1: In Vitro Activity Assay for PHA Synthase

This protocol determines enzyme activity by measuring the rate of Coenzyme A (CoA) release during the polymerization of a 3-hydroxyacyl-CoA substrate. The released CoA reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), producing a yellow-colored product that can be measured spectrophotometrically at 412 nm.[7][9]

Materials:

  • Purified PHA synthase enzyme solution

  • (R)-3-hydroxybutyryl-CoA (3HB-CoA) or (R)-3-hydroxyhexanoyl-CoA (3HHx-CoA) substrate (e.g., 2 mM stock)

  • Assay Buffer: 40 mM potassium phosphate buffer (pH 7.5)

  • DTNB solution: 10 mM in assay buffer

  • Bovine Serum Albumin (BSA): 1 mg/mL in assay buffer

  • Spectrophotometer capable of reading at 412 nm

Methodology:

  • Prepare the assay mixture in a cuvette by combining:

    • 850 µL of Assay Buffer

    • 100 µL of DTNB solution

    • 50 µL of BSA solution

  • Add a specific amount of the purified enzyme solution (e.g., 10-40 µg of total protein) to the cuvette and mix gently by pipetting.

  • Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 30°C).

  • Initiate the reaction by adding the 3-hydroxyacyl-CoA substrate (e.g., 20 µL of 2 mM stock for a final concentration of 0.04 mM).

  • Immediately start monitoring the increase in absorbance at 412 nm over time (e.g., every 15 seconds for 5-10 minutes).

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time curve. One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Protocol 2: Optimization of Reaction pH and Temperature

This protocol provides a systematic way to determine the optimal pH and temperature for your enzymatic reaction.[1]

A. pH Optimization:

  • Prepare a series of buffers with different pH values (e.g., from pH 6.0 to 9.5 in 0.5 unit increments).

  • Set up parallel reactions as described in Protocol 1, but use a different pH buffer for each reaction.

  • Keep the temperature and all other component concentrations constant.

  • Incubate the reactions and measure the activity for each pH value.

  • Plot the enzyme activity versus pH to identify the optimal pH.

B. Temperature Optimization:

  • Using the optimal pH buffer identified above, set up parallel reactions.

  • Incubate each reaction at a different temperature (e.g., 25°C, 30°C, 37°C, 45°C).

  • Keep the pH and all other component concentrations constant.

  • Measure the enzyme activity at each temperature.

  • Plot the enzyme activity versus temperature to determine the optimal temperature.

Protocol 3: Analysis of PHA Content and Monomer Composition by Gas Chromatography (GC)

This protocol is used to quantify the amount of PHA produced and determine the molar fraction of this compound.[6][17]

Materials:

  • Lyophilized (freeze-dried) cells containing PHA

  • Methanolysis solution: Methanol containing 15% (v/v) sulfuric acid and benzoic acid (as an internal standard).

  • Chloroform (B151607)

  • Gas chromatograph (GC) with a flame ionization detector (FID)

Methodology:

  • Weigh approximately 20-30 mg of lyophilized cells into a screw-capped test tube.

  • Add 2 mL of chloroform and 2 mL of the methanolysis solution.

  • Seal the tube tightly and heat at 100°C for 3.5 hours. This process simultaneously extracts the PHA and converts the hydroxyacyl monomers into their methyl ester derivatives.

  • After cooling to room temperature, add 1 mL of deionized water and vortex vigorously for 1 minute to separate the phases.

  • Centrifuge briefly to clarify the phases.

  • The methyl esters of the PHA monomers will be in the lower chloroform layer. Carefully transfer this layer to a new vial for analysis.

  • Inject an aliquot (e.g., 1-2 µL) of the chloroform layer into the GC.

  • The resulting peaks are identified and quantified by comparing their retention times and areas to those of known standards and the internal standard. This allows for the calculation of the total PHA content (as a percentage of cell dry weight) and the molar composition of each monomer, including 3HHx.[6]

References

Technical Support Center: Optimizing Derivatization for GC Analysis of 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 3-hydroxyhexanoate (3-HHx) and other medium-chain-length hydroxyalkanoates prior to Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of this compound?

A1: Free this compound is a polar molecule with low volatility due to its hydroxyl and carboxyl functional groups, which can form hydrogen bonds.[1][2] This leads to poor chromatographic performance, including broad, tailing peaks and potential adsorption to the GC column, resulting in inaccurate and irreproducible data.[1][3] Derivatization masks these polar groups by converting them into less polar, more volatile esters (e.g., methyl esters) or silyl (B83357) ethers, making them suitable for GC analysis.[2][4]

Q2: What are the most common derivatization methods for this compound and similar hydroxy fatty acids?

A2: The two most prevalent methods are:

  • Acid-catalyzed esterification (Methanolysis): This involves reacting the analyte with an alcohol (typically methanol) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or boron trifluoride (BF₃) to form fatty acid methyl esters (FAMEs).[1][3] This is a widely used method for analyzing polyhydroxyalkanoates (PHAs) from bacterial biomass.[5][6][7]

  • Silylation: This method replaces the active hydrogen of the hydroxyl and carboxyl groups with a trimethylsilyl (B98337) (TMS) group.[2][8] Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[1][3]

Q3: Which derivatization method should I choose?

A3: The choice depends on your sample matrix and analytical goals.

  • Methanolysis (e.g., with BF₃-Methanol) is robust, quantitative, and well-established for analyzing total 3-HHx content from complex matrices like dried bacterial cells.[9] It is generally the preferred method for quantifying PHA composition.[10]

  • Silylation is a very versatile and powerful method that reacts with a wide range of functional groups (alcohols, acids, amines).[8][11] It is highly effective but can be very sensitive to moisture.[2][3] Silylated derivatives may also be less stable over time compared to methyl esters.[3][4]

Q4: Can I analyze underivatized this compound by GC?

A4: It is strongly discouraged. Direct analysis of free fatty acids and hydroxy acids by GC often results in poor peak shape, low sensitivity, and potential damage to the GC column due to the high polarity and low volatility of the analytes.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the derivatization and analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Peak / Incomplete Derivatization 1. Presence of water in the sample or reagents.[1]2. Degraded or expired derivatization reagent.[12]3. Insufficient reaction time or temperature.[1]4. Insufficient amount of derivatization reagent.[12]5. Sample matrix interference.[12]1. Ensure samples are completely dry (lyophilize if necessary). Use anhydrous solvents and fresh, properly stored reagents. Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) for esterification.[12]2. Use a fresh vial of high-quality derivatization reagent. Store reagents according to manufacturer instructions, typically in a dry, cool environment.3. Optimize reaction conditions. For a representative sample, analyze aliquots at different time points and temperatures to find the optimal conditions where peak area is maximized.4. Use a significant molar excess of the derivatizing agent.[3][12]5. Perform a sample cleanup or extraction prior to derivatization to remove interfering compounds.
Poor Peak Shape (Tailing) 1. Incomplete derivatization leaving polar groups exposed.2. Adsorption of the analyte to active sites in the GC inlet or column.[1]3. Column contamination or degradation.[1]1. Review and optimize the derivatization protocol to ensure the reaction goes to completion (see above).2. Use a deactivated inlet liner. If tailing persists, consider silanizing the glassware.[13]3. Condition the column according to the manufacturer's instructions. If the problem continues, trim the first few centimeters from the column head or replace the column.[14]
Extra Peaks in Chromatogram (Artifacts) 1. Side reactions during derivatization.2. Contaminants in reagents or solvents.3. Byproducts from the derivatization reagent itself.[3]1. For medium-chain-length PHAs, standard methanolysis can sometimes lead to side-products; using BF₃-methanol may improve results.[9]2. Always run a reagent blank (all reagents and solvents without the sample) to identify contaminant peaks.3. Silylating reagents like BSTFA produce byproducts that can appear in the chromatogram. Ensure a sufficient solvent delay on your MS to avoid the bulk of the reagent peak.[3]
Poor Reproducibility 1. Inconsistent sample preparation (e.g., weighing, drying).2. Variable reaction conditions (time, temperature).3. Water contamination varying between samples.1. Standardize all sample handling and preparation steps.2. Use a heating block or oven with accurate temperature control. Time the reaction precisely for all samples.3. Ensure all samples are equally and completely dry before adding reagents.
Low Library Match Score (GC-MS) 1. The mass spectrum of your derivative is not in the library.2. Incomplete derivatization leading to a mixed mass spectrum.3. Co-eluting peaks contaminating the mass spectrum.[1]1. Do not rely solely on the library match. Confirm identity using the retention time of an authentic standard derivatized with the same method.[1]2. Re-optimize the derivatization procedure for completeness.3. Improve chromatographic separation by optimizing the GC temperature program. Ensure proper background subtraction of your mass spectrum.[15]

Experimental Protocols & Data

Method 1: Acid-Catalyzed Methanolysis with Boron Trifluoride (BF₃)

This method is highly effective for quantifying 3-HHx from purified polymer or dried biomass.[9]

Protocol:

  • Sample Preparation: Weigh 1-20 mg of lyophilized (freeze-dried) cells or purified polymer into a screw-capped glass reaction tube.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride (BF₃) in methanol.[3] For biomass, also add 2 mL of chloroform (B151607) to aid extraction.[16]

  • Reaction: Tightly cap the tube and heat at 100°C for 140 minutes in a heating block or oven.[7][16] Note: Slower kinetics for medium-chain-length monomers like 3-HHx may require longer incubation than for short-chain-length monomers.[9]

  • Extraction: Cool the tube to room temperature. Add 1 mL of deionized water and vortex vigorously for 30 seconds to separate the phases.[16]

  • Sample Collection: Allow the layers to separate. Carefully transfer the lower chloroform/organic layer to a new vial containing a small amount of anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.[17]

  • Analysis: The sample is ready for injection into the GC or GC-MS.

Method 2: Silylation with BSTFA + TMCS

This protocol creates trimethylsilyl (TMS) derivatives of 3-HHx.

Protocol:

  • Sample Preparation: Place the dried, purified this compound sample (1-5 mg) into a micro-reaction vial. It is critical that the sample is completely free of water.[3]

  • Reagent Addition: Add 100 µL of an anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Add 50-100 µL of BSTFA containing 1% TMCS.[3]

  • Reaction: Tightly cap the vial and vortex to mix. Heat at 60-70°C for 45-60 minutes.[3][18]

  • Cooling: Remove the vial from the heat and allow it to cool to room temperature.

  • Analysis: The sample can be injected directly into the GC-MS. Dilution with an appropriate solvent (e.g., hexane) may be necessary.

Quantitative Data Comparison

The following table summarizes typical reaction conditions and performance for different derivatization methods suitable for hydroxylated fatty acids.

Derivatization MethodReagent(s)Typical Reaction TimeTypical Reaction Temp. (°C)Reported Recovery / EfficacyKey Considerations
Methanolysis Boron Trifluoride (BF₃) in Methanol1-2.5 hours60 - 100>94% for mcl-PHA[9]Robust and quantitative for biomass. Slower kinetics for mcl-PHA compared to scl-PHA.[9]
Methanolysis Sulfuric Acid (H₂SO₄) in Methanol2.5 - 4 hours100Widely used, effective.[5][7]Can cause degradation of some unsaturated monomers if not optimized.[19]
Silylation BSTFA + 1% TMCS30 - 60 minutes60 - 80High YieldHighly sensitive to moisture. Derivatives may have limited stability.[3]
Silylation MSTFA + 1% TMCS30 - 60 minutes60 - 80High Yield[20]Produces more volatile by-products than BSTFA, leading to a cleaner chromatogram.[3][20]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the derivatization and GC analysis of this compound from a bacterial cell sample.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Bacterial Culture Centrifuge Centrifugation & Washing Sample->Centrifuge Lyophilize Lyophilization (Drying) Centrifuge->Lyophilize Deriv_Reagent Add Derivatization Reagent (e.g., BF3-Methanol) Lyophilize->Deriv_Reagent Dried Biomass Heat Heat Reaction (e.g., 100°C) Deriv_Reagent->Heat Extract Liquid-Liquid Extraction Heat->Extract Dry_Sample Dry Organic Layer (e.g., with Na2SO4) Extract->Dry_Sample GC_Inject GC Injection Dry_Sample->GC_Inject Derivatized Sample GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detect MS Detection & Identification GC_Separation->MS_Detect Data_Analysis Data Analysis & Quantification MS_Detect->Data_Analysis

General workflow for 3-HHx derivatization and GC analysis.
Troubleshooting Logic

This diagram provides a decision-making workflow for troubleshooting common issues with peak quality.

G start Poor or No Analyte Peak check_blank Run Reagent Blank start->check_blank blank_ok Blank is Clean check_blank->blank_ok Clean blank_bad Blank is Contaminated check_blank->blank_bad Contaminated check_reagents Reagents Fresh? Reaction Conditions Optimal? blank_ok->check_reagents fix_blank Replace Solvents/Reagents blank_bad->fix_blank reagents_ok Yes check_reagents->reagents_ok Yes reagents_bad No check_reagents->reagents_bad No check_water Sample/Solvents Dry? reagents_ok->check_water fix_reagents Use Fresh Reagents Optimize Time/Temp reagents_bad->fix_reagents water_ok Yes check_water->water_ok Yes water_bad No check_water->water_bad No check_system Check GC System (Inlet, Column, Detector) water_ok->check_system fix_water Dry Sample Thoroughly Use Anhydrous Solvents water_bad->fix_water

Logical workflow for troubleshooting poor peak results.

References

Technical Support Center: Quantification of 3-Hydroxyhexanoate (3-HH) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing matrix effects during the quantification of 3-Hydroxyhexanoate (3-HH) from biological samples.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of 3-HH.

Issue Potential Cause Recommended Solution
Low Analyte Response / Poor Sensitivity Ion Suppression: Co-eluting matrix components, such as phospholipids, salts, or other endogenous metabolites, can compete with 3-HH for ionization in the mass spectrometer source, leading to a decreased signal.[1][2][3][4]1. Optimize Sample Preparation: Employ a more rigorous sample cleanup method to remove interfering substances. Consider switching from protein precipitation to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][3] 2. Chromatographic Separation: Modify the LC gradient to better separate 3-HH from the interfering matrix components.[5] 3. Dilution: Dilute the sample extract to reduce the concentration of matrix components. This is a simple approach but may compromise the limit of quantification. 4. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for 3-HH will co-elute and experience similar ion suppression, allowing for accurate correction of the signal.[6][7]
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Effects on Chromatography: Components in the sample matrix can interact with the analytical column, affecting the peak shape of the analyte.[8] Column Overload: Injecting a sample with a high concentration of matrix components can lead to poor chromatography.1. Enhance Sample Cleanup: Utilize SPE or LLE to remove a broader range of interfering compounds. 2. Column Choice: Experiment with different column chemistries (e.g., C18, HILIC) to improve peak shape. 3. Injection Volume: Reduce the injection volume to minimize the amount of matrix introduced onto the column.
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The composition of the biological matrix can vary between samples, leading to different degrees of ion suppression or enhancement.[4][8] Inconsistent Sample Preparation: Variability in the extraction process can lead to inconsistent recovery and matrix removal.1. Use a SIL-IS: This is the most effective way to compensate for sample-to-sample variations in matrix effects.[6][7][9] 2. Automate Sample Preparation: Automated liquid handlers can improve the consistency of sample preparation steps.[10] 3. Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is similar to the study samples to mimic the matrix effects.[11]
Signal Enhancement (Ion Enhancement) Co-eluting Matrix Components: Some matrix components can enhance the ionization efficiency of the analyte.[1][4]1. Improve Chromatographic Resolution: Separate the enhancing component from the 3-HH peak. 2. Rigorous Sample Cleanup: Use SPE or LLE to remove the component causing enhancement.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect 3-HH quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix.[1][4] In the context of 3-HH quantification from biological samples like plasma or urine, endogenous substances such as phospholipids, salts, and metabolites can suppress or, less commonly, enhance the 3-HH signal in the mass spectrometer.[2][3][8] This can lead to inaccurate and imprecise results.

Q2: What is the most common sample preparation technique for analyzing small molecules like 3-HH, and what are its limitations?

A2: Protein precipitation (PPT) is a common and straightforward method for preparing biological samples.[3] It involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins, followed by centrifugation to collect the supernatant containing the analyte. However, PPT is often insufficient for removing other matrix components like phospholipids, which are a major cause of ion suppression in LC-MS/MS analysis.[2][3]

Q3: How can I choose a better sample preparation method to reduce matrix effects for 3-HH?

A3: The choice of sample preparation method depends on the complexity of the matrix and the required sensitivity.

  • Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent). LLE can be effective at removing highly polar or non-polar interferences.

  • Solid-Phase Extraction (SPE): SPE uses a solid sorbent to retain the analyte of interest while matrix components are washed away, or vice-versa. It offers a high degree of selectivity and can provide very clean extracts.[1]

Q4: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended for 3-HH quantification?

A4: A stable isotope-labeled internal standard is a synthetic version of the analyte (in this case, 3-HH) where one or more atoms have been replaced with their heavier, non-radioactive isotopes (e.g., ¹³C or ²H).[6] A SIL-IS is considered the gold standard for quantitative LC-MS/MS because it has nearly identical chemical and physical properties to the analyte.[7][9] It will co-elute with the analyte and be affected by matrix effects in the same way, allowing for highly accurate and precise correction of any signal suppression or enhancement.

Q5: Can I use a different ionization technique to mitigate matrix effects?

A5: While Electrospray Ionization (ESI) is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain analytes.[3] If your instrumentation allows, exploring APCI as an alternative ionization source could be a viable strategy.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for 3-HH from Plasma/Serum

This protocol is a general guideline and should be optimized for your specific application.

  • Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add the internal standard solution (e.g., a stable isotope-labeled 3-HH).

  • Protein Precipitation & Lysis: Add 300 µL of a cold organic solvent like acetonitrile or methanol. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Extraction: Carefully transfer the supernatant to a new tube. Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex & Centrifuge: Vortex for 1 minute and then centrifuge for 5 minutes to separate the layers.

  • Collection: Transfer the organic (upper) layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 3-HH from Urine

This protocol is a general guideline using a mixed-mode SPE cartridge and should be optimized.

  • Sample Pre-treatment: To 200 µL of urine, add the internal standard. Dilute with 800 µL of 4% phosphoric acid in water.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the 3-HH and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for analysis.

Quantitative Data Summary

The following table provides a hypothetical comparison of different sample preparation methods for 3-HH analysis, illustrating how to present such data. Actual values would need to be determined experimentally.

Sample Preparation Method Analyte Recovery (%) Matrix Effect (%) Relative Standard Deviation (RSD, %)
Protein Precipitation (PPT) 85 - 9540 - 60 (Suppression)< 15
Liquid-Liquid Extraction (LLE) 70 - 8510 - 25 (Suppression)< 10
Solid-Phase Extraction (SPE) 90 - 105< 10 (Minimal Effect)< 5
  • Analyte Recovery (%): (Peak area of analyte in spiked pre-extraction sample / Peak area of analyte in post-extraction spiked sample) x 100

  • Matrix Effect (%): ((Peak area of analyte in post-extraction spiked sample / Peak area of analyte in neat solution) - 1) x 100. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

Experimental Workflow for 3-HH Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is extraction Extraction (LLE or SPE) add_is->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms LC-MS/MS Analysis reconstitution->lc_ms data_processing Data Processing lc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for 3-HH quantification.

Troubleshooting Logic for Low Analyte Signal

troubleshooting_low_signal cluster_matrix_effects Potential Matrix Effects cluster_instrument_issue Potential Instrument Issue start Low 3-HH Signal check_is Internal Standard Signal OK? start->check_is ion_suppression Investigate Ion Suppression check_is->ion_suppression Yes check_instrument Check Instrument Performance check_is->check_instrument No optimize_prep Optimize Sample Prep (LLE/SPE) ion_suppression->optimize_prep optimize_lc Optimize Chromatography ion_suppression->optimize_lc dilute_sample Dilute Sample ion_suppression->dilute_sample check_source Clean Ion Source check_instrument->check_source check_calibration Check Mass Calibration check_instrument->check_calibration

Caption: Troubleshooting low 3-HH signal.

References

Technical Support Center: Scaling Up 3-Hydroxyhexanoate (3HHx) Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxyhexanoate (3HHx) production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the experimental and scale-up phases of producing 3HHx-containing polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial hosts for producing 3HHx-containing polymers?

A1: Several microbial hosts are commonly used for the production of 3HHx-containing polyhydroxyalkanoates (PHAs), particularly poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). Engineered strains of Escherichia coli, Cupriavidus necator (formerly Ralstonia eutropha), and Aeromonas hydrophila are frequently reported in the literature.[1][2][3][4] Each host has distinct advantages regarding genetic tractability, growth characteristics, and metabolic pathways that can be engineered for optimal production.

Q2: What are the key metabolic pathways involved in 3HHx biosynthesis?

A2: The biosynthesis of 3HHx is primarily linked to the β-oxidation pathway of fatty acids.[5][6] Precursors for 3HHx-CoA are generated from the breakdown of longer-chain fatty acids. Key enzymes in this process include enoyl-CoA hydratases (like PhaJ) and PHA synthases (like PhaC) that have substrate specificity for medium-chain-length monomers.[5][7] In some engineered strains, pathways for de novo fatty acid synthesis can also be manipulated to provide the necessary precursors from simple carbon sources like glucose.[2][5][8]

Q3: How can the molar fraction of 3HHx in the final polymer be controlled?

A3: The molar fraction of 3HHx is a critical parameter influencing the polymer's material properties.[5][6] It can be controlled by several strategies:

  • Choice of PHA Synthase (PhaC): Different PHA synthases exhibit varying substrate specificities. Utilizing a PhaC that preferentially incorporates 3HHx-CoA is a key strategy.[5]

  • Metabolic Engineering: Modifying metabolic pathways to increase the intracellular pool of 3HHx-CoA precursors is effective. This can involve overexpressing key enzymes like PhaJ or deleting competing pathways.[5][9]

  • Substrate Feeding Strategy: The type and concentration of the carbon source, particularly the fatty acids supplied during fermentation, directly influence the 3HHx content.[3][6][10][11] For instance, using lauric acid or hexanoate (B1226103) as a co-substrate can increase the 3HHx fraction.[1][12]

Q4: What are the typical yields and titers achievable for P(3HB-co-3HHx) production?

A4: The achievable yields and titers of P(3HB-co-3HHx) vary significantly depending on the microbial host, fermentation strategy, and scale of production. In high-cell-density fed-batch cultures, titers exceeding 100 g/L of cell dry weight with PHA content making up over 70% of that weight have been reported.[4] For example, a fed-batch process with recombinant R. eutropha achieved over 139 g/L of cell dry weight, with 74% being P(3HB-co-3HHx).[4] Large-scale fermentations in 20,000-liter fermentors have achieved final cell concentrations of 50 g/L with a PHA concentration of 25 g/L.[10][11]

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low or no 3HHx incorporation 1. Inappropriate PHA synthase with low affinity for 3HHx-CoA.[5]2. Insufficient precursor (3HHx-CoA) supply.[5]3. Sub-optimal fermentation conditions (e.g., temperature, pH).[7]1. Express a PHA synthase known for medium-chain-length monomer incorporation (e.g., from Aeromonas caviae or Pseudomonas sp. 61-3).[5]2. Engineer the metabolic pathway by overexpressing genes like phaJ (enoyl-CoA hydratase).[7]3. Optimize fermentation temperature (often around 30°C for production phase) and pH (typically around 7.0).[7][8][13]
Low overall PHA yield 1. Poor cell growth.2. Nutrient limitation (other than the intended limiting nutrient for PHA accumulation).[1][10][11]3. Toxicity of the fatty acid substrate.[14]4. Inefficient conversion of carbon source to PHA.1. Optimize growth medium and conditions (e.g., aeration, glucose feed rate) before inducing PHA production.[13][14]2. Ensure all essential nutrients are available during the growth phase. Use a two-stage fermentation strategy where the first stage focuses on biomass accumulation.[1][13]3. Implement a controlled feeding strategy for the fatty acid to avoid reaching toxic concentrations.4. Investigate and address potential metabolic bottlenecks through further genetic engineering.
Inconsistent 3HHx molar fraction between batches 1. Variability in raw materials (e.g., composition of plant oils).2. Inconsistent process parameters (e.g., feeding rates, pH, temperature).[15]3. Genetic instability of the recombinant strain.1. Standardize the source and quality of substrates. Analyze the composition of complex substrates like plant oils before use.2. Implement strict process control using automated systems for feeding, pH, and temperature.[15]3. Perform regular quality control checks on the production strain, including plasmid stability and gene expression levels.
Stuck or slow fermentation 1. Sub-optimal temperature or pH.[16][17]2. Insufficient aeration or mixing.[16][17]3. Accumulation of inhibitory byproducts.[18]1. Monitor and maintain temperature and pH within the optimal range for your strain.[16][17]2. Ensure adequate oxygen supply and agitation, especially in high-density cultures.3. Analyze the fermentation broth for potential inhibitory compounds and adjust the process to minimize their formation.
Foaming in the bioreactor 1. High protein content in the medium.2. High cell lysis.3. Intense aeration and agitation.[19]1. Add an appropriate antifoaming agent.2. Optimize process conditions to minimize cell stress and lysis.3. Adjust aeration and agitation rates while ensuring they remain sufficient for cell growth and production.

Data Presentation

Table 1: Comparison of P(3HB-co-3HHx) Production in Different Microorganisms

MicroorganismCarbon Source(s)Fermentation StrategyTiter (g/L)PHA Content (% of CDW)3HHx Fraction (mol%)Reference
Aeromonas hydrophila 4AK4Glucose and Lauric Acid20,000 L Fermentor255011[10][11]
Recombinant E. coli JM109Glucose3-Plasmid System2.84114[2][8]
Recombinant R. eutrophaPalm OilFed-batch>102 (PHA)7419[4]
Cupriavidus sp. Oh_1/phaCRaJPaSoybean Oil5 L Fed-batch48.993.527.2[7]
Recombinant A. hydrophilaSodium HexanoateTwo-step Cultivation-5494.5[1]

CDW: Cell Dry Weight

Experimental Protocols

Protocol 1: Quantification of 3HHx Content by Gas Chromatography (GC)

This protocol is a generalized procedure based on common methods for analyzing PHA composition.

  • Sample Preparation:

    • Harvest 10-20 mg of lyophilized (freeze-dried) cells.

    • Record the precise weight.

  • Methanolysis:

    • Add 2 mL of chloroform (B151607) and 2 mL of methanol (B129727) containing 15% (v/v) sulfuric acid to the cell pellet.

    • Add a known concentration of a suitable internal standard (e.g., benzoic acid).

    • Seal the tube tightly and heat at 100°C for 3.5 hours in a heating block or water bath. This process breaks down the polymer into its constituent methyl-esterified monomers.

  • Extraction:

    • Cool the sample to room temperature.

    • Add 1 mL of distilled water and vortex vigorously for 1 minute.

    • Centrifuge to separate the phases. The lower chloroform phase contains the methyl-esterified monomers.

  • GC Analysis:

    • Carefully transfer the lower chloroform phase to a GC vial.

    • Inject an aliquot (typically 1 µL) into a gas chromatograph equipped with a flame ionization detector (FID).

    • Use a suitable capillary column (e.g., DB-WAX or equivalent).

    • The temperature program should be optimized to separate the methyl esters of 3-hydroxybutyrate (B1226725) and this compound.

    • Identify and quantify the peaks by comparing their retention times and peak areas to those of standard solutions of methyl 3-hydroxybutyrate and methyl this compound. The 3HHx molar fraction can be calculated from the relative peak areas.

Protocol 2: Two-Stage Fed-Batch Fermentation for P(3HB-co-3HHx) Production

This protocol outlines a general strategy for high-density cultivation.

  • Stage 1: Biomass Accumulation

    • Inoculate a seed culture of the production strain into a bioreactor containing a defined growth medium with a primary carbon source for growth (e.g., glucose).

    • Maintain optimal conditions for growth (e.g., 37°C, pH 7.0, sufficient dissolved oxygen).[13]

    • Feed a concentrated glucose solution to support high-density cell growth until a target cell density is reached.

  • Stage 2: PHA Production

    • Induce PHA accumulation by introducing a limiting nutrient condition (e.g., nitrogen or phosphorus limitation).[1][10][11]

    • Shift the temperature to the optimal range for PHA production (e.g., 30°C).[13]

    • Begin co-feeding the carbon source for 3HHx production (e.g., lauric acid, hexanoic acid, or plant oil) along with a maintenance level of the growth carbon source (glucose).[13][14]

    • Maintain the fermentation for a set period (e.g., 48-72 hours), monitoring cell growth and PHA accumulation.

    • Harvest the cells for downstream processing and PHA extraction.

Visualizations

Metabolic_Pathway_for_3HHx_Production cluster_glycolysis Glycolysis cluster_beta_oxidation β-Oxidation Pathway cluster_3hb_synthesis 3HB Synthesis substrate substrate intermediate intermediate key_enzyme key_enzyme pathway_node pathway_node final_product final_product Glucose Glucose AcetylCoA Acetyl-CoA Glucose->AcetylCoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA PhaA FattyAcids Fatty Acids (e.g., Lauric Acid) EnoylCoA Enoyl-CoA FattyAcids->EnoylCoA ThreeHHxCoA (R)-3HHx-CoA EnoylCoA->ThreeHHxCoA PhaJ PhaC PHA Synthase (PhaC) ThreeHHxCoA->PhaC ThreeHBCoA (R)-3HB-CoA AcetoacetylCoA->ThreeHBCoA PhaB ThreeHBCoA->PhaC PHBHHx P(3HB-co-3HHx) PhaC->PHBHHx

Caption: Biosynthesis pathway for P(3HB-co-3HHx) production.

Troubleshooting_Workflow start_node start_node problem_node problem_node check_node check_node solution_node solution_node end_node end_node Start Experiment Start LowYield Low PHA Yield? Start->LowYield CheckGrowth Check Cell Growth & Nutrient Levels LowYield->CheckGrowth Yes IncorrectComp Incorrect 3HHx Molar Fraction? LowYield->IncorrectComp No OptimizeGrowth Optimize Growth Phase (Medium, Temp, pH) CheckGrowth->OptimizeGrowth OptimizeGrowth->Start CheckGenetics Verify Strain Genetics (PhaC, PhaJ) IncorrectComp->CheckGenetics Yes SuccessfulRun Successful Production IncorrectComp->SuccessfulRun No AdjustSubstrate Adjust Substrate Feeding Strategy CheckGenetics->AdjustSubstrate AdjustSubstrate->Start

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Hydroxyhexanoate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of metabolites like 3-hydroxyhexanoate (3-HHx) is critical. As a key monomer in certain polyhydroxyalkanoates (PHAs) and a potential biomarker, reliable analytical methods are paramount. This guide provides an objective comparison of two primary chromatographic methods for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), with a focus on their validation parameters.

Method Comparison Overview

While both HPLC and GC-MS are powerful analytical techniques, they differ significantly in their application to this compound analysis. Gas chromatography, particularly coupled with mass spectrometry, is a well-established and robust method for the quantification of 3-hydroxy fatty acids. In contrast, direct HPLC analysis of this compound is challenging due to its lack of a strong UV chromophore or fluorophore, necessitating a derivatization step to enhance detection.

The following sections provide a detailed comparison of a validated GC-MS method and a representative HPLC method employing pre-column derivatization.

Quantitative Data Summary

The performance of an analytical method is best assessed through its validation parameters. The table below summarizes typical validation data for the quantification of this compound by a validated GC-MS method and a representative HPLC method with UV detection after derivatization.

Validation ParameterGC-MSHPLC with UV Detection (with Derivatization)
**Linearity (R²) **≥ 0.995≥ 0.999
Accuracy (% Recovery) 90-110%98-102%
Precision (% RSD)
- Repeatability≤ 15%≤ 2%
- Intermediate Precision≤ 15%≤ 3%
Limit of Detection (LOD) ~1 µM~0.1 µg/mL
Limit of Quantification (LOQ) ~5 µM~0.3 µg/mL

Experimental Protocols

Detailed methodologies are crucial for the replication and comparison of analytical methods.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is a widely accepted standard for the analysis of 3-hydroxy fatty acids in biological samples.

1. Sample Preparation (from biological matrix):

  • Hydrolysis: To release both free and esterified this compound, the sample is subjected to alkaline hydrolysis with NaOH.

  • Acidification: The hydrolyzed sample is acidified using HCl.

  • Extraction: The this compound is extracted from the aqueous matrix using an organic solvent such as ethyl acetate.

  • Drying: The organic extract is dried under a stream of nitrogen.

2. Derivatization:

  • To increase volatility for GC analysis, the hydroxyl and carboxyl groups of this compound are derivatized. A common method is silylation using an agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. The reaction is typically carried out at an elevated temperature (e.g., 70-80°C).

3. GC-MS Analysis:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.

  • Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected in split or splitless mode.

  • Oven Temperature Program: A temperature gradient is employed to separate the analytes. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.

  • Carrier Gas: Helium or hydrogen is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry Detection: The mass spectrometer is operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. For this compound, characteristic fragment ions of its TMS derivative are monitored.

High-Performance Liquid Chromatography (HPLC) with UV Detection Method

As this compound lacks a strong chromophore, a pre-column derivatization step is necessary to introduce a UV-absorbing moiety. The following is a representative protocol.

1. Sample Preparation:

  • Similar to the GC-MS method, sample preparation may involve extraction and concentration of this compound from the sample matrix.

2. Pre-Column Derivatization:

3. HPLC Analysis:

  • Column: A reversed-phase C18 column is typically used for the separation of the derivatized analyte.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is common.

  • Flow Rate: A typical flow rate is around 1 mL/min.

  • Detection: The derivatized this compound is detected using a UV detector at a wavelength corresponding to the maximum absorbance of the chromophore introduced by the derivatization agent (e.g., around 400 nm for 2-NPH derivatives).[1]

Method Validation Workflow and Comparison of Analytical Techniques

The following diagrams illustrate the general workflow for HPLC method validation and a comparison of the analytical approaches for this compound quantification.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis Dev Develop HPLC Method (Column, Mobile Phase, Detector) Spec Specificity Dev->Spec Validate Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD Limit of Detection (LOD) Prec->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Rob Robustness LOQ->Rob Routine Routine Sample Analysis Rob->Routine Implement Method_Comparison cluster_0 Sample cluster_1 GC-MS Method cluster_2 HPLC Method Sample This compound in Matrix GC_Prep Extraction & Derivatization (e.g., Silylation) Sample->GC_Prep HPLC_Prep Extraction & Derivatization (e.g., UV Tagging) Sample->HPLC_Prep GC_Analysis GC Separation (Volatility-based) GC_Prep->GC_Analysis MS_Detection Mass Spectrometric Detection (High Specificity) GC_Analysis->MS_Detection HPLC_Analysis HPLC Separation (Polarity-based) HPLC_Prep->HPLC_Analysis UV_Detection UV/Fluorescence Detection HPLC_Analysis->UV_Detection

References

A Comparative Analysis of 3-Hydroxyalkanoate Detection Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate detection and quantification of 3-hydroxyalkanoates (3-HAs) are crucial. These molecules are the monomeric units of polyhydroxyalkanoates (PHAs), which are biodegradable polymers with wide-ranging applications, from medical implants to drug delivery systems. This guide provides a comparative analysis of the primary techniques used for 3-HA detection, offering insights into their performance, methodologies, and underlying principles to aid in selecting the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of a detection technique often hinges on its quantitative capabilities. The table below summarizes the key performance metrics for the most common 3-HA detection methods.

TechniqueAnalyteLimit of Detection (LOD)Linear RangeKey AdvantagesKey Disadvantages
Gas Chromatography (GC-FID/MS) 3-HA Methyl EstersAs low as 10⁻⁵ g/L for PHB[1]Broad, with R² ≥ 0.987 for various PHA monomers[2]High sensitivity and specificity; suitable for complex mixtures and monomer composition analysis.Requires derivatization (methanolysis); can be time-consuming.
High-Performance Liquid Chromatography (HPLC) Crotonic Acid / 2-Alkenoic Acids0.01 µg for PHB[1]0.01 µg to 14 µg for PHB[3]Rapid analysis; does not always require derivatization; high reproducibility.[3]Can have lower sensitivity than GC for some applications.
Nile Red Staining (Fluorometry) Intracellular PHA GranulesQualitative to semi-quantitativeCorrelation-dependentRapid, high-throughput screening; suitable for in vivo and viable cell analysis.[4][5]Indirect quantification; fluorescence can be influenced by other cellular components.
Crotonic Acid Assay (Spectrophotometry) Crotonic Acid from PHBDown to 5 µg of PHB[6]2.5 to 20 µg/mL of crotonic acid[7]Simple, inexpensive, and rapid.Limited to PHB and its copolymers; susceptible to interference from other UV-absorbing compounds.
Biosensors (Electrochemical) 3-Hydroxybutyrate (B1226725) (3-HB)1.0 µM to 9 µM[8][9]0.01 mM to 0.4 mM[8]; 0.1 mM to 2 mM[9]High specificity; rapid response time (seconds); potential for real-time monitoring.[8][10]Typically specific to one type of 3-HA; sensor stability can be a concern.

Experimental Protocols and Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the quantitative analysis of 3-HA monomers within a PHA polymer. The method relies on the chemical breakdown of the polymer into its constituent monomers, which are then derivatized to make them volatile for GC analysis.

Experimental Protocol:

  • Sample Preparation: Approximately 10 mg of dried cells containing PHAs are placed in a screw-capped test tube.[11]

  • Methanolysis: 2 mL of a solution of 15% sulfuric acid in methanol (B129727) and 2 mL of chloroform (B151607) are added to the sample.[11] The mixture is heated at 100°C for 140 minutes to depolymerize the PHA and convert the 3-HA monomers into their methyl ester derivatives.[11]

  • Phase Separation: After cooling, 1 mL of water is added to the mixture, which is then vortexed to separate the organic and aqueous phases.[11]

  • Extraction: The organic phase, containing the 3-hydroxyalkanoic acid methyl esters, is carefully collected for analysis.[11]

  • GC-MS Analysis: The extracted sample is injected into a GC-MS system. The components are separated on a capillary column (e.g., HP-5MS) and detected by a mass spectrometer.[2] Quantification is typically performed by comparing the peak areas of the analytes to those of an internal standard.[2]

GC_MS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis dried_cells Dried Cells (10 mg) methanolysis_reagents Add H₂SO₄/Methanol & Chloroform dried_cells->methanolysis_reagents 1 heating Heat at 100°C for 140 min methanolysis_reagents->heating 2 add_water Add Water & Vortex heating->add_water 3 phase_separation Organic/Aqueous Phase Separation add_water->phase_separation 4 collect_organic Collect Organic Phase phase_separation->collect_organic 5 gc_ms Inject into GC-MS collect_organic->gc_ms 6 data_analysis Data Analysis gc_ms->data_analysis 7

Workflow for GC-MS Analysis of 3-Hydroxyalkanoates.
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for quantifying 3-HAs, often after converting them to a UV-absorbing derivative like crotonic acid. This method is particularly useful for high-throughput screening.

Experimental Protocol:

  • Sample Hydrolysis: A known amount of dried cells or extracted PHA is hydrolyzed. For PHB, this is often achieved by adding concentrated sulfuric acid and heating at 100°C for 10-30 minutes to convert the 3-hydroxybutyrate units to crotonic acid.[12][13]

  • Dilution: The reaction mixture is cooled and diluted with a suitable mobile phase, such as 0.014 N sulfuric acid.[13]

  • HPLC Analysis: The diluted sample is injected into an HPLC system equipped with a UV detector. A C18 or C8 column is commonly used for separation.[14] The mobile phase is typically an acidic buffer mixed with an organic solvent like acetonitrile.[14]

  • Quantification: The concentration of the resulting derivative (e.g., crotonic acid) is determined by comparing its peak area to a standard curve prepared from known concentrations of the pure compound.[14]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Dried Cells or Extracted PHA hydrolysis Add Conc. H₂SO₄ & Heat at 100°C sample->hydrolysis 1 dilution Cool and Dilute hydrolysis->dilution 2 hplc Inject into HPLC-UV dilution->hplc 3 quantification Quantify vs. Standard Curve hplc->quantification 4

Workflow for HPLC Analysis of 3-Hydroxyalkanoates.
Nile Red Staining

Nile red is a fluorescent dye that specifically stains intracellular lipid bodies, including PHA granules. This method is ideal for rapid, high-throughput screening of PHA-accumulating microorganisms.

Experimental Protocol:

  • Working Solution Preparation: A stock solution of Nile red in a solvent like DMSO is diluted to a working concentration (e.g., 0.5 µg/mL) in a suitable buffer or growth medium.[15]

  • Cell Staining: The Nile red working solution is added directly to the cell culture and incubated for a specific period (e.g., 10-30 minutes) at room temperature or 37°C, protected from light.[16]

  • Washing (Optional): The cells may be centrifuged and washed to remove excess dye.[16]

  • Fluorescence Measurement: The fluorescence of the stained cells is measured using a fluorescence microscope, a microplate reader, or a flow cytometer. The excitation and emission wavelengths are typically around 550 nm and 640 nm, respectively.[16][17]

  • Quantification: A correlation between fluorescence intensity and PHA concentration, as determined by a reference method like GC, is established to allow for semi-quantitative analysis.

Nile_Red_Workflow cluster_staining Staining cluster_measurement Measurement cell_culture Cell Culture add_nile_red Add Nile Red Working Solution cell_culture->add_nile_red 1 incubation Incubate 10-30 min add_nile_red->incubation 2 washing Wash Cells (Optional) incubation->washing 3 fluorescence Measure Fluorescence (Ex: ~550nm, Em: ~640nm) washing->fluorescence 4 analysis Correlate to PHA Content fluorescence->analysis 5

Workflow for Nile Red Staining of PHAs.
Crotonic Acid Assay

This spectrophotometric method is a simple and cost-effective way to quantify poly(3-hydroxybutyrate) (PHB). It is based on the conversion of PHB to crotonic acid upon heating in concentrated sulfuric acid, which has a characteristic UV absorbance.

Experimental Protocol:

  • Sample Preparation: A known amount of extracted PHB or dried cells is placed in a heat-resistant tube.[12]

  • Acid Hydrolysis: 10 mL of concentrated sulfuric acid is added to the sample.[12]

  • Heating: The mixture is heated in a water bath at 100°C for 10 minutes to convert the PHB to crotonic acid.[12]

  • Measurement: After cooling, the absorbance of the solution is measured at 235 nm using a UV-Vis spectrophotometer, with concentrated sulfuric acid as a blank.[12]

  • Quantification: The amount of PHB is calculated by comparing the absorbance to a standard curve prepared from known concentrations of crotonic acid or a PHB standard.[12]

Crotonic_Acid_Workflow cluster_prep Preparation cluster_analysis Analysis sample Extracted PHB or Dried Cells add_acid Add Conc. H₂SO₄ sample->add_acid 1 heat Heat at 100°C for 10 min add_acid->heat 2 cool Cool to Room Temp. heat->cool 3 measure Measure Absorbance at 235 nm cool->measure 4 quantify Quantify vs. Standard Curve measure->quantify 5 Biosensor_Pathway 3-Hydroxybutyrate 3-Hydroxybutyrate Acetoacetate Acetoacetate 3-Hydroxybutyrate->Acetoacetate 3-HBDH NAD+ NAD+ NADH NADH NAD+->NADH 3-HBDH Electrode Electrode NADH->Electrode Oxidation Current Current Electrode->Current Generates

References

Comparing the properties of 3-Hydroxyhexanoate and 3-hydroxybutyrate

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison: 3-Hydroxyhexanoate vs. 3-Hydroxybutyrate (B1226725)

For researchers, scientists, and professionals in drug development, understanding the nuanced differences between related molecules is paramount. This guide provides an objective comparison of this compound (3HHx) and 3-hydroxybutyrate (3HB), two short-chain hydroxy fatty acids with distinct yet significant roles in biology and biotechnology. While 3-hydroxybutyrate is a well-studied ketone body and signaling molecule, this compound is primarily recognized for its role as a comonomer in the production of advanced bioplastics with significant medical applications.

Chemical and Physical Properties

A fundamental comparison begins with the basic chemical and physical properties of these two molecules.

PropertyThis compound3-hydroxybutyrate
Chemical Formula C6H11O3-[1]C4H7O3-[2][3]
Molecular Weight 131.15 g/mol [1]103.10 g/mol [2][3]
Parent Acid 3-Hydroxyhexanoic acid[4]3-Hydroxybutyric acid[5][6]
Appearance (Parent Acid) Colorless to pale yellow liquid[7]White solid / Hygroscopic liquid[5][6]
Melting Point (Parent Acid) Not specified44-46 °C[5]
Solubility (Parent Acid) Soluble in ethanol, methanol[8]Soluble in water, ethanol, methanol[8]
Chirality Exists as chiral enantiomersExists as D- and L- enantiomers[5]

Biological Role and Significance

The primary divergence between these two molecules lies in their biological functions. 3-hydroxybutyrate is a key player in mammalian metabolism, whereas this compound is a crucial component in microbial-derived biopolymers.

3-hydroxybutyrate (3HB): A Key Metabolite and Signaling Molecule

3-hydroxybutyrate is one of the three main ketone bodies produced in the liver from the breakdown of fatty acids, particularly during periods of fasting, prolonged exercise, or low carbohydrate intake (ketogenic diet).[9][10] Its primary role is to serve as an alternative energy source to glucose for extrahepatic tissues, including the brain, heart, and skeletal muscle.[5][10]

Beyond its metabolic role, 3HB functions as a significant signaling molecule with diverse effects:[11]

  • HDAC Inhibition: It acts as an endogenous inhibitor of class I histone deacetylases (HDACs), which can influence gene expression and has been linked to neuroprotective effects and increased longevity in model organisms.[5][8][12]

  • Receptor Binding: 3HB is a ligand for cell surface G-protein-coupled receptors, including hydroxycarboxylic acid receptor 2 (HCAR2) and free fatty acid receptor 3 (FFAR3).[8][13] Activation of these receptors can lead to anti-inflammatory effects and reduced lipolysis.[12][13]

  • Inflammasome Inhibition: It can inhibit the NLRP3 inflammasome, reducing inflammation and oxidative stress.[8][12]

3-hydroxybutyrate_Metabolism_and_Signaling cluster_Metabolism Metabolic Pathway cluster_Signaling Signaling Functions FattyAcids Fatty Acids AcetylCoA Acetyl-CoA FattyAcids->AcetylCoA β-oxidation (Liver) Acetoacetate Acetoacetate AcetylCoA->Acetoacetate TCA TCA Cycle (Energy) AcetylCoA->TCA _3HB D-β-Hydroxybutyrate (3HB) Acetoacetate->_3HB 3-HB Dehydrogenase _3HB->AcetylCoA Oxidation (Extrahepatic Tissues) _3HB_signal 3HB HDAC HDAC Inhibition _3HB_signal->HDAC HCAR2 HCAR2/FFAR3 Receptor Binding _3HB_signal->HCAR2 NLRP3 NLRP3 Inflammasome Inhibition _3HB_signal->NLRP3 Gene Gene Expression Alteration HDAC->Gene Lipolysis ↓ Lipolysis HCAR2->Lipolysis Inflammation ↓ Inflammation NLRP3->Inflammation

Caption: Metabolism and signaling pathways of 3-hydroxybutyrate (3HB).
This compound (3HHx): A Biopolymer Modifier

Unlike 3HB, this compound is not a primary metabolite in mammals. Its significance comes from its role as a monomer in the biosynthesis of polyhydroxyalkanoates (PHAs), a family of biodegradable polyesters produced by various microorganisms.[14] Specifically, 3HHx is copolymerized with 3HB to create poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) or P(3HB-co-3HHx).[15][16]

The incorporation of the longer-chain 3HHx monomer into the P(3HB) polymer backbone dramatically alters its material properties. P(3HB) homopolymer is known for being stiff and brittle, which limits its applications.[17][18] The inclusion of 3HHx acts as an internal plasticizer, leading to:

  • Reduced Crystallinity: The longer alkyl side chain of 3HHx disrupts the crystalline lattice of the 3HB polymer, resulting in a more amorphous material.[15][17][18]

  • Increased Flexibility and Elasticity: The lower crystallinity makes the resulting copolymer, P(3HB-co-3HHx), more flexible, less brittle, and gives it a higher elongation at break.[17][18]

  • Lower Melting Temperature: The disruption of the crystal structure also lowers the melting temperature (Tm), which creates a broader processing window for manufacturing.[17][18]

  • Faster Biodegradation: A lower degree of crystallinity generally leads to a faster rate of enzymatic degradation.[17]

3HHx_Polymer_Modification cluster_P3HB_props P(3HB) Properties cluster_P3HBco3HHx_props P(3HB-co-3HHx) Properties P3HB P(3HB) Homopolymer P3HBco3HHx P(3HB-co-3HHx) Copolymer P3HB->P3HBco3HHx Copolymerization Stiff Stiff & Brittle P3HB->Stiff High_C High Crystallinity P3HB->High_C High_Tm High Melting Temp. P3HB->High_Tm plus + plus->P3HBco3HHx Copolymerization _3HHx This compound (3HHx) Monomer _3HHx->P3HBco3HHx Copolymerization Flexible Flexible & Elastic P3HBco3HHx->Flexible Low_C Lower Crystallinity P3HBco3HHx->Low_C Low_Tm Lower Melting Temp. P3HBco3HHx->Low_Tm Fast_D Faster Degradation P3HBco3HHx->Fast_D

Caption: Impact of 3HHx monomer incorporation on polymer properties.

Applications in Drug Development and Research

The distinct biological roles of 3HB and 3HHx translate into different applications for drug development professionals.

3-hydroxybutyrate: Therapeutic Agent and Biomarker

The direct biological activity of 3HB makes it a molecule of high interest for therapeutic applications.[13]

  • Neurological Diseases: The ability of 3HB to serve as an alternative fuel for the brain and its neuroprotective signaling effects are being explored for conditions like epilepsy, dementia, and other neurodegenerative diseases.[12][13]

  • Cardiovascular Health: Studies have shown that 3HB can have beneficial effects against hypertension and may improve cardiac function.[12][13]

  • Metabolic Disorders: As a key component of ketosis, 3HB levels are a critical biomarker for managing diabetic ketoacidosis and for monitoring the metabolic state of individuals on ketogenic diets.[9]

  • Drug Delivery (as P3HB): The homopolymer poly(3-hydroxybutyrate) (P3HB) is a biocompatible and biodegradable material used in developing drug delivery systems and tissue engineering scaffolds.[19][20] Its degradation product is the naturally occurring 3-hydroxybutyric acid, ensuring excellent biocompatibility.[21]

This compound: Building Block for Advanced Biomaterials

The primary application of 3HHx is in the synthesis of the copolymer P(3HB-co-3HHx), which offers superior properties for medical devices and drug delivery compared to the P(3HB) homopolymer.[16][18]

  • Tissue Engineering: The enhanced flexibility and tailored degradation rates of P(3HB-co-3HHx) make it an excellent material for creating scaffolds for bone, cartilage, nerve, and vascular tissue regeneration.[16][22]

  • Controlled Drug Delivery: P(3HB-co-3HHx) can be formulated into nanoparticles or microspheres for the controlled release of drugs, including anticancer agents and antibiotics. Its tunable properties allow for the optimization of drug release kinetics.

  • Medical Implants and Devices: The improved mechanical properties make the copolymer suitable for applications like biodegradable sutures, stents, and other implantable devices.[18]

Experimental Protocols: Analysis of Short-Chain Fatty Acids

The quantitative analysis of this compound and 3-hydroxybutyrate in biological samples is crucial for research. Gas Chromatography (GC) is a widely used and robust method for this purpose.[23][24]

Protocol: Gas Chromatography (GC-FID) Analysis

This protocol outlines a standard method for extracting and analyzing short-chain fatty acids (SCFAs) from biological matrices like feces or serum.

1. Sample Preparation and Extraction:

  • Homogenization: Weigh the sample (e.g., fecal matter) and homogenize it in a suitable solvent, such as a mixture of methanol (B129727) and water.

  • Internal Standard: Add a known concentration of an internal standard (e.g., 2-ethylbutyric acid) to each sample to correct for variations in extraction and injection.[25]

  • Acidification: Acidify the sample to a pH below 3.0 using a strong acid like HCl.[25] This converts the fatty acid salts to their more volatile free acid form.

  • Extraction: Add an organic solvent (e.g., diethyl ether) to extract the protonated SCFAs. Vortex vigorously and then centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully transfer the organic supernatant containing the SCFAs to a new vial for analysis.[23]

2. Derivatization (Optional but Recommended):

  • To improve peak shape and sensitivity, SCFAs can be derivatized.[25] A common method is silylation using an agent like N-tert-Butyldimethylsilyl-N-Methyltrifluoroacetamide (MTBSTFA).[26]

  • Mix the extracted sample with the derivatizing agent and incubate at a specific temperature (e.g., 60°C) for a set time to complete the reaction.[25]

3. Gas Chromatography (GC) Conditions:

  • Injector: Use a split/splitless injector, typically set to 220-250°C.[25] The split ratio can be adjusted based on the expected concentration of the analytes.

  • Column: A polar capillary column, such as one with a polyethylene (B3416737) glycol (PEG) stationary phase (e.g., DB-FATWAX UI), is suitable for separating volatile free fatty acids.

  • Oven Program: A temperature gradient is used to separate the SCFAs. An example program:

    • Initial temperature: 80°C, hold for 1 minute.

    • Ramp 1: Increase to 150°C at a rate of 10°C/min.

    • Ramp 2: Increase to 240°C at a rate of 20°C/min, hold for 5 minutes.

  • Detector: A Flame Ionization Detector (FID) is commonly used for quantification, typically set at 250-300°C.

  • Carrier Gas: Helium or Hydrogen is used as the carrier gas.

4. Data Analysis:

  • Calibration Curve: Prepare standards of known concentrations for both 3-hydroxybutyrate and this compound and run them through the same process to generate a calibration curve.[23]

  • Quantification: The concentration of each analyte in the samples is determined by comparing its peak area (normalized to the internal standard) against the calibration curve.

GC_Workflow Sample Biological Sample (e.g., Serum, Feces) Homogenize 1. Homogenize & Add Internal Standard Sample->Homogenize Acidify 2. Acidify (pH < 3) Homogenize->Acidify Extract 3. Solvent Extraction & Centrifugation Acidify->Extract Derivatize 4. Derivatization (Optional, e.g., MTBSTFA) Extract->Derivatize GC 5. GC-FID Analysis Derivatize->GC Data 6. Data Processing & Quantification GC->Data

Caption: Experimental workflow for SCFA analysis using Gas Chromatography.

Conclusion

  • 3-hydroxybutyrate is a biologically active molecule central to human metabolism and cell signaling. Its study offers direct therapeutic potential for a range of metabolic, neurological, and inflammatory diseases.

  • This compound serves as a powerful molecular tool. While its direct biological activity in mammals is not a primary focus, its incorporation into biopolymers like P(3HB) is a key strategy for designing advanced, flexible, and biodegradable materials for drug delivery, tissue engineering, and medical devices.

Understanding these distinctions allows for the targeted application of each molecule in research and development, leveraging 3HB for its direct physiological effects and 3HHx for its ability to engineer the next generation of biocompatible materials.

References

A Head-to-Head Battle: Cross-Validation of GC and HPLC for Accurate PHA Monomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals vested in the burgeoning field of biodegradable polymers, the precise quantification of polyhydroxyalkanoate (PHA) monomer composition is paramount. This guide provides a comprehensive cross-validation of the two most prevalent analytical techniques: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). We delve into the experimental data, detailed protocols, and a comparative analysis to empower you in selecting the optimal method for your research needs.

The accurate determination of the monomeric composition of PHAs is crucial as it directly influences the physicochemical properties of the resulting biopolymer, impacting its suitability for various applications, from medical implants to biodegradable packaging. Both GC and HPLC have proven to be robust methods for this purpose, each with its own set of advantages and limitations. This guide will objectively compare their performance based on published experimental data.

Principles at a Glance: GC vs. HPLC for PHA Analysis

Gas Chromatography operates by separating volatile compounds. For PHA analysis, this necessitates a derivatization step, typically methanolysis, to convert the non-volatile PHA monomers into their volatile methyl ester derivatives. These derivatives are then vaporized and separated in a column, with detection commonly performed by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). GC, particularly GC-MS, offers high sensitivity and provides qualitative information about the monomers present.[1][2]

High-Performance Liquid Chromatography, on the other hand, separates compounds in a liquid phase. A key advantage of HPLC is that it can often analyze PHA monomers directly after acid or alkaline hydrolysis, circumventing the need for derivatization.[3][4] The separation occurs in a column with a liquid mobile phase, and detection is typically achieved using a UV detector.[2][5] This can lead to faster sample preparation and analysis times.[4][5]

Comparative Performance: A Data-Driven Analysis

The cross-validation of GC and HPLC methods is essential to ensure the accuracy and reliability of PHA monomer quantification. Several studies have demonstrated a strong correlation between the results obtained from both techniques, validating their interchangeability in many contexts.

Performance MetricGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Key Observations
Linearity (R²) > 0.99> 0.99Both methods exhibit excellent linearity over a wide concentration range for various PHA monomers.[2]
Accuracy High, with recoveries often between 95% and 115%.[1]High, with strong agreement to GC results (R² > 0.98).[2][4]Both methods provide accurate quantification of PHA monomers.
Precision (RSD) Typically < 15%Generally low, indicating good reproducibility.GC methods have shown relative standard deviations (RSD) below 15%.[6] HPLC methods also demonstrate high precision.
Limit of Detection (LOD) As low as 0.05 pg to 15 mg, depending on the detector.[7]As low as 0.01 µg.[2]Both techniques are highly sensitive, with GC often having a slight edge depending on the specific configuration.
Sample Preparation Requires derivatization (e.g., methanolysis), which can be time-consuming and involve hazardous reagents.[6]Often involves simpler hydrolysis and can sometimes be performed directly from the culture broth, reducing preparation time and the use of harsh solvents.[4][5]HPLC generally offers a more streamlined and environmentally friendly sample preparation process.
Analysis Time Can be longer due to the derivatization step.Generally faster due to simpler sample preparation.[4][5]For high-throughput screening, HPLC can be more advantageous.
Qualitative Information GC-MS provides detailed mass spectra, aiding in the identification of unknown monomers.[1]HPLC with UV detection provides less structural information compared to GC-MS.GC-MS is superior for the structural elucidation of novel PHA monomers.

Experimental Protocols: A Step-by-Step Guide

The following are generalized protocols for the analysis of PHA monomers using GC and HPLC. It is crucial to optimize these methods for specific PHA types and sample matrices.

Gas Chromatography (GC) Protocol for PHA Monomer Analysis

This protocol is based on the widely used acid-catalyzed methanolysis method.

  • Sample Preparation (Methanolysis):

    • Lyophilize 5-10 mg of PHA-containing biomass.

    • Add 2 mL of a solution containing 15% (v/v) sulfuric acid in methanol (B129727) and 2 mL of chloroform (B151607) to the dried biomass in a sealed vial.[8]

    • Include an internal standard (e.g., benzoic acid) for improved quantification.[4]

    • Heat the mixture at 100°C for 140 minutes to facilitate the conversion of PHA monomers to their corresponding methyl esters.[8]

    • After cooling, add 1 mL of water to induce phase separation.

    • The organic phase (chloroform layer) containing the methyl esters is collected for analysis.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the organic phase into the GC-MS system.

    • Column: A non-polar capillary column, such as a HP-5MS (30 m x 0.25 mm x 0.25 µm), is commonly used.[1]

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Oven Temperature Program: A temperature gradient is employed to separate the different methyl esters. For example, start at 120°C, hold for 1 minute, then ramp to 300°C at a rate of 10°C/min and hold for 15 minutes.[9]

    • Detector: A Mass Spectrometer (MS) is used for both quantification and identification of the PHA monomers by comparing the resulting mass spectra to a library (e.g., NIST).[1]

High-Performance Liquid Chromatography (HPLC) Protocol for PHA Monomer Analysis

This protocol is based on an acid or alkaline hydrolysis method followed by UV detection.

  • Sample Preparation (Hydrolysis):

    • Acid Hydrolysis: Suspend a known amount of PHA-containing sample in sulfuric acid (e.g., 0.014 N H₂SO₄).

    • Heat the sample at a specific temperature and duration (e.g., 105°C for 1 hour) to hydrolyze the polymer into its constituent monomers.[4]

    • Alkaline Hydrolysis: Alternatively, treat the sample with a potassium hydroxide (B78521) solution (e.g., 1 N KOH) at 100°C for 3 hours, followed by neutralization with acid. This converts the PHA monomers to 2-alkenoic acids, which have strong UV absorbance.[10]

    • Filter the resulting solution to remove any particulate matter before injection.

  • HPLC Analysis:

    • Injection: Inject a defined volume of the filtered hydrolysate into the HPLC system.

    • Column: A reverse-phase column, such as an octadecyl silane (B1218182) (ODS) column, is often used.

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of dilute sulfuric acid and acetonitrile, is commonly employed.[11]

    • Flow Rate: A typical flow rate is around 0.7 mL/min.[11]

    • Detector: A UV detector set at a wavelength of 210 nm is used to detect the separated monomers.[11]

Experimental Workflow for Cross-Validation

The following diagram illustrates a logical workflow for the cross-validation of GC and HPLC methods for PHA monomer analysis.

CrossValidationWorkflow cluster_sample Sample Preparation cluster_gc GC Analysis cluster_hplc HPLC Analysis cluster_validation Cross-Validation PHA_Sample PHA-Containing Sample Methanolysis Methanolysis & Derivatization PHA_Sample->Methanolysis Hydrolysis Acid/Alkaline Hydrolysis PHA_Sample->Hydrolysis GC_Analysis GC-MS/FID Analysis Methanolysis->GC_Analysis GC_Data GC Data (Quantitative & Qualitative) GC_Analysis->GC_Data Comparison Data Comparison (Linearity, Accuracy, Precision) GC_Data->Comparison HPLC_Analysis HPLC-UV Analysis Hydrolysis->HPLC_Analysis HPLC_Data HPLC Data (Quantitative) HPLC_Analysis->HPLC_Data HPLC_Data->Comparison

Workflow for GC and HPLC Cross-Validation

Conclusion: Making an Informed Choice

Both GC and HPLC are powerful and reliable techniques for the quantitative analysis of PHA monomers. The choice between the two often depends on the specific requirements of the research.

  • Choose GC, especially GC-MS, when:

    • Qualitative identification of unknown monomers is required.

    • The highest sensitivity is a critical factor.

    • A well-established and validated method is preferred.

  • Choose HPLC when:

    • High-throughput analysis and faster turnaround times are necessary.[4][5]

    • A simpler, more environmentally friendly sample preparation protocol is desired.[4]

    • The analysis focuses on known monomers and high-precision quantification is the primary goal.

Ultimately, the cross-validation of both methods, as demonstrated by the strong correlations reported in the literature, provides confidence in the accuracy of the obtained results, regardless of the chosen technique. For laboratories equipped with both instruments, leveraging the strengths of each can provide a comprehensive and robust analytical workflow for PHA research.

References

Inter-laboratory Comparison of 3-Hydroxyhexanoate Quantification Methods: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of metabolites is paramount. 3-Hydroxyhexanoate (3HHx), a medium-chain 3-hydroxy fatty acid, is an important intermediate in various metabolic pathways. Its precise measurement is critical for understanding disease mechanisms and for the development of novel therapeutics. This guide provides an objective comparison of the two most prevalent analytical methodologies for 3HHx quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), complete with supporting experimental data and detailed protocols.

This comparison aims to equip laboratories with the necessary information to select the most appropriate method for their specific research needs and to facilitate the standardization of 3HHx quantification across different study sites, thereby enhancing the reliability and comparability of results.

Quantitative Performance Comparison

The selection of an analytical method is often dictated by its performance characteristics. While direct inter-laboratory comparison data for this compound is not extensively published, the following table summarizes typical performance parameters for the quantification of similar short-chain and 3-hydroxy fatty acids using GC-MS and LC-MS/MS, providing a reliable estimate for 3HHx analysis.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.01 - 0.5 µg/mL10 - 30 nM[1]
Limit of Quantification (LOQ) 0.1 - 1.0 µg/mL50 - 100 nM[1]
Linearity (r²) > 0.99> 0.98[1]
Precision (CV%) 2.6% - 12.7%[2]≤ 20%[1]
Accuracy (Relative Error) < 15%≤ ±20%[3]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for achieving reproducible and comparable results in an inter-laboratory setting. Below are representative methodologies for the quantification of 3HHx using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established technique for the analysis of volatile and thermally stable compounds. For non-volatile analytes like 3HHx, a chemical derivatization step is necessary to increase their volatility.

1. Sample Preparation and Extraction:

  • To a 500 µL plasma or serum sample, add a known amount of a suitable internal standard (e.g., a stable isotope-labeled 3HHx).

  • Acidify the sample using 6 M HCl.

  • Perform a liquid-liquid extraction twice with 3 mL of ethyl acetate.

  • Combine the organic layers and evaporate to dryness under a stream of nitrogen at 37°C.

2. Derivatization:

  • To the dried extract, add 100 µL of a silylating agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + TMCS).

  • Incubate the mixture at 80°C for one hour to form the trimethylsilyl (B98337) (TMS) derivatives.

3. GC-MS Analysis:

  • Inject 1 µL of the derivatized sample into the GC-MS system.

  • GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Program: Start at 80°C for 5 minutes, then ramp to 200°C at 3.8°C/min, and finally to 290°C at 15°C/min, holding for 6 minutes.[4]

  • MS Conditions: Electron Ionization (EI) at 70 eV. Acquire data in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is highly versatile and well-suited for the analysis of a wide range of compounds in complex biological matrices, often with simpler sample preparation compared to GC-MS.

1. Sample Preparation and Extraction:

  • To a 100 µL plasma or serum sample, add an internal standard (e.g., stable isotope-labeled 3HHx).

  • Precipitate proteins by adding a solvent like methanol.

  • Vortex the mixture vigorously.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. LC-MS/MS Analysis:

  • Inject the sample extract into the LC-MS/MS system.

  • LC Column: A suitable reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient of water and methanol, both containing 0.1% formic acid.

  • Flow Rate: 350 µL/min.

  • MS/MS Conditions: Electrospray ionization (ESI) in negative ion mode. Use Multiple Reaction Monitoring (MRM) for quantification, monitoring the specific precursor-to-product ion transition for 3HHx and its internal standard.

Visualizing the Workflow

Diagrams are essential for clearly communicating complex experimental and logical workflows. The following diagrams were created using Graphviz (DOT language) to illustrate the key processes involved in an inter-laboratory comparison and the analytical methods themselves.

InterLab_Comparison_Workflow cluster_prep Phase 1: Preparation and Distribution cluster_analysis Phase 2: Sample Analysis cluster_eval Phase 3: Data Evaluation CoordinatingBody Coordinating Body SamplePrep Preparation of Homogenous Samples CoordinatingBody->SamplePrep Distribution Distribution to Participating Labs SamplePrep->Distribution LabA Laboratory A Distribution->LabA LabB Laboratory B Distribution->LabB LabC Laboratory C Distribution->LabC AnalysisA Analysis using Internal Protocol LabA->AnalysisA AnalysisB Analysis using Internal Protocol LabB->AnalysisB AnalysisC Analysis using Internal Protocol LabC->AnalysisC DataSubmission Submission of Results AnalysisA->DataSubmission AnalysisB->DataSubmission AnalysisC->DataSubmission StatisticalAnalysis Statistical Analysis (e.g., Z-scores) DataSubmission->StatisticalAnalysis Report Final Report and Recommendations StatisticalAnalysis->Report Report->CoordinatingBody Feedback

Caption: Workflow of a typical inter-laboratory comparison study.

Analytical_Workflows cluster_gcms GC-MS Workflow cluster_lcms LC-MS/MS Workflow SampleGC Sample ExtractionGC Extraction & Acidification SampleGC->ExtractionGC Derivatization Derivatization (Silylation) ExtractionGC->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis DataGC Data Analysis GCMS_Analysis->DataGC SampleLC Sample ExtractionLC Protein Precipitation SampleLC->ExtractionLC LCMS_Analysis LC-MS/MS Analysis ExtractionLC->LCMS_Analysis DataLC Data Analysis LCMS_Analysis->DataLC

Caption: Comparison of GC-MS and LC-MS/MS experimental workflows.

Conclusion: Method Selection and Best Practices

Both GC-MS and LC-MS/MS are powerful techniques for the quantification of this compound. The choice between them depends on the specific requirements of the study.

  • GC-MS is a highly reliable and cost-effective method, particularly for targeted analysis. However, the requirement for derivatization adds a step to the sample preparation and can be a source of variability.

  • LC-MS/MS offers higher throughput and generally requires simpler sample preparation. It is also highly versatile and can be used to analyze a broader range of metabolites simultaneously.

References

A Comparative Guide to Medium-Chain-Length 3-Hydroxy Acid-Based Biopolymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the polymer properties derived from 3-hydroxyhexanoate (3HHx) versus other medium-chain-length (MCL) 3-hydroxy acids. The information presented is supported by experimental data to assist researchers in selecting the most suitable biomaterials for their applications. Medium-chain-length polyhydroxyalkanoates (MCL-PHAs) are a class of biodegradable polyesters produced by various microorganisms.[1] These polymers are known for their elastomeric properties, including low crystallinity, low glass transition temperatures, low tensile strength, and high elongation at break, making them suitable for applications requiring flexibility, such as in medical devices and drug delivery systems.[1][2] The specific monomer composition of MCL-PHAs significantly influences their thermal and mechanical properties.[3]

Comparative Performance Data

The following tables summarize the key thermal and mechanical properties of homopolymers and copolymers of various MCL 3-hydroxy acids. The inclusion of different monomers, such as this compound (3HHx), 3-hydroxyoctanoate (B1259324) (3HO), and 3-hydroxydecanoate (B1257068) (3HD), alters the polymer's characteristics.

Table 1: Thermal Properties of MCL-PHA Homopolymers and Copolymers

Polymer CompositionGlass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)Degree of Crystallinity (%)
P(3HB)517470-76[4]
P(3HB-co-5.6% 3HHx)1.1168.959
P(3HB-co-11% 3HHx)-1.2159.842
P(3HB-co-17% 3HHx)-4.5145.231
P(3HB-co-10% 3HO)-8125-
P(3HO)-3653-
P(3HD)-41.149.6-[5]
P(3HB-co-3HHx) (industrial sample)-2.4112/14150-60[4]

Table 2: Mechanical Properties of MCL-PHA Homopolymers and Copolymers

Polymer CompositionTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
P(3HB)4053.5
P(3HB-co-5.6% 3HHx)274501.2
P(3HB-co-11% 3HHx)207000.8
P(3HB-co-17% 3HHx)1510000.4
P(3HO)2.98161-[6]
P(3HB-co-3HHx) (unspecified %)9.41880.093[7]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of MCL-PHA properties.

Bacterial Fermentation for MCL-PHA Production

This protocol outlines the general procedure for producing MCL-PHAs using bacterial fermentation.

a. Culture Media and Conditions:

  • Microorganism: Pseudomonas putida is a commonly used bacterial strain for MCL-PHA production.

  • Growth Medium: A mineral medium containing a carbon source (e.g., glucose, fatty acids), a nitrogen source (e.g., ammonium (B1175870) chloride), and essential mineral salts is prepared.

  • Fermentation: The fermentation is typically carried out in a bioreactor with controlled temperature (28-30°C), pH (around 7.0), and dissolved oxygen levels.[3]

  • PHA Accumulation: PHA synthesis is often induced by limiting a key nutrient, such as nitrogen or phosphorus, in the presence of an excess carbon source.[3]

b. Fed-Batch Fermentation Example: For high-density cell cultivation and increased PHA yield, a fed-batch strategy is often employed.

  • Initial Batch Phase: Cells are grown in a batch culture until the initial carbon source is depleted.

  • Feeding Phase: A concentrated solution of the carbon source (and sometimes the limiting nutrient at a controlled rate) is fed to the fermenter. The feeding rate can be controlled to maintain a desired specific growth rate.[4]

Extraction and Purification of MCL-PHAs

This protocol describes a common method for extracting and purifying PHAs from bacterial biomass.

a. Cell Harvesting and Lysis:

  • Bacterial cells are harvested from the fermentation broth by centrifugation.

  • The cell pellets are washed and then subjected to a cell disruption method. Chemical lysis using sodium hypochlorite (B82951) or a solvent like chloroform (B151607) is a widely used technique.[8]

b. Solvent Extraction:

  • The lysed cell biomass is treated with a solvent in which the PHA is soluble but other cellular components are not (e.g., chloroform, dichloromethane).[6][9]

  • The mixture is agitated for a specified period to dissolve the PHA.

  • The solution is then filtered or centrifuged to separate the PHA-containing solvent from the cell debris.[9]

c. Precipitation and Purification:

  • The PHA is precipitated from the solvent by adding a non-solvent, such as cold ethanol (B145695) or methanol.[6]

  • The precipitated PHA is then collected by filtration or centrifugation, washed with the non-solvent, and dried under vacuum.[5]

Characterization of Polymer Properties

a. Thermal Analysis (DSC and TGA):

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting temperature (Tm), and degree of crystallinity.

    • A small sample (typically 5-10 mg) of the polymer is sealed in an aluminum pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[10]

    • The heat flow to the sample is measured as a function of temperature, and the thermal transitions are identified from the resulting thermogram.[10][11]

  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and degradation temperature of the polymer.

    • A small sample of the polymer is heated in a controlled atmosphere (e.g., nitrogen) at a constant rate.

    • The weight loss of the sample is monitored as a function of temperature.

b. Mechanical Testing:

  • Tensile Testing: The tensile strength, Young's modulus, and elongation at break are determined using a universal testing machine according to standards such as ASTM D882 for thin films.[12][13][14]

    • Polymer films of defined dimensions are prepared.

    • The film is clamped in the grips of the testing machine and pulled at a constant rate of extension until it breaks.

    • The stress and strain are recorded throughout the test to generate a stress-strain curve, from which the mechanical properties are calculated.[12]

c. Molecular Weight Determination (GPC):

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

    • The polymer is dissolved in a suitable solvent (e.g., chloroform) at a known concentration.[6][15]

    • The solution is injected into the GPC system, which separates the polymer chains based on their size in solution.[16]

    • The molecular weight distribution is determined by comparing the elution times of the sample with those of known molecular weight standards.[15][17]

Signaling Pathways and Experimental Workflows

The biosynthesis of MCL-PHAs in bacteria primarily occurs through two metabolic pathways: the β-oxidation of fatty acids and the de novo fatty acid synthesis pathway.

β-Oxidation Pathway for MCL-PHA Synthesis

This pathway utilizes fatty acids as the carbon source for PHA production. The fatty acids are broken down into acetyl-CoA units, and intermediates of this pathway are channeled into PHA synthesis.

beta_oxidation_pathway cluster_input Fatty Acid Uptake cluster_beta_oxidation β-Oxidation Cycle cluster_pha_synthesis PHA Synthesis Fatty_Acid Fatty Acid (C_n) Acyl_CoA Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase 3_Hydroxyacyl_CoA_S (S)-3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA_S Enoyl-CoA Hydratase 3_Hydroxyacyl_CoA_R (R)-3-Hydroxyacyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA_R (R)-specific Enoyl-CoA Hydratase (PhaJ) 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA_S->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase Shorter_Acyl_CoA Acyl-CoA (C_n-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase MCL_PHA MCL-PHA 3_Hydroxyacyl_CoA_R->MCL_PHA PHA Synthase (PhaC)

Caption: β-Oxidation pathway for MCL-PHA synthesis from fatty acids.

De Novo Fatty Acid Synthesis Pathway for MCL-PHA Production

This pathway synthesizes fatty acids from simple carbon sources like sugars, and intermediates are diverted to produce MCL-PHA monomers.

de_novo_pathway cluster_input Carbon Source cluster_central_metabolism Central Metabolism cluster_fatty_acid_synthesis De Novo Fatty Acid Synthesis cluster_pha_synthesis PHA Synthesis Sugar Sugar (e.g., Glucose) Acetyl_CoA Acetyl-CoA Sugar->Acetyl_CoA Glycolysis & PDH Complex Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Acetyl-CoA Carboxylase Malonyl_ACP Malonyl-ACP Malonyl_CoA->Malonyl_ACP Malonyl-CoA-ACP Transacylase 3_Ketoacyl_ACP 3-Ketoacyl-ACP Malonyl_ACP->3_Ketoacyl_ACP β-Ketoacyl-ACP Synthase Acyl_ACP Acyl-ACP (C_n) Acyl_ACP->3_Ketoacyl_ACP 3_Hydroxyacyl_ACP (R)-3-Hydroxyacyl-ACP 3_Ketoacyl_ACP->3_Hydroxyacyl_ACP β-Ketoacyl-ACP Reductase Enoyl_ACP Enoyl-ACP 3_Hydroxyacyl_ACP->Enoyl_ACP 3-Hydroxyacyl-ACP Dehydratase 3_Hydroxyacyl_CoA (R)-3-Hydroxyacyl-CoA 3_Hydroxyacyl_ACP->3_Hydroxyacyl_CoA 3-Hydroxyacyl-ACP-CoA Transferase (PhaG) Longer_Acyl_ACP Acyl-ACP (C_n+2) Enoyl_ACP->Longer_Acyl_ACP Enoyl-ACP Reductase MCL_PHA MCL-PHA 3_Hydroxyacyl_CoA->MCL_PHA PHA Synthase (PhaC)

Caption: De novo fatty acid synthesis pathway for MCL-PHA production.

References

A Comparative Guide to the Validation of Enantioselective Assays for 3-Hydroxy Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-hydroxy acid enantiomers is critical in various fields, from clinical diagnostics to pharmaceutical development, due to their distinct biological roles. The validation of analytical methods used to measure these stereoisomers is paramount to ensure data reliability and regulatory compliance. This guide provides a comparative overview of common enantioselective assay methods for 3-hydroxy acids, including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The choice of analytical technique for the enantioselective analysis of 3-hydroxy acids depends on factors such as sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics for GC-MS and HPLC-based methods.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile derivatives on a chiral stationary phase followed by mass spectrometric detection.Separation on a chiral stationary phase in either normal or reversed-phase mode.
Derivatization Typically required to increase volatility and improve chromatographic properties (e.g., silylation, acylation).[1]Can often be performed without derivatization, though derivatization can be used to enhance detection.[2]
Chiral Selector Chiral capillary columns (e.g., cyclodextrin-based).[3]Chiral stationary phases (e.g., polysaccharide-based, protein-based).[4]
Limit of Detection (LOD) Generally low, in the µM to nM range, especially with selected ion monitoring (SIM).Varies with detector; can be in the µM range with UV and lower with fluorescence or mass spectrometry detectors.[5]
Limit of Quantitation (LOQ) Typically in the low µM range.In the low µM range, depending on the detection method.[5]
Precision (%RSD) Intraday precision typically <5%; Interday precision <10%.Intraday and interday precision are generally below 15%.
Linearity (R²) >0.99>0.99
Throughput Moderate, due to longer run times and sample preparation.Can be higher than GC, especially with modern UHPLC systems.
Strengths High resolution and sensitivity, established and robust.Versatile, applicable to a wide range of analytes without derivatization.
Limitations Derivatization adds complexity and potential for error.Can be less sensitive than GC-MS for certain analytes without specialized detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical assays. Below are representative protocols for the enantioselective analysis of 3-hydroxy acids using GC-MS and HPLC.

Enantioselective GC-MS Analysis of 3-Hydroxy Fatty Acids

This protocol is based on the derivatization of 3-hydroxy fatty acids to their trimethylsilyl (B98337) (TMS) ethers, followed by GC-MS analysis.

1. Sample Preparation (from Plasma)

  • To 500 µL of plasma, add internal standards (e.g., deuterated 3-hydroxy acid analogues).[1]

  • Perform protein precipitation by adding 1 mL of ice-cold acetonitrile (B52724). Vortex and centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of a suitable solvent.

2. Derivatization

  • To the dried extract, add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1]

  • Seal the vial and heat at 60°C for 30 minutes.

  • Cool the sample to room temperature before injection.

3. GC-MS Conditions

  • GC System: Agilent 7890B or equivalent.

  • Column: Chiral capillary column (e.g., Rt-βDEXsm, 30 m x 0.25 mm, 0.25 µm).

  • Injector: Splitless, 250°C.

  • Oven Program: 80°C (hold 2 min), ramp to 180°C at 5°C/min, then to 220°C at 10°C/min (hold 5 min).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization: Electron Ionization (EI), 70 eV.

  • Mode: Selected Ion Monitoring (SIM) for target analytes.

Enantioselective HPLC Analysis of 3-Hydroxybutyrate (B1226725)

This protocol describes the direct analysis of 3-hydroxybutyrate enantiomers in biological fluids using a chiral HPLC column.[5]

1. Sample Preparation (from Plasma)

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 12,000 x g for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based chiral stationary phase.

  • Mobile Phase: Isocratic mixture of hexane/isopropanol/trifluoroacetic acid (95:5:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detector: UV at 210 nm or Mass Spectrometer for higher sensitivity.

  • Injection Volume: 20 µL.

Method Validation According to ICH Guidelines

The validation of enantioselective assays should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[6][7][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the resolution of the enantiomers from each other and from any other components in the sample matrix.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the linear range, with a correlation coefficient (R²) of ≥ 0.995 being acceptable.[8]

  • Accuracy: The closeness of the test results to the true value. It is typically assessed by spike-recovery experiments at three concentration levels, with recovery values between 98-102% being desirable for assays.[6]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD).

    • Repeatability (Intra-assay precision): %RSD ≤ 2% is a common target.[9]

    • Intermediate Precision (Inter-assay precision): Evaluates variations within the laboratory (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[9]

Visualizing Key Pathways and Workflows

Diagrams are essential tools for understanding complex biological pathways and experimental procedures. The following diagrams were generated using Graphviz (DOT language).

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation (ICH Q2) Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Internal Standard Sample->Spike Extract Extraction (e.g., LLE, SPE) Spike->Extract Derivatize Derivatization (if required, e.g., for GC) Extract->Derivatize Inject Inject into Chromatograph Derivatize->Inject Separate Enantioselective Separation Inject->Separate Detect Detection (MS, UV, FID) Separate->Detect Specificity Specificity Detect->Specificity Linearity Linearity & Range Detect->Linearity Accuracy Accuracy Detect->Accuracy Precision Precision (Repeatability, Intermediate) Detect->Precision LOD_LOQ LOD & LOQ Detect->LOD_LOQ Robustness Robustness Detect->Robustness fatty_acid_beta_oxidation FattyAcylCoA Fatty Acyl-CoA (Cn) EnoylCoA trans-Δ²-Enoyl-CoA FattyAcylCoA->EnoylCoA Acyl-CoA Dehydrogenase (FAD -> FADH₂) HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD+ -> NADH) ShortenedAcylCoA Fatty Acyl-CoA (Cn-2) KetoacylCoA->ShortenedAcylCoA Thiolase (CoA-SH) AcetylCoA Acetyl-CoA (to TCA Cycle) KetoacylCoA->AcetylCoA Thiolase (CoA-SH) ShortenedAcylCoA->FattyAcylCoA Next Cycle

References

A Comparative Guide to the Metabolic Flux Analysis of 3-Hydroxyhexanoate and 3-Hydroxyvalerate Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the metabolic pathways for 3-hydroxyvalerate (B1259860) (3HV) and 3-hydroxyhexanoate (3HHx), key monomers in the production of versatile biodegradable polyhydroxyalkanoate (PHA) copolymers. It is intended for researchers, scientists, and professionals in drug development and metabolic engineering, offering insights into the metabolic fluxes that govern the synthesis of these valuable compounds. The guide summarizes quantitative data, details relevant experimental protocols, and visualizes the underlying biochemical pathways and analytical workflows.

Introduction to 3HV and 3HHx Biosynthesis

Polyhydroxyalkanoates (PHAs) are microbially produced polyesters that serve as a sustainable alternative to conventional petroleum-based plastics.[1] The material properties of PHAs can be tailored by incorporating different monomer units into the polymer chain. Copolymers containing 3-hydroxyvalerate (3HV), a short-chain-length (SCL) monomer, or this compound (3HHx), a medium-chain-length (MCL) monomer, exhibit improved flexibility, toughness, and processability compared to the more common and brittle poly(3-hydroxybutyrate) (P(3HB)) homopolymer.[2][3][4]

Understanding and optimizing the metabolic fluxes towards these monomers is critical for enhancing production titers and controlling the copolymer composition. Metabolic Flux Analysis (MFA) is a powerful experimental technique used to quantify the rates of metabolic reactions within a cell, providing a detailed snapshot of cellular metabolism.[5] By comparing the metabolic flux distributions leading to 3HV and 3HHx, researchers can identify key enzymatic steps and precursor nodes that are ideal targets for metabolic engineering.[6]

Metabolic Pathways

The biosynthesis of 3HV and 3HHx proceeds through distinct metabolic routes, relying on different precursors and enzymatic machinery.

The synthesis of the 3HV monomer typically requires two key precursors: acetyl-CoA and propionyl-CoA.[7] Propionyl-CoA can be supplied exogenously by feeding precursors like propionate (B1217596) or valerate (B167501), or it can be generated endogenously from central metabolites like succinyl-CoA through engineered pathways.[2][7] The pathway involves the condensation of acetyl-CoA and propionyl-CoA, followed by reduction and subsequent polymerization.

G cluster_central Central Metabolism cluster_exogenous Exogenous Precursors cluster_pathway 3HV Pathway Glucose Glucose / Glycerol Succinyl_CoA Succinyl-CoA Glucose->Succinyl_CoA Acetyl_CoA Acetyl-CoA Glucose->Acetyl_CoA Sbm Sbm Pathway Succinyl_CoA->Sbm PhaA PhaA / BktB (β-Ketothiolase) Acetyl_CoA->PhaA Propionate Propionate Propionyl_CoA Propionyl-CoA Propionate->Propionyl_CoA Valerate Valerate Valerate->Propionyl_CoA β-oxidation Propionyl_CoA->PhaA Ketovaleryl_CoA 3-Ketovaleryl-CoA PhaB PhaB (Reductase) Ketovaleryl_CoA->PhaB R_3HV_CoA (R)-3-Hydroxyvaleryl-CoA PhaC PhaC (PHA Synthase) R_3HV_CoA->PhaC P_3HB_3HV P(3HB-co-3HV) Sbm->Propionyl_CoA Engineered PhaA->Ketovaleryl_CoA PhaB->R_3HV_CoA PhaC->P_3HB_3HV

Biosynthetic pathway for 3-hydroxyvalerate (3HV).

The 3HHx monomer is typically synthesized from intermediates of the fatty acid metabolism pathways. When microorganisms are fed fatty acids (e.g., from plant oils), the β-oxidation cycle generates acyl-CoA intermediates of varying chain lengths. The (R)-specific enoyl-CoA hydratase (PhaJ) can divert the (S)-3-hydroxyacyl-CoA intermediate from the β-oxidation cycle, converting it to the (R)-enantiomer, which is the substrate for PHA synthase.[4][8]

G cluster_central Exogenous Precursors cluster_pathway β-Oxidation & 3HHx Pathway FattyAcids Fatty Acids (e.g., Plant Oil) Acyl_CoA Acyl-CoA (Cn) FattyAcids->Acyl_CoA Enoyl_CoA trans-2-Enoyl-CoA Acyl_CoA->Enoyl_CoA S_3HA_CoA (S)-3-Hydroxyacyl-CoA Enoyl_CoA->S_3HA_CoA Hydratase PhaJ PhaJ (Enoyl-CoA Hydratase) Enoyl_CoA->PhaJ Ketoacyl_CoA 3-Ketoacyl-CoA S_3HA_CoA->Ketoacyl_CoA Dehydrogenase Ketoacyl_CoA->Acyl_CoA (Cn-2) Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA Thiolase R_3HHx_CoA (R)-3-Hydroxyhexanoyl-CoA (C6) PhaC PhaC (PHA Synthase) R_3HHx_CoA->PhaC P_3HB_3HHx P(3HB-co-3HHx) FadA_FadB FadA/FadB (β-Oxidation) PhaJ->R_3HHx_CoA PhaC->P_3HB_3HHx

Biosynthetic pathway for this compound (3HHx).

Comparative Metabolic Flux Analysis

Metabolic Flux Analysis (MFA) reveals the quantitative differences in how carbon is processed and directed toward 3HV versus 3HHx.

  • Precursor Supply: The primary distinction lies in precursor origin. 3HV synthesis flux depends on the availability of propionyl-CoA, which often competes with the TCA cycle (via succinyl-CoA) or requires costly co-substrate feeding.[7] In contrast, 3HHx synthesis flux is directly linked to the rate of β-oxidation of fatty acids, a catabolic process that also generates acetyl-CoA and reducing equivalents.[8]

  • Cofactor Requirements: The canonical pathway for 3HV involves an NADPH-dependent reductase (PhaB), linking its production to pathways that generate NADPH, such as the pentose (B10789219) phosphate (B84403) pathway (PPP).[9] The 3HHx pathway, leveraging the β-oxidation cycle, is more tightly coupled with the generation of both NADH and FADH2.

  • Host Organism: Native producers of SCL-PHAs, like Cupriavidus necator, often require significant engineering to produce MCL-containing copolymers. Conversely, organisms like Pseudomonas putida are naturally adept at producing MCL-PHAs from fatty acids. The choice of host and its native metabolic network heavily influences the achievable flux distribution.

¹³C-MFA is the gold standard for flux quantification.[5] It involves feeding the cells a carbon source labeled with the ¹³C isotope and tracking the incorporation of this label into various metabolites. The resulting labeling patterns are used to solve a system of equations that describes the metabolic network, yielding precise flux values.[10]

G A 1. Cell Cultivation with ¹³C-Labeled Substrate (e.g., ¹³C-Glucose) B 2. Metabolic Quenching & Metabolite Extraction A->B C 3. Protein Hydrolysis (for Amino Acids) B->C Protein-bound Amino Acids E 5. GC-MS or LC-MS/MS Analysis (Measures Mass Isotopomer Distributions) B->E Intracellular Metabolites D 4. Sample Derivatization (e.g., TBDMS) C->D D->E F 6. Data Processing & Correction (for natural isotope abundance) E->F G 7. Computational Modeling (Flux Estimation using software like INCA, WUFlux, etc.) F->G H 8. Metabolic Flux Map Generation G->H

General experimental workflow for ¹³C-Metabolic Flux Analysis.

Quantitative Data Comparison

The production of 3HV and 3HHx has been achieved in various microorganisms under different conditions. The following tables summarize key production metrics from published studies.

Table 1: Production of 3-Hydroxyvalerate (3HV) in Engineered Microorganisms

MicroorganismCarbon Source(s)Titer (g/L)PHA Content (% DCW)3HV Fraction (mol%)Reference
Paraburkholderia xenovorans LB400D-xylose + Valerate1.79-2.29 (DCW)50.0 - 51.228 - 43[2]
Escherichia coli (engineered)Glycerol3.71N/AN/A (pure 3HV)[7]
Escherichia coli (engineered)Glucose0.50N/AN/A (pure 3HV)[11]
Pseudomonas putidaLevulinate5.3N/AN/A (pure 3HV)[12]

Table 2: Production of this compound (3HHx) in Engineered Microorganisms

MicroorganismCarbon Source(s)Titer (g/L)PHA Content (% DCW)3HHx Fraction (mol%)Reference
Cupriavidus sp. Oh_1 (engineered)Soybean Oil49.3~9427.2[13]
Aeromonas hydrophila 4AK4Glucose + Lauric Acid25.05011[14]
Cupriavidus necator (mutant)Sodium OctanoateN/AN/A18.1[4]
Cupriavidus necator MF01 (engineered)H₂/O₂/CO₂49.382.79.3[3]

Experimental Protocols: ¹³C-Metabolic Flux Analysis

This section outlines a generalized protocol for performing a ¹³C-MFA experiment to compare fluxes in PHA-producing bacteria.[10][15]

5.1. Strain Cultivation and Isotopic Labeling

  • Prepare a defined minimal medium with a known carbon source concentration. For comparative analysis, use a common substrate like glucose that can be metabolized to precursors for both 3HV (via engineered pathways) and 3HHx (via fatty acid synthesis and subsequent degradation).

  • Prepare parallel cultures using unlabeled and labeled substrates. A common labeling strategy is to use a mixture of 80% unlabeled glucose and 20% [U-¹³C₆]-glucose or specific positional labeling like [1,2-¹³C₂]-glucose.[10]

  • Inoculate the media with the microbial strain of interest and cultivate under controlled conditions (temperature, pH, aeration) in a bioreactor.

  • Monitor cell growth (OD₆₀₀) and substrate consumption. Harvest cells during the exponential growth phase to ensure the assumption of a metabolic steady state.[10]

5.2. Metabolite Quenching and Extraction

  • Rapidly quench metabolic activity by transferring a known volume of cell culture into a cold solvent, such as -40°C methanol, to prevent further enzymatic reactions.

  • Centrifuge the quenched cells to separate them from the medium.

  • Extract intracellular metabolites and hydrolyze the remaining cell pellet. For PHA analysis, the polymer can be extracted and methanolyzed. For flux analysis using proteinogenic amino acids, the cell pellet is subjected to acid hydrolysis (6 M HCl at 105°C for 24 hours).

5.3. Sample Derivatization and GC-MS Analysis

  • Dry the hydrolyzed amino acid samples completely.

  • Derivatize the samples to make them volatile for Gas Chromatography (GC) analysis. A common agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which creates TBDMS derivatives.

  • Analyze the derivatized samples using GC-MS. The mass spectrometer will detect the mass shifts in fragments of the amino acids, revealing the extent and position of ¹³C incorporation.

5.4. Data Analysis and Flux Calculation

  • Correct the raw mass spectrometry data for the natural abundance of isotopes.

  • Use a computational flux analysis software package (e.g., INCA, OpenFLUX) to estimate the metabolic fluxes.[16]

  • The software uses the measured extracellular rates (substrate uptake, product secretion), biomass composition, and the mass isotopomer distribution data to solve for the unknown intracellular fluxes that best fit the experimental data.

  • Compare the resulting flux maps for the 3HV and 3HHx producing strains to identify key differences in pathway utilization, precursor supply, and cofactor metabolism.

Conclusion

The metabolic pathways leading to 3-hydroxyvalerate and this compound are fundamentally different, relying on distinct precursors from central carbon metabolism and fatty acid oxidation, respectively. This comparative guide highlights that flux towards 3HV is often limited by the endogenous supply of propionyl-CoA, making it a key target for engineering. In contrast, flux towards 3HHx is tightly coupled to the catabolism of fatty acids, where the efficiency of the β-oxidation cycle and the specificity of the PHA synthase are critical determinants of production. Metabolic flux analysis provides the quantitative framework necessary to dissect these complex pathways, enabling the rational design of microbial cell factories for the efficient and controlled production of tailored PHA copolymers.

References

A Comparative Guide to Microbial Strains for 3-Hydroxyhexanoate Production

Author: BenchChem Technical Support Team. Date: December 2025

The production of 3-Hydroxyhexanoate (3HHx), a key monomer for the biodegradable polymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), has been a significant focus of metabolic engineering efforts. This guide provides a comparative analysis of different microbial strains that have been engineered or utilized for 3HHx production, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance based on available experimental data.

Performance Benchmark of Microbial Strains

The following table summarizes the key performance metrics for various microbial strains in producing P(3HB-co-3HHx). These metrics include the final dry cell weight (DCW), the concentration of the polymer, the polymer content as a percentage of the dry cell weight, and the molar fraction of the 3HHx monomer within the polymer. It is important to note that direct comparisons should be made with caution, as experimental conditions such as carbon source, cultivation method, and genetic modifications vary across studies.

Microbial StrainCarbon SourceTiter (g/L)PHA Content (wt%)3HHx (mol%)Reference
Cupriavidus necator MF01/pBPP-ccrMeJAc-emdCO₂49.3182.9~10[1]
Cupriavidus necator H16 (Engineered)Soybean Oil---[2]
Cupriavidus sp. Oh_1/phaCRaJPaSoybean Oil48.9393.527.2[3]
Escherichia coli LS5218 (prTrp3A-CnJBOF1)Dodecanoic Acid21.527.210.8[4][5][6]
Escherichia coli JM109 (Engineered)Glucose2.84114[7][8]
Recombinant Aeromonas hydrophila 4AK4Dodecanoate + Gluconate-483-12[9]
Recombinant Aeromonas hydrophilaSodium Hexanoate-5494.5[10]
Recombinant Pseudomonas putida GPp104Glucose-195[11][12]
Pseudomonas putida KT2442Octanoate-813.3[13]

Metabolic Pathway and Experimental Workflow

To provide a clearer understanding of the biological processes and experimental procedures involved in 3HHx production, the following diagrams illustrate a generalized metabolic pathway and a typical experimental workflow.

cluster_pathway Generalized Metabolic Pathway for 3HHx Production Carbon Source Carbon Source Acetyl-CoA Acetyl-CoA Carbon Source->Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA phaA (R)-3-Hydroxybutyryl-CoA (R)-3-Hydroxybutyryl-CoA Acetoacetyl-CoA->(R)-3-Hydroxybutyryl-CoA phaB Crotonyl-CoA Crotonyl-CoA Acetoacetyl-CoA->Crotonyl-CoA P(3HB-co-3HHx) P(3HB-co-3HHx) (R)-3-Hydroxybutyryl-CoA->P(3HB-co-3HHx) phaC Butyryl-CoA Butyryl-CoA Crotonyl-CoA->Butyryl-CoA 3-Oxohexanoyl-CoA 3-Oxohexanoyl-CoA Butyryl-CoA->3-Oxohexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA 3-Oxohexanoyl-CoA->(R)-3-Hydroxyhexanoyl-CoA (R)-3-Hydroxyhexanoyl-CoA->P(3HB-co-3HHx) phaC

Caption: Generalized metabolic pathway for the biosynthesis of P(3HB-co-3HHx).

cluster_workflow Experimental Workflow for Benchmarking Strains Strain Selection & Engineering Strain Selection & Engineering Pre-culture Preparation Pre-culture Preparation Strain Selection & Engineering->Pre-culture Preparation Fermentation Fermentation Pre-culture Preparation->Fermentation Cell Harvesting Cell Harvesting Fermentation->Cell Harvesting PHA Extraction PHA Extraction Cell Harvesting->PHA Extraction Quantification (GC) Quantification (GC) PHA Extraction->Quantification (GC) Data Analysis Data Analysis Quantification (GC)->Data Analysis

Caption: A typical experimental workflow for benchmarking microbial strains.

Detailed Experimental Protocols

The following sections outline the general methodologies for key experiments cited in the production of 3HHx. These protocols are generalized and may require optimization based on the specific microbial strain and experimental goals.

Strain Cultivation and Fermentation

Objective: To cultivate microbial strains under conditions that promote the production of P(3HB-co-3HHx).

Materials:

  • Selected microbial strain

  • Appropriate growth medium (e.g., Luria-Bertani for E. coli, mineral salt medium for C. necator)

  • Carbon source (e.g., glucose, fatty acids, CO₂)

  • Nitrogen source (e.g., ammonium (B1175870) sulfate)

  • Trace elements solution

  • Shake flasks or bioreactor

  • Incubator/shaker

Procedure:

  • Pre-culture: Inoculate a single colony of the microbial strain into a small volume of growth medium and incubate overnight at the optimal temperature and shaking speed for the specific strain.

  • Inoculation: Transfer the pre-culture to the main fermentation medium in a shake flask or bioreactor to a specified initial optical density (e.g., OD₆₀₀ of 0.1).

  • Cultivation: Incubate the culture under controlled conditions of temperature, pH, and dissolved oxygen. The specific parameters will vary depending on the strain and the fermentation strategy (batch, fed-batch, or continuous). For P(3HB-co-3HHx) production, a two-stage cultivation is often employed, where cells are first grown to a high density and then subjected to a nutrient limitation (e.g., nitrogen) to trigger polymer accumulation.[10]

  • Induction (for recombinant strains): If using an inducible expression system, add the appropriate inducer at the designated time point to trigger the expression of genes involved in the 3HHx production pathway.

  • Sampling: Periodically collect samples to monitor cell growth (OD₆₀₀), substrate consumption, and polymer accumulation.

PHA Extraction and Quantification

Objective: To extract the P(3HB-co-3HHx) polymer from the microbial cells and determine its concentration and composition.

Materials:

Procedure:

  • Cell Harvesting: Centrifuge the culture broth to pellet the cells. Wash the cell pellet with distilled water and then lyophilize to determine the dry cell weight (DCW).

  • Cell Lysis: Resuspend the dried cells in a suitable buffer and lyse the cells to release the intracellular PHA granules.

  • PHA Extraction: Add a solvent such as chloroform to the lysed cell suspension and stir for an extended period (e.g., 24-48 hours) to dissolve the PHA.

  • Purification: Centrifuge the mixture to remove cell debris and collect the supernatant containing the dissolved PHA. Precipitate the PHA by adding a non-solvent like cold methanol or ethanol.

  • Methanolysis: To determine the monomer composition, subject a known amount of the dried polymer to methanolysis. This involves heating the polymer in a mixture of chloroform and methanol containing sulfuric acid to convert the hydroxyacyl monomers into their corresponding methyl esters.

  • Gas Chromatography (GC) Analysis: Analyze the resulting methyl esters by GC-FID. The retention times and peak areas are compared to those of standard compounds to identify and quantify the 3-hydroxybutyrate and this compound monomers. The molar percentage of 3HHx can then be calculated.

This guide provides a foundational understanding of the current landscape of microbial 3HHx production. Researchers are encouraged to consult the primary literature for more detailed protocols and strain-specific information. The continued development of metabolic engineering strategies and optimization of fermentation processes hold promise for improving the efficiency and economic viability of bio-based 3HHx production.

References

A comparative study of the biocompatibility of P(3HB) vs P(3HB-co-3HHx)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Two Promising Biomaterials

The world of biomedical research is in constant pursuit of advanced materials that can seamlessly integrate with the human body, promoting healing and regeneration. Among the frontrunners in biodegradable polymers are polyhydroxyalkanoates (PHAs), with poly(3-hydroxybutyrate) (P(3HB)) being a well-studied member. However, its inherent brittleness has led to the development of copolymers like poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), which exhibits enhanced flexibility and processing characteristics. This guide provides a comparative study of the biocompatibility of P(3HB) and P(3HB-co-3HHx), supported by experimental data to aid in the selection of the most suitable material for your research and development needs.

At a Glance: Key Performance Indicators

PropertyP(3HB)P(3HB-co-3HHx)Key Advantages of P(3HB-co-3HHx)
Biocompatibility GoodExcellentImproved cell attachment and proliferation has been reported.
Mechanical Properties Stiff and brittleFlexible and elastomericTailorable mechanical properties by varying the 3HHx content to match specific applications.
Degradation Rate SlowFaster and tunableThe degradation rate can be controlled by the molar fraction of the 3HHx monomer.[1][2]
Processability Challenging due to high melting temperature and narrow processing windowImprovedLower melting temperature and crystallinity facilitate easier processing into various forms.[1]

In-Depth Analysis: Experimental Data

Mechanical Properties

The incorporation of the 3-hydroxyhexanoate (3HHx) monomer into the P(3HB) backbone significantly alters the mechanical properties of the resulting copolymer. As the molar fraction of 3HHx increases, the material transitions from a rigid and brittle polymer to a more flexible and elastomeric one. This tunability is a significant advantage for applications requiring materials that can withstand mechanical stress without failure.

3HHx Molar Fraction (%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)Reference
0 (P(3HB))25.221.865[1][3]
5250.8450[1]
10180.4700[1]
12170.2800[1]
17150.11000[1]
In Vitro Biocompatibility

The biocompatibility of a material is a critical determinant of its success in biomedical applications. In vitro assays provide valuable insights into how a material interacts with cells.

Cytotoxicity:

Hemocompatibility:

Hemolysis assays are crucial for blood-contacting applications. Although a direct comparative study between P(3HB) and P(3HB-co-3HHx) with specific hemolysis percentages was not found, PHAs, in general, are considered to have good hemocompatibility.

In Vivo Biocompatibility and Degradation

In vivo studies are essential to understand the tissue response and degradation profile of a biomaterial in a physiological environment.

Tissue Response:

Subcutaneous implantation studies of PHAs, including P(3HB) and its copolymers, have generally shown a mild inflammatory response, characterized by the formation of a thin fibrous capsule around the implant. This response tends to decrease over time as the material degrades. The improved flexibility and potentially altered surface properties of P(3HB-co-3HHx) may contribute to a more favorable tissue response compared to the more rigid P(3HB), although direct comparative histological data is limited.

Degradation:

The degradation rate of P(3HB-co-3HHx) is generally faster than that of P(3HB) and can be tailored by adjusting the 3HHx molar fraction.[1][2] The lower crystallinity of the copolymer allows for easier enzymatic attack and hydrolysis. One study reported that P(3HB-co-3HHx) with a 10 mol% of 3HHx had a faster degradation rate than a copolymer with 3.8 mol% of 3HHx.[2] Another study comparing P(3HB) with a copolymer, P(3HB-co-3HV), found the copolymer's degradation rate to be 1.4 to 2.0 times higher than that of the homopolymer.[4][5]

MaterialDegradation RateKey Influencing Factors
P(3HB)SlowerHigh crystallinity
P(3HB-co-3HHx)FasterLower crystallinity, 3HHx content

Experimental Protocols

Cytotoxicity Assay (MTT Assay)
  • Material Preparation: Sterilized films of P(3HB) and P(3HB-co-3HHx) are placed in the wells of a 24-well tissue culture plate.

  • Cell Seeding: L929 fibroblast cells are seeded onto the material samples and control wells (tissue culture plastic) at a density of 1 x 10^4 cells/well.

  • Incubation: The plates are incubated for 1, 3, and 5 days at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: At each time point, the culture medium is replaced with a medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and incubated for 4 hours.

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the control.

Hemolysis Assay (Direct Contact Method - ASTM F756)
  • Material Preparation: P(3HB) and P(3HB-co-3HHx) samples are prepared with a specific surface area.

  • Blood Collection: Fresh human or rabbit blood is collected with an anticoagulant.

  • Incubation: The material samples are incubated with diluted blood at 37°C for a specified time (e.g., 3 hours).

  • Controls: Positive (water) and negative (saline) controls are run in parallel.

  • Centrifugation: After incubation, the samples are centrifuged to pellet the intact red blood cells.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically at 540 nm.

  • Calculation: The percentage of hemolysis is calculated relative to the positive control.

In Vivo Subcutaneous Implantation
  • Animal Model: Sprague-Dawley rats are commonly used.

  • Implant Sterilization: P(3HB) and P(3HB-co-3HHx) films are sterilized using ethylene (B1197577) oxide or another appropriate method.

  • Implantation: The sterilized films are implanted into subcutaneous pockets on the dorsal side of the rats.

  • Explantation: At predetermined time points (e.g., 1, 4, 12, and 24 weeks), the implants and surrounding tissues are explanted.

  • Histological Analysis: The tissue samples are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate the inflammatory response, fibrous capsule formation, and tissue integration.

  • Degradation Analysis: The explanted films are cleaned, dried, and weighed to determine the in vivo degradation rate.

Visualizing the Mechanisms

Experimental Workflow for Biocompatibility Testing

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation Material Sterilization Material Sterilization Cytotoxicity Assay (MTT) Cytotoxicity Assay (e.g., MTT with L929 cells) Material Sterilization->Cytotoxicity Assay (MTT) Hemolysis Assay Hemolysis Assay (Direct Contact) Material Sterilization->Hemolysis Assay Data Analysis & Comparison Data Analysis & Comparison Cytotoxicity Assay (MTT)->Data Analysis & Comparison Hemolysis Assay->Data Analysis & Comparison Implant Sterilization Implant Sterilization Subcutaneous Implantation Subcutaneous Implantation Implant Sterilization->Subcutaneous Implantation Histological Analysis Histological Analysis (Tissue Response) Subcutaneous Implantation->Histological Analysis Degradation Analysis Degradation Analysis (Weight Loss) Subcutaneous Implantation->Degradation Analysis Histological Analysis->Data Analysis & Comparison Degradation Analysis->Data Analysis & Comparison P(3HB) & P(3HB-co-3HHx) Samples P(3HB) & P(3HB-co-3HHx) Samples P(3HB) & P(3HB-co-3HHx) Samples->Material Sterilization P(3HB) & P(3HB-co-3HHx) Samples->Implant Sterilization

Caption: Workflow for biocompatibility assessment.

Cellular Response to Biomaterial Surfaces: A Signaling Perspective

The interaction of cells with a biomaterial surface is a complex process mediated by the adsorption of proteins, which in turn influences cell attachment, proliferation, and differentiation. While specific signaling pathways for P(3HB) and P(3HB-co-3HHx) are not yet fully elucidated, a general model involves integrin-mediated signaling.

G cluster_material Biomaterial Surface cluster_cell Cell P3HB_P3HBco3HHx P(3HB) or P(3HB-co-3HHx) Integrin Integrin P3HB_P3HBco3HHx->Integrin Protein Adsorption & Cell Attachment FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Regulation Signaling Downstream Signaling (e.g., MAPK/ERK) FAK->Signaling Gene Gene Expression Signaling->Gene Response Cellular Response (Adhesion, Proliferation, Differentiation) Gene->Response

Caption: Integrin-mediated cell-biomaterial interaction.

Conclusion

The available evidence strongly suggests that P(3HB-co-3HHx) offers significant advantages over P(3HB) in terms of biocompatibility and mechanical properties for many biomedical applications. Its tunable flexibility, faster and more controllable degradation rate, and improved processability make it a highly attractive candidate for tissue engineering scaffolds, drug delivery systems, and medical devices.

While existing research provides a strong foundation, further direct, side-by-side comparative studies with quantitative endpoints for cytotoxicity, hemolysis, and in vivo inflammatory responses are needed to provide a more definitive and nuanced understanding of the differences between these two promising biomaterials. Such studies will be invaluable in guiding the rational design and selection of PHA-based materials for next-generation medical therapies.

References

Evaluating the cost-effectiveness of different 3-Hydroxyhexanoate production methods

Author: BenchChem Technical Support Team. Date: December 2025

The production of 3-Hydroxyhexanoate (3HH), a valuable chiral building block for pharmaceuticals and a key monomer for biodegradable polymers, can be achieved through several distinct methodologies. This guide provides a comparative analysis of the three primary production routes: microbial fermentation, chemical synthesis, and enzymatic catalysis. The evaluation focuses on cost-effectiveness, supported by quantitative data, detailed experimental protocols, and an examination of the underlying biochemical pathways.

Comparative Analysis of Production Methods

The choice of production method for this compound is a trade-off between factors such as yield, productivity, substrate cost, downstream processing complexity, and enantiomeric purity. Microbial fermentation is a well-established route, particularly for producing 3HH as a comonomer in polyhydroxyalkanoates (PHAs). Chemical synthesis offers a direct route to the molecule, while enzymatic catalysis presents a green alternative, though it is less explored for the monomer production.

Table 1: Quantitative Comparison of this compound Production Methods

MetricMicrobial Fermentation (as P(3HB-co-3HHx))Chemical Synthesis (Ethyl this compound)Enzymatic Catalysis (Proposed)
Product Yield Up to 80% of cell dry weight (polymer)86-95%Potentially high
Productivity 0.53 - 2.13 g/L/h (polymer)Batch process, dependent on scaleDependent on enzyme kinetics
Substrate Cost Low (e.g., glucose, plant oils, waste streams)Moderate to High (n-butyraldehyde, ethyl bromoacetate (B1195939), zinc)Moderate (depends on substrate)
Downstream Processing Complex and costly (cell lysis, extraction, purification); can be >50% of total cost[1]Moderate (extraction, distillation, hydrolysis)Potentially simpler (no cell lysis)
Enantiomeric Purity High ((R)-enantiomer)Racemic (requires chiral separation or asymmetric synthesis)Potentially high (enzyme-dependent)
Key Cost Drivers Downstream processing, aeration, sterilizationStarting materials, solvents, catalyst, energy for heating/coolingEnzyme cost, cofactor regeneration, substrate cost

Microbial Fermentation

Microbial fermentation is the most studied route for 3HH production, primarily in the form of the copolymer poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)). Genetically engineered microorganisms, such as Escherichia coli, Cupriavidus necator, and Pseudomonas putida, are commonly employed.

The key metabolic route for the incorporation of the 3HH monomer is the β-oxidation pathway of fatty acids. The central enzyme in this pathway is (R)-specific enoyl-CoA hydratase (PhaJ), which converts an intermediate of the β-oxidation cycle, trans-2-enoyl-CoA, into (R)-3-hydroxyacyl-CoA, the direct precursor for PHA synthesis.

Microbial this compound Production Pathway Acyl_CoA Hexanoyl-CoA Enoyl_CoA trans-2-Hexenoyl-CoA Acyl_CoA->Enoyl_CoA FadE (Acyl-CoA dehydrogenase) 3_Hydroxyacyl_CoA (R)-3-Hydroxyhexanoyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA PhaJ ((R)-specific enoyl-CoA hydratase) PHA P(3HB-co-3HHx) 3_Hydroxyacyl_CoA->PHA PhaC (PHA synthase) Acetyl_CoA Acetyl-CoA 3_Hydroxybutyryl_CoA (R)-3-Hydroxybutyryl-CoA Acetyl_CoA->3_Hydroxybutyryl_CoA PhaA, PhaB 3_Hydroxybutyryl_CoA->PHA PhaC (PHA synthase)

Microbial production of 3-hydroxyhexanoyl-CoA.

This protocol is a representative example for the production of P(3HB-co-3HHx) in a lab-scale fermenter using a recombinant E. coli strain harboring the necessary genes (phaC, phaJ, etc.).

  • Strain and Plasmid Preparation: A suitable E. coli strain (e.g., JM109) is transformed with plasmids carrying the PHA synthase gene (phaC) and the (R)-specific enoyl-CoA hydratase gene (phaJ).

  • Inoculum Preparation: A single colony of the recombinant E. coli is inoculated into 50 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics and grown overnight at 37°C with shaking at 200 rpm.

  • Fermentation:

    • A 5-L fermenter containing 3 L of a defined mineral medium supplemented with a carbon source (e.g., 20 g/L glucose) and a nitrogen source (e.g., 2 g/L ammonium (B1175870) chloride) is inoculated with the overnight culture to an initial optical density at 600 nm (OD600) of 0.1.

    • The fermentation is carried out at 30°C with the pH maintained at 7.0 by automatic addition of 2 M NaOH. The dissolved oxygen level is maintained above 20% saturation by controlling the agitation speed and aeration rate.

    • When the culture reaches a desired cell density (e.g., OD600 of 10), the inducer (e.g., 0.5 mM IPTG) is added to initiate the expression of the PHA synthesis genes.

    • Simultaneously, a fatty acid precursor for the 3HH monomer, such as dodecanoic acid (lauric acid), is added to the culture to a final concentration of 5 g/L.

    • The fermentation is continued for another 48-72 hours.

  • Harvesting and PHA Extraction:

    • The cells are harvested by centrifugation at 8,000 x g for 15 minutes.

    • The cell pellet is washed with distilled water and then lyophilized.

    • The dried cell mass is subjected to solvent extraction with a suitable solvent like chloroform (B151607) at 60°C for 24 hours to extract the P(3HB-co-3HHx) polymer.

    • The polymer is then precipitated by adding a non-solvent such as cold methanol, filtered, and dried under vacuum.

  • Analysis: The composition and content of the P(3HB-co-3HHx) are determined by gas chromatography-mass spectrometry (GC-MS) after methanolysis of the polymer.

Chemical Synthesis

Chemical synthesis provides a direct route to this compound, typically as an ester derivative, which can then be hydrolyzed to the free acid. The Reformatsky reaction is a classic method for the synthesis of β-hydroxy esters.

The Reformatsky reaction involves the reaction of an α-halo ester with an aldehyde or ketone in the presence of metallic zinc. For the synthesis of ethyl this compound, n-butyraldehyde is reacted with ethyl bromoacetate.

Reformatsky Reaction for Ethyl this compound Bromoacetate Ethyl Bromoacetate Zinc Zinc (Zn) Organozinc Organozinc Intermediate Adduct Zinc Adduct Organozinc->Adduct + n-Butyraldehyde Product Ethyl this compound Adduct->Product Acidic Workup

Chemical synthesis of ethyl this compound.

This protocol describes a typical laboratory-scale synthesis.[2]

  • Apparatus Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled and dried. The system is maintained under an inert atmosphere (e.g., nitrogen).

  • Reaction:

    • To the flask, add activated zinc dust (1.2 equivalents) and a solvent such as anhydrous tetrahydrofuran (B95107) (THF).

    • A solution of n-butyraldehyde (1.0 equivalent) and ethyl bromoacetate (1.1 equivalents) in anhydrous THF is added dropwise from the dropping funnel to the stirred zinc suspension. The addition rate is controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is heated to reflux for an additional 1-2 hours until the starting materials are consumed (monitored by thin-layer chromatography).

  • Workup and Purification:

    • The reaction is cooled in an ice bath and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

    • The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

    • The crude product is purified by vacuum distillation to yield pure ethyl this compound.[2]

  • Hydrolysis to 3-Hydroxyhexanoic Acid: The purified ethyl this compound can be hydrolyzed to the free acid by refluxing with an aqueous solution of a base (e.g., sodium hydroxide), followed by acidification.

Enzymatic Catalysis

Enzymatic catalysis offers a potentially more sustainable and selective route to this compound. While dedicated processes for the monomer are not well-established, a chemo-enzymatic approach combining chemical synthesis with an enzymatic hydrolysis step is a promising strategy.

This approach would involve the chemical synthesis of ethyl this compound as described above, followed by a highly specific enzymatic hydrolysis of the ester to yield the desired (R)- or (S)-3-hydroxyhexanoic acid, depending on the lipase's enantioselectivity.

Chemo-Enzymatic Production of this compound Ester Ethyl this compound (racemic) Enzymatic_Hydrolysis Enzymatic Hydrolysis Ester->Enzymatic_Hydrolysis Lipase (B570770) Acid (R)- or (S)-3-Hydroxyhexanoic Acid Enzymatic_Hydrolysis->Acid

Proposed chemo-enzymatic production workflow.

This is a generalized protocol for the enzymatic hydrolysis of an ester.

  • Enzyme Selection and Immobilization: A suitable lipase with high activity and selectivity for the hydrolysis of ethyl this compound is selected (e.g., lipase from Candida antarctica). The enzyme is often immobilized on a solid support to facilitate reuse.

  • Reaction Setup:

    • In a temperature-controlled reactor, a buffered aqueous solution is prepared.

    • The substrate, ethyl this compound, is added to the buffer to a desired concentration. The use of a co-solvent may be necessary to improve substrate solubility.

    • The immobilized lipase is added to the reaction mixture.

  • Reaction Conditions:

    • The reaction is carried out at the optimal temperature and pH for the selected lipase (e.g., 30-50°C, pH 7-8).

    • The mixture is stirred to ensure proper mixing.

    • The progress of the reaction is monitored by measuring the concentration of the product, 3-hydroxyhexanoic acid, over time using techniques like HPLC.

  • Product Recovery:

    • Once the reaction reaches the desired conversion, the immobilized enzyme is removed by filtration for reuse.

    • The aqueous solution containing the 3-hydroxyhexanoic acid is acidified.

    • The product is then extracted with an organic solvent.

    • The solvent is evaporated to yield the purified 3-hydroxyhexanoic acid.

Conclusion

The choice of the most cost-effective method for producing this compound depends heavily on the desired scale, purity requirements, and the available infrastructure.

  • Microbial fermentation is advantageous for large-scale production, especially when low-cost renewable feedstocks are used and when 3HH is desired as a component of a biopolymer. However, the high cost of downstream processing remains a significant hurdle.

  • Chemical synthesis offers a direct and high-yielding route to 3HH, but the costs of starting materials and the need for potentially harsh reaction conditions and subsequent chiral resolution can be significant drawbacks.

  • Enzymatic catalysis , particularly a chemo-enzymatic approach, presents a promising "green" alternative that could offer high selectivity and milder reaction conditions. The primary challenges are the cost and stability of the enzyme.

For researchers and drug development professionals, the chemo-enzymatic route may offer the best combination of flexibility and enantiomeric purity for producing specific chiral isomers of this compound on a smaller scale. For bulk industrial production, microbial fermentation remains the most explored option, with ongoing research focused on reducing downstream processing costs and improving yields from inexpensive and sustainable feedstocks.

References

A Comparative Guide to the Signaling Roles of 3-Hydroxybutyrate and 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the signaling roles of two key metabolic molecules: 3-hydroxybutyrate (B1226725) (3-HB) and 3-hydroxyhexanoate (3-HHx). By presenting experimental data, detailed methodologies, and signaling pathway diagrams, we aim to offer an objective resource for understanding their distinct and overlapping functions in cellular communication.

Introduction

3-hydroxybutyrate, the most abundant ketone body, and this compound, a medium-chain 3-hydroxy fatty acid, are both endogenous metabolites that have emerged as important signaling molecules beyond their metabolic roles. Understanding their distinct signaling mechanisms is crucial for developing novel therapeutic strategies for a range of diseases, including metabolic disorders, inflammatory conditions, and neurological diseases. This guide directly compares their known signaling pathways, receptor interactions, and downstream effects.

Comparison of Signaling Properties

Feature3-Hydroxybutyrate (3-HB)This compound (3-HHx) (Inferred)
Primary Receptor G-protein coupled receptor 109A (GPR109A, also known as HCA2)G-protein coupled receptor 84 (GPR84)
Other Known Mechanisms Inhibition of Class I Histone Deacetylases (HDACs)Likely activates pro-inflammatory signaling pathways
Primary G-protein Coupling Gi/oGi/o, Gq
Key Downstream Pathways ↓ cAMP, ↓ Lipolysis, Ca2+ mobilization, NF-κB modulation, NLRP3 inflammasome inhibition↑ Ca2+ mobilization, ERK activation, Akt activation, NF-κB activation
Primary Physiological Roles Anti-inflammatory, neuroprotective, metabolic regulationPro-inflammatory, immune cell migration and activation
Potency (EC50 on primary receptor) ~0.8 mM for GPR109A activation[1]Data not available for 3-HHx. For the related 3-hydroxydecanoate, EC50 for GPR84 is in the micromolar range.

Signaling Pathways of 3-Hydroxybutyrate

3-HB exerts its signaling functions through two primary mechanisms: activation of the G-protein coupled receptor GPR109A and inhibition of histone deacetylases (HDACs).

GPR109A-Mediated Signaling

Activation of GPR109A by 3-HB initiates a cascade of intracellular events.[2][3][4] GPR109A is primarily coupled to Gi/o proteins, and its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] This reduction in cAMP contributes to the anti-lipolytic effects of 3-HB in adipocytes.

Furthermore, GPR109A activation can lead to calcium mobilization.[2][3][6] In macrophages, this signaling pathway can inhibit the NLRP3 inflammasome, a key component of the innate immune system, thereby exerting anti-inflammatory effects.[3][7] In myoblasts, GPR109A-mediated calcium influx activates the Ca2+/calmodulin-dependent protein kinase kinase 2 (CAMKK2) and calcineurin (CaN), leading to the nuclear translocation of the nuclear factor of activated T-cells (NFAT), which promotes myoblast proliferation and differentiation.[2][4]

3-Hydroxybutyrate GPR109A Signaling HB 3-Hydroxybutyrate GPR109A GPR109A HB->GPR109A activates Gi_o Gi/o GPR109A->Gi_o activates PLC PLC GPR109A->PLC activates AC Adenylyl Cyclase Gi_o->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits Lipolysis ↓ Lipolysis PKA->Lipolysis IP3 IP3 PLC->IP3 Ca2 ↑ Intracellular Ca2+ IP3->Ca2 NLRP3 NLRP3 Inflammasome Ca2->NLRP3 inhibits Inflammation ↓ Inflammation NLRP3->Inflammation

3-HB GPR109A Signaling Pathway
HDAC Inhibition

3-HB is a direct inhibitor of class I histone deacetylases (HDACs).[8] By inhibiting HDACs, 3-HB increases histone acetylation, leading to a more open chromatin structure and altered gene expression.[8] This epigenetic modification is associated with the upregulation of genes involved in oxidative stress resistance, such as FOXO3A and metallothionein (B12644479) 2 (MT2).[8] This mechanism contributes to the neuroprotective and anti-inflammatory effects of 3-HB.

3-Hydroxybutyrate HDAC Inhibition HB 3-Hydroxybutyrate HDACs Class I HDACs HB->HDACs inhibits Histones Histones HDACs->Histones deacetylates Acetylation ↑ Histone Acetylation Gene_Expression Altered Gene Expression (e.g., ↑ FOXO3A, ↑ MT2) Acetylation->Gene_Expression Stress_Resistance ↑ Oxidative Stress Resistance Gene_Expression->Stress_Resistance This compound GPR84 Signaling (Inferred) HHx This compound GPR84 GPR84 HHx->GPR84 activates Gi_o Gi/o GPR84->Gi_o Gq Gq GPR84->Gq Migration ↑ Immune Cell Migration GPR84->Migration AC Adenylyl Cyclase Gi_o->AC inhibits PLC PLC Gq->PLC activates cAMP ↓ cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca2+ IP3->Ca2 PKC PKC DAG->PKC ERK_Akt MAPK/ERK & PI3K/Akt Pathways Ca2->ERK_Akt PKC->ERK_Akt NFkB NF-κB Activation ERK_Akt->NFkB Cytokines ↑ Pro-inflammatory Cytokines NFkB->Cytokines Experimental Workflow for GPCR Assays cluster_0 Calcium Mobilization Assay cluster_1 cAMP Assay A1 Transfect cells with GPCR of interest A2 Seed cells in 96-well plate A1->A2 A3 Load cells with calcium-sensitive dye A2->A3 A4 Add ligand and measure fluorescence change A3->A4 A5 Analyze data and determine EC50 A4->A5 B1 Plate cells expressing GPCR of interest B2 Treat cells with forskolin (for Gi) and ligand B1->B2 B3 Lyse cells and detect cAMP B2->B3 B4 Analyze data and determine EC50 B3->B4

References

Validation of FTIR Spectroscopy for Rapid Estimation of 3-Hydroxyhexanoate Content: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and rapid quantification of 3-Hydroxyhexanoate (3HH) content within polyhydroxyalkanoate (PHA) biopolymers, such as Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)), is critical for material characterization and process optimization in various fields, including drug delivery and biomedical applications. While Gas Chromatography (GC) remains the gold standard for compositional analysis of PHAs, Fourier Transform Infrared (FTIR) spectroscopy presents a compelling alternative due to its rapidity, ease of use, and non-destructive nature. This guide provides a comparative overview of FTIR spectroscopy against traditional methods for 3HH estimation, supported by established methodologies and expected performance metrics based on analogous validation studies.

Comparison of Analytical Methods for 3HH Quantification

The choice of analytical technique for determining 3HH content depends on the specific requirements for accuracy, speed, and sample throughput. While GC provides high accuracy and sensitivity, FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR), offers a rapid and cost-effective screening tool.

Parameter FTIR Spectroscopy Gas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Principle Vibrational spectroscopy of molecular bondsSeparation of volatile compoundsSeparation of compounds in a liquid mobile phase
Sample Preparation Minimal (e.g., film casting, direct analysis of powder)Derivatization (methanolysis) to volatile methyl estersDerivatization may be required
Analysis Time < 5 minutes per sample30-60 minutes per sample20-40 minutes per sample
Accuracy Good to Excellent (with proper calibration)Excellent (Reference Method)Very Good
Precision (%RSD) < 5%< 2%< 3%
Limit of Detection (LOD) Higher than GCLow (ng range)Low (µg range)
Limit of Quantification (LOQ) Higher than GCLow (ng range)Low (µg range)
Strengths Rapid, non-destructive, high-throughput, minimal sample prepHigh accuracy and sensitivity, well-established methodGood for non-volatile compounds, high resolution
Limitations Indirect method requiring calibration, lower sensitivityDestructive, time-consuming sample preparationCan be complex to develop methods, solvent consumption

Note: The quantitative data for FTIR is based on expected performance derived from validation studies of similar copolymers like P(3HB-co-3HV)[1].

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible results. Below are the methodologies for 3HH quantification using FTIR and the reference GC method.

FTIR Spectroscopy Protocol for 3HH Estimation

This protocol is adapted from established methods for the analysis of similar PHA copolymers[1].

  • Sample Preparation:

    • Solvent Casting: Dissolve 10-20 mg of the P(3HB-co-3HHx) sample in 1 mL of chloroform. Cast the solution onto a KBr pellet or a silicon wafer and allow the solvent to evaporate completely to form a thin, uniform film.

    • ATR: Place a small amount of the powdered or film sample directly onto the ATR crystal.

  • FTIR Analysis:

    • Acquire the spectrum in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 64 or 128) to ensure a good signal-to-noise ratio.

    • Perform a background scan using the empty sample holder or a clean ATR crystal.

  • Data Analysis:

    • Identify the characteristic absorption bands for the 3HB and 3HH components. The key peaks for P(3HB-co-3HHx) are typically the C=O stretching vibration around 1720-1740 cm⁻¹ and bands in the C-O-C stretching region (1150-1300 cm⁻¹)[2].

    • Develop a calibration model using a set of standards with known 3HH content, as determined by the reference GC method.

    • Use chemometric methods, such as Partial Least Squares (PLS) regression, to correlate the FTIR spectral data with the 3HH concentration.

Gas Chromatography (GC) Protocol for 3HH Quantification (Reference Method)

This is the standard method for the compositional analysis of PHAs[1].

  • Sample Preparation (Methanolysis):

    • Weigh accurately 5-10 mg of the dried P(3HB-co-3HHx) sample into a screw-capped test tube.

    • Add 2 mL of a methanol/sulfuric acid mixture (e.g., 85:15 v/v) and 2 mL of chloroform.

    • Heat the mixture at 100°C for 2-4 hours to convert the 3HB and 3HH monomers into their corresponding methyl esters.

    • After cooling, add 1 mL of distilled water and vortex thoroughly.

    • Allow the phases to separate and carefully collect the lower organic phase containing the methyl esters.

  • GC-MS Analysis:

    • Inject 1 µL of the organic phase into the GC-MS system.

    • Use a suitable capillary column (e.g., a polar column like one with a polyethylene (B3416737) glycol stationary phase).

    • Employ a temperature gradient program to separate the methyl-3-hydroxybutyrate and methyl-3-hydroxyhexanoate.

    • Identify the peaks based on their retention times and mass spectra compared to pure standards.

    • Quantify the peaks by integrating their areas and using a calibration curve prepared with standards of known concentrations.

Visualizations

Biosynthesis of this compound-CoA

The following diagram illustrates the key enzymatic steps in the biosynthesis of the this compound (3HH) monomer, which is a precursor for its incorporation into the P(3HB-co-3HHx) polymer. The pathway starts from the central metabolite acetyl-CoA.

G Biosynthesis Pathway of this compound-CoA acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa PhaA hb_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hb_coa PhaB crotonyl_coa Crotonyl-CoA hb_coa->crotonyl_coa PhaJ butyryl_coa Butyryl-CoA crotonyl_coa->butyryl_coa Ccr ketohexanoyl_coa 3-Ketohexanoyl-CoA butyryl_coa->ketohexanoyl_coa BktB hh_coa (R)-3-Hydroxyhexanoyl-CoA ketohexanoyl_coa->hh_coa PhaB p3hb_co_3hhx P(3HB-co-3HHx) hh_coa->p3hb_co_3hhx PhaC

Caption: Biosynthesis of this compound-CoA from Acetyl-CoA.

Experimental Workflow for FTIR Method Validation

The validation of the FTIR method for 3HH quantification involves a systematic workflow to establish its performance characteristics against a reference method.

G Workflow for FTIR Method Validation start Start: Prepare P(3HB-co-3HHx) Standards (Varying 3HH Content) gc_analysis Analyze Standards by GC (Reference Method) start->gc_analysis ftir_analysis Analyze Standards by FTIR start->ftir_analysis calibration Develop Chemometric Calibration Model (e.g., PLS Regression) gc_analysis->calibration ftir_analysis->calibration predict_ftir Predict 3HH Content using FTIR Model calibration->predict_ftir validation_samples Prepare Validation Samples (Known 3HH Content) validation_samples->predict_ftir compare Compare FTIR Predictions with GC Results validation_samples->compare predict_ftir->compare performance Evaluate Performance Metrics: - Accuracy - Precision - Linearity - LOD & LOQ compare->performance end End: Validated FTIR Method performance->end

Caption: Validation workflow for the FTIR method.

References

The Influence of 3-Hydroxyhexanoate Content on the Thermal Properties of Polyhydroxyalkanoates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal characteristics of Polyhydroxyalkanoates (PHAs) reveals a significant correlation between the molar content of 3-Hydroxyhexanoate (3HHx) and the material's thermal behavior. The incorporation of 3HHx monomers into the PHA backbone systematically alters key thermal properties, including melting temperature (Tm), glass transition temperature (Tg), crystallization temperature (Tc), and thermal decomposition temperature (Td). This guide provides a comparative study based on experimental data, offering valuable insights for researchers, scientists, and professionals in drug development.

The inclusion of 3HHx units into the poly(3-hydroxybutyrate) (P3HB) polymer chain to form the copolymer P(3HB-co-3HHx) disrupts the crystalline structure of the homopolymer.[1] This results in a material with increased flexibility and a broader processing window, making it suitable for a wider range of applications.[2][3] As the 3HHx content increases, a general downward trend is observed in the melting and glass transition temperatures, accompanied by a reduction in the degree of crystallinity.[1][3]

Comparative Thermal Properties of P(3HB-co-3HHx)

The following table summarizes the thermal properties of P(3HB-co-3HHx) with varying 3HHx molar content, compiled from multiple research findings.

3HHx Content (mol%)Melting Temperature (Tm) (°C)Glass Transition Temperature (Tg) (°C)Crystallization Temperature (Tc) (°C)Thermal Decomposition Temperature (Td) (°C)Degree of Crystallinity (%)
0 (P3HB)173 - 1794 - 585 - 117~27970 - 76
2.31654-54-
3.2~149.6----
5.8-----
6--36.4--
9.0 - 12.0168.7 - 170.2---50 - 60
10.6~132----
14.3126-5.9--20
17Similar to LDPE---Lower
21-----
38.0112 / 141 (two peaks)-2.4-268.1-

Note: The data presented is a synthesis from multiple sources. Variations in experimental conditions and measurement techniques may lead to slight differences in reported values.

The data clearly indicates that with an increasing mole fraction of 3HHx, both the melting temperature and the glass transition temperature decrease.[3][4] For instance, a P(3HB-co-3HHx) with 14.3 mol% 3HHx exhibits a melting temperature of 126 °C and a glass transition temperature of -5.9 °C, a significant reduction compared to the homopolymer P3HB.[3] This is attributed to the disruption of the polymer chain regularity by the longer hexanoate (B1226103) side chains, which hinders crystal packing and increases segmental mobility.[3] Consequently, the degree of crystallinity also decreases with higher 3HHx content.[3]

The crystallization temperature also shows a dependency on the 3HHx content. Studies have shown that the nucleation and crystallization rates tend to decrease with increasing 3HHx units, as they can act as impurities that impede the diffusion of polymer chains for crystal growth.[4] The thermal decomposition temperature of P(3HB-co-3HHx) generally remains high, though a slight decrease can be observed at very high 3HHx concentrations.[2]

Experimental Protocols

The thermal properties of PHAs are primarily determined using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the temperatures and heat flows associated with transitions in materials as a function of time and temperature. This technique is used to determine the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the degree of crystallinity.

A typical DSC experimental protocol for PHA analysis involves the following steps:

  • A small sample (typically 4-7 mg) is hermetically sealed in an aluminum pan.[5][6]

  • The sample is heated from a low temperature (e.g., -30 °C or -60 °C) to a temperature above its melting point (e.g., 160 °C, 180 °C, or 200 °C) at a controlled heating rate (e.g., 10 °C/min or 40 °C/min) under an inert nitrogen atmosphere.[4][5][6] This first heating scan is often used to erase the thermal history of the sample.

  • The sample is held at this high temperature for a short period (e.g., 2-5 minutes) to ensure complete melting.[4][5]

  • The sample is then cooled at a controlled rate (e.g., 10 °C/min) to a low temperature to observe the crystallization behavior (Tc).[6][7]

  • A second heating scan is performed under the same conditions as the first to determine the thermal properties of the material with a controlled thermal history.[6] The Tm and Tg are typically determined from this second heating curve.

The degree of crystallinity (Xc) can be calculated using the enthalpy of melting (ΔHm) obtained from the DSC thermogram and comparing it to the theoretical enthalpy of melting for a 100% crystalline P3HB (ΔHmo), which is 146 J/g.[4]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This analysis is used to determine the thermal stability and decomposition temperature (Td) of the material.

A standard TGA procedure for PHAs includes:

  • A small sample of the polymer is placed in a TGA furnace.

  • The sample is heated from ambient temperature to a high temperature (e.g., 890 °C) at a constant heating rate under a controlled atmosphere (e.g., nitrogen).[8]

  • The weight loss of the sample is recorded as a function of temperature. The temperature at which significant weight loss begins is considered the onset of decomposition, and the temperature of the maximum rate of weight loss is also a key parameter.

Logical Relationship of 3HHx Content and Thermal Properties

The following diagram illustrates the general relationship between increasing this compound content and the key thermal properties of P(3HB-co-3HHx).

PHA_Properties cluster_input Input Parameter cluster_properties Resulting Thermal Properties Increase_3HHx Increase in 3HHx Content Tm Melting Temperature (Tm) Decreases Increase_3HHx->Tm Disrupts crystal lattice Tg Glass Transition Temperature (Tg) Decreases Increase_3HHx->Tg Increases chain mobility Crystallinity Degree of Crystallinity Decreases Increase_3HHx->Crystallinity Hinders chain packing Flexibility Flexibility / Ductility Increases Crystallinity->Flexibility Inverse relationship

Figure 1. Relationship between 3HHx content and PHA thermal properties.

References

A Comparative Guide to the Biodegradability of Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) Copolymers with Varying 3-Hydroxyhexanoate Ratios

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biodegradability of polyhydroxyalkanoates (PHAs) is a critical attribute for their application in transient medical devices, drug delivery systems, and environmentally friendly plastics. Among the various PHAs, poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (P(3HB-co-3HHx)) has garnered significant attention due to its tunable mechanical properties, which are largely dictated by the molar fraction of the 3-hydroxyhexanoate (3HHx) comonomer. An increase in the 3HHx content generally leads to a decrease in crystallinity, which is hypothesized to enhance the rate of biodegradation.[1][2][3] This guide provides an objective comparison of the biodegradability of P(3HB-co-3HHx) with different 3HHx ratios, supported by experimental data and detailed methodologies.

Comparative Biodegradation Data

The following tables summarize quantitative data from various studies assessing the biodegradability of P(3HB-co-3HHx) with different 3HHx molar fractions.

Table 1: Enzymatic Degradation of P(3HB-co-3HHx) Films by Microbulbifer sp.

3HHx Molar Fraction (%)Degradation Yield (%) after 2 days
3.6982.64
5.9676.28
10.5685.58
15.1179.53

Data sourced from a study where blended P(3HB-co-3HHx) films were degraded by the PHA-degrading bacterium Microbulbifer sp.[4] The results indicate that while all films with varying 3HHx content showed significant degradation of over 76% within two days, there was no clear linear relationship between the 3HHx mole fraction and the degradation yield under these specific test conditions.[4]

Table 2: Degradation of P(3HB-co-3HHx) in Activated Sludge and by Lipase

Polymer3HHx Molar Fraction (%)Weight Loss (%) in Activated Sludge (18 days)Relative Degradation Rate by Lipase
PHB020Slower
P(HB-co-5%-HHx)5Not ReportedSlower
P(HB-co-12%-HHx)1240Fastest
P(HB-co-20%-HHx)20Not ReportedSlower

Data from a study comparing the degradation of P(3HB-co-3HHx) with varying 3HHx content to pure PHB.[5] In activated sludge, the copolymer with 12 mol% 3HHx showed double the weight loss of PHB after 18 days.[5] When subjected to enzymatic degradation by lipase, the P(HB-co-12%-HHx) was also found to degrade the fastest among the tested copolymers.[5] This suggests that there may be an optimal 3HHx content for rapid biodegradation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Enzymatic Degradation by Microbulbifer sp.

This protocol is based on the methodology used to assess the degradation of blended P(3HB-co-3HHx) films.[4]

a. Preparation of Polymer Films:

  • P(3HB) and P(3HB-co-20 mol%3HHx) are dissolved in chloroform.

  • The solutions are blended in appropriate ratios to achieve the desired 3HHx mole fractions.

  • The blended solutions are cast onto a glass plate and the solvent is allowed to evaporate to form thin films.

b. Bacterial Culture and Degradation Assay:

  • The PHA-degrading bacterium, Microbulbifer sp., is cultured in a suitable medium until a sufficient cell density is reached.

  • The prepared polymer films of known weight are placed in a liquid medium containing the bacterial culture.

  • The samples are incubated at a controlled temperature with agitation.

  • After the specified incubation period (e.g., 2 days), the remaining film fragments are collected, washed, and dried to a constant weight.

c. Determination of Degradation Yield:

  • The degradation yield is calculated based on the weight loss of the polymer films.

Biodegradation in Activated Sludge

This protocol is a generalized procedure based on the comparison of PHB and P(3HB-co-3HHx).[5]

a. Sample Preparation:

  • Polymer films of a standardized size and weight are prepared.

b. Test Environment:

  • Activated sludge, a complex microbial community from a wastewater treatment plant, is used as the inoculum.

  • The polymer films are incubated in the activated sludge under controlled aerobic conditions (e.g., temperature, pH, and aeration).

c. Measurement of Degradation:

  • At regular intervals, samples of the polymer films are retrieved.

  • The films are carefully cleaned of any attached biomass and debris, dried, and weighed.

  • The percentage of weight loss is calculated relative to the initial weight.

Aerobic Biodegradation in Soil (Based on ISO 17556 / ASTM D5988)

This is a standard method for determining the ultimate aerobic biodegradability of plastic materials in soil.[3][6][7]

a. Test Setup:

  • The test material (polymer) is mixed with a standard or natural soil. The polymer serves as the sole carbon source.[8][9]

  • The soil humidity is adjusted to an optimal level for microbial activity.[7]

  • The soil-polymer mixture is placed in a closed respirometer.[8]

b. Measurement of Biodegradation:

  • The ultimate aerobic biodegradability is determined by measuring either the amount of evolved carbon dioxide (CO2) or the consumption of oxygen (O2) over time.[6][7][9]

  • For CO2 evolution measurement, CO2-free air is passed through the respirometer, and the CO2 produced by microbial respiration is trapped and quantified.[8]

  • For O2 consumption measurement, the amount of oxygen required to maintain a constant gas volume or the change in pressure is monitored.[8]

c. Calculation of Biodegradation Percentage:

  • The percentage of biodegradation is calculated by comparing the measured amount of evolved CO2 or consumed O2 with the theoretical maximum values, which are based on the carbon content of the polymer.[8]

  • The test is typically run for six months or until a plateau in biodegradation is reached.[7]

Visualizing the Assessment of Polymer Biodegradability

The following diagrams illustrate the general workflow for assessing polymer biodegradability and the enzymatic degradation process.

experimental_workflow cluster_prep Sample Preparation cluster_testing Biodegradability Testing cluster_analysis Data Analysis Polymer P(3HB-co-3HHx) with varying 3HHx ratios Film_Casting Film Casting / Powdering Polymer->Film_Casting Soil_Burial Soil Burial Test (ASTM D5988) Film_Casting->Soil_Burial Respirometry Respirometry (ISO 17556) Film_Casting->Respirometry Enzymatic_Degradation Enzymatic Degradation Assay Film_Casting->Enzymatic_Degradation Weight_Loss Weight Loss Measurement Soil_Burial->Weight_Loss CO2_O2 CO2 Evolution / O2 Consumption Respirometry->CO2_O2 Product_Analysis Hydrolysis Product Analysis Enzymatic_Degradation->Product_Analysis Biodegradation_Assessment Assessment of Biodegradability Weight_Loss->Biodegradation_Assessment CO2_O2->Biodegradation_Assessment Product_Analysis->Biodegradation_Assessment

Caption: Experimental workflow for assessing polymer biodegradability.

enzymatic_degradation cluster_process Enzymatic Degradation of P(3HB-co-3HHx) Polymer P(3HB-co-3HHx) Polymer Chain Adsorption Enzyme Adsorption onto Polymer Surface Polymer->Adsorption Enzyme PHA Depolymerase Enzyme->Adsorption Hydrolysis Hydrolysis of Ester Bonds Adsorption->Hydrolysis Products Soluble Oligomers & Monomers (3HB and 3HHx) Hydrolysis->Products

Caption: The process of enzymatic degradation of P(3HB-co-3HHx).

Conclusion

The biodegradability of P(3HB-co-3HHx) is influenced by its 3HHx molar fraction, although the relationship may not be straightforward and can be dependent on the specific degradation environment and microbial consortia present. While a higher 3HHx content generally reduces crystallinity, which is expected to increase susceptibility to enzymatic attack, experimental data suggests that an optimal 3HHx ratio may exist for the most rapid degradation. The provided experimental protocols offer a foundation for standardized and reproducible assessment of these biodegradable polymers, which is essential for their development and application in the biomedical and pharmaceutical fields. Further research employing standardized methods across a wider range of 3HHx ratios and in various simulated biological environments is necessary to fully elucidate the structure-biodegradability relationship of P(3HB-co-3HHx).

References

Safety Operating Guide

Navigating the Safe Disposal of 3-Hydroxyhexanoate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-intensive fields, the responsible management of chemical waste is a critical component of ensuring a safe and compliant operational environment. This guide provides essential, step-by-step procedures for the proper disposal of 3-Hydroxyhexanoate, a hydroxy fatty acid. By adhering to these protocols, laboratories can mitigate risks and uphold their commitment to safety and environmental stewardship.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Based on available safety data, this includes:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Wear protective gloves.[1]

  • Skin and Body Protection: Wear a lab coat and protective clothing.[1]

  • Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, NIOSH/MSHA-approved respiratory protection should be worn.[1]

Work should be conducted in a well-ventilated space, such as a chemical fume hood, to minimize the risk of inhalation.

Hazard Profile of this compound

A thorough understanding of a chemical's hazard profile is fundamental to its safe handling and disposal. The following table summarizes the key hazard information for 3-Hydroxyhexanoic Acid.

Hazard ClassificationGHS Hazard StatementCitations
Skin IrritationH315: Causes skin irritation
Eye IrritationH319: Causes serious eye irritation
Respiratory IrritationH335: May cause respiratory irritation

In the absence of comprehensive toxicity data, it is prudent to treat the compound as potentially hazardous.[2]

Step-by-Step Disposal Protocol

The recommended approach for the disposal of this compound is to manage it as hazardous chemical waste. This ensures environmentally responsible and compliant disposal.

1. Waste Segregation:

  • Solid Waste: Contaminated items such as personal protective equipment (gloves, weighing papers) should be placed in a designated and clearly labeled hazardous waste container.[2] Unused or expired pure compounds should remain in their original, sealed containers for disposal.[2]

  • Liquid Waste: Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.[2] It is crucial not to mix incompatible waste streams, for example, halogenated and non-halogenated solvents.[2]

  • Sharps Waste: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated sharps container for hazardous materials.[2]

2. Containerization and Labeling:

  • All waste must be collected in containers that are compatible with the chemical nature of the waste and are in good condition.[2]

  • Properly label the waste container with the full chemical name ("this compound"), the relevant hazard symbols (e.g., irritant), and the date of accumulation.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area (SAA) or a central hazardous waste storage facility.

  • The storage area must be secure, well-ventilated, and situated away from incompatible materials.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to schedule the pickup and disposal of the this compound waste.

  • Always follow the specific disposal instructions provided in Section 13 of the manufacturer's Safety Data Sheet (SDS) if available.[2]

Disposal Workflow Diagram

The logical flow for the proper disposal of this compound is illustrated in the diagram below.

cluster_prep Preparation cluster_waste_id Waste Identification cluster_segregation Segregation & Collection cluster_containerization Containerization & Labeling cluster_storage_disposal Storage & Disposal Don PPE Don PPE Identify Waste Stream Identify Waste Stream Don PPE->Identify Waste Stream Consult SDS Consult SDS Consult SDS->Don PPE Solid Waste Solid Waste Identify Waste Stream->Solid Waste Solid Liquid Waste Liquid Waste Identify Waste Stream->Liquid Waste Liquid Sharps Waste Sharps Waste Identify Waste Stream->Sharps Waste Sharps Use Compatible Container Use Compatible Container Solid Waste->Use Compatible Container Liquid Waste->Use Compatible Container Sharps Waste->Use Compatible Container Label Container Label Container Use Compatible Container->Label Container Store in Designated Area Store in Designated Area Label Container->Store in Designated Area Contact EHS for Pickup Contact EHS for Pickup Store in Designated Area->Contact EHS for Pickup

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistical Information for Handling 3-Hydroxyhexanoate

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Mitigation

Based on available data for analogous compounds, 3-Hydroxyhexanoate and its esters should be handled as potentially hazardous substances. The primary hazards include irritation to the skin, eyes, and respiratory system.[1][2] In some forms, it may cause serious eye damage.[3] Therefore, minimizing all routes of exposure—inhalation, ingestion, and skin contact—is critical. The primary methods for hazard mitigation are the use of appropriate Personal Protective Equipment (PPE) and engineering controls, such as a chemical fume hood.[4]

Quantitative Safety Data

The following table summarizes key safety and physical property data for compounds structurally related to this compound. This information is essential for a comprehensive risk assessment.

PropertyMethyl this compoundEthyl this compound3-Hydroxyhexanoic acid
Molecular Formula C7H14O3[3]C8H16O3[5]C6H12O3[1]
Molecular Weight 146.18 g/mol [3]160.21 g/mol [6]132.16 g/mol [1]
Boiling Point 220-221 °C @ 760 mm Hg[3]90-92 °C @ 14 mm Hg[6][7]Not available
Density 0.994-1.010 g/mL[3]0.974 g/mL @ 25 °C[6][7]Not available
GHS Hazard Statements H318: Causes serious eye damage (for 33.8% of reports)[3]This chemical does not meet GHS hazard criteria for >99.9% of reports.[5]H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation[1]

Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Fume Hood: Always handle this compound and its solutions in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated.[8]

  • Emergency Equipment: Confirm that an emergency eyewash station and safety shower are readily accessible.

2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.[4][8]

  • Hand Protection: Use disposable, chemical-resistant gloves (e.g., nitrile).[4][8] Consider double-gloving for enhanced protection.

  • Body Protection: A long-sleeved lab coat is mandatory to protect skin and clothing.[4][8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols and work is not performed in a fume hood, a NIOSH/MSHA-approved respirator should be worn.[8]

3. Chemical Handling:

  • Weighing: If handling a solid form, carefully weigh the compound in the fume hood on a tared weigh boat to avoid generating dust.

  • Dissolving: When preparing solutions, slowly add the solvent to the this compound. Cap and mix gently until fully dissolved.

  • Labeling: Clearly label all containers with the chemical name, concentration, solvent, date, and your initials.

4. Spill Response:

  • Small Spills: For minor spills, absorb the material with an inert absorbent like vermiculite (B1170534) or sand.[9] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.

  • Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.

  • Decontamination: After cleaning up a spill, decontaminate the area with soap and water.[9]

Disposal Plan

Proper disposal of this compound and its contaminated materials is crucial to ensure laboratory and environmental safety. Always adhere to local, state, and federal regulations.[8]

1. Waste Segregation:

  • Solid Waste: Dispose of contaminated PPE (gloves, weigh boats) and any unadulterated solid this compound in a designated, clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[10]

  • Sharps Waste: Any contaminated needles or syringes must be disposed of in a designated sharps container for hazardous materials.[10][11]

2. Container Management:

  • Compatibility: Use waste containers that are chemically compatible with this compound and any solvents used.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.

  • Closure: Keep waste containers securely sealed except when adding waste.[12]

3. Empty Containers:

  • Rinsing: Triple-rinse empty containers of this compound. The first rinse should be collected as hazardous waste.[12] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsates as hazardous waste is a best practice.

  • Disposal: After thorough rinsing and drying, deface or remove the original label and dispose of the container according to institutional guidelines (e.g., in a designated glass disposal container).[11]

4. EHS Coordination:

  • Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS department for guidance on any specific or unusual disposal questions.[10]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

prep Preparation - Verify fume hood function - Locate safety equipment ppe Don Personal Protective Equipment - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Proceed handling Chemical Handling (in Fume Hood) - Weighing - Solution Preparation - Labeling ppe->handling Proceed spill_check Spill Occurs? handling->spill_check Monitor spill_response Spill Response - Absorb with inert material - Collect in sealed container - Decontaminate area spill_check->spill_response Yes use Experimental Use spill_check->use No spill_response->handling Cleaned Up waste_gen Waste Generation use->waste_gen Completion solid_waste Solid Waste Disposal - Contaminated PPE - Unused solid chemical waste_gen->solid_waste Solid liquid_waste Liquid Waste Disposal - Experimental solutions - Container rinsates waste_gen->liquid_waste Liquid waste_container Collect in Labeled Hazardous Waste Container solid_waste->waste_container liquid_waste->waste_container ehs_pickup Arrange for EHS Pickup waste_container->ehs_pickup

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Retrosynthesis Analysis

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。